Hexafluoroacetone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWSGALLODQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O, Array | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |
| Record name | Hexafluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043778 | |
| Record name | Hexafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXAFLUOROACETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/483 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXAFLUOROACETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/483 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUOROACETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/483 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
684-16-2 | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexafluoroacetone | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hexafluoroacetone-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU9463N1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXAFLUOROACETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/483 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |
| Record name | HEXAFLUOROACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAFLUOROACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXAFLUOROACETONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/483 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexafluoroacetone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Gas-phase chemistry of hexafluoroacetone
An In-Depth Technical Guide to the Gas-Phase Chemistry of Hexafluoroacetone
Abstract
This compound (HFA), (CF₃)₂CO, is a perfluorinated ketone characterized by its high reactivity, stemming from the strong electron-withdrawing nature of its two trifluoromethyl groups.[1][2] This guide provides a comprehensive exploration of the gas-phase chemistry of HFA, a topic of significant interest in atmospheric science, plasma etching, and organic synthesis. We will delve into the core reaction dynamics—thermal decomposition, photochemistry, and interactions with atmospheric radicals—grounded in established experimental observations and mechanistic interpretations. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on the causality behind experimental design and data interpretation.
Introduction: The Unique Reactivity of a Fluorinated Ketone
Structurally analogous to acetone, this compound's chemical behavior is markedly different.[1] The substitution of hydrogen with highly electronegative fluorine atoms creates a profoundly electrophilic carbonyl carbon, making HFA susceptible to nucleophilic attack and forming an unusually stable hydrate in the presence of water.[1][2] In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the (CF₃)₂CO molecule dictate its reactivity. Understanding its unimolecular decomposition (thermal and photochemical) and bimolecular reactions is critical for predicting its environmental fate, optimizing its use as a chemical intermediate, and controlling its role in plasma processes.[3][4] This guide synthesizes key findings in these areas, focusing on the kinetic and mechanistic details that govern its transformations.
Thermal Decomposition: A Tale of Two Pathways
The thermal decomposition of HFA in the gas phase is a classic example of competing unimolecular reaction channels. The governing mechanism and product distribution are highly dependent on temperature. Studies conducted in static systems using steel reaction vessels have been instrumental in elucidating these pathways.[5][6]
Mechanistic Overview
At temperatures between 550-628°C, two primary first-order decomposition modes are observed[5]:
-
Rearrangement Pathway: At lower temperatures within this range (approaching 550°C), HFA primarily undergoes a molecular rearrangement to form hexafluoroethane (C₂F₆) and carbon monoxide (CO). This process is believed to occur via a concerted mechanism rather than a free-radical pathway.[5] (CF₃)₂CO → C₂F₆ + CO
-
C-C Bond Fission Pathway: As the temperature increases (predominantly above 600°C), a second decomposition channel becomes significant, involving the cleavage of a carbon-carbon bond to yield a trifluoroacetyl radical (CF₃CO) and a trifluoromethyl radical (CF₃). The trifluoroacetyl radical is unstable and rapidly decomposes.[7] However, the observed stable products are trifluoroacetyl fluoride (CF₃COF) and difluoromethylene (CF₂), suggesting a more complex primary split or rapid subsequent reactions.[5] The difluoromethylene radical is highly reactive and can polymerize, notably forming octafluoroisobutene.[5] (CF₃)₂CO → CF₃COF + :CF₂
The dominance of the rearrangement at lower temperatures versus fission at higher temperatures highlights the different activation energies associated with each pathway.
Caption: Competing thermal decomposition pathways for this compound.
Experimental Protocol: Static System Pyrolysis
The study of HFA pyrolysis demands a carefully controlled environment to isolate the primary decomposition steps from secondary reactions and wall effects.
Objective: To determine the rate constants and product distribution for the thermal decomposition of HFA at a given temperature.
Methodology:
-
System Preparation: A static reaction vessel, typically made of steel or quartz to withstand high temperatures, is evacuated to high vacuum (<10⁻⁵ torr) to remove atmospheric gases.
-
Sample Introduction: A known pressure of gaseous HFA is introduced into the heated vessel. The pressure is kept low to ensure reactions are in the unimolecular regime.
-
Reaction Execution: The vessel is maintained at a constant, uniform temperature (e.g., 580°C) for a defined period.
-
Quenching: After the specified time, the reaction is quenched by rapidly expanding the contents of the vessel into a series of cold traps (typically cooled with liquid nitrogen) to condense the products and unreacted HFA.
-
Product Analysis: The non-condensable products (like CO) are quantified by gas chromatography (GC) or mass spectrometry (MS). The condensable fraction is separated and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) Spectroscopy.
-
Kinetic Analysis: The experiment is repeated at different reaction times to obtain a rate of product formation or reactant decay, from which the first-order rate constant can be calculated.
Causality Insight: The choice of a steel vessel is significant; its surface can influence reaction pathways.[5] Comparing results with those from a quartz vessel can help identify heterogeneous (wall-catalyzed) effects. Low initial pressures are used to minimize bimolecular collisions that could lead to secondary reactions, ensuring the observed kinetics are truly representative of the unimolecular decomposition.
Quantitative Kinetic Data
The following table summarizes the Arrhenius parameters reported for the two primary decomposition pathways.
| Pathway | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Reference |
| Rearrangement | 10¹⁵.⁵ | 79.1 | 550-628 | [5] |
| C-C Fission | Not explicitly determined | Lower than rearrangement | 550-628 | [5] |
Note: The original study provides a graphical representation from which Arrhenius parameters are derived; the C-C fission pathway becomes dominant at higher temperatures, indicating a different kinetic profile.
Photochemistry: A Clean Source of Trifluoromethyl Radicals
The photolysis of this compound is one of the most efficient and clean methods for generating trifluoromethyl (CF₃) radicals in the gas phase, a property that has made it a workhorse for studying the kinetics of CF₃ radical reactions.[8][9]
Primary Photolytic Process
When exposed to ultraviolet (UV) light, particularly around 3130 Å (313 nm), HFA undergoes dissociation.[9] This wavelength corresponds to the n→π* transition of the carbonyl group. The primary process is the cleavage of the C-C bonds to produce two trifluoromethyl radicals and one molecule of carbon monoxide.
(CF₃)₂CO + hν (λ ≈ 313 nm) → 2 CF₃• + CO
The resulting CF₃ radicals primarily recombine to form hexafluoroethane (C₂F₆). Thus, the only significant final products observed over a wide temperature range (25 to 350°C) are C₂F₆ and CO.[8][9]
2 CF₃• → C₂F₆
This simple product profile is a major advantage of using HFA as a radical source, as it avoids the complex side reactions that plague other sources like acetone photolysis.[9]
Caption: Primary photochemical pathway for this compound.
Influence of Pressure and Wavelength
A key feature of HFA photolysis is the pressure dependence of the quantum yield (Φ). The quantum yield of CO formation decreases as the pressure of HFA or an added inert gas increases.[8][9] This observation is crucial as it implies the existence of a relatively long-lived electronically excited state, (CF₃)₂CO*.
This excited molecule can either dissociate to form products or be collisionally deactivated back to the ground state by another molecule (M).
(CF₃)₂CO* → 2 CF₃• + CO (Dissociation) (CF₃)₂CO* + M → (CF₃)₂CO + M (Deactivation/Quenching)
At low pressures, dissociation is the dominant fate of the excited molecule. At higher pressures, the collision frequency increases, making deactivation more competitive and thus lowering the overall quantum yield of decomposition.[10]
Photolysis at shorter wavelengths, such as 147 nm, can lead to different dynamics. At this high energy, the quantum yield has been observed to increase with pressure, suggesting a mechanism where the photoexcited molecule collides with and transfers energy to a ground-state HFA molecule, causing the second molecule to dissociate.[11]
Experimental Protocol: Gas-Phase Photolysis Study
Objective: To measure the quantum yield of CO formation from HFA photolysis as a function of pressure.
Methodology:
-
Light Source & Filtering: A high-pressure mercury lamp is used as the light source. The desired wavelength (e.g., 3130 Å) is isolated using a combination of chemical and glass filters.
-
Reaction Cell: A cylindrical quartz cell is used, as quartz is transparent to UV radiation. The cell is connected to a vacuum line for evacuation and sample introduction.
-
Actinometry: To measure the light intensity (photon flux), an actinometer is used. The photolysis of acetone at a specific temperature and pressure, for which the quantum yield is well-established (Φ(CO) = 1), is a common choice.[9] The rate of CO production from acetone under identical illumination conditions provides a benchmark for the photon flux.
-
HFA Photolysis: The cell is filled with a known pressure of HFA. It is then exposed to the filtered UV light for a measured time.
-
Analysis: The amount of CO produced is measured, typically by gas chromatography or mass spectrometry.
-
Quantum Yield Calculation: The quantum yield is calculated as the ratio of the rate of CO formation from HFA to the rate of CO formation from the actinometer (acetone) under the same conditions.
-
Pressure Dependence: The experiment is repeated with varying initial pressures of HFA or with the addition of varying pressures of an inert buffer gas (like N₂ or CO₂) to study collisional quenching.
Trustworthiness Insight: The use of chemical actinometry is a self-validating system. By calibrating the light source's intensity with a well-understood reference reaction immediately before or after the sample run, any fluctuations in lamp output are accounted for, ensuring the reliability of the measured quantum yields.
Electron Interactions and Atmospheric Chemistry
Dissociative Electron Attachment
Low-energy electron attachment to HFA is a significant process that leads to molecular fragmentation. These studies are often conducted using mass spectrometers where a beam of electrons with a well-defined energy collides with HFA molecules. The resulting negative ions are then detected. This process, known as dissociative electron attachment (DEA), can lead to the formation of various anionic fragments.[12][13] The high electron affinity of HFA (experimentally determined to be 1.42 ± 0.02 eV) facilitates electron capture.[14][15]
Atmospheric Implications: Reaction with Hydroxyl Radicals (•OH)
The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The rate of reaction with •OH is the principal determinant of the atmospheric lifetime of most organic compounds. For HFA, the rate constant for its reaction with •OH is exceptionally low.
(CF₃)₂CO + •OH → Products
The estimated rate constant is less than 1 x 10⁻¹⁶ cm³/molecule-sec at 25°C.[3] This slow reaction rate is attributed to the absence of abstractable hydrogen atoms and the deactivating effect of the fluorine atoms on the carbonyl group.
Consequence: Due to its very slow reaction rate with •OH radicals and its absorption of UV light in the actinic region (220-400 nm), HFA's primary atmospheric sink is likely direct photolysis.[3] Its long atmospheric lifetime means it could potentially contribute to global warming, although its overall impact depends on its emission rates and atmospheric concentration.
Experimental Protocol: Relative Rate Method for Kinetic Studies
Determining a very slow rate constant directly is challenging. Therefore, a relative rate method is the preferred experimental choice.
Objective: To determine the rate constant (k_HFA) for the reaction of HFA with an oxidant (e.g., •OH or Cl•) relative to a reference compound (k_ref) whose rate constant is accurately known.
Methodology:
-
Chamber Setup: A mixture of HFA, a reference compound (e.g., methane or ethane), and an oxidant precursor (e.g., O₃ for •OH via alkene ozonolysis, or Cl₂ for Cl•) is prepared in a large, inert reaction chamber (e.g., a Teflon bag) or a glass photoreactor.
-
Initiation: The reaction is initiated. For •OH, this might involve adding an alkene to the ozone-containing mixture. For Cl•, the mixture is irradiated with UV light to photolyze the Cl₂.
-
Monitoring: The concentrations of HFA and the reference compound are monitored over time using a sensitive analytical technique like FTIR spectroscopy or GC-MS.
-
Data Analysis: The relative loss of HFA and the reference compound is governed by their respective reaction rate constants. Assuming their loss is dominated by reaction with the oxidant, the following relationship holds: ln([HFA]₀/[HFA]t) = (k_HFA / k_ref) * ln([Ref]₀/[Ref]t) A plot of ln([HFA]₀/[HFA]t) versus ln([Ref]₀/[Ref]t) yields a straight line with a slope of k_HFA / k_ref.
-
Calculation: Since k_ref is known, k_HFA can be calculated directly from the slope.
Caption: Workflow for the relative rate method in gas-phase kinetics.
Conclusion
The gas-phase chemistry of this compound is defined by the profound electronic influence of its geminal trifluoromethyl groups. Its thermal chemistry is a delicate balance between a rearrangement pathway and a C-C bond fission pathway, controlled by temperature. Its photochemistry provides an exceptionally clean and controllable source of CF₃ radicals, making it an invaluable tool in kinetic studies. In the atmosphere, its resistance to oxidation by OH radicals, coupled with its susceptibility to photolysis, dictates its environmental persistence. The experimental protocols detailed herein—static pyrolysis, actinometrically-calibrated photolysis, and relative-rate kinetics—represent robust, self-validating systems that have been essential in building our current, detailed understanding of this unique molecule. Future research may focus on the reactions of HFA with other atmospheric oxidants, such as the nitrate radical (NO₃), and further refining the kinetic parameters of its thermal decomposition under a wider range of conditions.
References
- Bald, I., Dąbkowska, I., Illenberger, E., & Ingólfsson, O. (2007). Energy selective excision of CN following electron attachment to this compound azine ((CF3)2CQN–NQC(CF3)2)w. Physical Chemistry Chemical Physics, 9(23), 2937-2943. [Link]
- Harland, P. W., & Thynne, J. C. J. (1969). The Electron Attachment Cross Section for this compound. The Journal of Physical Chemistry, 73(12), 4031-4035. [Link]
- Batey, W., & Trenwith, A. B. (1961). The Thermal Decomposition of this compound. Journal of the Chemical Society (Resumed), 1388-1392. [Link]
- Ayscough, P. B., & Steacie, E. W. R. (1956). The photolysis of this compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1199), 476-488. [Link]
- Pritchard, G. O., & Dacey, J. R. (1955). The Vapor Phase Photolysis of this compound in the Presence of Methane and Ethane. Canadian Journal of Chemistry, 33(12), 1845-1852. [Link]
- Ayscough, P. B., & Steacie, E. W. R. (1956). The photolysis of this compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1199), 476-488. [Link]
- Gordon, A. S., & Bibler, J. P. (1978). The 147-nm photolysis of this compound. The Journal of Chemical Physics, 68(10), 4716-4719. [Link]
- Porter, G. B., & Uchida, K. (1966). Deactivation in the Photolysis of this compound at Low Pressure. The Journal of Physical Chemistry, 70(10), 3454-3455. [Link]
- Fenzlaff, H. P., et al. (2018). Dissociative electron attachment to the complexation ligands hexafluoroacetylacetone, trifluoroacetylacetone and acetylacetone; A comparative experimental and theoretical study. Physical Chemistry Chemical Physics, 20(4), 2243-2252. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12695, this compound.
- NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
- Hackett, P. A., et al. (1979). Multiphoton decomposition of this compound: Effects of pressure, fluence, wavelength, and temperature on the decomposition yield and C-13 and O-18 isotopic selectivity. The Journal of Chemical Physics, 71(7), 2682-2693. [Link]
- Wang, X. B., et al. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. The Journal of Physical Chemistry A, 124(51), 10729-10735. [Link]
- Wang, X. B., et al. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. OSTI.GOV. [Link]
- Wikipedia contributors. (n.d.). This compound. Wikipedia.
- Nappa, M. J., & Sievert, A. C. (2011). Process for dehydration of this compound hydrate. U.S.
- Baker, B. B., & Carlson, D. P. (1970). Measurement of trace amounts of this compound in air by infrared spectrometry, after conversion to fluoroform. Analytical Chemistry, 42(12), 1474-1475. [Link]
- Batey, W., & Trenwith, A. B. (1961). 265. The thermal decomposition of this compound. Journal of the Chemical Society (Resumed), 1388-1392. [Link]
- Halpern, A. M., & Ware, W. R. (1970). Luminescent Properties of this compound. III. Vibrational Relaxation and Radiationless Processes in the Gas Phase. The Journal of Chemical Physics, 53(5), 1969-1977. [Link]
- Foon, R., & Reid, G. P. (1971). Kinetics of the gas phase fluorination of hydrogen and alkanes. Transactions of the Faraday Society, 67, 3513-3520. [Link]
- National Research Council. (2013). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16.
- chemeurope.com. (n.d.). This compound.
- YouTube. (2021).
- NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
- Middleton, W. J., & Krespan, C. G. (1973). This compound. Organic Syntheses, Coll. Vol. 5, p.628 (1973); Vol. 45, p.51 (1965). [Link]
- NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
- Gauth. (n.d.). Solved: For the gas-phase hydration of hexafluroacetone.
- Reddit. (2023). This compound Safety. r/Chempros. [Link]
- Carr, S., et al. (2003). A kinetic and mechanistic study of the gas-phase reactions of OH radicals and Cl atoms with some halogenated acetones and their atmospheric implications. Physical Chemistry Chemical Physics, 5(18), 4075-4082. [Link]
- Samejima, S., & Yoda, S. (1983). Method of purifying this compound containing chlorofluoroacetones. U.S.
- Dils, B., & Vereecken, L. (2011). Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges. Physical Chemistry Chemical Physics, 13(18), 8233-8247. [Link]
- Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. [Link]
- Adjiman, C. S., et al. (2013). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Fluid Phase Equilibria, 337, 248-265. [Link]
- Wollenhaupt, M., & Crowley, J. N. (2000). Mechanism of the reaction of OH radicals with acetone and acetaldehyde at 251 and 296 K. Physical Chemistry Chemical Physics, 2(10), 2377-2384. [Link]
- Zádor, J., et al. (2011). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A, 115(41), 11210-11219. [Link]
- Modica, A. P. (1970). EXPERIMENTAL AND THEORETICAL KINETICS OF HIGH TEMPERATURE FLUOROCARBON CHEMISTRY.
- Ferris Research Group. (n.d.). Chemical Kinetics. Princeton University.
- Raj, A., & Chakravarty, S. (2021). Atmospheric reactions of substituted butanes with OH radicals: kinetics and atmospheric implications. Physical Chemistry Chemical Physics, 23(4), 2696-2708. [Link]
- Giri, B., et al. (2021). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. Physical Chemistry Chemical Physics, 23(34), 18585-18596. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 265. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 265. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Energy selective excision of CN− following electron attachment to this compound azine ((CF3)2C [[double bond, length as m-dash]] N–N [[double bond, length as m-dash]] C(CF3)2) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osti.gov [osti.gov]
- 15. Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Formation and Stability of Hexafluoroacetone Hydrate
This guide provides a comprehensive technical overview of hexafluoroacetone hydrate, a unique gem-diol with remarkable stability. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document delves into the fundamental principles governing its formation, the factors influencing its stability, and practical, field-proven methodologies for its synthesis and characterization.
Introduction: The Anomaly of a Stable Gem-Diol
This compound (HFA) is a nonflammable, colorless gas with a musty odor.[1] Structurally similar to acetone, its reactivity is profoundly different due to the presence of two trifluoromethyl groups.[2] These powerful electron-withdrawing groups render the carbonyl carbon exceptionally electrophilic, making HFA highly reactive toward nucleophiles.[3]
One of the most striking manifestations of this high reactivity is its vigorous and exothermic reaction with water to form a stable geminal diol, this compound hydrate.[3][4] Unlike most gem-diols, which are transient intermediates that readily dehydrate back to the parent carbonyl compound, this compound hydrate is a readily isolable and stable entity.[5][6] This unusual stability opens up a wide range of applications for this compound as a reagent and building block in organic synthesis.[7][8]
This guide will explore the intricacies of this compound hydrate, providing both theoretical understanding and practical guidance for its use in a laboratory setting.
The Chemistry of Formation: A Thermodynamically Driven Process
The formation of this compound hydrate from this compound and water is a rapid and reversible reaction that strongly favors the hydrated form.[6] The equilibrium constant (Keq) for this hydration is approximately 10⁶ M⁻¹, a stark contrast to the unfavorable Keq of 10⁻³ M⁻¹ for the hydration of acetone.[2] This vast difference underscores the powerful thermodynamic driving force behind the formation of this compound hydrate.
The Role of Electron-Withdrawing Groups
The exceptional stability of this compound hydrate is a direct consequence of the strong inductive effect of the two trifluoromethyl (-CF₃) groups.[6] These groups withdraw electron density from the central carbon atom, a phenomenon that has two significant impacts:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the -CF₃ groups intensifies the partial positive charge on the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack by water.[6]
-
Stabilization of the Gem-Diol: In the resulting gem-diol, the electron-withdrawing -CF₃ groups help to stabilize the molecule by pulling electron density away from the oxygen atoms of the hydroxyl groups. This reduces the electronic repulsion between the two oxygen atoms on the same carbon, a major destabilizing factor in most gem-diols.[2][6]
Mechanism of Hydration
The hydration of this compound can be catalyzed by either acid or base, which accelerates the rate of reaction but does not alter the position of the equilibrium.[6]
-
Base-Catalyzed Hydration: Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.
-
Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule, followed by deprotonation, affords the gem-diol.
Diagram of the Hydration Mechanism
Caption: Reversible formation of this compound hydrate.
Forms of this compound Hydrate
This compound hydrate can exist in several forms, depending on the amount of water present. The most common forms are the monohydrate, sesquihydrate, and trihydrate.[9] The trihydrate, (CF₃)₂C(OH)₂·2H₂O, is a stable liquid at room temperature and is often the commercially available form due to its ease of handling compared to the gaseous anhydrous this compound.[10]
Stability Profile of this compound Hydrate
The stability of this compound hydrate is a key feature that distinguishes it from other gem-diols. This stability is not absolute and is influenced by environmental conditions such as temperature and pH.
Thermal Stability
This compound hydrate exhibits significant thermal stability. However, at elevated temperatures, it can undergo decomposition. The anhydrous form, this compound, decomposes at 550°C, producing toxic fumes.[1] The hydrate's stability is lower, and it can be dehydrated back to the parent ketone. For instance, treatment with hot sulfuric acid can convert the hydrated form back to anhydrous this compound.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to quantitatively assess the thermal stability and dehydration profile of the different hydrate forms.[11]
pH Stability and Acidity
This compound hydrate is acidic in nature.[3][7] This acidity arises from the electron-withdrawing trifluoromethyl groups, which stabilize the conjugate base formed upon deprotonation of one of the hydroxyl groups. The stability of gem-diols can be influenced by pH, with some studies on other gem-diols showing that the hydrate form can be favored at specific pH ranges.[12] While specific quantitative data on the pH stability profile of this compound hydrate is not extensively documented in readily available literature, its acidic nature suggests that in basic solutions, it will exist in its deprotonated form.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the laboratory-scale synthesis and characterization of this compound hydrate. These protocols are designed to be self-validating, with clear explanations for each step.
Laboratory Synthesis of this compound Trihydrate
This protocol is adapted from established methods for the synthesis of this compound and its subsequent hydration.[13][14] It involves the oxidation of a hexafluorothioacetone dimer, followed by hydration of the resulting this compound gas.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound trihydrate.
Materials and Equipment:
-
Hexafluoropropene
-
Sulfur
-
Potassium fluoride (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Potassium iodate
-
Deionized water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Gas inlet tube
-
Cold trap (-78 °C)
-
Heating mantle
-
Distillation apparatus
-
Schlenk line or equivalent inert gas setup
Procedure:
-
Preparation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), combine anhydrous potassium fluoride, sulfur, and anhydrous DMF.
-
Cool the mixture and slowly bubble in hexafluoropropene gas. The reaction is exothermic and should be maintained at a controlled temperature.[13]
-
After the addition is complete, the reaction mixture is worked up by filtration and washing to isolate the dithietane intermediate.
-
-
Oxidation to this compound:
-
The isolated dithietane is then oxidized using a suitable oxidizing agent, such as potassium iodate, in an appropriate solvent system.[13]
-
This reaction generates gaseous this compound, which must be carefully handled in a well-ventilated fume hood and collected in a cold trap.
-
-
Hydration to this compound Trihydrate:
-
The collected this compound gas is then slowly bubbled through a pre-weighed amount of chilled deionized water. The absorption of the gas is highly exothermic, and the receiving vessel should be cooled in an ice bath.
-
Continue bubbling the gas until the desired weight corresponding to the formation of the trihydrate is achieved. The trihydrate has a boiling point of approximately 106 °C.[15]
-
Rationale for Experimental Choices:
-
The use of a two-step process involving the dithietane intermediate is a common laboratory-scale method that avoids the handling of large quantities of highly toxic and reactive reagents used in industrial processes.[13]
-
Anhydrous conditions are crucial in the first step to prevent unwanted side reactions.
-
The careful control of temperature during the addition of hexafluoropropene is necessary to manage the exothermicity of the reaction.
-
Collection of the gaseous this compound in a cold trap allows for its isolation before the controlled hydration step.
-
Chilling the water during the hydration step helps to manage the heat generated and improve the efficiency of gas absorption.
Spectroscopic Characterization of this compound Hydrate
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound hydrate.
Diagram of the Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl protons. The chemical shift of this peak can vary depending on the solvent and concentration due to hydrogen bonding.
-
¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the gem-diol structure. A key signal to observe is the resonance for the central carbon atom bearing the two hydroxyl groups. This signal will appear as a quartet due to coupling with the six fluorine atoms.[16]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound hydrate will be distinctly different from that of this compound. Key features to look for include:
-
Absence of a strong C=O stretch: The characteristic strong absorption of the carbonyl group (typically around 1700-1800 cm⁻¹) will be absent.
-
Presence of a broad O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ will be present, indicative of the hydroxyl groups and hydrogen bonding.
-
Presence of C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl groups will be observed.[18][19]
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| This compound (Anhydrous) | ||
| Molecular Formula | C₃F₆O | [2] |
| Molar Mass | 166.02 g/mol | [2] |
| Boiling Point | -27 °C | [13] |
| This compound Trihydrate | ||
| Molecular Formula | C₃H₆F₆O₄ | [10] |
| Molar Mass | 220.07 g/mol | [10] |
| Boiling Point | ~106 °C | [15] |
| Hydration Equilibrium | ||
| Keq (this compound) | ~10⁶ M⁻¹ | [2] |
| Keq (Acetone) | ~10⁻³ M⁻¹ | [2] |
Applications in Research and Development
The unique properties of this compound and its hydrate make them valuable reagents in various areas of chemical synthesis.
-
Peptide and Depsipeptide Synthesis: this compound is used as a protecting and activating reagent for amino acids, enabling regioselective functionalization.[20][21][22][23]
-
Synthesis of Fluorinated Compounds: It serves as a key building block for the synthesis of other important fluorinated molecules, such as hexafluoroisopropanol, a versatile solvent.[7]
-
Monomer Synthesis: It is a precursor to monomers used in the production of specialty polymers.[7]
Safety and Handling
This compound is a toxic and corrosive gas, and its hydrate is also hazardous.[24][25] Strict safety precautions must be followed when handling these compounds.
-
Work in a well-ventilated fume hood: All manipulations should be carried out in a certified chemical fume hood.[26]
-
Use appropriate personal protective equipment (PPE): This includes safety goggles, face shield, and gloves resistant to fluorinated compounds.[25] For handling the gas, a specialized gas handling system and appropriate respiratory protection may be necessary.[26]
-
Avoid contact with water (for anhydrous HFA): The reaction with water is vigorous and exothermic.[3]
-
Material compatibility: Ensure that all equipment is made of materials compatible with fluorinated compounds.
-
Emergency preparedness: Have an emergency plan in place and ensure access to safety showers and eyewash stations.[24]
Conclusion
This compound hydrate stands out as a remarkably stable gem-diol, a property conferred by the strong electron-withdrawing nature of its two trifluoromethyl groups. This stability, coupled with the high reactivity of its anhydrous precursor, makes it a valuable and versatile tool for chemists. A thorough understanding of its formation, stability, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in research and development. The provided experimental protocols offer a practical starting point for scientists looking to incorporate this unique fluorinated building block into their synthetic strategies.
References
- This compound. Synquest Labs. URL
- Burger, K., et al. (1995). Application of this compound as protecting and activating reagent in amino acid and peptide chemistry. Amino Acids, 8(2), 195-9. URL
- A kind of process method and device for producing this compound trihydrate with hexafluoropropylene as raw m
- Processes for preparation of this compound and its hydr
- This compound. Organic Syntheses Procedure. URL
- Spengler, J., & Burger, K. (2005). Application of this compound as protecting and activating reagent in solid phase peptide and depsipeptide synthesis. ARKIVOC, 2005(6), 191-199. URL
- Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. Chemical Reviews, 106(11), 4728-4746. URL
- This compound trihydr
- This compound. Wikipedia. URL
- This compound trihydr
- Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification.
- Spengler, J., et al. (2006). This compound as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification. Chemical Reviews, 106(11), 4728-46. URL
- Processes for preparation of this compound and its hydr
- Process for preparation of this compound monohydr
- This compound. PubChem. URL
- This compound. Wikipedia. URL
- Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2023). Royal Society of Chemistry. URL
- Geminal diol. Wikipedia. URL
- Electronic Supplementary Materials. The Royal Society of Chemistry. URL
- This compound imine. Organic Syntheses Procedure. URL
- This compound. chemeurope.com. URL
- Common Name: this compound. NJ.gov. URL
- Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. (2017).
- Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. URL
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Method for preparing this compound and hydr
- SAFETY D
- This compound. CAMEO Chemicals - NOAA. URL
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. URL
- This compound. SpectraBase. URL
- This compound HYDR
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). URL
- The thermal decomposition of this compound. (1961). Journal of the Chemical Society (Resumed). URL
- This compound. Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. NCBI. URL
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. (2023). Industrial & Engineering Chemistry Research. URL
- Instrumentation: TGA and DSC Thermal Analysis. RJ Lee Group. URL
- Why are geminal diols unstable?
- (PDF) Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. URL
- Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. (2021). MDPI. URL
- This compound trihydr
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound [chemeurope.com]
- 4. CN111153783A - Process method and device for producing this compound trihydrate by taking hexafluoropropylene as raw material - Google Patents [patents.google.com]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. iitk.ac.in [iitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102976908A - Method for preparing this compound and hydrate of this compound - Google Patents [patents.google.com]
- 14. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Application of this compound as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. This compound as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nj.gov [nj.gov]
- 24. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. synquestlabs.com [synquestlabs.com]
- 26. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Hexafluoroacetone Adducts
Introduction: The Unique Chemistry of Hexafluoroacetone and Its Adducts
This compound (HFA), a perfluorinated ketone with the formula (CF₃)₂CO, stands out in organic chemistry due to the strong electron-withdrawing nature of its two trifluoromethyl groups.[1] This electronic property renders the carbonyl carbon exceptionally electrophilic, making HFA highly reactive towards a wide array of nucleophiles.[2][3] Unlike its hydrocarbon analog, acetone, which exists in equilibrium with its hydrate to a negligible extent, HFA reacts vigorously and exothermically with water to form a stable gem-diol, this compound hydrate.[1][4] This high reactivity extends to other compounds containing active hydrogen atoms, such as alcohols, thiols, and amines, leading to the formation of stable hemiacetal, hemithioacetal, and hemiaminal adducts, respectively.[1][5][6]
The formation of these adducts provides a powerful analytical handle. By converting analytes with active hydrogens into their HFA adducts, we introduce a fluorinated tag, the -C(CF₃)₂- group, which can be readily detected and characterized by various spectroscopic techniques. This guide provides an in-depth exploration of the primary spectroscopic methods used to analyze these adducts, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.
It is critical to acknowledge that this compound is a toxic, corrosive, and reactive gas.[7][8][9] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including solvent-resistant gloves, chemical goggles, and protective clothing.[7][10][11] Emergency eye wash and shower facilities should be readily accessible.[7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of HFA Adduct Analysis
NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful tool for the characterization of HFA adducts. The six fluorine atoms of the C(CF₃)₂ group provide a strong, unambiguous signal, making it an excellent probe for identifying and quantifying compounds that form adducts with HFA.[5][6]
¹⁹F NMR Spectroscopy
Causality Behind Experimental Choices: The primary advantage of ¹⁹F NMR lies in its high sensitivity and the wide chemical shift range of fluorine, which minimizes signal overlap. The chemical shift of the ¹⁹F signal in HFA adducts is highly sensitive to the electronic environment of the original active hydrogen-containing functional group.[5][12] This sensitivity allows for the differentiation of primary, secondary, and tertiary alcohols, as well as various amines and thiols, based on the distinct chemical shifts of their respective HFA adducts.[5]
Experimental Protocol: In Situ ¹⁹F NMR Analysis of an Alcohol Adduct
-
Reagent Preparation: Prepare a 0.5 M solution of this compound (HFA) in a suitable solvent such as ethyl acetate, acetone, or diethyl ether.[5] This is typically done by bubbling HFA gas through the solvent or by carefully dissolving HFA hydrate followed by drying. Store the solution at 0°C to prevent the loss of the volatile HFA.[5]
-
Sample Preparation: In an NMR tube, dissolve 1-5 mg of the alcohol-containing compound in 0.5 mL of the prepared HFA solution.[6] The adduct formation is typically rapid and occurs in situ at room temperature.[6]
-
Reference Standard: An external standard, such as trifluoroacetic acid (TFA), is often used.[5]
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. The resulting spectrum will typically show a singlet for the HFA adduct, as the coupling between the CF₃ groups and protons on the adjacent oxygen is usually small (≤ 1 Hz).[5]
-
Data Interpretation: The chemical shift of the singlet is characteristic of the alcohol's structure. For example, adducts of alcohols generally yield singlets in the range of +2.3 to +3.8 ppm relative to external TFA.[5] The unreacted HFA hydrate will appear as a singlet at approximately +5.03 ppm, while free HFA is observed around -2.32 ppm.[5]
Workflow for ¹⁹F NMR Analysis of HFA Adducts
Caption: Workflow for the ¹⁹F NMR analysis of HFA adducts.
¹H and ¹³C NMR Spectroscopy
While ¹⁹F NMR is the primary tool, ¹H and ¹³C NMR provide complementary structural information.
-
¹H NMR: The formation of a hemiacetal from an alcohol results in the disappearance of the alcohol's hydroxyl proton signal and the appearance of a new signal for the hemiacetal hydroxyl group. Protons on the carbon bearing the original hydroxyl group will experience a shift in their resonance frequency.[13][14]
-
¹³C NMR: The carbonyl carbon of free HFA has a distinct chemical shift. Upon adduct formation, this carbon becomes sp³-hybridized, resulting in a significant upfield shift to the 90-100 ppm range, characteristic of a hydrated or hemiacetal carbon.[13][15] The trifluoromethyl carbons also exhibit characteristic shifts.
| Nucleus | Free HFA (approx. ppm) | HFA Hydrate/Adduct (approx. ppm) | Key Observation |
| ¹⁹F | -84.6 (vs CFCl₃)[16] | Varies by adduct type (-1.5 to +5.0 vs TFA ext.)[5] | Highly sensitive to adduct structure. |
| ¹³C | ~190 (C=O) | ~95 (C(OH)₂)[15] | Disappearance of carbonyl, appearance of gem-diol/hemiacetal carbon. |
| ¹H | N/A | Varies | Disappearance of R-OH, R-NH, R-SH proton; new C-OH proton signal. |
Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is particularly useful for confirming the conversion of the carbonyl group of HFA into a hydroxyl-containing adduct. The disappearance of the strong C=O stretching vibration and the appearance of a broad O-H stretching band are clear indicators of adduct formation.[17][18]
Key Spectral Features:
-
Disappearance of C=O Stretch: Free HFA exhibits a strong carbonyl stretch around 1780 cm⁻¹. This band will be absent in the spectrum of the purified adduct.
-
Appearance of O-H Stretch: HFA adducts with alcohols, amines, or water will show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding.[17][19]
-
C-O Stretch: A strong C-O stretching absorption, similar to that found in alcohols, will be present near 1050 cm⁻¹.[17]
-
C-F Stretch: Strong, complex absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl groups.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides crucial information about the molecular weight of the HFA adduct, confirming its formation and aiding in the identification of the original analyte. Electron ionization (EI) is commonly used, and the fragmentation patterns can offer further structural insights.
Expected Fragmentation Patterns:
The molecular ion (M⁺) peak may or may not be observed, depending on the stability of the adduct. Common fragmentation pathways include:
-
Loss of a Trifluoromethyl Radical (•CF₃): A prominent peak corresponding to [M - 69]⁺ is often observed due to the cleavage of a C-CF₃ bond.
-
Alpha-Cleavage: For alcohol adducts, cleavage of the C-C bond alpha to the oxygen atom is a common pathway, similar to the fragmentation of regular alcohols.[20]
-
Dehydration: Loss of a water molecule ([M - 18]⁺) can occur, particularly in adducts capable of forming a stable alkene or imine.
Formation of HFA Adducts with Nucleophiles
Caption: Reaction of HFA with various nucleophiles to form stable adducts.
UV-Vis Spectroscopy
Causality Behind Experimental Choices: UV-Vis spectroscopy is less commonly used for structural elucidation of HFA adducts but can be valuable for kinetic studies or for analyzing analytes that have a chromophore. The n→π* transition of the carbonyl group in HFA, which absorbs in the UV region, disappears upon adduct formation.
Spectral Characteristics:
-
This compound (HFA): Exhibits a weak absorption band corresponding to the n→π* transition of the carbonyl group.
-
HFA Adducts: This n→π* transition is eliminated upon the formation of the sp³-hybridized carbon in the adduct. If the original analyte (e.g., a phenol or an aromatic amine) contains a chromophore, the absorption spectrum of the adduct will be dominated by the transitions of that chromophore, which may be slightly shifted due to the electronic effects of the attached -C(OH)(CF₃)₂ group.[21][22]
Conclusion and Future Outlook
The spectroscopic analysis of this compound adducts offers a robust and versatile platform for the characterization and quantification of a wide range of compounds containing active hydrogen functional groups. The exceptional sensitivity of ¹⁹F NMR, combined with the confirmatory power of IR and Mass Spectrometry, provides a self-validating system for structural elucidation. As synthetic methodologies continue to evolve, the use of HFA as a derivatizing agent is poised to expand, finding new applications in polymer science, materials chemistry, and drug development for the precise characterization of complex molecules.[23][24]
References
- Tripp, T. J., et al. (1998). 19F nuclear magnetic resonance of the this compound adducts of phosphetans. The relative apicophilicities of groups. Journal of the Chemical Society, Chemical Communications.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: this compound.
- International Programme on Chemical Safety. (2021). ICSC 1057 - this compound.
- Leader, G. R. (1970). Use of this compound and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds. Analytical Chemistry, 42(1), 16-21.
- ChemEurope.com. This compound.
- SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH.
- American Chemical Society Publications. Use of this compound and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds.
- Leader, G. R. (1976). Use of this compound as an Analytical Tool for NMR. Applied Spectroscopy Reviews, 11(2), 287-319.
- The Royal Society of Chemistry. (2012). Supporting Information.
- ResearchGate. UV/Vis absorption spectra of HFA.
- University of Wisconsin-Madison. 19F NMR Reference Standards.
- Wikipedia. This compound.
- Burger, K., et al. (2000). This compound as Protecting and Activating Reagent: New Routes. Accounts of Chemical Research, 33(9), 584-594.
- SpectraBase. This compound HYDRATE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
- National Institute of Standards and Technology. 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2012). This compound. In Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US).
- Cheng, H. N. (1981). Characterization and quantitative measurement of hydroxyl groups in polymers by fluorine-19 nuclear magnetic resonance of this compound adducts. Analytical Chemistry, 53(11), 1602-1605.
- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
- Zdanovskaia, D. D., et al. (2022). A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)2C=NH. Scholars' Mine.
- ResearchGate. UV-Vis absorption spectra of adducts.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12695, this compound.
- Middleton, W. J. (1966). This compound. Organic Syntheses.
- ResearchGate. Spectroscopic characterization on the UV-Vis region of the HA and FA.
- National Center for Biotechnology Information. (2019). Impurity contribution to ultraviolet absorption of saturated fatty acids. PMC.
- National Center for Biotechnology Information. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
- PASCO Scientific. (2022). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar. YouTube.
- NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- DergiPark. (2019). Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7-Epoxy-6,7-Dihydroquinoline-5,8-Dione. Turkish Journal of Chemistry.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Li, Q., et al. (2008). Excess infrared absorption spectroscopy and its applications in the studies of hydrogen bonds in alcohol-containing binary mixtures. Applied Spectroscopy, 62(2), 166-70.
- Bell, R. P., & McDougall, A. O. (1966). Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation from some carbonyl compounds. Journal of the Chemical Society B: Physical Organic.
- ResearchGate. Three components reaction via amine group with thiol and carbonyl.
- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.
- MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers.
- MDPI. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules.
- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.
- National Center for Biotechnology Information. (2021). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. PMC.
- MDPI. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. ICSC 1057 - this compound [inchem.org]
- 12. 19F nuclear magnetic resonance of the this compound adducts of phosphetans. The relative apicophilicities of groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectrabase.com [spectrabase.com]
- 16. colorado.edu [colorado.edu]
- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Excess infrared absorption spectroscopy and its applications in the studies of hydrogen bonds in alcohol-containing binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. datapdf.com [datapdf.com]
- 24. pubs.acs.org [pubs.acs.org]
Quantum chemical calculations of hexafluoroacetone
An In-Depth Technical Guide to Quantum Chemical Calculations of Hexafluoroacetone
Foreword: The Enigma of a Simple Ketone
This compound ((CF₃)₂CO), or HFA, presents a fascinating case study in physical organic chemistry. While structurally analogous to acetone, its chemical behavior is profoundly different.[1] The substitution of hydrogen with highly electronegative fluorine atoms drastically alters the electronic landscape of the molecule, transforming the electrophilicity of the carbonyl carbon and rendering HFA highly reactive towards nucleophiles, including water, with which it readily forms a stable hydrate.[1][2] This dramatic shift in reactivity, from the relatively inert carbonyl of acetone to the highly reactive center in HFA, makes it an ideal candidate for exploration using quantum chemical calculations. Such computational methods allow us to dissect the electronic structure and quantify the properties that drive its unique chemistry, providing insights that are often difficult to probe experimentally.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational protocol.
Part 1: Theoretical Foundations & Methodological Strategy
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, rich in electronegative fluorine atoms, these choices are not trivial.
Selecting the Right Theoretical Method: The Case for Density Functional Theory (DFT)
While high-level ab initio methods like Coupled Cluster (CCSD(T)) can provide benchmark accuracy, their computational cost is often prohibitive for routine calculations.[3] Density Functional Theory (DFT) offers a compelling balance of accuracy and computational efficiency, making it the workhorse for systems of this size.[4] The key is selecting an appropriate functional.
-
Hybrid Functionals (e.g., B3LYP): The B3LYP functional is a common and often effective starting point for many organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which can be beneficial for describing electronic effects. Many studies on fluorinated compounds have successfully employed B3LYP.[5]
-
Meta-Hybrid Functionals (e.g., M06-2X): For systems with significant non-covalent interactions or complex electronic effects, meta-hybrid functionals like M06-2X can offer improved accuracy. However, one must always validate the chosen functional against available experimental data or higher-level calculations.
The causality here is clear: the functional must accurately describe the electron correlation and exchange effects, which are significantly perturbed by the six fluorine atoms. An inappropriate functional can lead to erroneous predictions of geometry, reactivity, and spectroscopic properties.
The Critical Role of the Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing compounds, the basis set must be flexible enough to describe both the compact core electrons and the diffuse valence electrons, as well as the polarization of the electron density in the chemical bonds.
-
Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and provide a good balance. The 6-311G part indicates a triple-zeta quality for valence electrons. The + signifies the addition of diffuse functions on heavy atoms, which are crucial for describing the lone pairs on fluorine and oxygen and any potential anionic character. The (d,p) denotes polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow the electron orbitals to change shape and are essential for accurately modeling bonding.
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These sets, such as aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta), are designed to systematically converge towards the complete basis set limit.[3] The 'aug-' prefix indicates augmentation with diffuse functions, making them particularly well-suited for describing the electron distribution in electronegative atoms like fluorine.[3][6]
The choice is a trade-off between accuracy and computational cost. For high-accuracy predictions, especially of properties like electron affinity or excited states, the augmented Dunning sets are preferable. For routine geometry optimizations and frequency calculations, a Pople-style basis like 6-311+G(d,p) is often sufficient.
Part 2: A Validated Computational Workflow
A trustworthy computational protocol is a self-validating system where each step builds logically upon the last, culminating in results that can be confidently compared with experimental reality.
Experimental Protocol: Computational Analysis of this compound
-
Structure Definition: Define the initial 3D coordinates of this compound. Standard bond lengths and angles can be used as a starting point.
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure on the potential energy surface.
-
Method: DFT (e.g., B3LYP functional).
-
Basis Set: 6-311+G(d,p) or a superior set like aug-cc-pVTZ.
-
Causality: This step is critical because all subsequent properties are calculated based on this equilibrium geometry. An inaccurate geometry will lead to errors in all other calculated values.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory used for the optimization.
-
Validation: Confirm that the optimization has yielded a true minimum by ensuring the absence of imaginary frequencies. A single imaginary frequency would indicate a transition state structure.
-
Application: The calculated frequencies can be compared directly with experimental IR and Raman spectra to validate the computational model.[7] Anharmonic corrections are often necessary for a more precise comparison, particularly for stretching modes.[7][8][9]
-
-
Single-Point Energy Calculation:
-
(Optional) For higher accuracy in electronic properties, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set (e.g., CCSD(T) or aug-cc-pVQZ).
-
-
Property Analysis:
-
Electronic Properties: Analyze the output to extract key data:
-
Molecular Orbital (MO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.[10]
-
Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
-
Molecular Electrostatic Potential (MEP) mapping to visualize electron-rich and electron-poor regions.
-
-
Spectroscopic Properties: Visualize the calculated IR spectrum. The intensity and frequency of the C=O stretching mode are particularly informative.[7]
-
Part 3: Interpreting the Computational Data
The true power of these calculations lies in connecting the numerical output to observable chemical behavior.
Electronic Structure and Reactivity
The defining feature of HFA is the intense electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups. Our calculations quantify this effect:
-
Molecular Electrostatic Potential (MEP): A calculation of the MEP will reveal a significant region of positive potential (typically colored blue) centered on the carbonyl carbon. This visually confirms its high electrophilicity and susceptibility to nucleophilic attack. Conversely, a negative potential (red) will be concentrated around the carbonyl oxygen and fluorine atoms, indicating regions of high electron density.
-
Frontier Molecular Orbitals (HOMO/LUMO): The LUMO is typically centered on the π* antibonding orbital of the C=O group. Its low energy, a direct consequence of fluorine's inductive effect, makes HFA a strong electron acceptor. This explains its high reactivity with nucleophiles, which donate electrons into this low-lying LUMO.[10] The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.
Geometrical and Spectroscopic Data
Comparing calculated data with high-quality experimental results is the ultimate validation of the chosen computational model.
Table 1: Comparison of Calculated and Experimental Geometrical Parameters
| Parameter | Method (B3LYP/aug-cc-pVTZ) | Experimental Value |
|---|---|---|
| C=O Bond Length | Value from calculation | ~1.246 Å[1] |
| C-C Bond Length | Value from calculation | Value from literature |
| C-F Bond Length (avg) | Value from calculation | Value from literature |
| C-C-C Bond Angle | Value from calculation | Value from literature |
| F-C-F Bond Angle (avg) | Value from calculation | Value from literature |
(Note: Experimental values can vary slightly based on the technique, e.g., electron diffraction vs. microwave spectroscopy.[1])
Table 2: Calculated Electronic Properties of this compound
| Property | Method (B3LYP/aug-cc-pVTZ) | Significance |
|---|---|---|
| HOMO Energy | Value from calculation (eV) | Electron-donating ability |
| LUMO Energy | Value from calculation (eV) | Electron-accepting ability; site of nucleophilic attack |
| HOMO-LUMO Gap | Value from calculation (eV) | Kinetic stability, electronic transitions[10] |
| Dipole Moment | Value from calculation (Debye)| Molecular polarity |
Vibrational Analysis
The infrared spectrum of HFA is dominated by strong absorptions corresponding to C-F and C=O stretching vibrations. A frequency calculation not only confirms the structure as a true minimum but also generates a theoretical IR spectrum.
-
C=O Stretch: The position of the C=O stretching frequency is highly sensitive to the electronic environment. In HFA, it appears at a significantly higher wavenumber compared to acetone, an effect well-reproduced by accurate calculations.[7]
-
Validation: Comparing the calculated vibrational frequencies (often scaled by an empirical factor, ~0.96-0.98 for B3LYP, to account for anharmonicity) with the experimental IR spectrum provides a powerful check on the accuracy of the computational model.[7] A good agreement gives confidence in the model's ability to predict other, non-observable properties.
Part 4: Advanced Topics and Outlook
While ground-state properties explain much of HFA's reactivity, computational chemistry can also probe more complex phenomena.
-
Excited States and Photochemistry: HFA has a well-studied photochemistry, including photodissociation.[11][12] Time-Dependent DFT (TD-DFT) can be used to calculate vertical excitation energies, providing insight into its UV-Vis absorption spectrum and the nature of its excited electronic states.[13][14]
-
Reaction Mechanisms: The reaction of HFA with nucleophiles, such as water or ammonia, can be modeled to determine the transition state structures and activation energy barriers.[15] This provides a detailed, atomistic understanding of the reaction pathway, which is invaluable for catalyst design and predicting reaction outcomes.
References
- Calculations on the rate of photodissociation of this compound.Canadian Science Publishing.
- Beyond Conventional Density Functional Theory: Advanced Quantum Dynamical Methods for Understanding Degradation of Per- and Polyfluoroalkyl Substances.
- This compound.Wikipedia.
- Overtone spectroscopy of v(C=O) stretching vibration of this compound: Experimental and ab initio determination of peak positions, absolute intensities, and band shapes.PubMed.
- Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study.
- Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work.
- This compound.chemeurope.com.
- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols
- What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?
- Density Functional Theory Study on the Modification of Silicon Nitride Surface by Fluorine-Containing Molecules.
- Basis Sets.Gaussian.com.
- Excited Singlet State Radiative and Nonradiative Transition Probabilities for Acetone, Acetone‐d6, and this compound in the Gas Phase, in Solution, and in the Neat Liquid.The Journal of Chemical Physics.
- Fluorine Basis-Sets.crystal.unito.it.
- Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogen
- This compound.PubChem.
- Excited States Calcul
- Luminescent Properties of this compound. III. Vibrational Relaxation and Radiationless Processes in the Gas Phase.The Journal of Chemical Physics.
- The photolysis of this compound.Royal Society Publishing.
- Computational Vibr
- Computational Vibr
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overtone spectroscopy of v(C=O) stretching vibration of this compound: Experimental and ab initio determination of peak positions, absolute intensities, and band shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Hexafluoroacetone: A Paradigmatic Electrophile in Reaction Mechanisms with Nucleophiles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroacetone (HFA) stands apart from its hydrocarbon analog, acetone, as a uniquely potent electrophile. The presence of two strongly electron-withdrawing trifluoromethyl groups dramatically alters the electronic character of the carbonyl carbon, rendering it exceptionally susceptible to nucleophilic attack. This guide provides an in-depth exploration of the core reaction mechanisms of HFA with a variety of nucleophiles. We will dissect the causality behind its heightened reactivity, detail the formation of stable adducts, and present field-proven experimental insights and protocols relevant to researchers in organic synthesis and drug development.
The Source of this compound's Extraordinary Reactivity
The reactivity of a carbonyl compound is fundamentally dictated by the electrophilicity of its carbonyl carbon. In acetone, the two methyl groups are weakly electron-donating, which slightly diminishes the partial positive charge on the carbonyl carbon. In stark contrast, this compound is flanked by two trifluoromethyl (-CF₃) groups. Fluorine's extreme electronegativity creates a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the central carbonyl carbon.[1] This polarization renders the HFA carbonyl carbon profoundly electron-deficient and, therefore, an exceptionally strong electrophile.
This electronic difference is quantitatively demonstrated by the equilibrium constant (Keq) for hydration. HFA reacts vigorously with water to form a stable geminal diol, its hydrate, a reaction that is highly unfavorable for acetone.[2][3]
| Compound | Carbonyl Structure | Hydration Equilibrium Constant (Keq) | Stability of Hydrate |
| Acetone | (CH₃)₂CO | ~10⁻³ M⁻¹ | Unstable |
| This compound | (CF₃)₂CO | ~10⁶ M⁻¹ | Stable, often the commercial form[2][3][4] |
This million-fold greater equilibrium constant for HFA hydration is a direct consequence of the stabilization of the tetrahedral intermediate (the hydrate) which relieves the severe electrophilicity of the starting carbonyl carbon.[2]
Caption: General mechanism of nucleophilic addition to HFA.
Reactions with O-Nucleophiles: Hydrates and Hemiacetals
Hydration
As established, HFA's reaction with water is rapid and essentially irreversible, yielding a stable hydrate.[3] Commercially, HFA is often supplied as a hydrate (e.g., sesquihydrate or trihydrate), which is a white, crystalline solid or liquid.[4][5][6] For reactions requiring anhydrous HFA, the gas can be generated by treating the hydrate with a strong dehydrating agent like hot concentrated sulfuric acid.[2]
Caption: Equilibrium of HFA hydration strongly favors the gem-diol product.
Hemiacetal Formation with Alcohols
In a mechanism analogous to hydration, HFA reacts readily with alcohols (ROH) to form stable 1:1 adducts, which are hemiacetals. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. Unlike with typical ketones, the equilibrium for HFA strongly favors the formation of the stable hemiacetal adduct.
Caption: HFA reacts with alcohols to form stable hemiacetal adducts.
This reactivity is harnessed in synthesis. For instance, the reduction of HFA is the primary route to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a widely used polar, non-nucleophilic solvent in organic chemistry.[7][8][9]
Reactions with N-Nucleophiles: Hemiaminals and Imines
HFA reacts with ammonia and primary or secondary amines in a similar fashion to alcohols. The initial product is a stable hemiaminal (or amino alcohol).[2][3]
With ammonia or primary amines, this hemiaminal intermediate can be dehydrated, often using a dehydrating agent like phosphorus oxychloride (POCl₃) or simply by heating, to yield the corresponding this compound imine.[2][3][10] this compound imine is noteworthy as an unusually stable primary ketimine.[2]
Caption: Two-stage formation of an imine from HFA and a primary amine.
Reactions with C-Nucleophiles: The Wittig Reaction
The reaction of HFA with carbon-based nucleophiles provides a powerful route to complex fluorinated molecules. A prime example is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium ylide (a Wittig reagent).[11][12]
The reaction of HFA with a suitable ylide, such as one generated from (bromodifluoromethyl)triphenylphosphonium bromide, provides facile access to perfluoroisobutylene (PFIB), a valuable but highly toxic monomer.[13] The driving force for the Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14][15]
The mechanism proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate, which then fragments to the alkene and phosphine oxide.[11][15]
Caption: Wittig reaction pathway for converting HFA to a perfluoroalkene.
Other Nucleophilic Systems
-
S-Nucleophiles (Thiols): Thiols (RSH), being highly nucleophilic, react with HFA in a manner analogous to alcohols to form stable hemithioacetals.[16]
-
P-Nucleophiles (Phosphines): The reaction of diphenylphosphine with HFA yields the expected tertiary alcohol adduct, (C₆H₅)₂PC(OH)(CF₃)₂, demonstrating that phosphines can also act as effective nucleophiles.[17]
-
Friedel-Crafts Reactions: It is a common misconception that HFA is a direct reactant in Friedel-Crafts acylations. Rather, its reduction product, HFIP, is an exceptional solvent for promoting Friedel-Crafts reactions.[18][19][20] HFIP's strong hydrogen-bonding capability and low nucleophilicity activate acyl chlorides towards electrophilic aromatic substitution without the need for traditional Lewis acid catalysts.[18]
Experimental Protocols
Protocol 1: Synthesis of this compound Imine
This protocol is adapted from established literature procedures for the dehydration of the HFA-ammonia adduct.[10]
CAUTION: this compound is a toxic gas. This procedure must be conducted in a well-ventilated fume hood by trained personnel.
-
Apparatus Setup: Equip a 3-L, four-necked, round-bottomed flask with a low-temperature thermometer, a dry-ice condenser, and a gas inlet tube. Flame-dry the apparatus under a nitrogen atmosphere.
-
Solvent and Reagent Addition: Charge the flask with 1.2 L of anhydrous pyridine. Cool the pyridine to -40°C using an appropriate cooling bath.
-
HFA Addition: Condense 462 g (2.78 moles) of this compound gas into the cooled pyridine solution over 30 minutes.
-
Ammonia Addition: Distill 47.6 g (2.80 moles) of liquid ammonia into the reaction mixture over 1 hour, maintaining the solution temperature between -30°C and -25°C. This forms the hemiaminal adduct in situ.
-
Dehydration: Replace the gas inlet with a dropping funnel. Warm the mixture to 40°C. Replace the dry-ice condenser with a water-cooled condenser connected to a cold trap cooled to -30°C.
-
POCl₃ Addition: Add 394 g (2.57 moles) of phosphorus oxychloride (POCl₃) dropwise at a rate sufficient to maintain a gentle reflux. The volatile imine (b.p. 16°C) will distill and collect in the cold trap.
-
Workup: After the addition is complete, heat the reaction mixture to 100°C for 30 minutes to drive any remaining product into the trap. The collected liquid in the trap is this compound imine.
Caption: Experimental workflow for the synthesis of this compound imine.
Conclusion
The unique electronic properties of this compound, imparted by its six fluorine atoms, establish it as a powerful and versatile electrophile in organic synthesis. Its reactions with a wide array of nucleophiles proceed readily to form stable adducts, often under conditions where analogous reactions with simple ketones are unfavorable. Understanding these fundamental mechanisms—from hydration and hemiacetal formation to imine synthesis and Wittig olefination—is crucial for researchers and drug development professionals seeking to leverage HFA's reactivity to construct complex, highly fluorinated molecules with novel properties.
References
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom Source: Google Patents URL
- Title: Synthesis of Derivatives of Hexafluoroisopropanol Source: ProQuest URL:[Link]
- Title: Fluorine chemistry — Wittig based synthesis of volatile organofluorine compounds Source: Canadian Science Publishing URL:[Link]
- Title: this compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels Source: NCBI Bookshelf URL:[Link]
- Title: "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi Source: eGrove, University of Mississippi URL:[Link]
- Title: this compound Source: chemeurope.com URL:[Link]
- Title: Processes for preparation of this compound and its hydrate Source: Google Patents URL
- Title: An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates Source: ResearchG
- Title: this compound: An Appealing Key Player in Organic Chemistry Source: ResearchG
- Title: this compound Source: Organic Syntheses URL:[Link]
- Title: this compound | C3F6O | PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: Alcohol to Ester Rearrangement. II.
- Title: Reactions of this compound with Acetals Source: American Chemical Society Public
- Title: this compound IMINE Source: Organic Syntheses URL:[Link]
- Title: Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Hexafluoro-2-propanol-promoted Intramolecular Friedel–Crafts Acylation Source: Organic Syntheses URL:[Link]
- Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Why is this compound more prone to hydration forming gemdiols than formaldehyde? Source: Quora URL:[Link]
- Title: Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction | Request PDF Source: ResearchG
- Title: The Wittig Reaction – Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
- Title: Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols and Epoxides Driven by Hexafluoroisopropanol Source: Synform URL:[Link]
- Title: Wittig reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Reactions of Amines Source: Jasperse, North Dakota St
- Title: the Wittig reaction Source: YouTube URL:[Link]
- Title: 19.10: Nucleophilic Addition of Alcohols - Acetal Formation Source: Chemistry LibreTexts URL:[Link]
- Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents Source: NCBI URL:[Link]
- Title: Reactions of Thiols Source: Chemistry Steps URL:[Link]
- Title: Addition of Secondary Amines to Form Enamines Source: Chemistry LibreTexts URL:[Link]
- Title: Nucleophilic Addition reactions Source: BYJU'S URL:[Link]
- Title: Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction Source: YouTube URL:[Link]
- Title: Thiol-addition reactions and their applications in thiol recognition Source: Royal Society of Chemistry URL:[Link]
Sources
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Solubility of hexafluoroacetone in organic solvents
An In-depth Technical Guide to the Solubility and Reactivity of Hexafluoroacetone in Organic Solvents
Executive Summary
This compound (HFA) is a nonflammable, colorless gas at standard temperature and pressure, distinguished by a molecular structure that imparts extraordinary reactivity and unique physicochemical properties.[1][2] Unlike its hydrocarbon analog, acetone, the HFA molecule is characterized by a highly electrophilic carbonyl carbon, a direct consequence of the potent electron-withdrawing effect of its two trifluoromethyl groups. This inherent electrophilicity is the central determinant of its behavior in solution, creating a fascinating duality in its interactions with organic solvents. For drug development professionals and researchers, understanding this behavior is not merely a matter of physical solubility but a critical consideration of chemical reactivity. This guide provides an in-depth analysis of the principles governing HFA's solubility, differentiates between physical dissolution in aprotic media and chemical adduct formation in protic systems, presents a robust experimental framework for quantifying solubility, and outlines the stringent safety protocols required for its handling.
Physicochemical Profile of this compound
A foundational understanding of HFA's physical properties is essential before exploring its solution behavior. As a gas at room temperature, its dissolution is governed by the principles of gas-liquid equilibria.[3] It is typically supplied as a liquefied compressed gas.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₃F₆O | [5] |
| Molecular Weight | 166.02 g/mol | [2] |
| Boiling Point | -28 °C (-18 °F) | [1][4] |
| Melting Point | -129 °C (-188 °F) | [1][4] |
| Vapor Pressure | 5.8 atm @ 20 °C | [1] |
| Vapor Density | 5.76 (Air = 1) | [4] |
| Appearance | Colorless Gas | [5] |
| Odor | Musty | [4] |
| Water Solubility | Reacts vigorously to form a stable hydrate | [1][4] |
The Duality of HFA-Solvent Interactions: Physical Dissolution vs. Chemical Reactivity
The "solubility" of this compound cannot be discussed without first understanding its profound reactivity. The narrative of HFA in solution is dictated by the nature of the solvent itself—specifically, the presence or absence of active hydrogen atoms.
The Electrophilic Nature of the Carbonyl Carbon
The six fluorine atoms in HFA inductively pull electron density away from the central carbonyl carbon, making it exceptionally electron-deficient and thus a powerful electrophile. This is in stark contrast to acetone, where the methyl groups are weakly electron-donating. This fundamental electronic difference explains why HFA readily undergoes nucleophilic attack at the carbonyl carbon, a reaction that is highly unfavorable for acetone.[1]
Interaction with Aprotic Solvents (Physical Dissolution)
In aprotic solvents (those lacking O-H or N-H bonds), HFA dissolves physically without covalent modification. The primary intermolecular forces governing this dissolution are dipole-dipole interactions and London dispersion forces.
-
Polar Aprotic Solvents (e.g., Ethers, Ketones): Solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) are excellent candidates for dissolving HFA.[3][5] Their polarity and ability to engage in dipole-dipole interactions with the highly polar C=O bond of HFA lead to favorable solvation thermodynamics.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also effective. Reports specifically note the solubility of HFA in chloroform.[6][7] Their polarity and the potential for weak hydrogen bonding (in the case of chloroform) contribute to good compatibility.
-
Nonpolar Solvents (e.g., Alkanes, Aromatics): In nonpolar solvents like hexane or toluene, solubility is expected to be lower. While dispersion forces are present, the lack of strong dipole-dipole interactions between the highly polar HFA and the nonpolar solvent molecules results in a less favorable enthalpy of mixing.
Caption: Physical dissolution via dipole-dipole forces.
Interaction with Protic Solvents (Adduct Formation)
When HFA is introduced into protic solvents such as alcohols, primary/secondary amines, or thiols, the concept of simple dissolution is superseded by reversible chemical reaction. The nucleophilic active hydrogen-bearing atom (O, N, or S) attacks the electrophilic carbonyl carbon of HFA to form a stable hemiketal (with alcohols) or related adduct.[8]
This process is so favorable that it is exploited analytically; HFA is used as a derivatizing agent for ¹⁹F NMR spectroscopy to characterize compounds with active hydrogen groups.[8] The equilibrium for this reaction lies heavily towards the adduct, meaning that while HFA is readily taken up by the solvent, it exists predominantly as the covalently bonded adduct rather than as free (CF₃)₂CO molecules.
With water, this reaction is essentially irreversible and exothermic, forming a highly stable and acidic gem-diol hydrate, (CF₃)₂C(OH)₂.[1][9]
Caption: Experimental workflow for gravimetric analysis.
Conclusion for the Research Professional
The interaction of this compound with organic solvents is a nuanced topic where chemical reactivity often dictates solution behavior. For aprotic solvents, HFA exhibits solubility governed by conventional intermolecular forces, with high solubility expected in polar aprotic and halogenated media. For protic solvents, particularly alcohols, the primary phenomenon is not physical dissolution but a reversible chemical reaction to form stable hemiketal adducts. This distinction is critical for experimental design, reaction quenching, and purification processes in drug development and materials science. When quantitative data is required, a rigorous gravimetric method, executed with stringent safety protocols, provides a reliable pathway to determine the true physical solubility of HFA in non-reactive, aprotic systems.
References
- This compound - Wikipedia. (n.d.).
- This compound - chemeurope.com. (n.d.).
- This compound | CF3COCF3 | CID 12695 - PubChem. (n.d.).
- This compound - Organic Syntheses Procedure. (n.d.).
- Use of this compound as an Analytical Tool for NMR. (2006). Applied Spectroscopy Reviews, 11(2).
- This compound - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. CAS 684-16-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 684-16-2 [chemicalbook.com]
- 7. 684-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound [chemeurope.com]
Hexafluoroacetone: A Comprehensive Technical Guide to its Thermochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (HFA), a non-flammable, colorless gas with a characteristic musty odor, is a pivotal molecule in the landscape of fluorinated compounds.[1][2] Its unique chemical and physical properties, largely dictated by the strong electron-withdrawing nature of its two trifluoromethyl groups, make it a valuable reagent and building block in a multitude of applications, from the synthesis of specialty polymers and pharmaceuticals to its use as a chemical intermediate.[3][4][5] A thorough understanding of the thermochemical data of this compound is paramount for its effective and safe utilization in research and industrial processes. This guide provides an in-depth exploration of the core thermochemical properties of HFA, detailing the experimental and computational methodologies employed in their determination and discussing the practical implications of this data.
Core Thermochemical Data
A summary of the key thermochemical and physical properties of this compound is presented in the table below. This data serves as a fundamental reference for reaction modeling, process design, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₃F₆O | [6] |
| Molecular Weight | 166.02 g/mol | [4][6] |
| Boiling Point | -28 °C (245 K) | [1][4] |
| Melting Point | -129 °C (144 K) | [4] |
| Standard Enthalpy of Formation (ΔHf°) | -1250 kJ/mol | [1] |
| Molar Entropy (S°) | 89.63 cal/(mol·K) (ideal gas at boiling point) | [7][8] |
| Molar Heat of Fusion | 2003.5 cal/mol | [7] |
| Molar Heat of Vaporization | 5166 cal/mol | [7] |
| C-C Bond Dissociation Energy (BDE) | ~80-85 kcal/mol (Computationally Derived) | N/A |
In-Depth Analysis of Thermochemical Properties
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of this compound is a critical parameter for calculating the heat of reaction for processes involving this compound. The experimentally determined value of -1250 kJ/mol indicates that the formation of HFA from its constituent elements in their standard states is a highly exothermic process.[1] This high negative value is characteristic of many perfluorinated compounds and reflects the exceptional stability of the C-F bond.
Entropy and Heat Capacity
The molar entropy of this compound provides insight into the degree of disorder of the molecule at a given temperature. Calorimetric studies have precisely measured the heat capacity of HFA from 12 K up to its normal boiling point of 245.87 K.[7][8] These measurements have enabled the calculation of the ideal gas entropy at the boiling point to be 89.63 cal/(mol·K).[7][8] Such data is crucial for determining the Gibbs free energy change of reactions and thus predicting their spontaneity. The temperature-dependent profiles of specific heat capacity, density, viscosity, and thermal conductivity are also available and are vital for chemical engineering calculations, process simulation, and thermal system design.[9][10]
Bond Dissociation Energy
Methodologies for Determining Thermochemical Data
The acquisition of accurate thermochemical data relies on a combination of rigorous experimental techniques and advanced computational methods.
Experimental Protocols
Calorimetry: Bomb calorimetry is a primary experimental method for determining the enthalpy of formation of combustible compounds like this compound. The substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion is measured by the temperature change of the surrounding water bath.
Diagram of a Bomb Calorimetry Workflow
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Adiabatic Calorimetry: This technique is employed to measure heat capacity as a function of temperature. The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
Diagram of Adiabatic Calorimetry for Heat Capacity Measurement
Caption: Step-wise process for heat capacity measurement via adiabatic calorimetry.
Computational Workflows
Computational thermochemistry has emerged as a powerful tool for predicting the properties of molecules, especially for reactive or hazardous species where experimental measurements can be challenging.
Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule. High-level ab initio methods like coupled-cluster theory and composite methods such as the Gaussian-n theories (e.g., G3, G4) can provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, offer a good balance between accuracy and computational cost.
Diagram of a Computational Thermochemistry Workflow
Caption: A typical workflow for calculating thermochemical properties using computational chemistry.
Applications and Significance of Thermochemical Data
The thermochemical data of this compound are not merely academic values; they have profound practical implications in various scientific and industrial domains.
-
Reaction Engineering and Process Safety: Accurate enthalpy of formation and heat capacity data are essential for the design and safe operation of chemical reactors. For exothermic reactions involving HFA, this data is critical for ensuring adequate heat removal to prevent thermal runaways.
-
Pharmaceutical and Materials Science: this compound is a precursor in the synthesis of various high-value chemicals, including the solvent hexafluoroisopropanol (HFIP) and several polymers.[3][5] Understanding the thermodynamics of these synthetic routes allows for the optimization of reaction conditions to maximize yield and efficiency.
-
Combustion and Environmental Science: The thermochemical properties of HFA are important for modeling its behavior in high-temperature environments, such as combustion processes, and for understanding its potential environmental fate.
Safety Considerations
This compound is a toxic and highly reactive gas that requires careful handling.[1][11] It is an irritant to the skin, eyes, and mucous membranes and is toxic by inhalation, ingestion, and skin absorption.[1][2] HFA reacts vigorously with water to form an acidic hydrate.[1][3] When heated to high temperatures, it can decompose and emit toxic fluoride fumes.[1] Appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection, must be worn when working with this compound.[11] All work should be conducted in a well-ventilated fume hood.
Conclusion
The thermochemical data for this compound provide a fundamental basis for understanding its reactivity, stability, and behavior in chemical processes. This in-depth guide has synthesized key experimental and computational findings to offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough grasp of these properties is indispensable for leveraging the unique attributes of this compound in innovative applications while ensuring safe and efficient handling.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12695, this compound.
- Pace, E. L., & Plaush, A. C. (1967). Thermodynamic Properties of this compound from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas. The Journal of Chemical Physics, 47(1), 38-43.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: this compound.
- Chemcasts. (n.d.). This compound Thermodynamic Properties vs Temperature.
- Chemcasts. (n.d.). This compound Thermodynamic Properties vs Pressure.
- International Programme on Chemical Safety. (n.d.). ICSC 1057 - this compound.
- NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). This compound.
- AIP Publishing. (n.d.). Thermodynamic Properties of this compound from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas.
- Chemcasts. (n.d.). This compound (CAS 684-16-2) – Thermophysical Properties.
- chemeurope.com. (n.d.). This compound.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. The Journal of Physical Chemistry A, 104(26), 5910-5918.
- Chemistry LibreTexts. (2024). 1.6: Computation of Thermodynamic Quantities.
- Wikipedia. (n.d.). Bond-dissociation energy.
- Ruscic, B. (2014). Active Thermochemical Tables: A New Paradigm in Thermochemistry. International Journal of Quantum Chemistry, 114(18), 1097-1101.
- Organic Syntheses. (n.d.). This compound.
- Wang, Y., et al. (2022). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- Kitazume, T. (2019). Experimental Methods in Organic Fluorine Chemistry. CRC Press.
- Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.
- Burgess, D. R., Jr., Zachariah, M. R., Tsang, W., & Westmoreland, P. R. (1996). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Progress in Energy and Combustion Science, 21(6), 453-529.
- Feller, D., & Dixon, D. A. (2000). Computational Thermochemistry and Benchmarking of Reliable Methods.
- Zachariah, M. R., Westmoreland, P. R., Burgess, D. R., Tsang, W., & Melius, C. F. (1996). BAC-MP4 predictions of thermochemical data for C1 and C2 stable and radical hydrofluorocarbons and oxidized hydrofluorocarbons.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Simmie, J. M. (2014). Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. Dalton Transactions, 43(30), 11426-11442.
- Chemistry LibreTexts. (2025). Bond Energies.
- Martin, J. M. L. (n.d.). Publications.
- Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
Sources
- 1. Hydrogen Bonding and Vaporization Thermodynamics in Hexafluoroisopropanol‐Acetone and ‐Methanol Mixtures. A Joined Cluster Analysis and Molecular Dynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSE49, a diverse, high-quality benchmark dataset of separation energies of chemical bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
Rotational spectroscopy of hexafluoroacetone imine
An In-depth Technical Guide to the Rotational Spectroscopy of Hexafluoroacetone Imine
This guide provides a comprehensive exploration of the rotational spectroscopy of this compound imine, (CF₃)₂C=NH. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind the experimental and analytical choices. We will delve into the intriguing spectral features that arise from large amplitude internal motions, detail the high-resolution microwave techniques used for its study, and present the resulting structural and electronic insights, all grounded in authoritative research.
Introduction: Unveiling a Flexible Molecule
This compound imine, (CF₃)₂C=NH, is a fascinating member of an isoelectronic series that includes hexafluoroisobutene and this compound.[1] While its counterparts have been well-characterized, this compound imine presents a unique spectroscopic challenge. Its structure is not rigid; the internal rotation of its two trifluoromethyl (CF₃) groups introduces a dynamic complexity that is directly observable in its rotational spectrum.[1][2] Rotational spectroscopy, a high-resolution gas-phase technique, is uniquely suited to probe these subtle structural and dynamic features. By precisely measuring the frequencies of transitions between rotational energy levels, we can determine molecular rotational constants to a high degree of accuracy.[3] These constants, in turn, provide definitive information about the molecule's three-dimensional structure, bond lengths, angles, and the electronic environment of specific nuclei.[1][3]
Part I: The Spectroscopic Puzzle of a "Doubled" Spectrum
The most striking feature of the rotational spectrum of this compound imine is that it appears "doubled".[1][4] Both a-type and b-type transitions are observed not as single lines, but as pairs of transitions separated by a few tens of kilohertz.[1][4] This splitting is the spectral signature of a large amplitude internal motion within the molecule.[2][5]
The causal mechanism is the coupled internal rotation of the two CF₃ groups. The potential energy barrier for this motion is relatively low, leading to the presence of two distinct torsional substates, which can be designated as State I and State II.[1] Each of these states has its own unique set of rotational constants, which are very similar but distinct enough to resolve as separate transitions.[4]
This phenomenon is best understood by comparison. In acetone, the internal rotation of the two equivalent CH₃ groups results in five torsional substates, causing rotational transitions to appear as complex quintets.[1] Conversely, in this compound, the much higher barrier to CF₃ internal rotation and the group's smaller internal rotational constant mean that any effects of internal motion are unresolvable; its spectrum resembles that of a simple, semi-rigid molecule.[1] this compound imine occupies a fascinating middle ground, where the internal motion is not "free" enough to cause large splittings into many lines, but is prominent enough to create the observable doubling of the entire spectrum.
Curiously, no transitions between State I and State II were observed, nor were any Coriolis coupling parameters needed to accurately fit the spectra.[1][5] This allows for a simplified, yet highly accurate, analysis where the two states are treated independently, as if they were two near-equivalent, distinct conformers.[1][2][5]
Part II: The Experimental Approach
The successful acquisition of a high-resolution rotational spectrum for a complex molecule like this compound imine requires a sophisticated experimental setup capable of producing a rotationally cold sample and detecting its faint molecular signals. The primary techniques employed are chirped-pulse and cavity-based Fourier transform microwave (FTMW) spectroscopy.[1][2]
Experimental Workflow Diagram
Caption: High-level experimental workflow for FTMW spectroscopy.
Detailed Experimental Protocol
1. Sample Preparation and Handling:
-
Source Material: Use commercial-grade this compound imine (e.g., 95% purity from Synquest Labs).[1] Due to its low boiling point (16.5 °C), it must be handled as a gas or volatile liquid.[1]
-
Gas Mixture: Prepare a dilute gas mixture to facilitate supersonic expansion and cooling. Pressurize a gas tank with approximately 0.25 bar of this compound imine vapor.[1]
-
Dilution: Backfill the tank with an inert carrier gas, such as Argon, to a final pressure of approximately 6 bar.[1] This dilution is critical for achieving the low rotational temperatures required for high resolution and spectral simplification.
2. Spectrometer Operation and Data Acquisition:
-
Vacuum: Maintain the spectrometer's vacuum chamber at a high vacuum, typically around 10⁻⁴ bar.[1]
-
Pulsed Injection: Use a pulsed solenoid valve to inject the gas mixture into the vacuum chamber. The resulting supersonic expansion adiabatically cools the molecules to a rotational temperature of approximately 3 K.[1] This collapses the population into the lowest rotational energy levels, significantly increasing signal intensity for these states.
-
Microwave Excitation:
-
For Chirped-Pulse FTMW: Excite the molecules with a broadband, fast-sweeping microwave pulse (a "chirp"), typically spanning several GHz. This method allows for the rapid collection of a wide spectral range (e.g., 5.5 GHz to 21 GHz).[1]
-
For Cavity FTMW: For higher sensitivity and resolution measurements of specific transitions (such as for rare isotopologues), use a Balle-Flygare cavity spectrometer.[1][4] Here, the microwave pulse is tuned to the resonant frequency of the cavity.
-
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as a Free Induction Decay (FID). Detect this time-domain signal.
-
Signal Averaging: Average multiple FIDs (e.g., 75 decays) to improve the signal-to-noise ratio.[6]
-
Data Transformation: Perform a Fourier transform on the averaged FID signal to convert it from the time domain to the frequency domain, yielding the final rotational spectrum.[6]
Part III: Spectral Analysis and Interpretation
The raw spectrum is a collection of frequency peaks that must be assigned to specific quantum mechanical transitions. This process involves pattern recognition, fitting to a theoretical model, and refinement.
Spectral Analysis Workflow Diagram
Caption: Logical workflow for the analysis of a rotational spectrum.
The analysis of the doubled spectrum of this compound imine is performed by treating the two observed states (State I and State II) independently.[1] For each state, the observed transition frequencies are fitted using a standard asymmetric rotor Hamiltonian that includes terms for centrifugal distortion and, critically, the nuclear quadrupole coupling interaction from the ¹⁴N nucleus.[1][6] Software such as SPCAT/SPFIT is commonly used for this purpose.[6]
The successful fit yields a set of precise spectroscopic constants for each state. These include:
-
Rotational Constants (A, B, C): These are inversely proportional to the molecule's moments of inertia and are the primary source of structural information.
-
Quartic Centrifugal Distortion Constants: These account for the slight stretching of the molecule as it rotates.[1]
-
¹⁴N Nuclear Electric Quadrupole Coupling Constants (χₐₐ, χₑₑ, χ₋₋): These describe the interaction between the nuclear quadrupole moment of the nitrogen atom and the electric field gradient at its nucleus, providing a sensitive probe of the local electronic environment.[1]
Part IV: Molecular Structure and Properties
The analysis of the parent molecule, along with its singly substituted ¹³C and ¹⁵N isotopologues observed in natural abundance, provides the necessary data to determine a reliable molecular structure.[1][4]
Summary of Spectroscopic Data
The independent fitting of the two observed torsional substates results in two distinct sets of highly precise molecular constants.
| Parameter | State I | State II | Unit |
| Rotational Constants | |||
| A | Value | Value | MHz |
| B | Value | Value | MHz |
| C | Value | Value | MHz |
| ¹⁴N Quadrupole Coupling | |||
| χₐₐ | Value | Value | MHz |
| χₑₑ | Value | Value | MHz |
| χ₋₋ | Value | Value | MHz |
| Note: Specific numerical values are found in the primary literature, such as Reference[1]. This table illustrates the type of data obtained. |
Insights from Nuclear Quadrupole Coupling
Part V: The Role of Quantum Chemistry
Modern rotational spectroscopy studies are invariably supported by high-level quantum chemical calculations. These calculations serve several critical functions:
-
Prediction: Calculations can predict rotational constants with sufficient accuracy to guide the initial search for spectral transitions, saving valuable instrument time.
-
Confirmation: The calculated molecular structure and spectroscopic constants provide an independent validation of the experimental results.[6]
-
Mechanistic Insight: Theoretical calculations are essential for exploring features that are difficult to measure directly, such as the potential energy surface for the internal rotation of the CF₃ groups and the height of the energy barrier that gives rise to the two observed torsional states.[1][6]
For this compound imine, quantum chemical calculations confirm that the doubling of the spectrum is due to the combined motions of the CF₃ groups, for which the calculated barrier to interconversion is small.[1][2]
Conclusion
The rotational spectrum of this compound imine provides a textbook example of how high-resolution spectroscopy can unravel complex molecular dynamics. The characteristic doubling of its spectral lines is a direct consequence of the large amplitude internal rotation of its two CF₃ groups, creating two distinct and observable torsional substates.[1] Through a combination of advanced FTMW spectroscopy, detailed quantum-mechanical analysis, and supporting theoretical calculations, a complete set of rotational, centrifugal distortion, and nuclear quadrupole coupling constants has been determined.[1][2][6] This data not only allows for the precise determination of the molecule's three-dimensional structure but also provides nuanced insights into the electronic environment of the imine functional group. This comprehensive characterization serves as a critical benchmark for understanding the structure and dynamics of fluorinated organic molecules, which are of significant interest in materials science and pharmaceutical development.
References
- A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)2C=NH. Molecules. [Link]
- A Pure Rotational Study of Two Nearly-Equivalent Structures of this compound Imine.
- A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)C=NH. PubMed. [Link]
- A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)C=NH. Scholars' Mine. [Link]
- A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)C=NH.
- Molecular Structure from Rot
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)C=NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Structure from Rotational Spectra [hyperphysics.phy-astr.gsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. "A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structu" by Daniel A. Obenchain, Beppo Hartwig et al. [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
Electron affinity and electronic structure of hexafluoroacetone
An In-Depth Technical Guide to the Electron Affinity and Electronic Structure of Hexafluoroacetone
Abstract
This compound ((CF₃)₂CO, HFA), the perfluorinated analogue of acetone, exhibits a unique and highly reactive electronic structure that distinguishes it from its hydrocarbon counterpart. The potent electron-withdrawing nature of its six fluorine atoms fundamentally alters the molecule's charge distribution, orbital energies, and chemical behavior. This guide provides a comprehensive technical analysis of the electronic structure and electron affinity of HFA, synthesizing key experimental findings with theoretical insights. We delve into the molecular orbital landscape, the precise measurement of its high electron affinity via negative ion photoelectron spectroscopy, and the consequential chemical reactivity that makes HFA a subject of significant interest in catalysis, materials science, and as a building block in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this highly functionalized fluoroketone.
Introduction: The Unique Profile of this compound
This compound is a colorless, nonflammable, and highly reactive gas with a musty odor.[1][2] Structurally, it is similar to acetone, but the substitution of all hydrogen atoms with fluorine dramatically increases the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity is a direct consequence of the powerful inductive effect exerted by the two trifluoromethyl (CF₃) groups. Unlike acetone, which exists in equilibrium with only a trace amount of its hydrate in water, HFA reacts vigorously and exothermically with water to form a stable geminal diol, hexafluoropropane-2,2-diol.[1][4] The equilibrium constant for this hydration is approximately 10⁶ M⁻¹, vastly greater than the 10⁻³ M⁻¹ for acetone, underscoring its extreme electrophilicity.[1]
This unique reactivity profile makes HFA a versatile reagent and building block. It is a key precursor in the synthesis of hexafluoroisopropanol (HFIP), a widely used polar solvent in organic chemistry, and other valuable monomers like bisphenol AF.[1][5] In the realm of drug development, the incorporation of fluorinated moieties like the HFIP group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[5][6] Understanding the fundamental electronic properties of HFA is therefore critical to harnessing its potential in these advanced applications.
The Electronic Structure of this compound
The electronic characteristics of HFA are dominated by the presence of six highly electronegative fluorine atoms. This "perfluoro effect" profoundly influences the molecule's molecular orbitals (MOs), charge distribution, and frontier orbital energies (HOMO and LUMO).
Inductive Effects and Molecular Orbitals
The primary driver of HFA's reactivity is the intense electron-withdrawing effect of the two CF₃ groups. Fluorine's high electronegativity pulls electron density away from the carbon skeleton and towards the periphery of the molecule. This has several key consequences:
-
Carbonyl Group Polarization: The carbonyl carbon becomes exceptionally electron-deficient (electrophilic), making it a prime target for nucleophilic attack.[3] Computational studies confirm this significant polarization.[6]
-
Molecular Orbital Stabilization: The energies of the molecular orbitals are significantly lowered compared to those in acetone. Photoelectron spectroscopy studies comparing acetone and HFA show a marked stabilizing effect on the σ MOs due to fluorination.[7]
-
Frontier Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) is primarily associated with the lone pair electrons on the oxygen atom (n-orbital). The Lowest Unoccupied Molecular Orbital (LUMO) is the antibonding π* orbital of the C=O group. The strong inductive effect of the CF₃ groups significantly lowers the energy of the LUMO, making HFA a powerful electron acceptor. This low-lying LUMO is central to its high electron affinity.
The logical relationship between the theoretical understanding and experimental validation of HFA's electronic structure is crucial for a complete picture.
Caption: Relationship between theoretical and experimental approaches to HFA's electronic structure.
A Simplified Molecular Orbital Diagram
A qualitative MO diagram helps visualize the key electronic features of HFA. The diagram focuses on the frontier orbitals, which dictate the molecule's chemical behavior. The CF₃ groups are treated as potent σ- and π-electron withdrawing entities that significantly stabilize the carbonyl π and π* orbitals and influence the energy of the oxygen lone pair (n) orbital.
Caption: Experimental workflow for NIPE spectroscopy of this compound.
Implications for Reactivity and Applications
The distinct electronic structure and high electron affinity of HFA directly govern its chemical reactivity and utility.
-
Electrophilicity and Catalysis: The electron-deficient carbonyl carbon makes HFA a potent electrophile and an effective catalyst for certain reactions, such as the epoxidation of olefins when combined with hydrogen peroxide. [8][9]* Electron Attachment and Dissociation: When HFA collides with low-energy electrons, it can capture an electron to form the stable [HFA]•⁻ anion. [10]However, at specific resonant energies, this electron attachment can be dissociative (DEA), leading to the fragmentation of the molecule. [11]This process is important in understanding radiation damage in biological systems where fluorinated molecules might be present.
-
Drug Design: The stability of the hexafluoroisopropyl group, derived from HFA, and its unique electronic properties are leveraged in medicinal chemistry. [5]Its inclusion can block metabolic pathways, increase binding affinity through specific interactions, and tune the overall physicochemical properties of a drug candidate. The foundational understanding of HFA's electronics informs the rational design of such molecules.
Conclusion
This compound presents a compelling case study in the profound impact of perfluorination on molecular electronic structure. Its properties are dictated by the intense inductive effect of its six fluorine atoms, which creates a highly electrophilic carbonyl center and a low-lying LUMO. This electronic configuration results in an exceptionally high electron affinity of 1.42 ± 0.02 eV, as precisely measured by negative ion photoelectron spectroscopy. [8][9]This fundamental property underpins HFA's high reactivity, its utility as a catalyst, and its role as a valuable building block for materials and pharmaceuticals. The synergy between advanced experimental techniques and high-level quantum chemical calculations has provided a robust and detailed model of HFA, empowering scientists to better understand and exploit its unique chemical nature.
References
- Harland, P., & Thynne, J. C. J. (1969). The Electron Attachment Cross Section for this compound. The Journal of Physical Chemistry, 73(8), 2791-2792. [Link]
- Wang, L., Han, J., Yuan, Q., Cao, W., Zhou, X., Liu, S., & Wang, X.-B. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. OSTI.GOV. [Link]
- Caballero, J., Tadeo, K., & Alzate-Morales, J. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 18, 1227-1237. [Link]
- Kopyra, J., et al. (2010). Energy selective excision of CN following electron attachment to this compound azine ((CF3)2CQN–NQC(CF3)2)w. Physical Chemistry Chemical Physics, 12(32), 9316-9321. [Link]
- Ferreira da Silva, F., et al. (2015). Dissociative electron attachment to the complexation ligands hexafluoroacetylacetone, trifluoroacetylacetone and acetylacetone; A comparative experimental and theoretical study. Physical Chemistry Chemical Physics, 17(31), 20430-20439. [Link]
- Wang, L., et al. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. OSTI.GOV Report. [Link]
- Wang, L., Han, J., Yuan, Q., Cao, W., Zhou, X., Liu, S., & Wang, X.-B. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. The Journal of Physical Chemistry A, 124(51), 10733–10740. [Link]
- Wang, L., et al. (2020). Supporting information for "Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching..." DOI. [Link]
- Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]
- Middleton, W. J., & Anello, L. G. (1984). This compound. Organic Syntheses, 62, 134. [Link]
- Brundle, C. R., Robin, M. B., & Kuebler, N. A. (1972). Perfluoro effect in photoelectron spectroscopy. I. Nonaromatic molecules. Journal of the American Chemical Society, 94(5), 1451–1465. [Link]
- Escudero-Casao, M., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. The Journal of Organic Chemistry. [Link]
- Wren, S. W., et al. (2023). Hydration of this compound on Ice. The Journal of Physical Chemistry C. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- CHEMEUROPE.COM. (n.d.). This compound. chemeurope.com. [Link]
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). This compound. In Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels.
- Al Tameem, R. (2022). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi. [Link]
- Tadayon, S., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
- Gauth. (n.d.). For the gas-phase hydration of hexafluroacetone...
- Escudero-Casao, M., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones.
- Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... Environmental Science & Technology. [Link]
- Nag, P., et al. (2023). Electron-induced dissociation of HFO1234ze. Research Collection, ETH Zurich. [Link]
- Harland, P. W., & Thynne, J. C. J. (1970). Positive and negative ion formation in this compound by electron impact. The Journal of Physical Chemistry, 74(1), 52–59. [Link]
- Durig, J. R., et al. (1985). Vibrational spectrum and structure of this compound. The Journal of Physical Chemistry, 89(20), 4285–4292. [Link]
- Koppel, I. A., et al. (2001). Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Journal of the American Chemical Society, 123(19), 4552-4562. [Link]
- University of California, Davis. (n.d.). Photoelectron Spectroscopy. Chem 240C Lecture Notes. [Link]
- Pearson Education, Inc. (2014). Chapter 5: Molecular Orbitals. Textbook Companion Site. [Link]
- National Center for Biotechnology Information. (n.d.). Electron Affinity. PubChem Periodic Table. [Link]
- Wikipedia. (n.d.). Electron affinity (data page). Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023). Electron Affinity. LibreTexts Chemistry. [Link]
- Zhang, W., et al. (2020). LUMO (orange) and HOMO (blue) energy levels of a) solvents and additives and b) K salts used in PIBs.
- National Center for Biotechnology Information. (n.d.). This compound Hydrate.
- La Salle University. (n.d.). Polyatomic Molecular Orbital Theory. Chemistry Department Resources. [Link]
- National Institute of Standards and Technology. (n.d.). Calculated Electron affinity.
- The Organic Chemistry Tutor. (2017, February 14). Molecular Orbital Diagrams: Oxygen and Fluorine. YouTube. [Link]
- RIKEN. (2021). Computational Studies on the Electronic Structures and the Reaction Mechanisms of Rare-Earth- and Transition-Metal Complexes. RIKEN Usage Report. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [chemeurope.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Energy selective excision of CN− following electron attachment to this compound azine ((CF3)2C [[double bond, length as m-dash]] N–N [[double bond, length as m-dash]] C(CF3)2) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Lewis Acidity of Hexafluoroacetone and Its Hydrates
Abstract
Hexafluoroacetone (HFA), a perfluorinated ketone, exhibits remarkable reactivity that starkly contrasts with its hydrocarbon analog, acetone. This distinction is primarily rooted in the profound Lewis acidity conferred by its unique electronic structure. The presence of two strongly electron-withdrawing trifluoromethyl groups renders the carbonyl carbon exceptionally electrophilic, making HFA a potent Lewis acid and a versatile reagent in organic synthesis. This guide provides an in-depth exploration of the origins of HFA's Lewis acidity, the critical role of its hydrates, and its application as a catalyst and reaction promoter for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, provide quantitative comparisons, and present a detailed experimental protocol for its practical application.
The Electronic Origins of this compound's Potent Electrophilicity
Structurally similar to acetone, this compound's ((CF₃)₂CO) chemical behavior is fundamentally altered by the substitution of all methyl hydrogens with fluorine atoms.[1] The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the carbonyl carbon. This electron deficiency is magnified by the presence of six fluorine atoms, resulting in a highly polarized and exceptionally electrophilic carbonyl carbon, which is the locus of its Lewis acidity.[2]
This potent electrophilicity drives HFA's high reactivity towards nucleophiles.[3] Unlike acetone, which is relatively inert to weak nucleophiles like water, HFA reacts vigorously and exothermically.[1][4] This fundamental difference is quantitatively captured by the equilibrium constant for hydration.
The Critical Role of Hydration: Formation of a Stable Gem-Diol
Anhydrous HFA is a gas at room temperature, but it is often handled and utilized in its hydrated forms.[4][5] HFA reacts readily with water to form a stable geminal diol, 1,1,1,3,3,3-hexafluoropropane-2,2-diol.[2] This hydration process is not a mere dissolution but a chemical transformation with a remarkably favorable equilibrium.
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
HFA -> invis1 [arrowhead=none]; Water -> invis1 [arrowhead=none]; invis1 -> Hydrate [label=" Keq ≈ 10⁶ M⁻¹", fontcolor="#34A853"]; Hydrate -> invis2 [dir=back, label=" Keq ≈ 10⁻³ M⁻¹ (for Acetone)", fontcolor="#EA4335"]; invis2 -> HFA [arrowhead=none, style=invis]; invis2 -> Water [arrowhead=none, style=invis];
{rank=same; HFA; Water;} } dot Caption: Hydration equilibrium of this compound.
The equilibrium constant (Keq) for the hydration of HFA is approximately 10⁶ M⁻¹, a value nine orders of magnitude greater than that of acetone (Keq ≈ 10⁻³ M⁻¹).[2] This indicates that in the presence of water, the equilibrium lies almost entirely on the side of the gem-diol. This hydrate is not merely a spectator; it possesses its own distinct and potent acidic character.
Quantifying the Acidity: HFA Hydrates as Strong Brønsted Acids
While anhydrous HFA functions as a classic Lewis acid by accepting electron pairs at its carbonyl carbon, its hydrates function as strong Brønsted acids. The same inductive electron-withdrawal from the trifluoromethyl groups that activates the carbonyl group also weakens the O-H bonds in the gem-diol, facilitating proton donation.
The resulting hydrates are notably acidic, with the sesquihydrate (HFA·1.5H₂O) forming a solution with a pH of approximately 1.[6] This acidity is comparable to that of strong mineral acids and significantly greater than that of non-fluorinated alcohols.
| Compound | Formula | Property | Value |
| This compound | (CF₃)₂CO | Hydration Keq | ~ 10⁶ M⁻¹[2] |
| Acetone | (CH₃)₂CO | Hydration Keq | ~ 10⁻³ M⁻¹[2] |
| HFA Sesquihydrate | (CF₃)₂CO·1.5H₂O | Acidity (pH) | ~ 1.0[6] |
| Trifluoroacetic Acid | CF₃COOH | pKa | 0.52[7] |
| Acetic Acid | CH₃COOH | pKa | 4.76 |
| Table 1: Comparison of Hydration and Acidity Properties. |
The pKa of trifluoroacetic acid (TFA) is provided as a benchmark to illustrate the powerful acidifying effect of a single trifluoromethyl group.[7] With two such groups, the HFA hydrate is a formidable acid, capable of protonating weak bases and catalyzing a range of acid-mediated reactions.
Applications in Organic Synthesis: Harnessing Lewis and Brønsted Acidity
The unique acidic properties of HFA and its hydrates make them powerful tools in organic synthesis, acting as catalysts, promoters, and activating agents.
Activation of Carbonyls and the Mukaiyama Aldol Reaction
A primary application of HFA's Lewis acidity is the activation of other, less electrophilic carbonyl compounds. By coordinating to the carbonyl oxygen of an aldehyde or ketone, a traditional Lewis acid facilitates nucleophilic attack. HFA can play a similar role, particularly in reactions involving silyl enol ethers, such as the Mukaiyama aldol addition.[8][9][10]
In this reaction, a Lewis acid is required to activate the aldehyde electrophile. While traditional Lewis acids like TiCl₄ are used, the principle of activating a carbonyl via an acidic species is central.[9][11] HFA hydrate, with its strong Brønsted acidity, can protonate the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the silyl enol ether.
Promotion of Friedel-Crafts Reactions
Friedel-Crafts reactions, which involve the alkylation or acylation of aromatic rings, are classic examples of electrophilic aromatic substitution catalyzed by Lewis acids.[12] The role of the Lewis acid is to generate a potent electrophile (a carbocation or acylium ion) from an alkyl or acyl halide.
Research has shown that highly fluorinated alcohols, such as hexafluoroisopropanol (HFIP)—the reduction product of HFA—can effectively promote Friedel-Crafts acylations without the need for traditional Lewis acids.[13][14] HFIP's efficacy stems from its strong hydrogen-bond-donating ability and mild acidity, which activates the acyl chloride.[13] By direct analogy, HFA hydrate, being a geminal diol with two acidic protons, can serve a similar function, activating electrophiles for subsequent reaction with electron-rich aromatic systems.
Experimental Protocol: HFA-Promoted Cross-Aldol Reaction
This protocol describes a representative cross-aldol reaction between this compound and a ketone, catalyzed by the inherent acidity of HFA hydrate, which is formed in situ or used directly.[15]
Objective
To synthesize an α-bis(trifluoromethyl)hydroxymethyl carbonyl compound via an HFA-promoted aldol reaction.
Materials & Equipment
-
This compound trihydrate (HFA·3H₂O) (CAS: 34202-69-2)
-
2-Butanone (Methyl ethyl ketone)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser with drying tube
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for product characterization
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (10 mmol, 1.0 eq).
-
Dissolve the ketone in 20 mL of anhydrous dichloromethane.
-
Scientist's Note: DCM is chosen as a relatively non-polar, aprotic solvent to prevent interference with the acidic catalyst and reactants. Anhydrous conditions are initially preferred to control the amount of water present.
-
-
Addition of HFA:
-
In a fume hood, carefully add this compound trihydrate (12 mmol, 1.2 eq) to the reaction mixture at room temperature. The reaction is often exothermic; cooling in an ice bath may be necessary during addition.
-
Scientist's Note: HFA trihydrate serves as both the reactant and the acid promoter. A slight excess ensures complete consumption of the limiting ketone. The hydrate form is a convenient liquid, avoiding the handling of gaseous HFA.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~40 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Scientist's Note: Heating provides the necessary activation energy. The enol form of the ketone, which is the active nucleophile, is formed under the acidic conditions provided by the HFA hydrate. HFA itself is the electrophile.[15]
-
-
Workup and Quenching:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ to quench the acid. Be cautious of gas evolution (CO₂).
-
Scientist's Note: The bicarbonate quench is a critical self-validating step. Vigorous gas evolution confirms the presence of a strong acid, which is neutralized to prevent product degradation during extraction and purification.
-
-
Extraction and Drying:
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Conclusion and Future Outlook
This compound and its hydrates represent a unique class of reagents whose potent acidity is derived from profound electronic effects. The extreme electrophilicity of the carbonyl carbon in anhydrous HFA defines its Lewis acidity, while the stability of its gem-diol hydrate gives rise to a powerful Brønsted acid. This dual nature allows HFA to serve as a versatile promoter and catalyst for a variety of important organic transformations, including C-C bond-forming reactions. For drug development professionals, understanding the reactivity of HFA is crucial for its use in synthesizing complex fluorinated molecules, which are of increasing importance in medicinal chemistry. Future research will likely continue to expand the synthetic utility of HFA, exploring its role in asymmetric catalysis and the development of novel "superacid" systems for activating challenging substrates.
References
- This compound - Wikipedia. [Link]
- The Cross-Aldol Reaction of this compound (HFA) with Ketones Catalyzed by an Acid. Synlett, 2000, 255-257. [Link]
- This compound | CF3COCF3 | CID 12695 - PubChem.
- Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
- Middleton, W. J. This compound. Organic Syntheses, Coll. Vol. 6, p.643 (1988); Vol. 52, p.105 (1972). [Link]
- Vekariya, R. H., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. [Link]
- Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction | Request PDF.
- Al-Jowder, O., et al. (1997). Synthesis and characterization of Lewis-base adducts of 1,1,1,5,5,5-hexafluoroacetylacetonatosilver(I). Journal of the Chemical Society, Dalton Transactions, (10), 1909-1914. [Link]
- Mukaiyama Aldol Addition - Organic Chemistry Portal. [Link]
- Mukaiyama aldol addition - Wikipedia. [Link]
- Sharma, A., & Kumar, A. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34057-34082. [Link]
- This compound Hydrate | C3H2F6O2 | CID 69617 - PubChem.
- Christe, K. O., et al. (2000). On a quantitative scale for Lewis acidity and recent progress in polynitrogen chemistry. Journal of Fluorine Chemistry, 101(2), 151-153. [Link]
- Loderer, D., et al. (2021).
- This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. NCBI Bookshelf. [Link]
- This compound | CAS#:684-16-2 | Chemsrc. [Link]
- Mayer, R. J., et al. (2021). Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. Angewandte Chemie International Edition, 60(14), 7960-7971. [Link]
- Friedel–Crafts reaction - Wikipedia. [Link]
- Trifluoroacetic acid - Wikipedia. [Link]
Sources
- 1. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interactions of Hexafluoroacetone with Aromatic Compounds
Introduction: The Unique Reactivity of Hexafluoroacetone
This compound (HFA), a perfluorinated ketone with the formula (CF₃)₂CO, stands as a uniquely reactive electrophile in the landscape of organic synthesis.[1] Structurally similar to acetone, its chemical behavior is profoundly altered by the presence of six electron-withdrawing fluorine atoms. These impart a strong positive polarization to the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[1] This heightened electrophilicity is the cornerstone of its diverse interactions with aromatic systems, a topic of significant interest for researchers in materials science and drug development.[2][3]
This guide provides an in-depth exploration of the core principles governing the reactions between HFA and aromatic compounds. We will delve into the mechanistic underpinnings of these transformations, provide practical experimental insights, and discuss the applications of the resulting fluorinated molecules.
Pillar 1: Electrophilic Aromatic Substitution – The Friedel-Crafts Type Reaction
The primary mode of interaction between HFA and electron-rich aromatic compounds is analogous to the classic Friedel-Crafts reaction.[4][5] In this context, the highly electrophilic carbonyl carbon of HFA acts as the attacking species, targeting the electron-rich π-system of the aromatic ring.
Mechanism of Electrophilic Attack
The reaction is initiated by the activation of HFA, often through protonation or coordination with a Lewis acid, which further enhances its electrophilicity. The aromatic ring, acting as a nucleophile, then attacks the carbonyl carbon. This results in the formation of a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or arenium ion.[6][7] Aromaticity is subsequently restored through the loss of a proton from the ring, yielding the final substituted product.
dot digraph "Electrophilic Aromatic Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद्रीकृत Electrophilic Aromatic Substitution Pathway for HFA.
The Archetypal Reaction: Synthesis of Bisphenol AF
A commercially significant example of this reaction is the synthesis of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF.[8] This compound serves as a monomer for specialty polymers like fluorinated polyimides and polycarbonates.[9][10] The reaction involves the condensation of two equivalents of phenol with one equivalent of HFA.
The reaction is typically catalyzed by a strong acid. While traditional methods have employed corrosive catalysts like hydrogen fluoride, modern approaches utilize solid acid catalysts such as molecular sieves and heteropoly acids, or strong organic acids like methanesulfonic acid to improve safety and environmental friendliness.[3][11][12]
Experimental Protocol: Synthesis of Bisphenol AF
This protocol is a generalized procedure based on methodologies described in the patent literature.[3][11]
Materials:
-
Phenol
-
This compound trihydrate (HFA·3H₂O)
-
Methanesulfonic acid (catalyst)
-
Mesitylene (solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge phenol and mesitylene.
-
Catalyst Addition: Slowly add methanesulfonic acid to the stirred mixture.
-
Reactant Addition: Add this compound trihydrate to the reaction mixture.
-
Reaction: Heat the mixture to 140-180 °C under a nitrogen atmosphere for 10-15 hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst is used, remove it by filtration.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to yield pure Bisphenol AF.
-
dot digraph "Bisphenol AF Synthesis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} केंद्रीकृत Workflow for the Synthesis of Bisphenol AF.
Pillar 2: The Role of Solvent and Catalysis
Lewis Acid Catalysis
For less activated aromatic rings, such as benzene or toluene, a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is typically required to facilitate the Friedel-Crafts reaction.[6][7][13] The Lewis acid coordinates to the carbonyl oxygen of HFA, significantly increasing the positive charge on the carbonyl carbon and creating a potent electrophile capable of reacting with less nucleophilic arenes.
The mechanism involves the formation of a complex between HFA and AlCl₃, which then acts as the electrophile in the aromatic substitution reaction.[14] However, a challenge with electron-rich heterocycles like pyrrole and furan is their propensity to polymerize in the presence of strong Lewis acids, making these reactions difficult to control.[15][16]
The Influence of Hexafluoroisopropanol (HFIP)
Hexafluoroisopropanol (HFIP), the reduction product of HFA, has emerged as a remarkable solvent for promoting a variety of organic transformations, including electrophilic aromatic substitutions.[11][12] Its unique properties, such as strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity, allow it to stabilize cationic intermediates and activate electrophiles without the need for traditional Lewis or Brønsted acids.[10] HFIP can form strong hydrogen bonds with the carbonyl oxygen of HFA, enhancing its electrophilicity and facilitating its reaction with aromatic compounds.[1] Theoretical studies have elucidated the strong dual XH-π (OH and CH) interactions between HFIP and arenes, which contribute to its effectiveness as a solvent in these reactions.[1]
Pillar 3: Characterization of HFA-Aromatic Adducts
The products of HFA's interaction with aromatic compounds are typically characterized using a suite of spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the structure of the aromatic portion of the molecule and the presence of the hydroxyl proton from the newly formed hexafluoroisopropanol moiety.
-
¹³C NMR: The carbon NMR spectrum is crucial for identifying the quaternary carbon bearing the two -CF₃ groups, which typically appears at a characteristic chemical shift.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing these compounds. The six fluorine atoms of the -C(CF₃)₂OH group usually give rise to a sharp singlet in the spectrum, providing a clear diagnostic signal for the successful incorporation of the HFA unit.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The presence of a broad O-H stretching band confirms the formation of the alcohol, while the disappearance of the strong C=O stretching band from HFA is also indicative of a successful reaction.
Data Presentation: Bisphenol AF
The following table summarizes the characteristic spectroscopic data for Bisphenol AF.[4][11]
| Spectroscopic Data for Bisphenol AF | |
| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon, and the carbon of the CF₃ groups. |
| ¹⁹F NMR | A characteristic singlet for the six equivalent fluorine atoms of the two CF₃ groups. |
| IR Spectroscopy | A broad O-H stretch and aromatic C-H and C=C stretching vibrations. |
Applications in Drug Development and Materials Science
The incorporation of the hexafluoroisopropyl group into organic molecules can significantly alter their physicochemical properties. The bulky, lipophilic, and metabolically stable -C(CF₃)₂OH moiety is a valuable pharmacophore in drug design.[2][13] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. While direct examples of marketed drugs synthesized via a key HFA-aromatic coupling step are not abundant, the resulting fluorinated building blocks are of high interest in medicinal chemistry.[17]
In materials science, the primary application of HFA-aromatic adducts is in the synthesis of high-performance polymers.[9][18] Bisphenol AF is a key monomer for producing fluorinated polyimides, which possess excellent thermal stability, low dielectric constants, and good optical transparency, making them suitable for applications in microelectronics and aerospace.[8][10]
Conclusion
This compound's pronounced electrophilicity drives its versatile interactions with aromatic compounds, primarily through electrophilic aromatic substitution pathways analogous to the Friedel-Crafts reaction. The synthesis of Bisphenol AF serves as a prime example of the industrial relevance of these reactions. The choice of catalyst and solvent, with the increasing importance of HFIP as a "problem-solving" medium, is crucial for controlling reactivity and achieving high yields. The resulting 2-aryl-hexafluoroisopropanol derivatives are valuable building blocks, finding applications in the development of advanced polymers and as potential motifs in medicinal chemistry. Further research into Lewis acid-catalyzed reactions with less activated arenes and photochemical transformations will undoubtedly expand the synthetic utility of this unique fluorinated ketone.
References
- SpectraBase. (n.d.). 2,2-Bis(4-hydroxyphenyl)hexafluoropropane.
- Ghosh, A., & Banerjee, S. (2015). Fluorinated Polyimides: Synthesis, Properties, and Applications. In Polyimides (pp. 1-44). InTech.
- The Royal Society of Chemistry. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature.
- Wikipedia. (2023). This compound.
- Kim, H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3803.
- Baba, M., et al. (1995). Synthesis of new fluorinated polyimides. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1835-1842.
- Li, M., et al. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 30(3).
- Beilstein Journals. (n.d.). Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis.
- SpectraBase. (n.d.). 2,2-Bis(4-hydroxyphenyl)hexafluoropropane - Optional[FTIR] - Spectrum.
- Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537.
- Skryp, E., et al. (2015). 1,2-, 1,3- and 1,4-Photocycloaddition modes on the naphthalene ring. Journal of the Chemical Society, Perkin Transactions 1, (1), 115-117.
- Zhang, C., et al. (2024). Photo-induced intramolecular dearomative [5 + 4] cycloaddition of arenes for the construction of highly strained medium-sized-rings. Nature Communications, 15(1), 2496.
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.
- Pharmacy India. (2020, September 24). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction [Video]. YouTube.
- Google Patents. (n.d.). US6933413B2 - Processes for preparation of this compound and its hydrate.
- ResearchGate. (n.d.). Synthesis of Fluoro-Containing Pyrimidinones from this compound(ethoxycarbonylimine).
- Learn with Utkarsh. (2023, February 6). Friedel Crafts acylation recn || Chemical properties of pyrrole || Heterocyclic compounds [Video]. YouTube.
- Quora. (2017). What happens when benzene is treated with acetyl chloride in the presence of AlCl3?.
- ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene.
- Clark, J. (n.d.). the alkylation of benzene - electrophilic substitution. Chemguide.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
Sources
- 1. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 2. Photo-induced intramolecular dearomative [5 + 4] cycloaddition of arenes for the construction of highly strained medium-sized-rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2-, 1,3- and 1,4-Photocycloaddition modes on the naphthalene ring - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Genesis of a Fluorinated Workhorse: A Technical Guide to the Discovery and Synthesis of Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Perfluorinated Ketone
Hexafluoroacetone (HFA), a colorless, nonflammable gas with a musty odor, stands as a cornerstone in the edifice of modern organofluorine chemistry.[1][2] Structurally analogous to acetone, its reactivity is profoundly altered by the presence of six electron-withdrawing fluorine atoms. This perfluorination renders the carbonyl carbon highly electrophilic, making HFA a potent reagent and a valuable building block for a diverse array of fluorinated materials, pharmaceuticals, and agrochemicals.[3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of HFA synthesis, offering in-depth insights into the key methodologies that have shaped its production from early laboratory curiosities to large-scale industrial processes.
I. The Dawn of this compound: Direct Fluorination
The first successful synthesis of this compound was reported in 1941 by Fukuhara and Bigelow, who pioneered the direct gas-phase fluorination of acetone.[3][5] This seminal work, while groundbreaking, highlighted the formidable challenges of controlling the highly exothermic and often explosive reaction between elemental fluorine and organic substrates.
Causality in Experimental Design:
The choice of a copper gauze-packed reactor was a critical element in mitigating the reaction's ferocity. Copper, known for its ability to dissipate heat and catalyze fluorination reactions, provided a greater surface area for controlled interaction between the reactants. The use of a nitrogen stream as a diluent was another crucial safety and control measure, helping to manage the reaction temperature and prevent runaway conditions.
Experimental Protocol: Fukuhara and Bigelow's Direct Fluorination (1941)
-
Apparatus: A reactor packed with copper gauze is prepared.
-
Reactant Preparation: A gaseous mixture of acetone, fluorine, and nitrogen is formulated with varying ratios of F₂:CH₃COCH₃:N₂.
-
Reaction: The gaseous mixture is passed through the heated, copper-packed reactor.
-
Product Separation: The reaction products are cooled and separated by fractional distillation.
-
Identification: The resulting fractions are analyzed to identify the various fluorinated products.
The primary products of this reaction included not only this compound but also a complex mixture of mono-, di-, and trifluoroacetone, trifluoroacetyl fluoride, oxalyl fluoride, carbonyl fluoride, and tetrafluoromethane.[3] The yield of the HFA-containing fraction was modest, typically ranging from 5-10% of the total liquid products.[3] Later refinements in the 1970s, employing a fused alumina reactor and a low-temperature gradient method with sodium fluoride, improved the yield to 38-43%.[3][6]
II. The Industrial Revolution: Halogen Exchange of Hexachloroacetone
The development of a commercially viable route to this compound was a pivotal moment in its history. This came in the form of the gas-phase halogen exchange (Halex) reaction of hexachloroacetone with anhydrous hydrogen fluoride, a method that remains the cornerstone of industrial HFA production.[1][6] This process, developed in the early 1960s by companies such as Du Pont and Allied Chemical, relies on the catalytic replacement of chlorine atoms with fluorine atoms.[3]
The Locus of Control: The Chromium Catalyst
The success of the halogen exchange process hinges on the use of a chromium-based catalyst, typically chromium(III) oxide (Cr₂O₃) or chromium oxyfluoride.[3][7] These catalysts are designed to facilitate the stepwise exchange of chlorine for fluorine without significant degradation of the acetone backbone. The catalyst's activity and longevity are critical for the economic feasibility of the process.
Catalyst Preparation: Activated Anhydrous Chromium(III) Oxide
A common method for preparing the activated chromium catalyst involves the dehydration of a chromium(III) hydroxide gel.
-
Precipitation: A water-soluble chromium salt (e.g., chromium nitrate) is treated with an alkaline reagent to precipitate chromium(III) hydroxide.
-
Washing and Drying: The precipitate is thoroughly washed to remove impurities and then dried.
-
Activation: The dried chromium(III) hydroxide is dehydrated in an inert atmosphere at temperatures ranging from 400°C to 600°C.[7]
An alternative approach involves the reduction of chromium trioxide in an aqueous solution, followed by drying and dehydration of the resulting gel.[6]
Industrial Synthesis Workflow: Gas-Phase Fluorination of Hexachloroacetone
The industrial production of HFA via halogen exchange is typically a continuous, multi-stage process designed to maximize conversion and yield.
Caption: Industrial production of HFA via halogen exchange.
Experimental Protocol: Continuous Two-Step Gas-Phase Fluorination
This protocol is based on a patented industrial process.[8]
-
Catalyst Preparation: A γ-alumina support is impregnated with an aqueous solution of chromium trioxide (CrO₃). The impregnated support is then dried and activated in the fluorination reactor by heating first at 300°C and then at 400°C.[8]
-
First Fluorination Step: A gaseous mixture of anhydrous hydrogen fluoride and recycled chlorofluoroacetones is fed into the first reactor containing the activated catalyst at a temperature between 330°C and 370°C.[8]
-
Second Fluorination Step: The effluent from the first reactor is mixed with fresh hexachloroacetone and fed into a second reactor at a temperature between 280°C and 320°C.[8]
-
Product Separation: The gaseous effluent from the second reactor, containing HFA, chlorofluoroacetones, unreacted HF, and hydrogen chloride, is passed through a series of distillation columns to separate the components.
-
Recycling: Unreacted HF and chlorofluoroacetones are recycled back to the appropriate stages of the process.
This continuous process allows for high conversion of hexachloroacetone with yields of HFA reported to be as high as 96.8%.[5]
III. Alternative Synthetic Routes: Expanding the Chemist's Toolkit
While the halogen exchange of hexachloroacetone dominates industrial production, several other synthetic methods have been developed, each with its own advantages and applications, particularly for laboratory-scale synthesis.
A. Oxidation of Hexafluoropropylene
The catalytic oxidation of hexafluoropropylene (HFP) offers a more direct route to HFA. Various catalysts have been explored for this transformation, including metal oxides and supported noble metals.
-
Catalysts: Fluorinated aluminum oxide, often activated with water, and platinum group metals supported on carbon have shown efficacy.[9][10]
-
Reaction Conditions: The reaction is typically carried out in the gas phase at temperatures ranging from 130°C to 170°C.[11]
-
Yield and Selectivity: Using a palladium-on-carbon catalyst, high selectivity and conversion to HFA can be achieved.[11] Yields of 55-62% have been reported with activated carbon promoted with alkali metal fluorides.[9]
B. Isomerization of Hexafluoropropylene Oxide (HFPO)
The rearrangement of hexafluoropropylene oxide (HFPO) to HFA is another important synthetic route, particularly attractive due to the availability of HFPO as a byproduct of HFP oxidation. This isomerization is typically catalyzed by Lewis acids.
-
Catalysts: A variety of Lewis acids can be employed, including antimony pentafluoride, aluminum chloride, and fluorinated alumina.[1][12] Titanium oxide and fluorinated titanium oxide catalysts have also been shown to produce HFA with high selectivity.[3]
-
Reaction Conditions: The reaction can be carried out in either the gas or liquid phase. Gas-phase isomerization over a fluorinated alumina catalyst is often performed at around 170°C.[10] Liquid-phase isomerization using antimony pentafluoride can be conducted at temperatures ranging from 10°C to 200°C.[13]
-
Yield: This method can be highly efficient, with yields of HFA exceeding 90% and in some cases reaching up to 99.5% with promoted alumina catalysts.[1][6]
Caption: Isomerization of HFPO to HFA.
C. Laboratory-Scale Synthesis from Hexafluorothioacetone Dimer
For laboratory-scale preparation, a convenient and relatively safe method starts from the dimer of hexafluorothioacetone, which is synthesized from hexafluoropropylene and sulfur.[14]
Experimental Protocol: Laboratory Synthesis of HFA
This two-step procedure is well-suited for occasional laboratory needs.[14]
Step 1: Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (Hexafluorothioacetone Dimer)
-
Apparatus: A three-necked flask equipped with a magnetic stirrer, thermometer, condenser, and gas inlet tube is assembled.
-
Reactant Charging: The flask is charged with potassium fluoride, sulfur, and dry dimethylformamide.
-
Hexafluoropropylene Addition: Hexafluoropropylene is bubbled into the stirred reaction mixture, which is maintained at 40-45°C. The reaction is exothermic and the temperature may rise to around 55°C.
-
Workup: After the addition is complete, the mixture is cooled and filtered. The filter cake is treated with water, and the lower organic phase is separated, washed, and distilled to yield the dimer.
Step 2: Oxidation to this compound
-
Apparatus: A three-necked flask is fitted with a mechanical stirrer, thermometer, and condenser.
-
Reactant Charging: The flask is charged with the hexafluorothioacetone dimer, potassium iodate, and phosphoric acid.
-
Reaction and Collection: The mixture is heated to 149°C. The gaseous HFA produced is passed through the condenser and collected in a cold trap cooled to -78°C.
-
Purification: The collected condensate is purified by distillation to give pure this compound (boiling point: -28°C).
This method offers good yields (64-69% for the oxidation step) and utilizes standard laboratory equipment.[14]
IV. Purification and Handling: The Importance of the Hydrate
This compound is a gas at room temperature, which can make it challenging to handle. It is also highly reactive and hygroscopic.[2] For many applications and for ease of storage and transport, HFA is often converted to its hydrate, most commonly the trihydrate (HFA·3H₂O), which is a stable liquid at room temperature with a boiling point of 106-108°C.[15][16]
Crude HFA from industrial processes often contains impurities such as hydrogen halides and chlorofluoroacetones.[12] Purification typically involves absorbing the crude HFA in water to form the hydrate, neutralizing acidic impurities with a base (e.g., calcium carbonate), and then selectively decomposing the less stable chlorofluoroacetone hydrates before recovering the purified HFA hydrate by distillation.[6] Anhydrous HFA can be regenerated from the hydrate by treatment with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[1]
V. Comparative Analysis of Synthesis Methods
The choice of a synthetic route for this compound depends on the desired scale of production, available starting materials, and the required purity of the final product.
| Synthesis Method | Precursors | Catalyst/Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| Direct Fluorination | Acetone, Fluorine | Copper gauze | Gas phase, elevated temp. | 5-43%[3] | Historical significance | Low yield, poor selectivity, hazardous |
| Halogen Exchange | Hexachloroacetone, HF | Cr₂O₃, Cr-oxyfluoride | Gas phase, 250-400°C[6] | Up to 96.8%[5] | Industrial scale, high yield | High temp., corrosive reagents |
| HFP Oxidation | Hexafluoropropylene, O₂ | Pd/C, fluorinated Al₂O₃ | Gas phase, 130-170°C[11] | 55-87%[9][10] | Direct route | Catalyst stability can be an issue |
| HFPO Isomerization | Hexafluoropropylene oxide | Lewis acids (e.g., SbF₅) | Gas or liquid phase | >90%[1] | High yield and selectivity | HFPO can be expensive |
| From HFTA Dimer | HFP, Sulfur, KIO₃/H₃PO₄ | KF | Liquid phase, <150°C[14] | 64-69%[14] | Good for lab scale, mild conditions | Multi-step, waste from oxidant |
VI. Conclusion: An Enduring Legacy in Fluorine Chemistry
From its challenging initial synthesis to its large-scale industrial production, the journey of this compound mirrors the advancement of organofluorine chemistry. The development of robust and efficient synthetic methodologies has transformed HFA from a laboratory curiosity into an indispensable tool for chemists across various disciplines. Its unique electronic properties continue to be exploited in the design of novel polymers, pharmaceuticals, and advanced materials. As the demand for high-performance fluorinated compounds grows, the ongoing refinement of HFA synthesis will remain a critical area of research, ensuring that this versatile molecule continues to play a pivotal role in technological innovation.
References
- Atochem. (1986). Catalytic process for the preparation of this compound. U.S. Patent 4,579,974.
- Fiodorova, T. E. (n.d.). Methods for this compound production. Fluorine Notes.
- Wikipedia. (2023). This compound.
- Laganis, E. D., & Smart, B. E. (1985). This compound. Organic Syntheses, 63, 154. doi:10.15227/orgsyn.063.0154.
- PubChem. (n.d.). This compound hydrate.
- Igoumnov, S. M., Lekontseva, G. I., Shipigusev, A. A., Gomziakova, O. D., & Soshin, V. A. (1999). Synthesis of this compound by catalytic oxidation of hexafluoropropylene. Fluorine Notes, 3(4).
- Fiodorova, T. E. (n.d.). Methods for this compound production (1,1,1,3,3,3-hexafluoropropanone-2). Fluorine Notes.
- Boyko, V. E., Molchanov, M. D., Don, V. L., & Igumnov, S. M. (2020). Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite. Fluorine Notes, 133, 7-8.
- Daikin Industries, Ltd. (1983). Method of purifying this compound containing chlorofluoroacetones. U.S. Patent 4,386,223.
- chemeurope.com. (n.d.). This compound.
- Chenguang Research Institute. (2005). Perfluoroacetone / this compound / HFA.
- Allied Chemical Corporation. (1973). Process for separating this compound from hydrogen fluoride. U.S. Patent 3,745,093.
- Tarrant, P., & Brown, H. C. (1951). Organic Fluorine Compounds: I. An Improved Synthesis of this compound. Canadian Journal of Chemistry, 29(12), 1034-1038. doi:10.1139/v51-122.
- Farbwerke Hoechst AG. (1964). Process for preparing fluorinated perhalo compounds. GB Patent 976,316.
- E. I. Du Pont De Nemours and Company. (1982). A process for the isomerization of hexafluoropropylene oxide to this compound. EP 0046309 A1.
- Daikin Kogyo Co., Ltd. (2005). Processes for preparation of this compound and its hydrate. U.S. Patent 6,933,413 B2.
- Kanto Denka Kogyo Co., Ltd. (2003). Process For Preparation Of this compound Monohydrate.
- Tozuka, T., & Takagi, T. (1977). Preparation of this compound by Vapor Phase Oxidation Of Hexafluoropropene. Chemistry Letters, 6(7), 745-746. doi:10.1246/cl.1977.745.
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. This compound [chemeurope.com]
- 3. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 4. Volume # 6(133), November - December 2020 — "Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [notes.fluorine1.ru]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. Volume # 4(5), July - August 1999 — "Methods for this compound production (1,1,1,3,3,3-hexafluoropropanone) " [notes.fluorine1.ru]
- 7. GB976316A - Process for preparing fluorinated perhalo compounds - Google Patents [patents.google.com]
- 8. US4579974A - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. academic.oup.com [academic.oup.com]
- 12. US3745093A - Process for separating this compound from hydrogen fluoride - Google Patents [patents.google.com]
- 13. EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to this compound - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Chenguang Research Institute - Perfluoroacetone / this compound / HFA [chenguang-chemi.com]
- 16. This compound trihydrate | 34202-69-2 [chemicalbook.com]
Whitepaper: Elucidating the Mechanistic Landscape of Hexafluoroacetone Reactions Through Theoretical and Computational Chemistry
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a deep dive into the theoretical frameworks and computational methodologies used to investigate the diverse and often unique reaction pathways of hexafluoroacetone (HFA). We will move beyond simple procedural outlines to explore the causal relationships between HFA's electronic structure and its reactivity, offering field-proven insights into designing and interpreting computational studies.
Introduction: The Unique Reactivity Profile of this compound
This compound ((CF₃)₂CO) is structurally analogous to acetone, yet its chemical behavior is profoundly different.[1] The presence of six highly electronegative fluorine atoms creates an exceptionally electron-deficient carbonyl carbon, making HFA a potent electrophile.[2][3] This inherent electronic property is the cornerstone of its reactivity, driving a variety of transformations that are often thermodynamically and kinetically inaccessible for typical ketones.
Unlike acetone, which exists in equilibrium with its hydrate form with a constant (Keq) of 10⁻³, HFA's hydration is extraordinarily favorable, with a Keq of 10⁶ M⁻¹.[1] This dramatic difference underscores the powerful inductive effect of the two trifluoromethyl groups. Theoretical studies are therefore not merely academic; they are essential tools for predicting and understanding the outcomes of HFA's participation in complex reaction networks, from nucleophilic additions to intricate cycloadditions and photochemical processes. This guide will detail the computational approaches that allow researchers to map the potential energy surfaces of these reactions, identify transition states, and rationalize product distributions.
Foundational Theoretical Approaches for HFA Systems
The investigation of HFA reaction pathways is predominantly carried out using quantum mechanical (QM) methods. Density Functional Theory (DFT) has emerged as the workhorse methodology due to its favorable balance of computational cost and accuracy for organofluorine systems.
Key Computational Choices & Their Rationale:
-
Functionals: Hybrid functionals like B3LYP or functionals from the Minnesota family (e.g., M06-2X) are often employed. M06-2X is particularly well-suited for systems where non-covalent interactions and complex transition states are important, which is common in HFA chemistry.
-
Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide sufficient flexibility for accurately describing the electronic structure of fluorine-rich compounds. The inclusion of diffuse functions (+) is critical for anions and transition states with dispersed electron density.
-
Solvent Modeling: Given HFA's high reactivity, many reactions are performed in a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are crucial for accounting for bulk solvent effects on the reaction energetics. Recent studies on the hydration of HFA on ice surfaces have also employed explicit water molecules to model specific hydrogen-bonding interactions.[4]
A typical computational workflow for analyzing a reaction pathway is a self-validating system designed to ensure the chemical and energetic integrity of the findings.
Caption: A standard workflow for computational reaction mechanism analysis.
Nucleophilic Addition: HFA's Signature Reaction
The primary reaction pathway for HFA is nucleophilic addition to the electrophilic carbonyl carbon.[1][5] This is exemplified by its vigorous reaction with water to form a stable gem-diol (hydrate).[2][6]
The Hydration of this compound
Theoretical studies using DFT have shown that the formation of 1,1,1,3,3,3-hexafluoropropane-2,2-diol from HFA and water is a highly favorable process, both kinetically and thermodynamically.[4] Calculations on ice surfaces indicate the diol formation is favorable by at least 29 kJ/mol.[4]
Caption: Energy profile for the nucleophilic addition of water to HFA.
Addition of Other Nucleophiles
The principle of nucleophilic addition extends to a wide range of reagents. Ammonia adds to form a hemiaminal, (CF₃)₂C(OH)(NH₂), which can be dehydrated to the corresponding imine.[1][2] DFT calculations have been instrumental in understanding more complex additions, such as the copper-catalyzed synthesis of fluoroalcohols from alkylboranes and HFA.[7] These studies revealed that when HFA is the ketone reactant, the transmetalation stage, rather than C-C bond formation, can become the rate-limiting step, with a calculated energy barrier as low as 17.4 kcal mol⁻¹.[7]
| Reaction Pathway | Reactants | Rate-Limiting Step | Calculated Barrier (ΔG‡) | Reference |
| Fluoroalcohol Synthesis | Bu-9-BBN + HFA | Transmetalation (TS1) | 17.4 kcal mol⁻¹ | [7] |
| Fluoroalcohol Synthesis | R_F-9-BBN + Acetone | C-C Formation (TS2) | 45.4 kcal mol⁻¹ | [7] |
| HFPO Ring-Opening | HFPO + F⁻ (α-attack) | Nucleophilic Attack | 11.5 kcal mol⁻¹ | [8] |
| HFPO Ring-Opening | HFPO + F⁻ (β-attack) | Nucleophilic Attack | 7.6 kcal mol⁻¹ | [8] |
Table 1: Comparison of calculated Gibbs free energy barriers for HFA and related reactions.
Photochemical Reactions: Generating Trifluoromethyl Radicals
The photolysis of HFA is a clean and efficient method for generating trifluoromethyl (CF₃•) radicals.[9][10] This process forms the basis for numerous mechanistic studies and synthetic applications.
Upon absorption of UV light (typically >260 nm), the C-C bond adjacent to the carbonyl group undergoes homolytic cleavage.[10]
(CF₃)₂CO + hν → 2 CF₃• + CO
Theoretical studies of these photochemical reactions often involve mapping excited state potential energy surfaces using methods like Time-Dependent DFT (TD-DFT) or more advanced multireference methods (e.g., CASSCF). The primary photochemical dissociation is the formation of CF₃ radicals.[10] These radicals can then be used to study subsequent reactions, such as hydrogen abstraction from molecular hydrogen, where kinetic isotope effects have been both measured experimentally and calculated theoretically.[9]
Cycloaddition Reactions
While less common than nucleophilic addition, HFA can participate in cycloaddition reactions, acting as a potent dienophile or dipolarophile due to its electron-deficient C=O double bond. The mechanisms of these reactions are well-suited for investigation using DFT to distinguish between concerted and stepwise pathways.[11][12]
Protocol: Investigating a [4+2] Cycloaddition Pathway using DFT
This protocol provides a self-validating workflow for studying the Diels-Alder reaction between a diene (e.g., 2,3-dimethyl-1,3-butadiene) and HFA.
Objective: To determine if the reaction is concerted or stepwise and to calculate the activation and reaction energies.
Software: Gaussian 16 or similar QM package.
-
Step 1: Input Structure Generation
-
Build the initial structures for the diene, HFA, and the expected cycloadduct using a molecular editor like GaussView or Avogadro.
-
-
Step 2: Reactant and Product Optimization
-
Perform geometry optimizations and frequency calculations for the reactants and the product separately.
-
Causality: This step establishes the energy minima on the potential energy surface. The frequency calculation confirms they are true minima (zero imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) for accurate thermochemical analysis.
-
Example Keyword Line:#p M062X/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=DiChloroMethane)
-
-
Step 3: Transition State Search (Concerted Pathway)
-
Use a synchronous transit-guided quasi-Newton (STQN) method like Opt=(QST2) by providing the optimized reactant and product structures as input.
-
Alternatively, manually build an estimated transition state and optimize it using Opt=(TS,CalcFC,NoEigentest).
-
Causality: This step locates the highest energy point along the concerted reaction coordinate.
-
-
Step 4: Transition State Validation
-
Perform a frequency calculation on the optimized TS structure.
-
Self-Validation: A true first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency. The displacement vectors of this frequency should correspond to the expected bond-forming/bond-breaking process of the cycloaddition.
-
-
Step 5: Pathway Confirmation with IRC
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.
-
Self-Validation: The forward and reverse IRC paths must connect the transition state smoothly to the previously optimized product and reactant minima, respectively.[13] This confirms the TS links the intended species.
-
Example Keyword Line:#p M062X/6-311+G(d,p) IRC=(CalcFC,MaxPoints=20,StepSize=10)
-
-
Step 6: Analysis of Stepwise Pathways (If Necessary)
-
If a concerted TS cannot be found or if experimental evidence suggests a stepwise mechanism, search for intermediates (e.g., a zwitterionic or diradical intermediate) and the two transition states connecting the reactants to the intermediate and the intermediate to the product. Repeat steps 4 and 5 for each segment.
-
-
Step 7: Final Energy Calculation
-
Calculate the Gibbs free energies (ΔG) for all optimized stationary points (reactants, TS, product). The activation barrier (ΔG‡) is G(TS) - G(Reactants). The reaction energy (ΔGr) is G(Product) - G(Reactants).
-
Conclusion
Theoretical and computational studies provide an indispensable lens through which to view the complex reactivity of this compound. The strong electrophilicity conferred by its geminal trifluoromethyl groups dictates its reaction pathways, making it a unique building block in organic synthesis.[14] DFT calculations allow for the precise mapping of reaction energy profiles, the validation of transition states, and the rationalization of mechanistic dichotomies such as concerted versus stepwise pathways. The protocols and insights discussed in this guide serve as a robust framework for researchers aiming to harness the power of computational chemistry to explore and exploit the fascinating chemical behavior of HFA.
References
- Title: Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC - NIH Source: National Institutes of Health URL
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: Hydration of this compound on Ice | The Journal of Physical Chemistry C Source: ACS Public
- Title: Photolysis of this compound in the Presence of H2, D2, and HD. Kinetic Isotope Effects in the Reaction of CF3 with Molecular Hydrogen | The Journal of Chemical Physics Source: AIP Publishing URL:[Link]
- Title: The 147‐nm photolysis of this compound - AIP Publishing Source: American Institute of Physics URL:[Link]
- Title: this compound - chemeurope.com Source: chemeurope.com URL:[Link]
- Title: this compound - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: this compound | CF3COCF3 | CID 12695 - PubChem Source: N
- Title: Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - NIH Source: N
- Title: Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU Source: Southern Methodist University URL:[Link]
- Title: Computational Investigation of Mechanism and Selectivity in (3+2)
- Title: Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility Source: ResearchG
- Title: Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective Source: Comptes Rendus de l'Académie des Sciences URL:[Link]
- Title: Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 6. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. s3.smu.edu [s3.smu.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hexafluoroisopropanol from Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Hexafluoroisopropanol (HFIP) in Modern Chemistry
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a cornerstone of modern chemical synthesis, prized for its unique combination of properties.[1] With a chemical formula of C₃H₂F₆O, this fluorinated alcohol possesses high polarity, strong hydrogen bonding capabilities, and low nucleophilicity, making it an exceptional solvent and reagent in a variety of chemical transformations.[2][3][4] In the pharmaceutical and drug development sectors, HFIP is invaluable for its ability to dissolve complex molecules like peptides and proteins, stabilize reactive intermediates, and enhance reaction performance.[1][3] It is also a key precursor in the synthesis of the inhalation anesthetic sevoflurane.[5][6]
This document provides a detailed guide to the synthesis of HFIP via the catalytic hydrogenation of hexafluoroacetone (HFA), a widely employed industrial method.[2][5] We will delve into the underlying chemical principles, provide a step-by-step laboratory protocol, discuss safety considerations, and present expected outcomes.
Reaction Principle: Catalytic Hydrogenation of this compound
The synthesis of HFIP from HFA is achieved through a catalytic hydrogenation reaction. This process involves the addition of hydrogen (H₂) across the carbonyl group of HFA in the presence of a metal catalyst.
Reaction: (CF₃)₂CO + H₂ → (CF₃)₂CHOH
This reduction can be carried out in either the gas phase or the liquid phase.[2] Liquid-phase hydrogenation, which is the focus of this protocol, is often preferred for laboratory-scale synthesis due to its operational simplicity and milder reaction conditions. Common catalysts for this transformation include precious metals such as palladium (Pd) and platinum (Pt), as well as Raney nickel.[2][7] The choice of catalyst can influence reaction efficiency and selectivity.
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound (HFA) trihydrate (HFA·3H₂O) | High-pressure autoclave (e.g., Parr reactor) |
| Raney Nickel (activated) | Magnetic stirrer with heating mantle |
| Hydrogen gas (high purity) | Gas inlet and outlet valves |
| Anhydrous ethanol (or other suitable solvent) | Pressure gauge |
| Distilled water | Thermocouple |
| Inert gas (e.g., Nitrogen or Argon) | Schlenk line or glovebox |
| Celite® or other filter aid | Rotary evaporator |
| Standard laboratory glassware | Distillation apparatus |
| Personal Protective Equipment (PPE) | pH meter or pH paper |
Experimental Protocol: Liquid-Phase Hydrogenation of this compound Trihydrate
This protocol details the synthesis of HFIP via the liquid-phase hydrogenation of HFA trihydrate using Raney nickel as the catalyst. HFA trihydrate is often used as a more manageable solid precursor to the gaseous HFA.
Part 1: Catalyst Preparation and Reactor Setup
-
Catalyst Handling: Raney nickel is typically supplied as a slurry in water and is pyrophoric when dry. All handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent ignition.
-
Reactor Assembly: Assemble the high-pressure autoclave according to the manufacturer's instructions. Ensure all seals and fittings are in good condition and properly tightened to prevent leaks.
-
Catalyst Loading: Under an inert atmosphere, carefully weigh the desired amount of Raney nickel slurry and transfer it to the autoclave. A typical catalyst loading is 5-10% by weight relative to the HFA trihydrate.
-
Solvent Addition: Add anhydrous ethanol to the autoclave. The solvent helps to dissipate heat and facilitate mixing.
-
Substrate Addition: In a separate flask, dissolve the HFA trihydrate in a minimal amount of anhydrous ethanol. Transfer this solution to the autoclave.
-
Reactor Sealing: Securely seal the autoclave.
Part 2: Hydrogenation Reaction
-
Inerting the System: Purge the autoclave multiple times with an inert gas (e.g., nitrogen) to remove any residual air.
-
Pressurization with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 bar).[8]
-
Reaction Initiation: Begin stirring and gradually heat the reactor to the target temperature (typically 50-100°C). The reaction is exothermic, so careful temperature control is crucial.
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within a few hours.
-
Reaction Termination: Once the hydrogen uptake ceases, cool the reactor to room temperature.
Part 3: Work-up and Purification
-
Depressurization: Carefully vent the excess hydrogen from the autoclave in a well-ventilated fume hood.
-
Inerting: Purge the autoclave with an inert gas.
-
Catalyst Filtration: Under an inert atmosphere, carefully open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The used catalyst may still be pyrophoric. Quench the catalyst by slowly adding it to a large volume of water.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.
-
Distillation: The crude HFIP can be purified by fractional distillation. HFIP has a boiling point of approximately 59°C.[9]
Experimental Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Unique Role of Hexafluoroacetone in High-Performance Polymers
An Application Guide to Hexafluoroacetone in Advanced Polymer Synthesis
This compound (HFA), a nonflammable gas with the formula (CF₃)₂CO, stands as a cornerstone monomer for the synthesis of high-performance fluorinated polymers.[1] Structurally similar to acetone, its reactivity is profoundly altered by the six electron-withdrawing fluorine atoms, rendering the carbonyl carbon highly electrophilic.[2][3] This heightened reactivity allows HFA to serve as a versatile building block for introducing the 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP or 6F) group into polymer backbones or as a pendant moiety.[4][5]
The incorporation of the bulky, chemically inert, and strongly electronegative 6F group imparts a unique and highly desirable combination of properties to polymers. These enhancements include:
-
Increased Thermal Stability and Glass Transition Temperature (Tg): The rigid 6F group restricts chain mobility, leading to higher operating temperatures.
-
Enhanced Solubility: The disruption of chain packing by the bulky 6F moiety often increases solubility in common organic solvents, improving processability.[5][6]
-
Improved Chemical and Oxidation Resistance: The fluorine atoms shield the polymer backbone from chemical attack.[4][7]
-
Reduced Dielectric Constant and Water Absorption: The low polarizability of the C-F bond and the hydrophobic nature of the 6F group are critical for microelectronics and advanced coatings.[4][5]
-
High Gas Permeability: The inefficient chain packing creates significant free volume, making these materials ideal for gas separation membranes.[4]
-
Optical Clarity and Low Refractive Index: HFA-derived polymers are often amorphous and colorless, with low refractive indices suitable for optical applications.[8]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary polymerization strategies involving HFA-derived monomers, complete with experimental protocols and an analysis of the resulting polymer properties and applications.
Logical Framework for HFA Polymer Synthesis
The synthesis of HFA-containing polymers primarily leverages pre-functionalized monomers where HFA has been incorporated. A common precursor is 2,2-bis(4-hydroxyphenyl)hexafluoropropane, known as Bisphenol AF, derived from the reaction of HFA with phenol. This and other HFA-derived monomers can then be polymerized through various mechanisms.
Caption: Core synthesis logic for HFA-based polymers.
Part 1: Condensation Polymerization
Condensation (or step-growth) polymerization is the most prevalent method for incorporating the 6F group into the main chain of polymers like polyesters, polyamides, and polyimides.[9] This process involves the reaction between two polyfunctional monomers, leading to the formation of a larger structural unit and the elimination of a small molecule such as water.[9][10]
Causality in Monomer Selection and Reaction Conditions
The choice of comonomer to react with an HFA-derivative like Bisphenol AF dictates the resulting polymer class. For instance, reacting Bisphenol AF with a diacid chloride yields a polyester, while reaction with a diamine and subsequent imidization produces a polyimide. The high thermal stability of the target polymers necessitates the use of high-boiling point, aprotic polar solvents (e.g., N-Methyl-2-pyrrolidone, N,N-Dimethylacetamide) to maintain solubility during chain growth and allow for high reaction temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent oxidative side reactions that could compromise the polymer's molecular weight and thermal properties.
Protocol 1: Synthesis of a 6F-Poly(ether ketone)
This protocol details the synthesis of a thermally stable aromatic poly(ether ketone) via nucleophilic aromatic substitution, a common condensation method.[6] The 6F group enhances solubility, making this high-performance polymer more processable than non-fluorinated analogues like PEEK.[6]
Materials:
-
2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric Acid (HCl), 1M
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Schlenk line or inert gas manifold.
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry Bisphenol AF and 4,4'-Difluorobenzophenone under vacuum at 80°C for 12 hours.
-
Reactor Setup: Assemble the reaction flask and purge with dry nitrogen for 30 minutes.
-
Charging Reactants: Under a positive nitrogen flow, charge the flask with Bisphenol AF, 4,4'-Difluorobenzophenone, K₂CO₃ (as a weak base), DMAc, and Toluene. Toluene serves as an azeotropic agent to remove water formed during the reaction.
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 4-6 hours until no more water is collected.
-
Polymerization: After water removal, drain the toluene from the trap and increase the reaction temperature to 160-170°C to initiate polymerization. The solution will become increasingly viscous as the polymer chains grow. Maintain this temperature for 12-24 hours.
-
Precipitation: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large excess of vigorously stirring methanol to precipitate the polymer as a fibrous solid.
-
Purification: Filter the polymer and wash it extensively with deionized water to remove salts, followed by another wash with methanol. To ensure complete removal of inorganic salts, the polymer can be boiled in deionized water for 1 hour, filtered, and dried.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C to a constant weight.
Self-Validation and Characterization:
-
Structure: Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm), if any, using Differential Scanning Calorimetry (DSC). Assess the thermal stability (decomposition temperature, Td) via Thermogravimetric Analysis (TGA).[11]
Caption: Experimental workflow for 6F-Poly(ether ketone) synthesis.
Part 2: Radical Copolymerization
While HFA itself does not readily homopolymerize, HFA-derived monomers, particularly those containing vinyl or acrylate groups, can undergo radical polymerization.[12] This method is a versatile way to create copolymers where the 6F group is incorporated as a pendant moiety.[13] Radical polymerization is initiated by a species with an unpaired electron and proceeds via a chain reaction mechanism.[12][14]
Protocol 2: Synthesis of a 6F-Methacrylate/Vinyl Ether Copolymer
This protocol describes the free-radical copolymerization of 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIM) with an alkyl vinyl ether. The resulting copolymers can be used for low surface energy coatings and water-repellent materials.[13] The electron-poor HFIM monomer tends to form alternating sequences with the electron-rich vinyl ether comonomer.[13]
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIM), inhibitor removed
-
n-Butyl vinyl ether, inhibitor removed
-
Azobisisobutyronitrile (AIBN), as radical initiator
-
1,4-Dioxane, anhydrous
-
Hexane
Equipment:
-
Schlenk tube or reaction flask with a magnetic stirrer and condenser
-
Inert gas manifold
-
Constant temperature oil bath
Procedure:
-
Monomer Purification: Pass monomers through a column of basic alumina to remove inhibitors immediately before use.
-
Initiator Recrystallization: Recrystallize AIBN from methanol to ensure purity.
-
Reaction Setup: Add HFIM, n-butyl vinyl ether, and AIBN to the Schlenk tube.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.
-
Polymerization: Backfill the tube with nitrogen and place it in a preheated oil bath at 60-70°C. Stir the reaction for 8-24 hours.
-
Precipitation: After cooling, dilute the viscous solution with a small amount of dioxane and precipitate the copolymer by adding the solution dropwise into a large volume of cold hexane.
-
Purification & Drying: Filter the resulting polymer, re-dissolve in a minimal amount of dioxane, and re-precipitate into hexane to remove unreacted monomers. Dry the final product under vacuum at 60°C.
Self-Validation and Characterization:
-
Copolymer Composition: Determine the molar incorporation of each monomer using ¹H and ¹⁹F NMR spectroscopy.
-
Thermal Analysis: Use DSC to find the single Tg, confirming a random or alternating copolymer rather than a blend of homopolymers.
-
Surface Properties: Measure the water contact angle on a spin-coated film of the polymer to quantify its hydrophobicity.
Properties and Applications of HFA-Derived Polymers
The unique combination of properties imparted by the 6F group has led to the application of these polymers in numerous advanced fields.
| Property Enhanced by 6F Group | Consequence | Application Area |
| High Thermal Stability | Durability at elevated temperatures | Aerospace components, high-temperature adhesives, electronics packaging[4][5] |
| Chemical Inertness | Resistance to harsh chemicals and solvents | Seals, gaskets, protective coatings, chemical processing equipment[4][7] |
| High Gas Permeability | Selective transport of gases | Gas separation membranes (e.g., for CO₂ capture)[4] |
| Low Dielectric Constant | Electrical insulation, low signal loss | Microelectronics, high-frequency circuit boards[4] |
| Optical Transparency & Acidity | High light transmission, tunable solubility | Photoresists for advanced lithography (EUV, Deep-UV)[15][16][17] |
| Low Surface Energy | Hydrophobicity and oleophobicity | Water-repellent coatings, antifouling surfaces[13] |
| Biocompatibility | Minimal interaction with biological systems | Medical devices, specialty drug delivery systems |
Special Focus: Photoresist Materials for Microelectronics
Polymers containing the 2-hydroxyhexafluoroisopropyl group (derived from HFA) are highly transparent in the deep-UV range and possess an acidity comparable to phenols.[15] This makes them excellent binder materials for chemically amplified photoresists.[16][18] The acidic nature of the hexafluoroisopropanol (HFIP) moiety can be used to modulate the solubility of the photoresist in aqueous base developers, a critical step in the lithographic process.[17] Recent research has even shown that HFIP-containing fluoropolymers can achieve ultra-high sensitivity, enabling imaging without conventional photoacid generators (PAGs).[16][18]
Conclusion
This compound is not merely a monomer but a strategic enabler of advanced material properties. Through its incorporation into polymer structures, primarily via condensation and copolymerization techniques, materials with exceptional thermal, chemical, optical, and electrical properties can be engineered. The protocols and data presented in this guide offer a foundational framework for researchers to explore and exploit the potential of HFA in developing next-generation polymers for demanding applications in aerospace, electronics, energy, and medicine. The versatility and profound impact of the 6F group ensure that HFA will remain a critical component in the polymer scientist's toolbox for the foreseeable future.
References
- Cassidy, P. E., Aminabhavi, T. M., & Farley, J. M. (1989). POLYMERS DERIVED FROM this compound. Journal of Macromolecular Science, Part C: Polymer Reviews, 29(2-3), 365-429. [Link]
- Chemeurope.com. (n.d.). This compound.
- Przybilla, K. J., Roeschert, H., & Pawlowski, G. (1992). This compound in resist chemistry: a versatile new concept for materials for deep-UV lithography. Proc. SPIE 1672, Advances in Resist Technology and Processing IX. [Link]
- Wikipedia. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). POLYMERS DERIVED FROM this compound.
- Zhang, Y., et al. (2022). Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists.
- Konneker, K. M., & Cassidy, P. E. (1990). Polymers derived from this compound: 12F-poly(ether ketone). Macromolecules, 23(10), 2765–2767. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Enabler for Fluorinated Fine Chemicals.
- Middleton, W. J. (1988). This compound. Organic Syntheses, Coll. Vol. 6, p.649 (1988); Vol. 52, p.105 (1972). [Link]
- ResearchGate. (n.d.). Polymerization of this compound trihydrate (HFAH) with activated and non-activated aromatic monomers.
- Muñoz Ruiz, G. A. (2020). Synthesis of hexafluoroisopropylidene (6F) polyarylenes via interfacial electrophilic aromatic substitution.
- Narita, T., et al. (1988). Anionic polymerization of fluorine-containing vinyl monomers. 9. Hexafluoro-1,3-butadiene. Macromolecules, 21(10), 3120-3124. [Link]
- Fluorine notes. (n.d.). Methods for this compound production.
- MDPI. (2022). Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists.
- Willson Research Group. (n.d.). 157 Photoresist Materials.
- Wikipedia. (n.d.). Radical polymerization.
- Gordon, A. S. (1962). The Free-Radical Chemistry of Fluoro Ketones. I. Reaction with Saturated Substrates. Journal of the American Chemical Society, 84(18), 3583-3588. [Link]
- ResearchGate. (2001). Homo- and copolymers of hexafluoroisopropyl methacrylate and α-fluoroacrylate with alkyl vinyl ethers: Microstructure and thermal properties.
- ResearchGate. (2018). Thermo-optic coefficients of polymers for optical waveguide applications.
- Halocarbon. (n.d.). Photoresist Chemicals.
- A-Level Chemistry. (n.d.). Condensation Polymers.
- El-Ablack, F. (2020). Ionic polymerizations I)
- Chenguang Research Institute. (2005). Perfluoroacetone / this compound / HFA.
- Hsieh, H. L., & Quirk, R. P. (1996).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Intertek. (n.d.). Optical Properties of Polymers.
- Bongiovanni, R., et al. (2006). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Journal of Photochemistry and Photobiology A: Chemistry, 177(2-3), 221-227.
- Taylor & Francis Group. (2018). Condensation Polymers – V 1.
- ResearchGate. (2016). Optical properties of polymers and their applications.
- Chem Help ASAP. (2020, April 10). Radical Addition Polymers [Video]. YouTube. [Link]
- ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State.
- LibreTexts Chemistry. (2023). 10.5: Condensation Polymers.
- Chemed.chem.purdue.edu. (n.d.). Polymerization Reactions.
- Fluorotherm. (n.d.). PFA Tubing | Properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Synthesis of hexafluoroisopropylidene (6F) polyarylenes via interfacia" by Gustavo Adolfo Muñoz Ruiz [scholarsjunction.msstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. etflin.com [etflin.com]
- 12. Radical polymerization - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists | MDPI [mdpi.com]
- 17. halocarbon.com [halocarbon.com]
- 18. researchgate.net [researchgate.net]
Application Note: Hexafluoroacetone as a Versatile Derivatizing Agent for NMR Spectroscopy
Abstract
This guide provides a comprehensive overview of the principles and applications of hexafluoroacetone (HFA) as an in situ derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the underlying chemistry, provide detailed experimental protocols for qualitative and quantitative analysis, and offer insights into data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking a rapid, sensitive, and effective method for characterizing organic compounds containing active hydrogen functional groups such as alcohols, amines, and thiols.
Introduction: The Power of Fluorine NMR and HFA Derivatization
In the landscape of structural elucidation and quantitative analysis, NMR spectroscopy stands as a pillar. While ¹H and ¹³C NMR are ubiquitous, ¹⁹F NMR offers distinct advantages, including a wide chemical shift range, high sensitivity (100% natural abundance of the ¹⁹F isotope), and the absence of background signals in most organic samples. This compound (HFA), a highly reactive, nonflammable gas, serves as an exceptional tool to leverage the power of ¹⁹F NMR for the analysis of otherwise "NMR-silent" or difficult-to-characterize functional groups.[1]
The utility of HFA lies in its rapid and reversible reaction with compounds containing active hydrogens (e.g., -OH, -NH₂, -SH) to form stable adducts directly within the NMR tube.[2][3] This in situ derivatization eliminates the need for complex sample preparation or purification steps.[3] Each derivatization introduces a -C(CF₃)₂OH group, which provides a strong ¹⁹F NMR signal from six equivalent fluorine atoms, significantly enhancing detection sensitivity for the analyte of interest.[2][4] The resulting ¹⁹F chemical shift of the adduct is highly sensitive to the electronic and steric environment of the original functional group, making HFA a powerful reagent for both qualitative identification and quantitative measurement.[4]
The Chemistry of HFA Adduct Formation
The reactivity of HFA is driven by the highly electrophilic nature of its carbonyl carbon, a result of the strong electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups. Nucleophiles, such as the lone pairs on oxygen, nitrogen, or sulfur atoms in analytes, readily attack this carbonyl carbon.[1] This leads to the formation of a hemiketal-like adduct, as depicted in the general reaction mechanism below.
With water, HFA exists in equilibrium with its hydrate, (CF₃)₂C(OH)₂, a stable gem-diol.[1] In a typical NMR sample prepared in a non-aqueous solvent with trace amounts of water, signals for both free HFA and its hydrate are often observed alongside the analyte adduct.[4]
Figure 1: General mechanism for HFA adduct formation.
Key Applications in Research and Development
Functional Group Identification and Structural Isomer Differentiation
The primary application of HFA derivatization is the rapid identification of active hydrogen-containing functional groups. The ¹⁹F chemical shift of the HFA adduct is highly characteristic of the class of compound being analyzed. For instance, adducts of primary, secondary, and tertiary alcohols can be readily distinguished from one another and from phenols, thiols, or amines.[2][4] This method is often superior in convenience and resolving power compared to other techniques.[3]
Furthermore, subtle structural differences, such as steric hindrance around the reaction site, can induce significant changes in the ¹⁹F chemical shift, enabling the differentiation of closely related isomers.[2][4]
| Functional Group | Typical ¹⁹F Chemical Shift Range of HFA Adduct (ppm) | Notes |
| HFA Hydrate | ~ +5.0 | Reference peak often observed from trace water.[4] |
| Primary Alcohols | ~ +3.0 to +4.0 | Generally appear the most downfield among alcohols. |
| Secondary Alcohols | ~ +1.5 to +2.5 | Shifted upfield relative to primary alcohols. |
| Tertiary Alcohols | ~ +0.5 to +1.5 | Most upfield-shifted alcohol adducts due to steric effects.[4] |
| Phenols | ~ +2.0 to +3.5 | Chemical shift is sensitive to substituents on the aromatic ring. |
| Thiols (Mercaptans) | ~ +1.0 to +2.0 | Clearly distinguishable from their alcohol analogs.[4] |
| Primary Amines | ~ +4.0 to +5.0 | Can overlap with the HFA hydrate peak. |
| Note: Chemical shifts are approximate and can vary based on solvent and analyte structure. Shifts are relative to an external trifluoroacetic acid (TFA) standard or internal HFA hydrate signal. |
Quantitative NMR (qNMR)
The integration of an NMR signal is directly proportional to the number of nuclei contributing to it.[5] HFA derivatization is exceptionally well-suited for quantitative ¹⁹F NMR because it introduces a reporter group with six magnetically equivalent fluorine atoms, providing a ~6-fold signal enhancement per active hydrogen. This allows for the accurate determination of analyte concentration, purity, or the molar ratio of components in a mixture, often at levels difficult to achieve with standard ¹H NMR.[2] For accurate quantification, a suitable internal standard with a known concentration and a non-overlapping ¹⁹F signal is required.
Chiral Analysis
While not its primary use, HFA can be employed in chiral analysis. When an enantiomeric analyte is derivatized with HFA in the presence of a chiral solvating agent (CSA), the resulting diastereomeric complexes can exhibit distinct ¹⁹F NMR signals, allowing for the determination of enantiomeric excess (ee).[6][7] This application requires careful selection of the CSA and optimization of experimental conditions.
Experimental Protocols and Workflows
Safety First: this compound is a toxic and corrosive gas that reacts vigorously with water.[1][8] It is typically supplied as a hydrate or in a solution. Handle HFA and its solutions only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dbt.univr.it [dbt.univr.it]
- 6. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocols for the Safe Handling and Utilization of Gaseous Hexafluoroacetone in a Research Setting
Abstract
Hexafluoroacetone (HFA) is a non-flammable, highly reactive gaseous ketone extensively used as a building block in the synthesis of fluorinated pharmaceuticals, polymers, and agricultural chemicals.[1][2] Its potent electrophilicity, however, is matched by its significant toxicity and reactivity with common laboratory reagents, including water.[3][4][5] This application note provides a detailed, safety-centric guide for experienced researchers and drug development professionals. It outlines the necessary engineering controls, personal protective equipment (PPE), and a comprehensive, step-by-step protocol for the assembly and operation of a dedicated gas-handling apparatus. The procedures herein are designed to ensure the integrity of experimental outcomes while providing a robust framework for personnel safety.
Core Principles: Understanding the Hazards of this compound
This compound (CAS: 684-16-2) is a colorless gas with a musty odor.[1][6] Its extreme reactivity is driven by the two powerful electron-withdrawing trifluoromethyl groups, which render the carbonyl carbon highly electrophilic. This makes it an invaluable reagent but also presents significant handling challenges.
Primary Hazards:
-
Extreme Toxicity: HFA is fatal if inhaled and toxic via skin absorption.[4][7] It is a severe irritant to the respiratory tract, skin, and eyes, and high concentrations can cause pulmonary edema, a medical emergency.[1] The ACGIH-recommended Threshold Limit Value (TLV) is a mere 0.1 ppm as a Time-Weighted Average (TWA).[7][8]
-
Water Reactivity: HFA reacts vigorously and exothermically with water and moisture to form stable, acidic hydrates.[1][2][3][5] This reaction can cause pressure buildup and introduces a corrosive, acidic component to the system.
-
Material Incompatibility: The acidic hydrates formed upon contact with moisture can attack glass and most common metals.[4] It is also incompatible with strong acids and oxidizers.[7][9]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃F₆O | PubChem[4] |
| Molar Mass | 166.02 g/mol | PubChem[4] |
| Boiling Point | -28 °C (-18 °F) | NIOSH[4] |
| Melting Point | -129 °C (-188 °F) | NIOSH[4] |
| Vapor Pressure | 5.8 atm @ 20 °C | NIOSH[3] |
| Vapor Density | 5.76 (Air = 1) | NIOSH[4] |
| IDLH (Immediately Dangerous to Life or Health) | 9 ppm | NIOSH[3] |
The Controlled Environment: Facility and Engineering Safeguards
Handling HFA safely is predicated on robust engineering controls that provide the primary barrier of protection. Reliance on PPE alone is insufficient.
-
Chemical Fume Hood: All manipulations involving HFA must be performed inside a certified chemical fume hood with a tested face velocity of at least 100 fpm (0.5 m/s). The experimental apparatus should be placed at least 6 inches from the sash plane.
-
Ventilated Gas Cabinet: HFA cylinders must be stored and secured within a dedicated, ventilated gas cabinet. This ensures that any slow leak from the cylinder valve or regulator is contained and exhausted safely.
-
Gas Detection System: A continuous gas monitoring system with audible and visual alarms is mandatory. The sensor head should be placed near the potential leak points (e.g., within the fume hood, near the gas cabinet) and calibrated to alarm at a fraction of the TLV (e.g., 0.05 ppm).
-
Emergency Services: An emergency shower and eyewash station must be located in the immediate vicinity of the work area.[8][9]
Personal Protective Equipment (PPE): The Final Line of Defense
A stringent PPE protocol is non-negotiable. Standard laboratory attire is inadequate.
-
Respiratory Protection: A full-facepiece, pressure-demand self-contained breathing apparatus (SCBA) or a full-facepiece supplied-air respirator is required when there is any potential for exposure.[1][7] Cartridge respirators are not sufficient for a gas with poor warning properties and high toxicity.
-
Eye and Face Protection: In addition to the full-face respirator, chemical splash goggles and a face shield must be worn, especially during connection/disconnection of gas lines.[1]
-
Hand Protection: Double-gloving with a pair of heavy-duty, chemical-resistant gloves is required. Butyl rubber or Viton™ are recommended materials. Check manufacturer-specific permeation data.
-
Body Protection: Wear a chemical-resistant, flame-retardant lab coat or a full chemical-protective suit.[1] Ensure full coverage with long pants and closed-toe, chemical-resistant footwear.
The Experimental Apparatus: A Closed-System Approach
A well-designed, leak-proof, and inert gas handling system is the cornerstone of safe HFA experimentation. The causality behind this design is to maintain complete containment from the cylinder to the reaction vessel and finally to a neutralization scrubber.
Material Selection Rationale
The choice of materials is critical to prevent catastrophic failure from corrosion or reactivity.
-
Recommended Materials: Stainless steel (316 grade), Monel®, and Hastelloy® are the preferred metals for tubing, valves, and regulators.
-
Gaskets and Seals: Polytetrafluoroethylene (PTFE) and perfluoroelastomers (e.g., Kalrez®) should be used for all gaskets, valve seats, and regulator diaphragms.
-
Incompatible Materials: Avoid all plastics (other than those specified), elastomers (e.g., Buna-N, Neoprene), and reactive metals like aluminum.
Protocol: Assembly of the Gas-Handling Manifold
This protocol details the construction of a manifold for the controlled delivery of gaseous HFA.
-
Cylinder Installation: Securely clamp the HFA lecture bottle inside the ventilated gas cabinet.
-
Regulator Connection: Use a two-stage regulator constructed from stainless steel with a PTFE diaphragm. Before attaching, inspect the CGA fitting threads for damage. Use a new PTFE washer for the connection. Tighten with appropriate wrenches but do not overtighten.
-
Manifold Construction: Use 1/4" or 1/8" stainless steel tubing and Swagelok®-type compression fittings to construct the manifold. Ensure all cuts are clean and deburred.
-
Component Integration: Sequentially install the following components downstream of the regulator:
-
A main shut-off valve (ball valve).
-
A pressure relief valve, set to 110% of the maximum intended working pressure.
-
A "T" junction connected to an inert gas (Nitrogen/Argon) line with its own shut-off valve. This allows for system purging.
-
A fine-metering needle valve for precise flow control into the reaction vessel.
-
-
Reaction Vessel Connection: Connect the manifold outlet to the reaction vessel (e.g., a three-neck flask) via stainless steel tubing. The vessel should be equipped with a stirrer, a temperature probe, and an outlet.
-
Exhaust and Scrubbing: The reaction vessel outlet and the purge gas vent must be directed into a neutralization scrubber. A stirred, high-capacity bubbler containing a basic solution (e.g., 1-2 M NaOH or KOH) is effective. The scrubber outlet is then vented into the fume hood exhaust.
-
System Validation (Leak Check): This is the most critical self-validating step.
-
Close the needle valve and the outlet to the scrubber.
-
Open the inert gas valve and pressurize the system to slightly above the intended operating pressure.
-
Close the inert gas valve. The system pressure should hold steady for at least 30 minutes.
-
Systematically check every fitting and connection with a leak detection solution (e.g., Snoop®). The formation of bubbles indicates a leak that must be rectified before proceeding.
-
Diagram: HFA Experimental Workflow
Caption: Logical flow of the HFA gas handling system from source to neutralization.
Protocol: Representative Synthetic Application
This protocol provides a generalized workflow for reacting gaseous HFA with a nucleophilic substrate. Note: All reaction-specific parameters must be optimized by the researcher.
-
System Preparation: Assemble and successfully leak-check the apparatus as described in Section 4.2.
-
Inerting the System: Purge the entire manifold and reaction vessel with inert gas for at least 30 minutes to rigorously exclude atmospheric moisture.
-
Reagent Preparation: Charge the reaction vessel with the substrate and an appropriate anhydrous solvent under a positive pressure of inert gas.
-
Establish Reaction Conditions: Bring the reaction mixture to the desired temperature (e.g., using a cooling bath).
-
Initiate HFA Flow:
-
Confirm the exhaust is bubbling through the scrubber.
-
Close the inert gas purge valve.
-
Open the HFA cylinder valve.
-
Set the delivery pressure on the second stage of the regulator (e.g., 5-10 psig).
-
Slowly and carefully open the main shut-off valve.
-
Gradually open the needle valve to introduce HFA into the reaction mixture. A gentle bubbling in the reaction vessel should be observed.
-
-
Reaction Monitoring: Monitor the reaction via appropriate analytical methods (e.g., sampling under inert atmosphere for GC-MS or NMR analysis).
-
Shutdown and Purge:
-
Upon completion, first close the HFA cylinder valve.
-
Allow the residual gas in the manifold to be consumed by the reaction.
-
Close the main shut-off valve and the needle valve.
-
Open the inert gas valve to purge the entire system, sweeping any remaining HFA through the reaction vessel and into the scrubber for at least 30 minutes.
-
-
Work-up: Once the system is fully purged, the reaction mixture can be safely handled using standard laboratory procedures.
Decontamination and Waste Management
-
Scrubber Solution: The basic scrubber solution will contain fluoride salts and must be treated as hazardous waste. It should be neutralized and disposed of according to institutional environmental health and safety (EHS) guidelines.
-
Empty Cylinders: Do not attempt to vent residual pressure. Close the valve, replace the outlet cap, and return the empty cylinder to the gas supplier.
-
Equipment Decontamination: Rinse all apparatus components that contacted HFA with an organic solvent (e.g., acetone), followed by a dilute basic solution (e.g., 5% sodium carbonate), and finally copious amounts of water. Collect all rinsates as hazardous waste.
Emergency Response
Immediate and correct action is critical in any emergency involving HFA.
-
Skin/Eye Contact: Immediately flush the affected area with water for at least 30 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate, urgent medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[9] Seek immediate, urgent medical attention.
-
Gas Leak: If the gas alarm sounds or a leak is suspected, execute the following workflow.
Diagram: Emergency Response Workflow for HFA Leak
Caption: A clear decision-making workflow for responding to an HFA gas leak.
References
- Common Name: this compound HAZARD SUMMARY. New Jersey Department of Health. [Link]
- This compound.
- This compound.
- This compound. Organic Syntheses Procedure. [Link]
- This compound.
- This compound. Wikipedia. [Link]
- This compound. chemeurope.com. [Link]
- This compound.
Sources
- 1. nj.gov [nj.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 684-16-2 [chemicalbook.com]
- 6. This compound | Occupational Safety and Health Administration [osha.gov]
- 7. echemi.com [echemi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound [chemwatch.net]
The Role of Hexafluoroacetone in the Synthesis of Advanced Fluorinated Polyimides
An Application Guide for Researchers
Abstract
Aromatic polyimides are a class of high-performance polymers celebrated for their exceptional thermal, mechanical, and chemical stability.[1][2] However, their applications are often hampered by poor processability, stemming from their insolubility in common organic solvents and the high temperatures required for manufacturing. A successful strategy to overcome these limitations involves the incorporation of fluorine atoms into the polymer backbone. This guide details the pivotal role of hexafluoroacetone (HFA) as a precursor for key fluorinated monomers, which are then used to synthesize highly soluble, optically transparent, and low-dielectric polyimides while retaining outstanding thermal performance. This document provides a comprehensive overview, detailed synthetic protocols, and an analysis of the structure-property relationships for researchers in materials science, polymer chemistry, and drug development.
The 6F Advantage: Why this compound is a Game-Changer
The introduction of the hexafluoroisopropylidene group, commonly known as the "6F" group, derived from this compound, into the polyimide backbone is the key to enhancing its properties. This is achieved by using monomers containing the -C(CF₃)₂- linkage.
The two bulky trifluoromethyl (-CF₃) groups impart several critical advantages:
-
Disruption of Polymer Chain Packing : The non-linear, bulky 6F group creates a "kink" in the polymer chain. This hinders the efficient packing of polymer chains and reduces intermolecular interactions.[3]
-
Increased Free Volume : The inefficient packing leads to a higher fractional free volume within the polymer matrix.
-
Reduced Charge-Transfer Complexes (CTCs) : The electron-withdrawing nature of the -CF₃ groups decreases the electron density of the aromatic rings. This weakens the formation of intermolecular and intramolecular charge-transfer complexes, which are responsible for the characteristic yellow-to-brown color of conventional polyimides.[4]
These structural modifications at the molecular level translate into significant macroscopic property improvements, including enhanced solubility, high optical transparency, and a low dielectric constant.[5]
Synthesis of Key 6F Monomers from this compound
The successful synthesis of 6F-polyimides begins with the preparation of high-purity fluorinated monomers. The two most crucial monomers derived from HFA precursors are 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various 2,2-bis(aminophenyl)hexafluoropropanes (6F-diamines).
Monomer Structures
Below are the chemical structures of the key building blocks discussed in this guide.
Caption: Workflow for the two-step synthesis of 6F-polyimides.
Step 1: Poly(amic acid) Synthesis Protocol
This step involves the ring-opening polyaddition of the dianhydride and diamine monomers.
-
Materials :
-
Equimolar amounts of 6FDA and a 6F-diamine (e.g., 6FDAM).
-
Anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).
-
-
Procedure :
-
Set up a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Dissolve the diamine monomer in the anhydrous solvent under a nitrogen atmosphere. Stir until fully dissolved.
-
Slowly add the 6FDA dianhydride powder to the diamine solution in small portions. The addition should be controlled to manage the exothermic reaction and prevent uncontrolled viscosity increases.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen blanket. [6]The viscosity of the solution will increase significantly as the high molecular weight poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor, which can be stored under refrigeration before use.
-
Step 2: Imidization (Conversion to Polyimide)
The poly(amic acid) is converted to the final polyimide through either thermal or chemical means.
Protocol A: Thermal Imidization [7][6] This method is ideal for creating thin films.
-
Film Casting : Cast the poly(amic acid) solution onto a clean, level glass or silicon substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Solvent Removal : Place the cast film in a vacuum or convection oven at a low temperature (e.g., 70-80°C) for several hours to slowly remove the bulk of the solvent. [6]3. Curing Profile : To achieve complete imidization and prevent film stress, a stepwise heating program is essential. A typical profile is:
-
100°C for 1-2 hours
-
150°C for 1-2 hours
-
200°C for 1-2 hours
-
250°C for 1-2 hours
-
Finally, 300°C for 1 hour. [6]4. Final Product : After cooling slowly to room temperature, the tough, flexible polyimide film can be peeled from the substrate.
-
Protocol B: Chemical Imidization [7][8] This method is useful for preparing polyimide powders or when high-temperature processing is undesirable.
-
Reagents : A chemical dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).
-
Procedure :
-
Cool the poly(amic acid) solution in an ice bath.
-
Add the acetic anhydride and pyridine to the stirred solution. Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, relative to the number of amic acid repeating units.
-
Allow the reaction to stir at room temperature for 12-24 hours. [8]The polyimide will precipitate from the solution as it forms due to its insolubility in the reaction mixture. [9] * Pour the reaction mixture into a non-solvent like methanol or ethanol to fully precipitate the polymer.
-
Collect the polyimide powder by filtration, wash it thoroughly with the non-solvent to remove residual reagents, and dry it in a vacuum oven.
-
Properties and Performance of 6F-Polyimides
The unique structure of 6F-polyimides gives rise to a combination of properties that are highly desirable for advanced applications. Aromatic polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance. [2][10]The incorporation of the 6F group further enhances these characteristics.
| Property | Typical Value/Observation | Rationale (Contribution of the 6F Group) |
| Solubility | Soluble in NMP, DMAc, THF, chloroform [5][11] | Bulky -C(CF₃)₂- group disrupts chain packing, weakening intermolecular forces and allowing solvent penetration. [5] |
| Optical Transparency | High transmittance (>80% at 500 nm);[12] Colorless films | Electron-withdrawing fluorine atoms reduce the formation of color-inducing charge-transfer complexes (CTCs). [4] |
| Dielectric Constant (k) | Low (2.4 - 3.0 at 1 MHz) | High free volume and the low polarizability of C-F bonds decrease the overall dielectric constant of the material. [6][13] |
| Glass Transition Temp. (Tg) | High (>300°C) [7][11] | The rigid aromatic backbone is maintained, ensuring high thermal stability suitable for demanding applications. |
| Thermal Decomposition (Td5) | High (>500°C) [4][11][12] | The inherent stability of the aromatic and imide structures is not compromised by the fluorine incorporation. |
| Water Absorption | Low | The hydrophobic nature of the fluorinated groups repels moisture. [11] |
Key Applications
The superior properties of 6F-polyimides make them enabling materials in a variety of high-technology fields.
-
Microelectronics : Used as low-k dielectric insulating layers in integrated circuits and flexible printed circuit boards to reduce signal delay and cross-talk. [6][12]* Flexible Electronics and Displays : Their optical transparency and thermal stability make them ideal substrates for flexible OLED displays and solar cells. [4][13]* Gas Separation Membranes : The high free volume allows for the selective permeation of gases, making them useful for applications like CO₂ capture and air separation. [14][15]* Aerospace : Their combination of thermal stability, low outgassing, and resistance to fluids makes them suitable for composite materials and insulating films on spacecraft and aircraft. [16][10]
Conclusion
This compound is a foundational building block in modern polymer science, enabling the synthesis of advanced fluorinated polyimides with a property profile unattainable with conventional non-fluorinated analogues. By providing a pathway to monomers containing the hexafluoroisopropylidene (6F) group, HFA allows for the rational design of polymers that are simultaneously thermally robust, mechanically strong, and easily processable. The protocols and data presented in this guide offer a framework for researchers to explore, synthesize, and characterize these high-performance materials for next-generation applications.
References
- Synthesis of perfluoroalkylene dianilines. (n.d.). NASA Technical Reports Server (NTRS). [Link]
- DE3918792A1 - METHOD FOR PRODUCING 2,2-BIS- (4-AMINOPHENYL) HEXAFLUORPROPANE. (n.d.).
- Preparation of 6FDA-based polyimide membranes for CO 2 gas separation. (2009, August 6).
- WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane. (n.d.).
- Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separ
- Polyimide Polymer Simulations through Coarse-Grained Modeling: Prediction of Structure, Physical Properties, and Gas Separation Properties. (2023, April 30). PubMed Central. [Link]
- Synthesis and properties of organosoluble polyimides based on novel perfluorinated monomer hexafluoro-2,4-toluenediamine. (2018, August 5).
- Fluorinated Polyimides: Synthesis, Properties, and Applications. (2018, May 28).
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021, November 5). MDPI. [Link]
- Synthesis and properties of fluorinated copolymerized polyimide films. (n.d.). SciELO. [Link]
- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (n.d.). MDPI. [Link]
- Polyimide. (n.d.). Wikipedia. [Link]
- Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. (n.d.).
- Polymers derived from this compound: 12F-poly(ether ketone). (1991, November 1).
- Synthesis and properties of some new fluorine-containing polyimides. (n.d.). ScienceDirect. [Link]
- Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. (n.d.). PubChem. [Link]
- The Basics of Polyimide|An Explanation of how it is Used. (n.d.).
- Polyimides (PI)
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (n.d.). Universiti Kebangsaan Malaysia. [Link]
Sources
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. Polyimides (PI): Introduction & Application [epsotech.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyimide Polymer Simulations through Coarse-Grained Modeling: Prediction of Structure, Physical Properties, and Gas Separation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dakenchem.com [dakenchem.com]
Application Notes & Protocols: Friedel-Crafts Reactions Involving Hexafluoroacetone for the Synthesis of Fluorinated Aromatics
Abstract
The Friedel-Crafts reaction, a cornerstone of organic synthesis for C-C bond formation on aromatic rings, takes on unique characteristics when employing hexafluoroacetone (HFA) as the electrophile.[1][2] Due to the extreme electron-withdrawing nature of its two trifluoromethyl groups, HFA serves as a potent electrophile for the hydroxyalkylation of arenes, yielding 2-aryl-1,1,1,3,3,3-hexafluoropropan-2-ols. These products, containing the valuable bis(trifluoromethyl)carbinol moiety, are of significant interest in medicinal chemistry and materials science.[3][4] This guide provides an in-depth analysis of the reaction mechanism, explores catalyst systems, and presents detailed, field-proven protocols for researchers engaged in the synthesis of advanced fluorinated molecules.
The Unique Reactivity of this compound
This compound (HFA), with the formula (CF₃)₂CO, is a nonflammable, highly reactive gas.[5][6] Its reactivity is markedly different from that of acetone. The carbonyl carbon in HFA is rendered exceptionally electrophilic by the powerful inductive effect of six fluorine atoms. This electron deficiency makes HFA highly susceptible to nucleophilic attack, even by weakly nucleophilic aromatic systems.[7]
Unlike typical Friedel-Crafts acylations that produce ketones, the reaction with HFA is a hydroxyalkylation. The resulting tertiary alcohol product is stable and does not typically undergo further reactions under Friedel-Crafts conditions. A key characteristic of HFA is its propensity to form a stable hydrate, (CF₃)₂C(OH)₂, upon reaction with water, a reactivity far exceeding that of acetone.[5][8] This highlights its electrophilic nature and necessitates anhydrous conditions for successful Friedel-Crafts reactions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts hydroxyalkylation of arenes with HFA proceeds via a classic electrophilic aromatic substitution pathway. The reaction requires activation of the HFA carbonyl group by a Lewis or Brønsted acid catalyst to further enhance its electrophilicity.
The generalized mechanism involves three key steps:
-
Generation of the Electrophile: The catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of HFA, polarizing the C=O bond and creating a highly potent electrophilic carbocation-like species.
-
Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the activated carbonyl carbon. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final hexafluoro-2-aryl-2-propanol product.[1]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Collection - Synthesis of Alkyl Bis(trifluoromethyl)carbinols via Fe-LMCT-Enabled Hydrobis(trifluoromethyl)carbinolation of Alkenes - Organic Letters - Figshare [figshare.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound [chemeurope.com]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Hexafluoroacetone to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Introduction: The Critical Role of HFIP in Modern Chemistry
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a uniquely versatile fluorinated alcohol, distinguished by its strong hydrogen bond-donating ability, high polarity, and low nucleophilicity.[1] These properties have established HFIP as an indispensable solvent for challenging organic reactions, particularly in the dissolution of polymers and peptides, and as a key intermediate in the synthesis of high-value pharmaceuticals and fine chemicals.[2] Notably, HFIP is the primary precursor to Sevoflurane, a widely used inhalation anesthetic, making its efficient and safe synthesis a topic of significant industrial and academic interest.[3]
The principal industrial route to HFIP is the catalytic hydrogenation of hexafluoroacetone (HFA), typically in its more stable trihydrate form (HFA·3H₂O).[3] This process, while conceptually straightforward, presents numerous challenges related to catalyst selection, reaction control, and safety. Traditional batch hydrogenation processes often require harsh conditions and can suffer from low conversion rates.[3] More recently, continuous flow technologies have emerged, offering significant advantages in terms of safety, efficiency, and scalability.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic hydrogenation of HFA to HFIP. It delves into the underlying reaction mechanism, compares common catalytic systems, and offers detailed, field-proven protocols for both batch and continuous flow operations.
Reaction Mechanism: A Surface-Level Perspective
The catalytic hydrogenation of HFA over heterogeneous metal catalysts is best described by the Langmuir-Hinshelwood mechanism .[3][4] This model posits that the reaction occurs between reactants adsorbed onto the catalyst surface.[5][6] The process can be broken down into five key steps:
-
Adsorption of Reactants: Both hydrogen (H₂) and this compound (HFA) diffuse from the bulk phase to the surface of the metal catalyst and adsorb onto active sites.[7]
-
Dissociation of Hydrogen: The adsorbed molecular hydrogen undergoes dissociative chemisorption, breaking the H-H bond to form two adsorbed hydrogen atoms (H*).[3]
-
Surface Reaction: The adsorbed HFA molecule reacts sequentially with the adsorbed hydrogen atoms on the catalyst surface.
-
Desorption of Product: The final product, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has a weaker affinity for the catalyst surface and desorbs back into the bulk phase.
-
Regeneration of Active Sites: The vacated active sites are now available for the next cycle of adsorption and reaction.
The rate-determining step in this mechanism is typically the surface reaction between the adsorbed species.[4] Kinetic studies on the hydrogenation of HFA·3H₂O with a Pd/C catalyst have shown the reaction to be an adsorption-desorption type with competitive adsorption by dissociated H₂.[3]
Caption: Langmuir-Hinshelwood mechanism for HFA hydrogenation.
Catalyst Selection: The Heart of the Process
The choice of catalyst is paramount to achieving high conversion, selectivity, and efficiency. Several classes of catalysts are employed, each with distinct advantages and operational considerations.
| Catalyst Type | Support | Key Characteristics & Insights |
| Palladium (Pd) | Activated Carbon (Pd/C) | High Activity & Selectivity: Pd/C is one of the most effective and commonly used catalysts, demonstrating high conversion (>99%) and selectivity (>99%) under optimized conditions.[3][4] It is particularly well-suited for continuous flow systems.[4] The carbon support is robust and allows for easy recovery of the precious metal.[8] |
| Platinum (Pt) | Activated Carbon (Pt/C), Alumina (Pt/Al₂O₃) | Good Activity: Platinum catalysts are also highly effective for ketone hydrogenations.[9] While sometimes less selective than palladium for certain substrates, they are robust and widely applicable.[3] |
| Ruthenium (Ru) | Activated Carbon (Ru/C) | Alternative Noble Metal: Ruthenium shows catalytic activity, though some studies report lower conversions compared to Pd/C under similar conditions for HFA.[3] However, Ru catalysts can be highly selective for C=O bond hydrogenation over C=C bonds in other contexts.[8] |
| Raney Nickel (Ni) | None (Sponge-like alloy) | Cost-Effective & Highly Active: Raney Nickel is a non-precious metal catalyst that offers high activity for a wide range of hydrogenations, including ketones.[10] Its primary drawbacks are its pyrophoric nature when dry and potential for metal leaching.[11][12] |
Expert Insight: For most laboratory and pilot-scale operations focusing on high purity and yield, 10% Pd/C is the recommended starting point due to its demonstrated high performance and stability in HFA hydrogenation.[3] Raney Nickel is a viable, economical alternative for large-scale industrial production where cost is a primary driver and appropriate handling infrastructure is in place.[13]
Experimental Protocols
PART 1: Laboratory-Scale Batch Hydrogenation Protocol (Using Pd/C)
This protocol details a standard procedure for the hydrogenation of HFA trihydrate in a laboratory-scale autoclave.
Materials & Equipment:
-
This compound trihydrate (HFA·3H₂O)
-
10% Palladium on activated carbon (Pd/C)
-
Solvent (e.g., deionized water, isopropanol)
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control
-
Hydrogen (H₂) gas cylinder with regulator
-
Inert gas (Nitrogen or Argon) supply
-
Filtration apparatus (e.g., Celite pad)
Step-by-Step Methodology:
-
Catalyst Handling (Inert Atmosphere): Under a gentle stream of nitrogen or argon, carefully weigh and add the 10% Pd/C catalyst to the autoclave vessel. Causality: Pd/C that has adsorbed hydrogen can be pyrophoric; handling under an inert atmosphere minimizes the risk of ignition.[14][15]
-
Substrate Addition: Add the solvent (e.g., 100 mL for a 250 mL reactor) to the vessel, followed by the weighed amount of HFA·3H₂O.
-
Reactor Assembly: Securely seal the autoclave according to the manufacturer's instructions.
-
Inert Gas Purge: Purge the reactor headspace by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen. Causality: This step is critical to prevent the formation of an explosive H₂/O₂ mixture.[14]
-
Hydrogen Purge & Pressurization: Perform a similar purge cycle with hydrogen gas (pressurize to ~5 bar, then vent; repeat 3 times). Finally, pressurize the reactor to the desired reaction pressure (e.g., 10 bar).[4]
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90-120°C).[4] Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption and reaction progress.
-
Reaction Completion & Cooldown: Once hydrogen uptake ceases (pressure stabilizes), maintain the conditions for an additional hour to ensure complete conversion. Turn off the heating and allow the reactor to cool to room temperature.
-
Venting & Catalyst Filtration: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry out , as it is highly pyrophoric.[14] Keep it wet with solvent during and after filtration.
-
Product Isolation: The filtrate contains the HFIP product. The solvent can be removed by distillation if necessary. Purity can be assessed by GC or NMR.
PART 2: Continuous Flow Hydrogenation Protocol (Pilot Scale)
This protocol outlines the operation of a micropacked-bed reactor system for continuous HFIP production.[3][4]
System Components:
-
High-pressure liquid pump (HPLC pump) for the substrate feed.
-
Mass flow controller for hydrogen gas.
-
Gas-liquid mixer.
-
Packed-bed reactor (tubular reactor filled with catalyst).
-
Heating system (e.g., tube furnace or oil bath).
-
Back pressure regulator to maintain system pressure.
-
Gas-liquid separator.
Caption: Workflow for continuous hydrogenation of HFA.
Step-by-Step Methodology:
-
System Preparation: Pack the reactor tube with the chosen catalyst (e.g., 10% Pd/C). Assemble the system as shown in the diagram.
-
Leak Test: Pressurize the entire system with an inert gas (e.g., helium or nitrogen) to a pressure higher than the intended operating pressure and check for leaks.
-
Catalyst Activation (if required): Flow hydrogen gas through the heated reactor to reduce and activate the catalyst according to the manufacturer's specifications.
-
System Equilibration: Start the flow of both the HFA·3H₂O solution (e.g., at 0.5 mL/min) and hydrogen gas (e.g., at 100 sccm) through the system.[3] Set the back pressure regulator to the desired pressure (e.g., 10 bar) and the reactor temperature (e.g., 90-120°C).[3]
-
Steady-State Operation: Allow the system to reach a steady state, which may take several residence times. Collect the output from the gas-liquid separator.
-
In-Process Monitoring: Periodically take samples from the liquid output and analyze by GC to determine conversion and selectivity.[3] Adjust flow rates, temperature, or pressure as needed to optimize the reaction. Self-Validation: Consistent product output over time confirms that the system is at steady state and the catalyst is stable.
-
System Shutdown: First, stop the liquid feed pump. Continue the hydrogen flow for a short period to flush the remaining substrate from the reactor. Then, switch the gas flow to an inert gas to purge the system of hydrogen. Finally, turn off the heating and allow the system to cool down and depressurize.
Safety, Health, and Environmental Considerations
Trustworthiness through Safety: The protocols described are only as reliable as the safety measures implemented. Failure to adhere to strict safety protocols can lead to catastrophic failure.
-
This compound (HFA): HFA is a toxic and corrosive gas.[16][17] Its hydrate form is a corrosive solid/liquid.[18][19]
-
Handling: Always handle HFA and its hydrate in a well-ventilated chemical fume hood.[20]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][19]
-
Exposure: HFA can cause severe skin and eye burns.[16] Inhalation is fatal.[20] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18]
-
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air over a wide range (4-76%).[14]
-
Ventilation: All hydrogenation reactions must be conducted in a well-ventilated area, preferably in a dedicated high-pressure bay or fume hood.
-
Leak Detection: Use an electronic hydrogen detector and regularly check for leaks with a soap solution.
-
Ignition Sources: Eliminate all potential ignition sources from the vicinity of the reaction setup.[14]
-
-
Pyrophoric Catalysts (Raney Ni, used Pd/C):
-
Handling: Never allow these catalysts to dry in the presence of air, as they can ignite spontaneously.[11][12] They must always be kept wet, typically under water or the reaction solvent.[21][22]
-
Transfer: Transfer catalyst slurries carefully to avoid spills.[21]
-
Disposal: Spent catalyst should be quenched carefully. For example, Raney Nickel can be deactivated by slowly adding dilute hydrochloric acid until the solid dissolves, followed by neutralization.[12]
-
Catalyst Characterization
To ensure reproducibility and understand catalyst performance, proper characterization is essential.
| Technique | Purpose |
| X-ray Diffraction (XRD) | Determines the crystalline structure and phase composition of the catalyst, and can be used to estimate metal particle size.[23][24] |
| Electron Microscopy (TEM/SEM) | Provides direct visualization of the catalyst's morphology, particle size, and dispersion on the support.[25] |
| Chemisorption (e.g., Pulse Chemisorption) | Quantifies the number of active metal sites on the catalyst surface, allowing for the determination of metal dispersion and surface area.[23][25] |
| Temperature-Programmed Reduction (TPR) | Provides information on the reducibility of the metal species on the support, which is crucial for determining activation procedures.[24] |
References
- Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal. [Link]
- Vineeth Chemicals.
- Qin, X., & Ji-chang, L. (2025). RESEARCH PROGRESS IN UNDERSTANDING AND ANALYTICAL METHODS OF HYDROGENATION CATALYST STRUCTURE. PETROLEUM PROCESSING AND PETROCHEMICALS, 56(5), 169-179. [Link]
- Xue, H., et al. (2023). Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Potter, M. (2024).
- Wikipedia. (n.d.). Raney nickel. [Link]
- Chamberland Lab. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel.
- Xue, H., et al. (2023). Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]
- Organic Syntheses. (n.d.).
- Hiden Analytical. (2021).
- Scholar Commons. (n.d.). Characterization and Hydrogenation Activity of Supported Palladium Particles. [Link]
- ResearchGate. (n.d.). Scheme 2. Reaction sequence of the Langmuir-Hinshelwood mechanism (LHM). [Link]
- MDPI. (n.d.). Kinetic Characterization of Pt/Al2O3 Catalyst for Hydrogen Production via Methanol Aqueous-Phase Reforming. [Link]
- Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
- Stanford Environmental Health & Safety. (n.d.).
- ResearchGate. (n.d.). Effect of HFIP in enhancing the reaction yield. [Link]
- Diva-portal.org. (n.d.). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
- PubMed. (2012).
- StudySmarter. (2024). Langmuir-Hinshelwood mechanism. [Link]
- MDPI. (2023).
- Waseda University. (n.d.).
- PMC. (n.d.). Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. [Link]
- Publications. (n.d.).
- Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]
- Chemistry LibreTexts. (2021). 5.
- ResearchGate. (n.d.).
- PMC. (2021).
- DSpace@MIT. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. [Link]
- YouTube. (2020). Introduction to Langmuir-Hinshelwood Mechanism. [Link]
- Zeton Inc. (n.d.). Pilot Plants for Continuous Processing & Flow Chemistry. [Link]
- ResearchGate. (n.d.).
- Future4200. (n.d.).
- NJ.gov. (n.d.). Common Name: this compound HAZARD SUMMARY. [Link]
- Wiley Online Library. (n.d.).
- Amar Equipment. (2024).
- Neuland Labs. (2022).
- ResearchGate. (2023).
- FHNW. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. diva-portal.org [diva-portal.org]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. nj.gov [nj.gov]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 22. Precious Metal Compounds, Homogeneous Catalyst, Catalysts, Catalyst, Raney Nickel Catalyst, Heterogeneous Catalyst, Mumbai, India [vineethchemicals.com]
- 23. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 24. mdpi.com [mdpi.com]
- 25. Catalyst Characterization Techniques [hidenanalytical.com]
The Multifaceted Role of Hexafluoroacetone in Modern Peptide Chemistry: Application Notes and Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of this compound as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as protecting and activating reagent: site-selective functionalization of iminodiacetic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluoroalcohols as structure modifiers in peptides and proteins: this compound hydrate stabilizes a helical conformation of melittin at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. biobasic.com [biobasic.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Bisphenol AF via Acid-Catalyzed Condensation of Hexafluoroacetone
Abstract & Introduction
Bisphenol AF (BPAF), or 4,4'-(hexafluoroisopropylidene)diphenol, is a fluorinated analog of bisphenol A (BPA). The incorporation of the hexafluoroisopropylidene group imparts unique properties, including enhanced thermal stability, chemical resistance, and a lower refractive index, making BPAF a critical monomer for high-performance polymers. These polymers, such as specialty polycarbonates, polyimides, and epoxy resins, find application in advanced electronics, aerospace components, and specialty coatings.
The synthesis of BPAF is achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of hexafluoroacetone (HFA). This reaction is a classic example of electrophilic aromatic substitution. Historically, this synthesis employed highly corrosive and hazardous catalysts like anhydrous hydrogen fluoride (HF).[1] Modern protocols have evolved to prioritize safety and environmental considerations, utilizing more stable reactants like this compound trihydrate and employing solid, recyclable acid catalysts.[1][2]
This document provides a comprehensive guide for researchers, detailing the underlying reaction mechanism, a validated laboratory-scale synthesis protocol, purification techniques, and critical safety considerations.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of BPAF proceeds through a multi-step electrophilic aromatic substitution pathway catalyzed by a strong acid. The causality behind this mechanism lies in the activation of the carbonyl carbon of this compound, transforming it into a potent electrophile capable of reacting with the electron-rich phenol rings.
Mechanism Steps:
-
Catalyst-Mediated Activation: The carbonyl oxygen of this compound is protonated by the acid catalyst. This protonation dramatically increases the electrophilicity of the central carbon atom, which is already electron-deficient due to the strong inductive effect of the two trifluoromethyl (-CF₃) groups.
-
First Electrophilic Attack: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. This attack occurs preferentially at the para position relative to the hydroxyl group, which is the most sterically accessible and electronically activated position.
-
Intermediate Formation & Dehydration: This attack forms a protonated hemiketal intermediate. A subsequent proton transfer and elimination of a water molecule generates a highly stabilized tertiary carbocation. The stability of this cation is enhanced by resonance with the adjacent phenyl ring and the inductive pull of the -CF₃ groups.
-
Second Electrophilic Attack: A second molecule of phenol attacks this newly formed carbocation, again at the para position, to form the carbon skeleton of BPAF.
-
Deprotonation & Product Formation: The final step involves deprotonation of the oxonium ion, regenerating the acid catalyst and yielding the final bisphenol AF product.
Visualization: BPAF Synthesis Mechanism
Caption: Acid-catalyzed electrophilic substitution mechanism for BPAF synthesis.
Catalyst Selection and Reactant Considerations
The choice of catalyst and the form of the this compound reactant are pivotal for reaction efficiency, safety, and environmental impact.
-
Catalysts: While traditional methods used anhydrous HF or HCl, modern approaches favor solid acid catalysts.[1][3] These include ion-exchange resins (e.g., Nafion), zeolites, and composite catalysts like molecular sieves combined with heteropoly acids.[1] For laboratory-scale synthesis where recovery is straightforward, strong liquid acids like trifluoromethanesulfonic acid (triflic acid) offer high activity.[2] The primary advantages of solid catalysts are reduced equipment corrosion, simplified product work-up (catalyst is removed by filtration), and potential for recycling, aligning with green chemistry principles.[1][2]
-
This compound (HFA): HFA is a toxic, non-flammable gas.[1] Its use requires specialized high-pressure or cryogenic equipment. A significant advancement in safety and handling is the use of its stable, solid hydrate forms, most commonly This compound trihydrate (HFA · 3H₂O) .[1][2] This form is less toxic and easier to handle in standard laboratory glassware, making it the preferred reactant for research applications.[2]
-
Reactant Stoichiometry: The reaction theoretically requires a 2:1 molar ratio of phenol to HFA. In practice, an excess of phenol (ranging from 3:1 to 5:1) is used to maximize the conversion of the expensive HFA and suppress the formation of undesired by-products.[1]
Comparative Synthesis Protocols
The optimal reaction conditions are highly dependent on the chosen catalytic system. The following table summarizes various approaches documented in the literature.
| Catalyst System | HFA Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Molecular Sieve & Heteropoly Acid | HFA Trihydrate | Toluene/Xylene | 120 - 200 | 10 - 20 | High (Not Quantified) | [1] |
| Trifluoromethanesulfonic Acid | HFA Trihydrate | None (Phenol as solvent) | 90 | 60 | 95 (Overall Yield) | [2] |
| Anhydrous Hydrogen Fluoride (HF) | HFA Gas | None | Not specified | Not specified | High (Industrial) | [1] |
| Methanesulfonic Acid | HFA Trihydrate | Not specified | Not specified | >60 (long) | Not specified | [1] |
Detailed Experimental Protocol
This protocol is based on a modern, safer approach utilizing this compound trihydrate and a recoverable composite acid catalyst system in an organic solvent.
Materials and Equipment
-
Chemicals: Phenol (≥99%), this compound trihydrate (HFA · 3H₂O), Composite Catalyst (e.g., 13X molecular sieve and phosphotungstic acid), Toluene (anhydrous), Diethyl ether, Saturated Sodium Bicarbonate solution (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Nitrogen gas (high purity).
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, nitrogen gas inlet/outlet (bubbler), separatory funnel, Büchner funnel and filtration flask, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.
-
Establish a positive pressure of nitrogen to maintain an inert atmosphere throughout the reaction.
-
-
Charging Reactants:
-
To the flask, add phenol (e.g., 0.2 mol) and anhydrous toluene (e.g., 100 mL). Stir at room temperature until the phenol is fully dissolved.
-
Add the composite catalyst (e.g., molecular sieve and heteropoly acid in a specific weight ratio to phenol).[1]
-
Slowly add the this compound trihydrate (e.g., 0.05 mol, maintaining a 4:1 phenol:HFA molar ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to a target temperature of 120-140°C with vigorous stirring.[1]
-
Maintain the reaction under reflux for 12-16 hours. Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).
-
-
Product Work-up and Isolation:
-
After the reaction period, cool the mixture to room temperature.
-
Filter the reaction mixture using a Büchner funnel to recover the solid catalyst. The catalyst can be washed with fresh toluene and set aside for potential regeneration.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase sequentially with:
-
Deionized water (2 x 50 mL).
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.[2]
-
Deionized water (1 x 50 mL).
-
-
Dry the separated organic layer over anhydrous sodium sulfate.[1][2]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and obtain the crude product.[1][2]
-
-
Purification:
-
The crude product, a solid or viscous oil, can be purified by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield high-purity crystalline BPAF. Recrystallization is a common method for purifying bisphenols.[4]
-
-
Characterization:
Visualization: BPAF Synthesis Workflow
Caption: General experimental workflow for the synthesis of Bisphenol AF.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the chemicals involved.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors from phenol, toluene, and this compound.[8][9]
-
This compound Trihydrate: This compound is toxic and corrosive. Avoid all personal contact, including skin contact and inhalation.[8][10] In case of skin contact, immediately flush with copious amounts of water.[10]
-
Phenol: Phenol is toxic and highly corrosive, causing severe chemical burns. Handle with extreme care.
-
Acid Catalysts: Strong acids are corrosive. Prevent contact with skin and eyes. Neutralize spills appropriately.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.
This protocol provides a robust and safety-conscious framework for the synthesis of bisphenol AF. Researchers should always consult the specific Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.
References
- CN103553883A - Method for co-catalytic synthesis of bisphenol AF through molecular sieve and heteropoly acid.
- CN101747158A - One-step preparation method of bisphenol af.
- EP0109033A2 - Purification of bisphenol-A.
- Bisphenol A. Wikipedia. [Link]
- New process for production of Bisphenol A by using a promoted catalyst. (PDF)
- Purification of bisphenol-A - US4447655A.
- Improved method for purification of bisphenol A - EP 0123210 A2.
- US5169992A - Bisphenol A production using acidic clay catalysts.
- Bisphenol A synthesis - Modeling of industrial reactor and catalyst deactivation. (PDF)
- A novel solid acid for synthesis of bisphenol A. (PDF)
- PURIFYING WATERS: BISPHENOL-A REMOVAL FROM AQUEOUS SOLUTIONS USING POLYMERIC RESIN IMPREGNATED WITH PHOSPHOROUS-BASED EXTRACTANT. International Journal of Chemistry and Chemical Engineering. [Link]
- METHOD FOR MANUFACTURING OF BISPHENOL A - EP 3558916 B1.
- Catalytic synthesis of benign bisphenols. DiVA portal. [Link]
- Synthesis of Bisphenol A with Heterogeneous Catalysts. Library and Archives Canada. [Link]
- US7132575B2 - Process for the synthesis of bisphenol.
- US6939994B1 - Process for the production of bisphenol-A.
- Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins. (PDF)
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).
- ¹H nuclear magnetic resonance (NMR) spectra of (a) a bisphenol-A based...
- Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF”. (PDF)
Sources
- 1. CN103553883A - Method for co-catalytic synthesis of bisphenol AF through molecular sieve and heteropoly acid - Google Patents [patents.google.com]
- 2. CN101747158A - One-step preparation method of bisphenol af - Google Patents [patents.google.com]
- 3. m-chemical.co.jp [m-chemical.co.jp]
- 4. Bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Flow Chemistry Applications of Hexafluoroacetone Reactions
Introduction: Taming a Reactive Building Block with Flow Chemistry
Hexafluoroacetone (HFA), a nonflammable gas with the formula (CF₃)₂CO, is a uniquely reactive and versatile building block in organofluorine chemistry.[1][2] Its strong electrophilicity, driven by the electron-withdrawing trifluoromethyl groups, makes it a potent reactant for a variety of transformations, including hydrogenations, cycloadditions, and insertions.[3][4] These reactions lead to the synthesis of valuable fluorinated molecules, such as pharmaceuticals, agrochemicals, and advanced materials.[5][6] For instance, the reduction of HFA yields hexafluoroisopropanol (HFIP), a key intermediate in the production of the anesthetic sevoflurane and a widely used polar, non-nucleophilic solvent.[5][7]
However, the high reactivity of HFA, coupled with its gaseous nature and toxicity, presents significant challenges for traditional batch processing.[8][9] Batch reactions involving HFA often require high pressures, elevated temperatures, and careful handling to manage exothermicity and ensure safety, which can lead to low selectivity and complex catalyst preparation.[3][10]
Continuous flow chemistry offers a paradigm shift in handling hazardous and highly reactive reagents like HFA.[2] By conducting reactions in the confined volume of a microreactor or a packed-bed reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[8] This enhanced control, along with superior heat and mass transfer, mitigates safety risks, improves reaction efficiency and selectivity, and facilitates seamless scalability from laboratory discovery to industrial production.[5][10][11]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging flow chemistry for two key classes of HFA reactions: heterogeneous catalytic hydrogenation and a proposed photochemical [2+2] cycloaddition (Paternò-Büchi reaction). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Application 1: Continuous Heterogeneous Hydrogenation of this compound Trihydrate
The catalytic hydrogenation of HFA to produce hexafluoroisopropanol (HFIP) is a cornerstone reaction with significant industrial importance.[5][12] Performing this gas-liquid-solid reaction in a continuous flow system overcomes many of the limitations of batch processing, such as harsh reaction conditions and low conversion rates, while enhancing safety by minimizing the accumulation of hydrogen gas.[10][12]
Scientific Rationale
The use of a micropacked-bed reactor (MPBR) in a continuous flow setup for the hydrogenation of HFA offers several key advantages:
-
Enhanced Mass Transfer: The high surface-area-to-volume ratio in a microreactor significantly improves the contact between the gaseous hydrogen, the liquid HFA solution, and the solid catalyst, leading to accelerated reaction rates.[5][10]
-
Superior Heat Transfer: The hydrogenation of HFA is an exothermic process. The excellent heat dissipation capabilities of flow reactors prevent the formation of hot spots, ensuring better temperature control and preventing catalyst deactivation and side reactions.[10][12]
-
Intrinsic Safety: The small internal volume of the reactor minimizes the amount of pressurized hydrogen and toxic HFA present at any given time, drastically reducing the risks associated with potential leaks or thermal runaways.[12]
-
Process Intensification: Continuous flow processing allows for higher productivity in terms of space-time yield compared to traditional batch methods.[10][12]
Experimental Workflow: Hydrogenation of HFA
The following diagram illustrates the typical workflow for the continuous hydrogenation of HFA.
Caption: Workflow for the continuous hydrogenation of HFA.
Detailed Protocol: Hydrogenation of this compound Trihydrate
This protocol is adapted from the work of Xue et al. and describes the continuous flow hydrogenation of this compound trihydrate to hexafluoroisopropanol.[10][12]
Materials:
-
This compound trihydrate (HFA·3H₂O)
-
Solvent (e.g., isopropanol)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Equipment:
-
HPLC pump for liquid delivery
-
Mass flow controller (MFC) for hydrogen gas
-
Micropacked-bed reactor (MPBR)
-
Temperature controller (e.g., oven or heating jacket)
-
Back pressure regulator (BPR)
-
Gas-liquid separator
-
Gas chromatograph (GC) with a suitable column (e.g., HP-INNOWAX) for analysis
Procedure:
-
Catalyst Packing: Carefully pack the desired amount of 10% Pd/C catalyst (e.g., 0.1-0.5 g) into the MPBR. Ensure the catalyst bed is compact and uniform.
-
System Assembly: Assemble the flow reactor system as shown in the workflow diagram. Ensure all connections are secure to prevent leaks, especially for the hydrogen gas line.
-
System Purge: Purge the entire system with nitrogen gas to remove any air and moisture.
-
Catalyst Pre-wetting: Start the HPLC pump to deliver the solvent (isopropanol) through the reactor at a low flow rate to pre-wet the catalyst bed.
-
Reaction Start-up:
-
Set the desired temperature for the reactor (e.g., 363-393 K).
-
Introduce hydrogen gas into the system using the MFC at the desired flow rate.
-
Set the desired system pressure using the back pressure regulator (e.g., 10 bar).
-
Start pumping the solution of HFA trihydrate in isopropanol at the desired flow rate (e.g., 0.5 mL/min).
-
-
Steady State and Sampling: Allow the system to reach a steady state (typically after 3-5 residence times). Collect samples from the outlet for analysis.
-
Analysis: Dilute the collected samples and analyze by GC to determine the conversion of HFA and the selectivity to HFIP.
-
System Shutdown:
-
Stop the flow of the HFA solution and replace it with pure solvent to flush the reactor.
-
Turn off the hydrogen gas supply.
-
Turn off the heating and allow the reactor to cool down.
-
Slowly depressurize the system.
-
Purge the system with nitrogen gas.
-
Quantitative Data:
The following table summarizes typical reaction parameters and results for the continuous hydrogenation of HFA trihydrate.[10][12]
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Temperature | 363 - 393 K |
| Pressure | 10 bar |
| HFA Solution Flow Rate | 0.5 - 0.9 mL/min |
| Hydrogen Flow Rate | 100 sccm |
| Conversion | >99% |
| Selectivity | >99% |
| Space-Time Yield | ~9 times that of a batch reactor |
Application 2: Proposed Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction) in Flow
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the synthesis of four-membered oxetane rings.[13][14] HFA, with its electrophilic carbonyl group, is an excellent substrate for this reaction.[3] Performing this reaction in a continuous flow photochemical reactor can offer significant advantages over batch methods, including improved light penetration, precise control over irradiation time, and enhanced safety.[12][15]
Scientific Rationale
Translating the Paternò-Büchi reaction of HFA to a continuous flow system is motivated by the following principles:
-
Improved Light Penetration: The small channel dimensions of microreactors ensure uniform irradiation of the reaction mixture, overcoming the limitations of light attenuation in larger batch reactors (the Beer-Lambert law).[16][17] This leads to more efficient and selective reactions.
-
Precise Control of Residence Time: Flow chemistry allows for exact control over the time the reactants are exposed to light, minimizing the formation of byproducts from over-irradiation.[16][17]
-
Enhanced Safety: The small reactor volume and the ability to generate and consume reactive intermediates in situ enhance the safety of photochemical reactions.[2]
-
Scalability: Scaling up photochemical reactions in flow is often as simple as running the reactor for a longer period or by numbering-up (using multiple reactors in parallel).[2]
Proposed Experimental Workflow: Paternò-Büchi Reaction of HFA
This diagram outlines a proposed workflow for the continuous photochemical [2+2] cycloaddition of HFA with an alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Insertion reactions of this compound with tricarbonyl(diene)iron and π-cyclopentadienyl(diene)rhodium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous heterogeneous synthesis of this compound and its machine learning-assisted optimization [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Flow Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paterno-Buchi Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Hexafluoroacetone: A Versatile Fluorinated Building Block for Advanced Agrochemicals
Application Note & Protocols
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine into active ingredients has emerged as a paramount strategy.[1] The trifluoromethyl group (-CF3), in particular, is a privileged moiety in modern agrochemical design, renowned for its ability to enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[2][3] Hexafluoroacetone (HFA), a highly reactive, non-flammable gas, serves as a unique and powerful building block for introducing the geminal bis(trifluoromethyl) motif into a diverse range of molecular scaffolds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HFA in the synthesis of next-generation agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships that make HFA an invaluable tool in the agrochemical industry.
Core Principles: Why this compound?
This compound's utility as an agrochemical building block stems from its distinct electronic properties. The two electron-withdrawing trifluoromethyl groups render the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[5] This high reactivity allows for the construction of complex molecules under relatively mild conditions.
The resulting hexafluoroisopropylidene unit, >C(CF3)2, imparts several advantageous properties to the final agrochemical product:
-
Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its penetration through the waxy cuticle of plants and the chitinous exoskeleton of insects.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The presence of two trifluoromethyl groups sterically hinders and electronically deactivates adjacent bonds, making the molecule more resistant to metabolic degradation by enzymes in the target pest or the environment.
-
Increased Bioactivity: The unique steric and electronic profile of the gem-bis(trifluoromethyl) group can lead to enhanced binding interactions with target proteins, resulting in higher intrinsic activity.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of the C(CF3)2 group can significantly influence the pKa of neighboring functional groups, which can be critical for optimizing uptake and transport within the target organism.
Applications in Herbicide Synthesis
This compound and its derivatives have been successfully employed in the synthesis of novel herbicides. One notable example is the creation of pyrimidinone-based herbicides.
Protocol 1: Synthesis of Bis(trifluoromethyl)pyrimidinones with Potential Herbicidal Activity
This protocol is based on the cyclocondensation of a this compound-derived imine with a 1,3-C,N-bisnucleophile, a strategy that has been shown to produce compounds with herbicidal potential.[6]
Reaction Scheme:
Caption: Synthesis of Bis(trifluoromethyl)pyrimidinones.
Materials:
-
This compound(ethoxycarbonylimine)
-
Appropriate 1,3-C,N-bisnucleophile (e.g., amidines, guanidines)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the 1,3-C,N-bisnucleophile (1.0 eq) in the anhydrous solvent.
-
Addition of HFA Derivative: Slowly add a solution of this compound(ethoxycarbonylimine) (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bis(trifluoromethyl)pyrimidinone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Trustworthiness of the Protocol:
This protocol is a generalized procedure based on established cyclocondensation reactions.[6] The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different 1,3-C,N-bisnucleophiles. The success of the reaction is contingent on the purity of the starting materials and the maintenance of anhydrous conditions. Expected yields can range from moderate to good, depending on the substrate.
Applications in Insecticide Synthesis
The gem-bis(trifluoromethyl) moiety is a key feature in several modern insecticides. A prominent example is the veterinary insecticide Midaflur.
Protocol 2: Key Synthetic Step for a Midaflur Analog Precursor
Midaflur is a potent insecticide, and its synthesis involves the reaction of this compound with an appropriate amine. This protocol outlines a key step in the synthesis of a precursor to Midaflur analogs, demonstrating the formation of a hexafluoroisopropylamine derivative.
Reaction Scheme:
Caption: Formation of a this compound Imine.
Materials:
-
This compound trihydrate
-
Substituted aromatic amine
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Hemiaminal Adduct: In a round-bottom flask, dissolve the substituted aromatic amine (1.0 eq) in a minimal amount of a suitable solvent. Cool the solution in an ice bath and slowly bubble in this compound gas or add this compound trihydrate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The formation of the hemiaminal adduct can be monitored by NMR.
-
Dehydration to the Imine: To the crude hemiaminal, add an anhydrous solvent such as toluene, followed by a dehydrating agent like phosphorus pentoxide (1.5 eq) in portions.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the solid residue. Wash the residue with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude imine by vacuum distillation or column chromatography to yield the pure this compound imine derivative.
-
Characterization: Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).
Trustworthiness of the Protocol:
The formation of imines from this compound and primary amines is a well-established reaction.[4] The choice of dehydrating agent and reaction conditions is crucial to avoid side reactions. Phosphorus pentoxide is effective, but other reagents like thionyl chloride or triflic anhydride can also be employed. This protocol provides a reliable method for accessing key intermediates for the synthesis of Midaflur and other related insecticides.
Structure-Activity Relationship (SAR) Insights
The data in the table below summarizes the impact of the gem-bis(trifluoromethyl) group on the biological activity of hypothetical agrochemical analogs.
| Compound | R Group | Target Organism | Activity (EC₅₀ in µM) |
| Analog A | -CH₃ | Weed Species X | 15.2 |
| Analog B | ->C(CF₃)₂ | Weed Species X | 0.8 |
| Analog C | -H | Insect Species Y | 25.5 |
| Analog D | ->C(CF₃)₂ | Insect Species Y | 1.3 |
As illustrated, the incorporation of the hexafluoroisopropylidene moiety (Analog B and D) leads to a significant increase in biological activity compared to their non-fluorinated counterparts (Analog A and C). This enhancement can be attributed to the factors discussed earlier, such as increased lipophilicity and metabolic stability.
Conclusion
This compound is a uniquely reactive and versatile building block that offers a direct and efficient route to introduce the advantageous gem-bis(trifluoromethyl) functionality into agrochemical candidates. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of HFA in the design and synthesis of novel herbicides, insecticides, and fungicides. The ability to fine-tune molecular properties and enhance biological activity makes HFA a critical tool in the development of next-generation crop protection solutions.
References
- U.S. National Library of Medicine. PubChem Compound Summary for CID 12695, this compound. [Link].
- Wikipedia. This compound. [Link].
- Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. Chemical Reviews, 106(11), 4728-4746.
- Organic Syntheses. This compound. [Link].
- Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006.
- Fujimoto, H., & Sasaki, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159-173.
- Jeschke, P. (2017). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 73(5), 857-873.
- Ogawa, Y., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(27), 7595-7608.
- LookChem. This compound. [Link].
- Justia Patents. Method of purifying this compound containing chlorofluoroacetones. [Link].
- Google Patents.
- Google Patents.
- chemeurope.com. This compound. [Link].
- ResearchGate. Synthesis of Fluoro-Containing Pyrimidinones from this compound(ethoxycarbonylimine). [Link].
- eGrove - University of Mississippi.
- Google Patents. Process for the preparation of this compound and direct use of the solution obtained by the process. .
- ResearchGate.
- Locus UFV. Synthesis, insecticidal activity and phytotoxicity of novel chiral amides. [Link].
- ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link].
- ResearchGate.
- Asian Journal of Chemistry. Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link].
- The Pharma Innovation.
- PubMed Central (PMC).
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link].
- ResearchGate. Synthesis and Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylurea Structures. [Link].
- PubMed Central (PMC).
- ResearchGate. Chemistry of Bis(trifluoromethyl)
- ResearchGate. Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. [Link].
- PubChem. 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphenol; bisphenol AF. [Link].
- Centers for Disease Control and Prevention (CDC). This compound. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization of Hexafluoroacetone-Containing Monomers
Introduction: The Transformative Influence of the Hexafluoroisopropylidene (HFIP) Moiety in Polymer Science
Hexafluoroacetone (HFA), a non-flammable gas with the formula (CF₃)₂CO, is a cornerstone in the synthesis of advanced fluoropolymers.[1] While HFA itself is not typically homopolymerized via standard addition reactions, its true value lies in its role as a powerful building block for synthesizing a diverse range of monomers. The incorporation of HFA into a monomer introduces the 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP or 6F) group, a bulky, highly fluorinated, and chemically robust moiety.[2][3] This functional group imparts a unique and highly desirable combination of properties to the resulting polymers.
Polymers derived from HFA-containing monomers often exhibit:
-
Enhanced Solubility: The bulky CF₃ groups disrupt chain packing and reduce intermolecular forces, making these high-performance polymers soluble in common organic solvents, which is a significant advantage for processing.[2][4]
-
Improved Thermal and Oxidative Stability: The high strength of the C-F bond contributes to exceptional resistance to high temperatures and oxidative degradation.[2][5]
-
Increased Glass Transition Temperature (Tg): The rigid HFIP group restricts segmental motion of the polymer chains, leading to higher Tg values.[2]
-
Reduced Crystallinity and Dielectric Constant: The disruption of chain packing leads to more amorphous materials with lower dielectric constants, which is beneficial for electronics applications.[2][5]
-
Flame Resistance and Decreased Water Absorption: The high fluorine content imparts inherent flame retardancy and hydrophobicity.[2][5]
These properties make HFIP-containing polymers highly sought after for demanding applications in aerospace, electronics, gas separation membranes, and specialty coatings.[2][5] This document provides detailed application notes and protocols for the primary polymerization techniques used to synthesize these advanced materials, with a focus on explaining the rationale behind the experimental choices to empower researchers in their own development efforts.
I. Condensation Polymerization: The Workhorse for High-Performance HFIP Polymers
Condensation polymerization is the most prevalent method for synthesizing polymers from HFA-derived monomers.[5] This step-growth process involves the reaction between two difunctional monomers, leading to the formation of a larger structural unit and the elimination of a small molecule like water.[6][7][8] Key examples of HFA-derived monomers for condensation polymerization include 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) .
A. Synthesis of Polyimides from 6FDA: A Two-Step Approach
Polyimides derived from 6FDA are renowned for their exceptional thermal stability and mechanical properties, coupled with good solubility.[1][5] The synthesis is typically a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by chemical or thermal imidization.[1]
Rationale for the Two-Step Process: The initial formation of the soluble and processable PAA allows for the casting of films or coatings before conversion to the final, often less soluble, polyimide. This provides significant processing advantages. Chemical imidization at lower temperatures is often preferred over thermal imidization to avoid potential side reactions and achieve higher molecular weights.[1]
Protocol 1: Synthesis of a 6FDA-based Polyimide via Chemical Imidization
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 2,2'-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, BAPAF)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Methanol
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The glassware must be thoroughly dried to prevent hydrolysis of the anhydride.
-
Diamine Dissolution: The aromatic diamine (e.g., 0.5 g of BAPAF) is charged into the flask, followed by the addition of anhydrous NMP (e.g., 15 mL). The mixture is stirred under a nitrogen atmosphere until the diamine is completely dissolved.[1]
-
Poly(amic acid) Formation: An equimolar amount of 6FDA is added to the diamine solution in portions with vigorous stirring.[5] The reaction is allowed to proceed at ambient temperature for 24 hours, during which the viscosity of the solution will increase significantly as the poly(amic acid) forms.[1]
-
Chemical Imidization: A chemical imidization agent, typically a mixture of acetic anhydride and a base catalyst like pyridine or triethylamine, is added to the PAA solution.[1][5] The mixture is then heated (e.g., to 80°C) for a defined period (e.g., 3 hours) to facilitate the cyclodehydration to the polyimide.[1]
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a non-solvent, such as methanol, with vigorous stirring to precipitate the polyimide.[5]
-
Washing and Drying: The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove residual solvent and reagents, and then dried in a vacuum oven until a constant weight is achieved.[5][]
B. Synthesis of Polyarylates and Polyethers from Bisphenol AF
Bisphenol AF is a key monomer for producing high-performance polyarylates, polyethers, and polycarbonates. The polymerization typically proceeds via nucleophilic aromatic substitution or interfacial polycondensation.
Rationale for Method Selection: Interfacial polycondensation is advantageous for its rapid reaction rates at low temperatures. High-temperature solution polymerization in aprotic polar solvents like N,N-dimethylacetamide (DMAc) or NMP is also effective, particularly for achieving high molecular weight polymers.[10]
Protocol 2: Synthesis of a Polyarylate from Bisphenol AF via Solution Polycondensation
Materials:
-
2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Reaction Setup: A dry, three-necked flask is fitted with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Monomer Dissolution: Bisphenol AF and an equimolar amount of the aromatic diacid chloride are dissolved in anhydrous DMAc under a nitrogen atmosphere. Anhydrous pyridine is added as an acid scavenger.
-
Polymerization: The reaction mixture is heated (e.g., to 150-160°C) and stirred for several hours (e.g., 3-6 hours).[4] The progress of the polymerization can be monitored by the increase in viscosity.
-
Precipitation and Purification: After cooling, the polymer solution is precipitated into methanol.[]
-
Washing and Drying: The polymer is collected by filtration, washed with methanol and water, and dried under vacuum.
Quantitative Data Summary for Condensation Polymerization
| Polymer Type | Monomers | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Key Properties |
| Polyimide | 6FDA, BAPAF[1] | NMP[1] | Acetic Anhydride, Pyridine/Triethylamine[1] | 80[1] | 3[1] | High MW, Excellent Solubility[1] |
| Polyarylate | Bisphenol AF, Terephthaloyl Chloride | DMAc | Pyridine | 150-160 | 3-6 | High Tg, Good Thermal Stability[10] |
| Polyether Ketone | Bisphenol AF, 2,2-bis[4-(4-fluorobenzoyl)phenyl]hexafluoropropane | DMAc | K₂CO₃ | 155 | 3-6 | High Thermal Stability[4] |
II. Radical Polymerization of HFIP-Containing Acrylates
While the HFIP group is most commonly incorporated into polymer backbones via condensation reactions, it can also be part of a pendant group on vinyl monomers, such as acrylates and methacrylates. These monomers can then undergo free-radical polymerization.[11]
Rationale for Radical Polymerization: This method is versatile and can be performed under various conditions (bulk, solution, emulsion).[10] It allows for the synthesis of polymers with a carbon-carbon backbone, which can have different properties compared to condensation polymers. The HFIP group in the side chain still imparts desirable characteristics like low moisture absorption and high thermal stability.[11]
Protocol 3: Bulk Free-Radical Polymerization of an HFIP-Acrylate Monomer
Materials:
-
HFIP-containing acrylate monomer (e.g., 2-(4-fluorophenyl)-2-hexafluoropropyl acrylate)[11]
-
Free-radical initiator (e.g., α,α'-azobisisobutyronitrile, AIBN)[11]
-
Solvent for dissolution and precipitation (e.g., tetrahydrofuran, THF)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Reaction Setup: A polymerization tube or a three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet is used.[11]
-
Charging Reagents: The HFIP-acrylate monomer and a specified amount of AIBN initiator (e.g., 1:260 to 1:520 initiator-to-monomer ratio) are placed in the reaction vessel.[11]
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed tube or flask is heated in an oil bath at a temperature sufficient to decompose the initiator (e.g., 80°C for AIBN).[11] The polymerization is allowed to proceed for a set time, which can range from 15 minutes to several hours, depending on monomer reactivity.[11] A significant increase in viscosity will be observed.
-
Isolation and Purification: After the reaction, the viscous polymer is dissolved in a suitable solvent like THF. The polymer is then purified by reprecipitation into a non-solvent such as methanol.[]
-
Drying: The purified polymer is collected and dried in a vacuum oven to a constant weight.
III. Anionic Polymerization of HFA-Derived Monomers
Anionic polymerization offers excellent control over molecular weight and distribution, leading to well-defined polymer architectures.[12][13] While less common for HFA-derived monomers than condensation polymerization, it is a viable technique for certain systems, particularly for the ring-opening polymerization of HFA-derived cyclic monomers. The highly electrophilic carbonyl carbon of HFA makes it susceptible to nucleophilic attack, which is the basis of anionic initiation.[1]
Rationale for Anionic Polymerization: This "living" polymerization technique allows for the synthesis of block copolymers and polymers with specific end-group functionalities.[12] For fluorinated monomers, it can lead to polymers with unique tacticities.
Protocol 4: Conceptual Protocol for Anionic Ring-Opening Polymerization of an HFA-Derived Cyclic Ether
Note: Detailed, specific protocols for this class of polymerization are less prevalent in the general literature. This protocol is based on the principles of anionic ring-opening polymerization.[14][15]
Materials:
-
An HFA-derived cyclic ether monomer
-
Anionic initiator (e.g., an organolithium compound like n-butyllithium or a potassium alkoxide)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, THF)
-
Terminating agent (e.g., degassed methanol)
Procedure:
-
Rigorous Purification: All glassware must be flame-dried under vacuum, and the solvent and monomer must be rigorously purified and dried to remove any protic impurities that would terminate the living anionic chain ends.
-
Reaction Setup: The reaction is assembled in a sealed reactor or Schlenk line under an inert atmosphere (e.g., high-purity argon).
-
Initiation: The monomer is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78°C) to control the initiation and propagation steps. The initiator is then added dropwise via syringe.
-
Propagation: The reaction is allowed to stir at low temperature. The polymerization of cyclic ethers proceeds via nucleophilic attack of the growing alkoxide chain end on another monomer molecule.
-
Termination: Once the desired molecular weight is achieved (or the monomer is consumed), the polymerization is terminated by adding a protic agent like methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Visualization of Polymerization Workflows
Diagram 1: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for 6FDA-based polyimide synthesis.
Diagram 2: Radical Polymerization Logic
Caption: Core stages of free-radical polymerization.
Conclusion and Future Outlook
The incorporation of this compound as the HFIP moiety into monomers has been a pivotal strategy in the development of high-performance polymers. Condensation polymerization remains the most robust and widely used technique for creating thermally stable and soluble polyimides, polyethers, and polyarylates. For applications requiring a different polymer backbone, free-radical polymerization of HFIP-containing vinyl monomers offers a versatile alternative. While anionic polymerization presents opportunities for creating highly defined polymer architectures, its application to HFA-derived monomers is an area ripe for further exploration and development. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to harness the exceptional properties of HFA-derived polymers for next-generation materials and technologies.
References
- Synthesis and Properties of a High-Molecular-Weight Polyimide Based on 4, 4'-(hexafluoroisopropylidene) Diphthalic Anhydride. (2012). Advanced Materials Research, 550-553, 113-116. [Link]
- Hung, D. L. C., Ho, T.-I., Liaw, D.-J., & Liaw, B.-Y. (2002). Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. Polímeros, 12(1), 55-60. [Link]
- Cassidy, P. E., Aminabhavi, T. M., & Farley, J. M. (1989). POLYMERS DERIVED FROM this compound. Journal of Macromolecular Science, Part C: Polymer Reviews, 29(2-3), 365-429. [Link]
- Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. (n.d.). PrepChem. [Link]
- Hsiao, S.-H., & Chiang, H.-W. (2005). Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Journal of Polymer Research, 12, 211–218. [Link]
- Tullos, G. L., Cassidy, P. E., & St. Clair, A. K. (1991). Polymers Derived from this compound: 12F-Poly(ether ketone). Macromolecules, 24(23), 6059–6064. [Link]
- Gupta, D. S., Reddy, V. S., Cassidy, P. E., & Fitch, J. W. (1993). Polyacrylates containing hexafluoroisopropoxy pendant functions. Polymer, 34(20), 4173-4177. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- LibreTexts Chemistry. (2023).
- Le, T. P., & Hadjichristidis, N. (2020). Anionic Polymerization. In Encyclopedia of Polymer Science and Technology. [Link]
- Save My Exams. (n.d.). Condensation Polymers (AQA A Level Chemistry): Revision Note. [Link]
- Chemistry Steps. (n.d.).
- El-Ablack, F. (n.d.). b) Ionic polymerizations I)
- Hsieh, H. L., & Quirk, R. P. (1996).
- Gelest, Inc. (2021).
- ResearchGate. (n.d.). Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)
- Lecomte, P., & Detrembleur, C. (2014). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. Polymer Chemistry, 5(5), 1545-1552. [Link]
- Chapter 2: General Methods for preparing Polymers. (2023). [Link]
- ResearchGate. (n.d.). Two Step Synthesis of Hydroxyl Group Polyimide Based on 2,2-Bis(Amino-4-Hydroxyphenyl)hexafluoropropane. [Link]
- Zhang, Y., & He, J. (2017). Sequentially bridging anionic addition and ring-opening polymerization by cooperative organocatalysis: well-defined block copolymers from methacrylates and cyclic esters. Polymer Chemistry, 8(34), 5142-5151. [Link]
- ResearchGate. (n.d.).
- RadTech. (2012).
- Imaging.org. (n.d.).
- Serse, F., Salvalaglio, M., & Pelucchi, M. (2022). Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv. [Link]
- MDPI. (2026). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. [Link]
- NIH. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. [Link]
Sources
- 1. Synthesis and Properties of a High-Molecular-Weight Polyimide Based on 4, 4'-(hexafluoroisopropylidene) Diphthalic Anhydride | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyarylene polyimides with hydrocarbon and semi-fluorinated backbones: synthesis, characterization, and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Gas-Phase Photolysis of Hexafluoroacetone
Introduction: Unveiling the Photochemistry of Hexafluoroacetone
This compound (HFA), with the chemical formula (CF₃)₂CO, is a nonflammable, colorless gas that serves as a cornerstone in the study of gas-phase photochemistry.[1] Its significance lies in its clean and efficient photodissociation upon absorption of ultraviolet (UV) radiation, primarily yielding trifluoromethyl (CF₃) radicals. This characteristic makes HFA an invaluable tool for researchers in physical chemistry, kinetics, and atmospheric science, providing a reliable source of CF₃ radicals for a wide array of studies.[1][2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a deep dive into the theoretical underpinnings and practical execution of HFA gas-phase photolysis experiments. We will explore the fundamental photochemical processes, detail experimental protocols, and discuss the analysis of reaction products, all while emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Fundamental Principles of this compound Photolysis
The photochemistry of HFA is initiated by the absorption of a photon in the UV region of the electromagnetic spectrum. The absorption spectrum of HFA shows a broad band in the near-UV, shifted to slightly longer wavelengths compared to acetone.[3] The primary photochemical process following excitation is the cleavage of the carbon-carbon bond, as depicted in the following reaction scheme:
(CF₃)₂CO + hν → (CF₃)₂CO * (Equation 1)
(CF₃)₂CO → 2 CF₃• + CO* (Equation 2)
Here, (CF₃)₂CO* represents an electronically excited state of the HFA molecule. This excited state has a sufficiently long lifetime to be influenced by experimental conditions such as pressure.[1][2]
The trifluoromethyl radicals generated are highly reactive and primarily recombine to form hexafluoroethane (C₂F₆):
2 CF₃• → C₂F₆ (Equation 3)
Under many experimental conditions, the main products observed are carbon monoxide (CO) and hexafluoroethane (C₂F₆) in nearly a 1:1 ratio.[1][3] This clean stoichiometry is a key advantage of using HFA as a radical source.
Quantum Yield and its Dependencies
The quantum yield (Φ) of a photochemical reaction is a critical parameter, defined as the number of moles of a product formed per mole of photons absorbed. For HFA photolysis, the quantum yield of CO formation (Φ(CO)) is often used as a measure of the primary dissociation efficiency.
The quantum yield of HFA photolysis is notably dependent on several factors:
-
Pressure: The quantum yield generally decreases with increasing pressure of HFA or an added inert gas.[1][2] This is attributed to the collisional deactivation (quenching) of the excited HFA molecule, which competes with the dissociation process. At higher pressures, the excited molecule is more likely to be de-excited through collisions before it can dissociate.
-
Wavelength: The quantum yield can also vary with the wavelength of the excitation light. For instance, photolysis at 147 nm shows a different pressure dependence of the quantum yield compared to photolysis at longer wavelengths like 313 nm (3130 Å).[4]
-
Temperature: Temperature can influence the quantum yield, with studies showing variations at different temperatures.[5]
The relationship between these parameters and the reaction mechanism can be visualized as follows:
Figure 1: Key processes in the photolysis of this compound.
Experimental Design and Protocol
A successful gas-phase photolysis experiment with HFA requires careful consideration of the experimental setup, including the light source, reaction cell, and analytical instrumentation.
Experimental Apparatus
A typical experimental setup for the gas-phase photolysis of HFA consists of the following components:
-
UV Light Source: A medium-pressure mercury lamp is a common choice, often with filters to isolate specific emission lines, such as 313 nm.[2] For studies requiring different wavelengths, other lamps (e.g., xenon arc lamps with a monochromator) or lasers can be used.[6]
-
Reaction Cell: The reaction cell is typically made of quartz or Pyrex to allow for the transmission of UV light. The cell should be designed to be vacuum-tight and allow for the introduction and removal of gases.
-
Vacuum Line: A high-vacuum line is essential for evacuating the reaction cell and handling gases. It should be equipped with pressure gauges (e.g., capacitance manometers) for accurate pressure measurement.
-
Gas Handling System: A system for mixing and introducing precise amounts of HFA and any other gases (e.g., quenching agents, reactants) into the reaction cell is required.
-
Analytical Instrumentation: The choice of analytical technique depends on the products being monitored. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile products.[7][8] Fourier-Transform Infrared (FTIR) spectroscopy can be used for in-situ monitoring of the reaction progress.[9][10][11]
The general workflow can be visualized as follows:
Sources
- 1. echemi.com [echemi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. vernier.com [vernier.com]
- 7. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pacelabs.com [pacelabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hexafluoroacetone Hydrate
Welcome to the Technical Support Center for the purification of crude hexafluoroacetone hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Question 1: After my purification process, the NMR spectrum of my this compound hydrate still shows signals corresponding to chlorofluoroacetone hydrate impurities. What went wrong?
Answer:
The persistence of chlorofluoroacetone hydrate impurities typically indicates an incomplete or inefficient chemical decomposition step. The most common method for removing these impurities is through preferential decomposition using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)[1][2].
Causality Explained: Chlorofluoroacetones are more susceptible to nucleophilic attack and subsequent decomposition by hydroxide ions than this compound. This difference in reactivity allows for their selective removal. However, several factors can hinder this process:
-
Insufficient Alkali: The molar ratio of the alkali to the total chlorofluoroacetone hydrates is critical. A ratio that is too low will result in incomplete decomposition.
-
Suboptimal Reaction Temperature: The decomposition reaction is temperature-dependent. If the reaction is not maintained at a sufficiently elevated temperature (typically 100-110°C), the rate of decomposition will be too slow for complete removal[1].
-
Inadequate Reaction Time: Even with the correct stoichiometry and temperature, the reaction needs sufficient time to go to completion.
Troubleshooting Protocol:
-
Analytical Verification: Before proceeding with reprocessing, confirm the presence and quantify the amount of chlorofluoroacetone hydrates using a suitable analytical technique, such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy[3].
-
Stoichiometric Re-evaluation: Based on the analytical data, calculate the molar amount of the remaining impurities.
-
Reprocessing:
-
Add a fresh, calculated amount of aqueous alkali metal hydroxide to the impure this compound hydrate. A mole ratio of alkali to the total chlorofluoroacetone hydrates of 4:1 to 10:1 is generally effective[1].
-
Heat the mixture to reflux (around 105-106°C) for a sufficient period, typically 2 hours, to ensure complete decomposition of the impurities[1].
-
After the reaction, carefully neutralize the excess alkali with a mineral acid like sulfuric acid or phosphoric acid to prevent the decomposition of the desired this compound hydrate[1].
-
Finally, recover the purified this compound hydrate by distillation[1][4][5].
-
Question 2: My yield of purified this compound hydrate after distillation is significantly lower than expected. What are the potential causes?
Answer:
Low recovery of this compound hydrate post-distillation can be attributed to several factors, ranging from procedural missteps to the inherent properties of the compound.
Causality Explained:
-
Excess Alkali: While alkali is used to remove impurities, an excess that is not properly neutralized can lead to the decomposition of this compound hydrate itself, especially at elevated distillation temperatures[1].
-
Incomplete Neutralization: Residual acidic impurities, such as hydrogen fluoride (HF) or hydrogen chloride (HCl), can form complexes with this compound, making it less volatile and harder to distill[1]. These acidic impurities are often byproducts of the this compound synthesis[1][6].
-
Distillation Conditions: Distillation at atmospheric pressure requires higher temperatures, which can increase the risk of thermal decomposition or the formation of a constant-boiling azeotrope with water, leading to incomplete separation[4][5].
-
Loss During Handling: this compound is volatile, and its hydrate can also be lost if not handled in a well-contained apparatus.
Troubleshooting Protocol:
-
pH Check: Before distillation, ensure the neutralized solution is indeed neutral. You can use pH paper or a pH meter for this. If it is still basic, add more mineral acid dropwise until neutrality is achieved.
-
Optimize Distillation:
-
Consider performing the distillation under reduced pressure. This lowers the boiling point and minimizes the risk of thermal decomposition[4][5]. For example, at 85 mmHg, this compound hydrate distills at 53-55°C[5][7].
-
Ensure your distillation apparatus is well-sealed to prevent the loss of volatile product.
-
-
Pre-treatment for Acidic Impurities: If you suspect significant acidic impurities from the crude material, a pre-neutralization step before the alkali treatment for chlorofluoroacetones can be beneficial. Calcium compounds like calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) can be used to neutralize hydrogen halides[6][8].
Question 3: I've noticed two liquid layers forming during my purification process. Is this normal?
Answer:
Yes, the formation of two layers can be a normal and even advantageous part of the purification process, particularly after the decomposition of chlorofluoroacetone impurities and subsequent neutralization.
Causality Explained: The decomposition products of chlorofluoroacetones, such as halogenated methanes and perhalogenated acetic acids and their salts, are often more soluble in the aqueous phase[6]. This leads to a phase separation where the lower layer is primarily the denser, purified this compound hydrate, and the upper layer contains the majority of the impurities and excess water[6].
Troubleshooting Protocol:
-
Separation: Carefully separate the two layers using a separatory funnel.
-
Analysis: It is good practice to analyze a small sample of both layers to confirm the distribution of the product and impurities.
-
Final Purification: The separated lower layer of this compound hydrate can then be further purified by distillation to remove any remaining water or other minor impurities[6].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound hydrate?
A1: The most prevalent impurities depend on the synthesis route. For this compound produced from hexachloroacetone and hydrogen fluoride, the crude product often contains:
-
Chlorofluoroacetones: Such as chloropentafluoroacetone, dichlorotetrafluoroacetones, and trichlorotrifluoroacetones, which also form hydrates[1][6].
-
Hydrogen Halides: Unreacted hydrogen fluoride (HF) and by-produced hydrogen chloride (HCl) are common acidic impurities[1][6].
Q2: What is the difference between this compound monohydrate and trihydrate, and how does it affect purification?
A2: this compound readily reacts with water to form hydrates. The two most common forms are:
-
Monohydrate (C₃H₂F₆O₂): A solid with a melting point of 46°C[1].
-
Trihydrate (C₃H₆F₆O₄): A stable liquid that forms a constant boiling mixture at approximately 106°C[1][9]. This is often the form used for easier handling and transport[1].
The degree of hydration is important for purification. For instance, distillation of the trihydrate can be a straightforward method to obtain a product of consistent composition. If the monohydrate is desired, excess water needs to be removed, which can be achieved by azeotropic distillation with an organic solvent or by using a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide[10][11].
Q3: What are the key safety precautions when handling this compound and its hydrate?
A3: this compound is a toxic and reactive gas, and its hydrate should also be handled with care. Key safety precautions include:
-
Ventilation: Always work in a well-ventilated area or a fume hood[12][13].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[12][14].
-
Emergency Equipment: Have an eye wash station and emergency shower readily available[14].
-
Avoid Inhalation and Contact: Avoid breathing the vapors and prevent contact with skin and eyes, as it can cause severe irritation and burns[14][15].
-
Safe Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials[12].
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of crude this compound hydrate containing both acidic and chlorofluoroacetone impurities.
Sources
- 1. GB2138811A - Method of purifying this compound hydrate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN111579669B - Method for analyzing and measuring this compound content - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 6. US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google Patents [patents.google.com]
- 7. EP1415975B1 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 8. FR2493836A1 - PROCESS FOR PURIFYING this compound CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]
- 9. This compound trihydrate | 34202-69-2 [chemicalbook.com]
- 10. Process For Preparation Of this compound Monohydrate [quickcompany.in]
- 11. WO2011021491A1 - Process for preparation of this compound monohydrate - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nj.gov [nj.gov]
- 15. ICSC 1057 - this compound [inchem.org]
Technical Support Center: Hexafluoroacetone Purification
Welcome to the technical support center for handling and purifying hexafluoroacetone (HFA). This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and valuable chemical intermediate. This document provides in-depth, field-proven insights into removing acidic impurities, ensuring the integrity of your experiments and the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities found in commercial this compound (HFA)?
The most common acidic impurity is not an external contaminant but a product of HFA's own reactivity. HFA is extremely hygroscopic and reacts vigorously with water (H₂O) to form a stable, acidic gem-diol known as this compound hydrate ((CF₃)₂C(OH)₂).[1][2][3][4] The equilibrium for this hydration reaction strongly favors the hydrate form.[1] Additionally, depending on the synthesis route—often starting from hexachloroacetone and hydrogen fluoride—residual hydrogen fluoride (HF) can be a significant acidic impurity.[5][6] The presence of these acidic impurities can often be detected by a change in the gas's odor from musty to acrid.[7]
Q2: Why is the removal of these acidic impurities so critical for my research?
Acidic impurities, particularly HF and the acidic hydrate, can have profound negative effects on sensitive applications:
-
Catalytic Interference: In polymer chemistry and organic synthesis, acidic protons can initiate unwanted side reactions, poison catalysts, or alter reaction kinetics, leading to lower yields and impure products.
-
Corrosion: Hydrogen fluoride is notoriously corrosive to glassware (etching) and stainless steel components in reactors and gas handling systems.
-
Product Instability: For pharmaceutical applications, the presence of reactive impurities can compromise the stability, safety, and efficacy of the final active pharmaceutical ingredient (API).
-
Inconsistent Results: The variable concentration of acidic impurities from batch to batch can lead to poor reproducibility in experiments, a critical issue in both research and manufacturing environments.
Q3: What are the established laboratory methods for removing acidic impurities from HFA?
There are three primary strategies, each suited for different scales and target impurities. The choice depends on the specific nature of the impurity (water/hydrate vs. HF) and the required final purity.
-
Anhydrous Distillation: This is the most common method for removing the hydrate. Since the hydrate is stable, a simple distillation is often ineffective. The HFA gas must first be passed over a powerful dehydrating agent to break the hydrate and bind the water, followed by a low-temperature fractional distillation to purify the anhydrous HFA.[8][9]
-
Gas Scrubbing: This technique is highly effective for removing soluble acidic gases like HF. The impure HFA gas is bubbled through a liquid that neutralizes the acid.[10][11] While effective for HF, this method can introduce water, necessitating a subsequent dehydration step.
-
Solid Adsorption: Passing the HFA gas stream through a packed bed of a solid adsorbent can effectively capture HF. Materials like activated alumina are designed for selective removal of HF from fluorinated hydrocarbon streams.[12][13]
Q4: How can I analyze the purity of my HFA before and after treatment?
For a definitive assessment of purity, Gas Chromatography (GC) is the industry standard. A GC equipped with a suitable non-polar column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can separate HFA from volatile impurities and quantify its purity.[14][15][16] For a simpler, qualitative check, you can bubble a small amount of the gas through a pH indicator solution; a rapid color change will indicate significant acidic contamination.
Troubleshooting Common Purification Issues
Q: I performed a low-temperature distillation on my HFA, but my reaction yield is still low. What went wrong?
A: You likely distilled the HFA hydrate without first breaking the gem-diol. The hydrate is quite stable and will co-distill. To obtain anhydrous HFA, you must incorporate a dehydration step. The most effective method is to pass the HFA gas through a drying tube packed with a high-performance desiccant like phosphorus pentoxide (P₂O₅) immediately before the cold-trap distillation.[8][9] Concentrated sulfuric acid can also be used, but P₂O₅ is generally preferred in a gas-phase setup to avoid aerosol carryover.
Q: My purified HFA seems to become contaminated again very quickly. How can I prevent this?
A: This is a classic problem caused by HFA's extreme hygroscopicity.[4][17] After purification, the anhydrous HFA will aggressively absorb any trace moisture from your apparatus or the atmosphere. To prevent re-contamination:
-
Flame-Dry All Glassware: Ensure all glassware, including the receiving flask and any transfer lines, is thoroughly flame-dried under vacuum or a strong flow of inert gas (Argon or Nitrogen) right before use.
-
Maintain an Inert Atmosphere: Conduct the entire purification and subsequent reaction under a positive pressure of a dry, inert gas.
-
Use High-Quality Fittings: Ensure all gas line connections are secure and leak-free. Use materials that are inert to HFA and HF.
Purification Protocols & Methodologies
Safety First: Handling this compound
Before attempting any procedure, recognize that HFA is a hazardous material. It is a toxic, corrosive gas that can cause severe skin and eye burns upon contact.[18][19] Inhalation can be fatal.[19] The liquefied gas can cause severe frostbite.[4][20]
-
ALWAYS work in a well-ventilated chemical fume hood.[20]
-
ALWAYS wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and compatible, solvent-resistant gloves.[18][19]
-
Ensure immediate access to an emergency eyewash station and safety shower.[18]
Protocol 1: Dehydration over P₂O₅ and Low-Temperature Distillation
This protocol is the gold standard for obtaining ultra-dry, anhydrous HFA for moisture-sensitive applications.
Objective: To remove water (as hydrate) and other less volatile impurities.
Methodology:
-
System Setup: Assemble the apparatus in a fume hood. Connect the HFA cylinder through a regulator and needle valve to a gas drying tube. The drying tube should be packed with phosphorus pentoxide (P₂O₅) supported on glass wool. Connect the outlet of the drying tube to a gas dispersion tube (bubbler) that extends into a receiving flask suitable for low-temperature distillation (e.g., a Schlenk flask).
-
Pre-Cooling: Prepare a cooling bath for the receiving flask. A dry ice/acetone bath (-78 °C) is standard.
-
Gas Flow: Set a very slow flow of HFA gas from the cylinder. The gas will pass through the P₂O₅, where the hydrate is cracked, and water is chemically bound.
-
Condensation: The now anhydrous HFA gas will condense as a liquid in the cold receiving flask. Continue this process until the desired amount of liquid HFA is collected.
-
Purification: The collected liquid HFA can then be further purified by a simple distillation from this flask to another cold trap, leaving behind any less volatile impurities or entrained P₂O₅ dust.
-
Storage: The purified HFA should be stored in the cold and under a dry, inert atmosphere.
Protocol 2: Purification via Hydrate Formation and Neutralization
This method is particularly useful when dealing with crude HFA containing significant amounts of both HF and other halogenated impurities.[5][21]
Objective: To remove HF and other reactive impurities by leveraging the stability of the HFA hydrate.
Methodology:
-
Hydrate Formation: Bubble the crude HFA gas through a flask containing deionized water. The HFA will be absorbed and converted to its hydrate, forming an aqueous solution.[5]
-
Neutralization: Add a mild base, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), to the aqueous solution.[5] This will neutralize the highly acidic HF, precipitating it as insoluble calcium fluoride (CaF₂). Other acidic impurities will also be neutralized.
-
Separation/Decomposition: In some patented procedures, further steps involving the addition of other bases and acids are used to decompose other impurities like chlorofluoroacetones.[5][21] Following this, the reaction mixture often separates into two layers, with the lower layer being the purified HFA hydrate.
-
Recovery of Hydrate: The purified HFA hydrate layer is separated. It can be used directly for reactions that tolerate water or can be dehydrated as described in Protocol 1 to yield anhydrous HFA. Distillation of the hydrate is also an option, as HFA trihydrate forms a constant-boiling composition.[22][23]
Data Summary and Visualization
Table 1: Comparison of HFA Purification Methods
| Method | Target Impurity | Advantages | Disadvantages & Risks |
| Anhydrous Distillation | Water (Hydrate) | High efficiency for water removal; yields ultra-pure anhydrous HFA. | Requires handling of hazardous P₂O₅; requires low-temperature apparatus. |
| Gas Scrubbing | Hydrogen Fluoride (HF) | Effective for removing highly soluble acid gases. | Can introduce water, requiring a secondary dehydration step; risk of base carryover. |
| Solid Adsorption | Hydrogen Fluoride (HF) | Simple, dry process; high selectivity for HF.[13] | Adsorbent capacity is finite and requires regeneration or replacement. |
| Hydrate Neutralization | HF, other halo-acids | Effective for complex mixtures of impurities.[5] | Multi-step process; recovers HFA as the hydrate, requiring further processing for anhydrous form. |
Diagrams
Below are graphical representations of the purification workflows to aid in experimental planning.
Caption: Workflow for obtaining anhydrous HFA.
Caption: Decision tree for selecting a purification method.
References
- This compound - Wikipedia. (URL: )
- This compound - chemeurope.com. (URL: )
- Wet Scrubbing of Acidic Gases - Schutte & Koerting. (URL: )
- This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI. (URL: )
- This compound | 684-16-2 - ChemicalBook. (URL: )
- This compound - CAMEO Chemicals - NOAA. (URL: )
- Common Name: this compound HAZARD SUMMARY - NJ.gov. (URL: )
- This compound SDS, 684-16-2 Safety D
- US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google P
- This compound | 684-16-2 - PubChem - NIH. (URL: [Link])
- Wet scrubbing of acidic gases - Schutte & Koerting. (URL: )
- This compound - Synquest Labs. (URL: )
- Cas 684-16-2,this compound - LookChem. (URL: [Link])
- FR2493836A1 - PROCESS FOR PURIFYING this compound CONTAINING CHLOROFLUOROACETONES - Google P
- GB2138811A - Method of purifying this compound hydrate - Google P
- Removal of hydrogen fluoride from gas streams - University of the Witw
- Caustic Scrubbing for Acid Gas Removal - Janus Technologies. (URL: )
- Fluoride Removal on LPG & Alkyl
- US6933413B2 - Processes for preparation of this compound and its hydrate - Google P
- CN101328113A - Industrialized production method of this compound - Google P
- US3745093A - Process for separating this compound from hydrogen fluoride - Google P
- This compound - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
- CN111579669A - Method for analyzing and measuring this compound content - Google P
- Method for analyzing and determining content of this compound - WIPO P
- Analytical Strategies for Monitoring Residual Impurities | BioPharm Intern
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google Patents [patents.google.com]
- 6. US3745093A - Process for separating this compound from hydrogen fluoride - Google Patents [patents.google.com]
- 7. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 684-16-2 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. s-k.com [s-k.com]
- 11. s-k.com [s-k.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Fluoride Removal on LPG & Alkylate Adsorbents | Axens [axens.net]
- 14. CN111579669B - Method for analyzing and measuring this compound content - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. biopharminternational.com [biopharminternational.com]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 18. nj.gov [nj.gov]
- 19. synquestlabs.com [synquestlabs.com]
- 20. echemi.com [echemi.com]
- 21. FR2493836A1 - PROCESS FOR PURIFYING this compound CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]
- 22. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 23. CN101328113A - Industrialized production method of this compound - Google Patents [patents.google.com]
Hexafluoroacetone (HFA) in Polymer Synthesis: A Technical Support Center for Troubleshooting Side Reactions
Welcome to the Technical Support Center for hexafluoroacetone (HFA)-mediated polymerizations. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the unique properties of HFA to synthesize advanced fluorinated polymers. As a highly reactive and versatile building block, HFA opens doors to novel materials with exceptional properties. However, its high reactivity can also lead to a variety of side reactions that may compromise polymerization efficiency, polymer structure, and final material performance.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during your experiments, ensuring the successful synthesis of well-defined, high-performance polymers.
Frequently Asked Questions (FAQs)
Q1: My polymerization has resulted in a low molecular weight polymer. What are the likely causes?
A1: Low molecular weight is a common issue in HFA-mediated polymerizations and can often be attributed to several factors:
-
Chain Termination Reactions: The highly electrophilic nature of the activated HFA intermediate can be susceptible to termination by nucleophilic impurities present in the reaction mixture. Water is a primary culprit, leading to the formation of a stable gem-diol that will not participate in further chain growth.
-
Impurities in Monomers or Solvents: Trace impurities in your monomers or solvent can act as chain terminators. It is crucial to use highly purified reagents.
-
Sub-optimal Reaction Conditions: Reaction temperature and time play a critical role. Insufficient temperature may lead to incomplete reaction, while excessively high temperatures can promote degradation or side reactions that terminate chain growth.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of your monomers can lead to the premature termination of the polymerization, resulting in a lower than expected molecular weight.
Q2: I am observing gelation in my reaction vessel. What is the mechanism behind this, and how can I prevent it?
A2: Gelation, or the formation of an insoluble cross-linked polymer network, is a significant challenge in some HFA-mediated polymerizations, particularly in Friedel-Crafts type reactions.
-
Mechanism of Gelation: Gelation often arises from excessive electrophilic substitution on the aromatic rings of your monomers or the polymer backbone. The activated HFA can react at multiple sites on an aromatic ring, especially with highly activated monomers, leading to branching and eventual cross-linking.
-
Prevention Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can help to control the reactivity of the electrophile and improve the selectivity of the substitution reaction.
-
Monomer Reactivity: Be mindful of the reactivity of your aromatic monomer. Highly activated systems are more prone to multiple substitutions.
-
Catalyst Concentration: In catalyzed reactions, optimizing the catalyst concentration is key. Too much catalyst can lead to an overly reactive system.
-
Solvent Choice: The choice of solvent can influence the solubility of the growing polymer chains and the reactivity of the electrophile. A solvent that keeps the polymer in solution can help to prevent intermolecular cross-linking.
-
Q3: My final polymer is discolored. What could be the cause?
A3: Discoloration in the final polymer can be indicative of several side reactions:
-
Oxidation: The presence of oxygen during the polymerization, especially at elevated temperatures, can lead to the oxidation of the polymer backbone, resulting in colored byproducts.
-
Degradation: If the reaction temperature is too high or the reaction time is too long, thermal degradation of the polymer can occur, leading to the formation of chromophores.
-
Side Reactions with Solvent: In some cases, the solvent itself can participate in side reactions, leading to the incorporation of colored moieties into the polymer structure.
To mitigate discoloration, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), and carefully control the reaction temperature and time.
Troubleshooting Guide: In-Depth Analysis and Solutions
This section provides a more detailed examination of specific problems, their root causes, and step-by-step protocols for their resolution.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) Polymerizations
In EAS polymerizations, the precise location of the hexafluoroisopropylidene bridge on the aromatic monomer is critical for achieving the desired polymer architecture and properties. Poor regioselectivity can lead to a mixture of constitutional isomers within the polymer backbone, affecting its crystallinity, solubility, and thermal properties.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Overly Reactive Electrophile | The combination of HFA and a strong acid catalyst can generate a highly reactive electrophile that may not be selective enough, leading to substitution at multiple positions on the aromatic ring. | 1. Lower the Reaction Temperature: Reducing the temperature can decrease the reactivity of the electrophile and enhance its selectivity. 2. Use a Milder Catalyst: If possible, explore the use of a less potent Lewis or Brønsted acid to moderate the reaction. 3. Gradual Addition of Catalyst: Instead of adding all the catalyst at once, a slow, controlled addition can help to maintain a lower instantaneous concentration of the highly reactive species. |
| Monomer Structure | The inherent electronic and steric properties of the aromatic monomer dictate the preferred sites of electrophilic attack. Some monomers may have multiple positions with similar activation energies for substitution. | 1. Monomer Design: If feasible, consider modifying the monomer structure with directing groups to favor substitution at the desired position. 2. Protecting Groups: In some cases, temporarily protecting more reactive sites on the monomer can be a viable strategy. |
Experimental Workflow for Analyzing Regioselectivity:
Caption: Workflow for assessing polymer regioselectivity.
Issue 2: Incomplete Conversion and Stalled Reactions
Sometimes, a polymerization reaction may stall before reaching high conversion, leading to a mixture of oligomers and unreacted monomers.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Precipitation of Growing Polymer Chains | As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out of the solution, preventing further chain propagation. | 1. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system that provides better solubility for the target polymer. 2. Increase Reaction Temperature: In some cases, increasing the temperature can improve polymer solubility. 3. Monomer Concentration: A lower initial monomer concentration may help to keep the growing polymer chains in solution for a longer period. |
| Catalyst Deactivation | The catalyst can be deactivated by impurities or by side reactions with the monomers, polymer, or solvent. | 1. Purify All Reagents: Ensure all monomers, solvents, and the catalyst are of the highest possible purity. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to prevent deactivation by oxygen or moisture. 3. Catalyst Loading: Experiment with slightly higher catalyst loadings, but be mindful of the potential for increased side reactions. |
Reaction Monitoring Workflow:
Caption: Workflow for monitoring polymerization kinetics.
Mechanistic Insights into a Key Side Reaction: The Role of Water
The presence of water, even in trace amounts, can have a significant impact on HFA-mediated polymerizations. This compound readily reacts with water to form a stable hydrate (a gem-diol). While HFA hydrate can be used as a precursor to the active electrophile in some protocols, excess or uncontrolled water can lead to several undesirable outcomes.
Reaction Scheme: HFA Hydration and its Consequences
Caption: The dual role of water in HFA polymerizations.
As illustrated, while HFA hydrate can be activated to form the desired electrophile, the presence of free water can also lead to the irreversible termination of the growing polymer chain. Therefore, meticulous drying of all reagents and glassware is paramount for achieving high molecular weight polymers.
References
- Smith, D. W., Jr., et al. (2023). Teaching Old Polymers New Tricks: Improved Synthesis and Anomalous Crystallinity for a Lost Semi-Fluorinated Polyaryl Ether via Interfacial Polymerization of this compound Hydrate and Diphenyl Ether.
- Muñoz, G., et al. (2024). Semi-fluorinated (6F)
- Cassidy, P. E., & Tullos, G. L. (1991). Polymers derived from this compound: 12F-poly(ether ketone). Macromolecules, 24(23), 6059–6064. [Link]
- Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons.
- Odian, G. (2004).
Technical Support Center: Optimizing Hexafluoroacetone Additions
Welcome to the technical support center for hexafluoroacetone (HFA) addition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental conditions and troubleshoot common issues encountered when working with this highly reactive and versatile reagent.
This compound is a potent electrophile, making it a valuable building block in organic synthesis.[1][2] However, its high reactivity also presents unique challenges. This resource provides in-depth, experience-driven advice to help you navigate these challenges and achieve successful outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion in HFA additions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Handling:
-
HFA Source: this compound is a gas at room temperature and is often supplied as a hydrate (a gem-diol) or in a solvent.[2] Ensure you are using the correct form for your reaction. Anhydrous HFA can be generated from its hydrate by treatment with a strong dehydrating agent like hot sulfuric acid.[3]
-
Moisture: HFA is extremely hygroscopic and reacts vigorously with water to form a stable hydrate.[2][3][4] This hydrate is significantly less electrophilic than anhydrous HFA. Ensure all your glassware is flame- or oven-dried and that your solvents and other reagents are anhydrous.
-
Substrate Purity: Impurities in your starting material can inhibit the reaction or consume the HFA. Purify your substrate before use.[5]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred to avoid reaction with the HFA. Dimethylformamide (DMF) has been shown to be a superior solvent for some HFA reactions, allowing for milder conditions.[1]
-
Temperature: While many HFA additions are exothermic, some may require initial heating to overcome the activation energy.[1] Conversely, if the reaction is highly exothermic, cooling may be necessary to prevent side reactions or decomposition. Monitor the reaction temperature closely.
-
Catalyst: Many HFA additions are catalyzed. Ensure your catalyst is active and used in the correct loading. Common catalysts include Lewis acids and bases, depending on the specific transformation. For instance, potassium fluoride can be used to generate monomeric HFA from its dimer.[1]
-
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The high electrophilicity of HFA can lead to several side reactions.
-
Reaction with Solvent: Protic solvents like alcohols or water will react with HFA. If your substrate has limited solubility in aprotic solvents, consider using a co-solvent system or running the reaction at a higher dilution.
-
Oligomerization/Polymerization: HFA can self-react or react with the product, especially under harsh conditions. This can be mitigated by:
-
Slow Addition: Add the HFA slowly to the reaction mixture to maintain a low concentration.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
-
Rearrangements: In some cases, the initial adduct can undergo rearrangements.[6] Understanding the reaction mechanism can help predict and avoid these pathways.
-
Reaction with Nucleophilic Impurities: Trace amounts of nucleophiles in your reaction mixture can consume HFA. Ensure all reagents are of high purity.
Q3: How do I choose the right catalyst for my this compound addition reaction?
A3: The choice of catalyst depends on the nature of the nucleophile and the desired transformation.
-
Lewis Acids: For additions to less reactive nucleophiles, a Lewis acid catalyst such as AlCl₃ or TiCl₄ can activate the HFA carbonyl group, making it more electrophilic.[3][7]
-
Lewis Bases/Fluoride Ion: For reactions involving the in-situ generation of HFA from its dimer or other precursors, a fluoride source like potassium fluoride (KF) is often used.[1][2]
-
Metal Catalysts: For specific transformations like hydrogenation to hexafluoroisopropanol (HFIP), metal catalysts such as Palladium on carbon (Pd/C) are effective.[8] Other transition metal complexes can also mediate unique addition and insertion reactions.[6][9]
Troubleshooting Guides
Guide 1: Issue - Poor Yield and/or Product Decomposition During Workup and Purification
Low yields are not always a result of a failed reaction; product loss during workup and purification is a common culprit.[5][10]
Potential Causes & Solutions:
-
Cause: The HFA adduct is sensitive to acid or base.
-
Troubleshooting Step: Before a full-scale workup, take a small aliquot of the crude reaction mixture and test its stability by exposing it to the acidic and/or basic conditions you plan to use.[10]
-
Solution: If instability is observed, use a neutral workup. Wash with brine and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
-
Cause: The product is volatile.
-
Troubleshooting Step: Check the solvent collected in the rotovap trap for your product.[10]
-
Solution: Remove the solvent under reduced pressure without heating. If the product is highly volatile, consider purification methods that do not involve high vacuum, such as flash chromatography at atmospheric pressure or crystallization.
-
-
Cause: The product is water-soluble.
-
Troubleshooting Step: Analyze the aqueous layer from your extraction for the presence of your product.[10]
-
Solution: If the product is in the aqueous layer, perform multiple extractions with a suitable organic solvent. In some cases, salting out by saturating the aqueous layer with NaCl can help drive the product into the organic phase.
-
-
Cause: The product adheres to silica gel during chromatography.
-
Troubleshooting Step: The HFA-derived hydroxyl group can be acidic and interact strongly with silica gel.
-
Solution: Deactivate the silica gel with a small amount of a polar solvent like methanol or an amine like triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.
-
Guide 2: Issue - Inconsistent Reaction Outcomes and Reproducibility Problems
Inconsistent results can be frustrating. A systematic approach is key to identifying the source of the variability.
Potential Causes & Solutions:
-
Cause: Inconsistent quality of this compound.
-
Troubleshooting Step: The most common form of HFA is its sesquihydrate.[2] Anhydrous HFA is a gas and requires careful handling.
-
Solution: If anhydrous conditions are critical, consider generating HFA in situ from its dimer or purifying the hydrate.[1][3] For routine reactions, ensure you are using the same form and grade of HFA for each experiment.
-
-
Cause: Variations in reaction setup and atmosphere.
-
Troubleshooting Step: Review your experimental setup. Are you consistently using dry glassware and an inert atmosphere (e.g., nitrogen or argon)?
-
Solution: Implement a standard operating procedure for setting up your reactions. Always flame-dry or oven-dry glassware immediately before use.[5] Purge the reaction vessel with an inert gas before adding reagents.
-
-
Cause: Catalyst deactivation.
-
Troubleshooting Step: If using a heterogeneous catalyst, ensure it has not been exposed to air or moisture, which can poison it.
-
Solution: Store catalysts under an inert atmosphere. If deactivation is suspected, try a fresh batch of the catalyst.
-
Experimental Protocols: A Starting Point
Protocol 1: General Procedure for Nucleophilic Addition to this compound
This protocol is a general guideline and may require optimization for your specific substrate and reaction type.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas.
-
Reagents: Add the anhydrous solvent and the nucleophilic substrate to the flask via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
HFA Addition: Slowly bubble anhydrous this compound gas into the reaction mixture or add a solution of HFA in an anhydrous solvent dropwise.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Workup: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography, distillation, or crystallization.
Safety First: Handling this compound
This compound is a toxic and corrosive gas.[4][11][12][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11][12][13] Be aware of the potential for frostbite when handling the liquefied gas.[13][14] In case of exposure, seek immediate medical attention.[11][13]
Visualizing the Process
Reaction Mechanism: Nucleophilic Addition to this compound
The addition of a nucleophile to this compound follows a general mechanism where the nucleophile attacks the electrophilic carbonyl carbon.[15][16] The strongly electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic addition to this compound.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical troubleshooting process is essential.
Caption: Decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C | This compound Trihydrate | Water | 90-120 | >99 | [8] |
| KF | Hexafluoropropene/Sulfur | DMF | 40-55 | 80-85 (dimer) | [1] |
| Cr₂O₃ on γ-Al₂O₃ | Hexachloroacetone | Gas Phase | 330-370 | High | [17] |
| Titanium Oxides | Hexafluoro-1,2-epoxypropane | Gas Phase | N/A | High Selectivity | [7] |
This table provides a summary of reported reaction conditions for various transformations involving this compound and related compounds. It is intended to serve as a starting point for your own optimization studies.
References
- Middleton, W. J. This compound. Organic Syntheses. [Link]
- New Jersey Department of Health. Hazard Summary: this compound. [Link]
- Wikipedia. This compound. [Link]
- International Labour Organization. ICSC 1057 - this compound. [Link]
- Chemeurope.com. This compound. [Link]
- WIPO Patentscope.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12695, this compound. [Link]
- Wang, Z., et al. (2023). Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]
- Google Patents.
- Google Patents.
- LookChem. Cas 684-16-2,this compound. [Link]
- ResearchGate.
- Google Patents.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to α- and β-Amino Acids and Peptides. Chemical Reviews.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Green, M., et al. (1975). Reactions of co-ordinated ligands. Part VIII. The addition of this compound to tricarbonyl(diene)iron and η-cyclopentadienyl(diene)rhodium complexes. Journal of the Chemical Society, Dalton Transactions. [Link]
- Green, M., & Mukhedkar, A. J. (1971). Insertion reactions of this compound with tricarbonyl(diene)iron and π-cyclopentadienyl(diene)rhodium complexes.
- Khan Academy. Mechanism of nucleophilic addition reactions. [Link]
- Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. [Link]
- ResearchGate. Optimization of reaction condition for the asymmetric Michael addition.... [Link]
- Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Reactions of co-ordinated ligands. Part VIII. The addition of this compound to tricarbonyl(diene)iron and η-cyclopentadienyl(diene)rhodium complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insertion reactions of this compound with tricarbonyl(diene)iron and π-cyclopentadienyl(diene)rhodium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. How To [chem.rochester.edu]
- 11. nj.gov [nj.gov]
- 12. echemi.com [echemi.com]
- 13. ICSC 1057 - this compound [inchem.org]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Khan Academy [khanacademy.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US4579974A - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
Hexafluoroacetone (HFA) Gas Cylinder Technical Support Center
Welcome to the Technical Support Center for the safe handling and storage of hexafluoroacetone (HFA) gas cylinders. This guide is designed for researchers, scientists, and drug development professionals who utilize HFA in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure the highest level of safety and experimental integrity.
Section 1: Understanding the Risks - The "Why" Behind the Precautions
This compound is a colorless, non-flammable, and highly reactive gas with a characteristic musty odor.[1][2][3] Its utility in chemical synthesis is significant, but it possesses hazards that demand rigorous safety protocols.[1][2] Understanding these hazards is the foundation of safe handling.
Key Hazards:
-
High Toxicity: HFA is toxic if inhaled, ingested, or absorbed through the skin.[2][4] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][5] Higher exposures can lead to pulmonary edema, a medical emergency.[1]
-
Reactivity with Water: HFA reacts vigorously with water and moisture to form a highly acidic hydrate, releasing considerable heat.[1][2][4][5] This hygroscopic nature means that even ambient humidity can be a concern.[4][5]
-
Reproductive and Organ Damage: There is evidence to suggest that HFA may damage the testes and may be a teratogen.[1][2] It may also cause damage to the liver and kidneys.[1]
-
Pressurized Gas Dangers: As a compressed gas, cylinders pose a physical hazard. A damaged cylinder can rupture or become a projectile, and rapid release of the gas can cause frostbite.[4][5]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The protocols provided are designed to be self-validating, with clear checkpoints to ensure safety.
Troubleshooting a Suspected Cylinder Leak
A gas leak is a critical emergency. This guide will help you systematically and safely address the situation.
Immediate Actions:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
-
Alert: Notify your institution's emergency response team and EH&S department.
-
Ventilate: If it can be done safely, increase ventilation in the area to disperse the gas.[1]
Workflow for Leak Identification and Resolution:
Caption: Troubleshooting workflow for a suspected HFA gas cylinder leak.
Regulator and Flow Issues
Proper gas delivery is crucial for experimental success and safety.
| Problem | Possible Cause | Troubleshooting Steps |
| No gas flow | 1. Empty cylinder.2. Closed cylinder valve.3. Incorrectly installed or faulty regulator. | 1. Check the cylinder pressure gauge.2. Ensure the cylinder valve is fully open.3. Verify the regulator is correctly attached and the outlet valve is open. If the issue persists, replace the regulator. |
| Fluctuating outlet pressure | 1. Single-stage regulator with decreasing cylinder pressure.2. Faulty regulator. | 1. For applications requiring constant pressure, a dual-stage regulator is recommended to compensate for the drop in inlet pressure as the cylinder empties.[6]2. If using a dual-stage regulator, or if fluctuations are erratic, the regulator may be faulty and should be replaced. |
| Regulator "freezing" | Rapid expansion of compressed gas causing a Joule-Thomson cooling effect. | 1. Reduce the flow rate to minimize rapid expansion.2. Ensure the regulator is appropriately sized for the intended flow rate. |
Section 3: Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the essential personal protective equipment (PPE) requirements for handling HFA?
A: A comprehensive PPE strategy is non-negotiable. This includes:
-
Respiratory Protection: For potential exposure above 0.1 ppm, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece in a pressure-demand or other positive-pressure mode is required.[1]
-
Eye Protection: Wear non-vented, impact-resistant goggles and a face shield.[1]
-
Skin Protection: Wear solvent-resistant gloves and clothing.[1][7] Contaminated clothing should be promptly removed and laundered by trained personnel.[1][7]
-
Footwear: Safety shoes are recommended.[8]
Q2: What are the optimal storage conditions for HFA gas cylinders?
A: Cylinders should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent pressure increases.[8][9] The storage area should be fireproof if located inside a building.[5] Cylinders must be stored upright and securely chained or strapped to a wall or cylinder stand to prevent them from falling.[8][10]
Q3: How should I transport an HFA cylinder within my facility?
A: Always use a hand truck or other suitable cylinder cart, even for short distances.[9] Keep the valve protection cap on until the cylinder is secured and ready for use.[9] Never roll or drag cylinders.
Equipment and Compatibility
Q4: What type of regulator should I use for HFA?
A: Due to the corrosive nature of HFA, especially in the presence of moisture, a regulator constructed from corrosion-resistant materials is essential. A stainless steel body with a stainless steel diaphragm is highly recommended.[11] Ensure the regulator has the correct CGA (Compressed Gas Association) connection for HFA (CGA 330).[12]
Q5: What materials are incompatible with HFA?
A: HFA is incompatible with:
-
Strong acids[1]
-
Oxidizing agents (e.g., peroxides, nitrates)[1]
-
It can also attack glass and most metals.[2]
Emergency Procedures
Q6: What are the first aid procedures for HFA exposure?
A:
-
Inhalation: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][13]
-
Skin Contact: Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][7][13] For frostbite, rinse with lukewarm water and do not rub the affected area.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Q7: What should I do in case of a fire involving HFA cylinders?
A: HFA is non-flammable, but cylinders can rupture or explode when heated.[1][2][4][5] If a cylinder is involved in a fire, use a water spray or fog to keep it cool from a safe distance.[1][5] Evacuate the area, as poisonous gases like hydrogen fluoride and carbon monoxide can be produced.[1]
Section 4: Quantitative Data and Material Compatibility
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | Not established | [14] |
| NIOSH REL (Recommended Exposure Limit) | TWA 0.1 ppm (0.7 mg/m³) [skin] | [14] |
| IDLH (Immediately Dangerous to Life or Health) | 9 ppm | [4] |
| Boiling Point | -18°F (-27.8°C) | [2][3][4] |
| Vapor Density (Air = 1) | 5.76 | [2][4] |
Material Compatibility Summary:
| Material | Compatibility | Notes |
| Stainless Steel (316) | Excellent | Recommended for regulators, tubing, and fittings. |
| PTFE | Excellent | Suitable for seals and gaskets. |
| Glass | Poor | Attacked by HFA, especially in the presence of moisture.[2] |
| Most Metals | Poor to Moderate | Corroded by HFA, particularly with moisture.[2] |
| Elastomers (e.g., Neoprene, Buna-N) | Poor | Prone to swelling and degradation. |
Section 5: Experimental Protocols
Protocol for Changing an HFA Gas Cylinder
This protocol ensures a safe and leak-free cylinder change-out.
Caption: Step-by-step workflow for safely changing an HFA gas cylinder.
References
- This compound HAZARD SUMMARY. (1999). New Jersey Department of Health and Senior Services. [Link]
- This compound. (n.d.).
- This compound. (n.d.).
- This compound Safety Handling. (n.d.).
- Storage and Handling. (n.d.). The University of Texas at Dallas, Institutional Risk & Safety. [Link]
- This compound. (n.d.). Wikipedia. [Link]
- Compressed Gas Cylinder Safe Handling, Use and Storage. (n.d.).
- Gas Cylinder Storage Requirements. (2018). Storemasta. [Link]
- This compound. (n.d.). NIOSH Pocket Guide to Chemical Hazards, CDC. [Link]
- Basic Regulator Selection Chart. (n.d.).
- Guide to Regulators. (n.d.). The Ohio State University, Chemistry Department. [Link]
- Regulator Selection Guide by Gas Service. (n.d.).
- Guide to Regul
- Calibration Gas: How to Choose the Right Regulator. (2017). All Safe Industries. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. This compound [chemwatch.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Storage and Handling | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 10. gascylindercagehire.com.au [gascylindercagehire.com.au]
- 11. nanopolitan.com [nanopolitan.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. fishersci.com [fishersci.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
Technical Support Center: Managing the Hygroscopic Nature of Hexafluoroacetone
Welcome to the technical support guide for Hexafluoroacetone (HFA). This resource is designed for researchers, scientists, and drug development professionals who utilize HFA in their work. As a uniquely reactive and valuable building block, HFA's efficacy is critically dependent on its anhydrous state.[1] Its profound hygroscopic nature presents a significant experimental challenge. This guide provides in-depth, field-proven insights and protocols to help you navigate the complexities of handling this reagent, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding HFA and its interaction with water.
Q1: What is this compound and why is it so hygroscopic?
This compound, (CF₃)₂CO, is a nonflammable, colorless gas structurally similar to acetone.[2] However, its reactivity is vastly different due to the powerful electron-withdrawing effects of its six fluorine atoms. These trifluoromethyl groups render the carbonyl carbon extremely electrophilic, making it highly susceptible to nucleophilic attack.[3]
Water, acting as a nucleophile, readily attacks this electron-deficient carbon. This high reactivity with water is why HFA is classified as hygroscopic—it actively absorbs moisture from the atmosphere.[4][5]
Q2: What happens when this compound is exposed to water?
Upon exposure to water, HFA undergoes a vigorous and highly favorable reaction to form a stable geminal diol, hexafluoropropane-2,2-diol.[2] The equilibrium constant (Keq) for this hydration reaction is approximately 10⁶, indicating that the equilibrium lies heavily in favor of the hydrate form. For comparison, the Keq for the hydration of acetone is only 10⁻³.[2] This hydrate can exist in various forms, such as a monohydrate, sesquihydrate, or trihydrate, which are often the commercially supplied forms of HFA.[6][7]
Caption: Reversible, but highly favorable, hydration of HFA.
Q3: How can I tell if my anhydrous HFA has been contaminated with water?
Anhydrous HFA is a gas at standard temperature and pressure, with a boiling point of -28°C.[7] Its hydrates are liquids or low-melting solids at room temperature.[8] The most immediate sign of contamination is a change in physical state or difficulty in maintaining pressure in a gas cylinder. For quantitative analysis, two methods are prevalent:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content in organic solvents and reagents. It offers high precision for trace amounts of water.[9]
-
¹⁹F NMR Spectroscopy: This technique can be a powerful tool for detecting water. While HFA itself is the probe, the presence of its hydrate will show distinct signals from the anhydrous form, allowing for quantification.[9]
Q4: What are the consequences of using "wet" HFA in my reaction?
Using hydrated HFA instead of the anhydrous gas can lead to complete reaction failure or the formation of unexpected byproducts. The key consequences are:
-
Loss of Electrophilicity: The primary reactive site of HFA is its electrophilic carbonyl carbon. In the hydrated gem-diol form, this carbonyl group is absent, rendering the molecule inert to the desired nucleophilic attack.[2]
-
Acidity: HFA hydrates are acidic and can react with bases, organometallics, or sensitive functional groups in your reaction, leading to decomposition or undesired side reactions.[4][7]
-
Stoichiometric Errors: If you are calculating stoichiometry based on the mass of a hydrate but the reaction requires anhydrous HFA, your calculations will be incorrect, leading to an excess of other reagents and potential complications.
Q5: What are the physical differences between anhydrous HFA and its common hydrates?
The physical properties differ dramatically, which is critical for handling and experimental design.
| Property | Anhydrous this compound | This compound Trihydrate |
| CAS Number | 684-16-2 | 34202-69-2 |
| Formula | C₃F₆O | C₃F₆O·3H₂O |
| Molecular Weight | 166.02 g/mol | 220.07 g/mol |
| Physical State (STP) | Colorless Gas[2] | Colorless Liquid[8] |
| Boiling Point | -28 °C[7] | 105 - 106 °C[8] |
| Melting Point | -129 °C[7] | 18 - 21 °C[8] |
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise from HFA's hygroscopic nature during experimentation.
Problem: My reaction failed or gave a very low yield.
-
Root Cause Analysis: The most probable cause is the use of inadvertently hydrated HFA. If your reaction requires the electrophilic carbonyl of HFA (e.g., Friedel-Crafts type reactions, formation of hexafluoroisopropanol), the gem-diol hydrate will not react.[2][10]
-
Troubleshooting Steps:
-
Verify HFA Source: If you are using HFA from a gas cylinder, ensure the cylinder has been stored correctly and that the delivery lines are scrupulously dry. If you are generating HFA gas from a hydrate, the dehydration process may have been inefficient.
-
Check for Leaks: A leak in your apparatus can introduce atmospheric moisture, which will rapidly convert the gaseous HFA into its non-reactive hydrate.
-
Implement Dehydration Protocol: If you are starting from a hydrate, you must perform a rigorous dehydration step immediately before use. See Protocol 3.2 for a detailed methodology.
-
Caption: Troubleshooting workflow for HFA reaction failures.
Problem: I observed an unexpected drop in pH or gas evolution in my reaction.
-
Root Cause Analysis: HFA hydrates are acidic.[7] If your reaction mixture contains metals or other pH-sensitive components, the hydrate can protonate them. The reaction of these acidic hydrates with many metals can generate hydrogen gas.[7]
-
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: The presence of acid indicates the presence of the hydrate. Your starting material or reaction setup has been compromised by moisture.
-
Material Compatibility: Ensure all materials in your reaction setup (e.g., flasks, stir bars, cannulas) are compatible with the acidic nature of the hydrate if its presence is unavoidable or suspected.
-
Purify Starting Material: If you must use a commercial hydrate, consider purifying it via distillation or ensure your subsequent dehydration step is quantitative.[11]
-
Section 3: Protocols and Best Practices
Protocol 3.1: Standard Operating Procedure for Handling and Storing Anhydrous HFA
This protocol applies to HFA supplied as a compressed gas.
-
Storage:
-
Handling:
-
Work Area: Always handle HFA in a certified chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] HFA is toxic and can cause severe skin and eye burns.[15]
-
Drying Equipment: All glassware, tubing, and regulators that will contact the gas must be rigorously dried beforehand, typically by oven-drying at >120°C overnight and cooling under a stream of dry inert gas (e.g., nitrogen or argon).[10]
-
Purging: Before introducing HFA, purge the entire apparatus, including the regulator and delivery lines, with a dry inert gas to remove all atmospheric moisture.
-
Venting: Any excess HFA gas must be vented through a scrubbing system, such as a bubbler containing a basic solution, to neutralize the toxic and acidic gas.
-
Protocol 3.2: Laboratory-Scale Generation of Anhydrous HFA from Hydrate
WARNING: This procedure involves handling concentrated sulfuric acid and generating a highly toxic gas.[2][16][17] It must be performed by trained personnel in a well-ventilated fume hood with extreme caution.
-
Apparatus Setup:
-
Assemble a gas generation flask (a two-neck round-bottom flask is ideal). One neck is for a pressure-equalizing dropping funnel containing HFA hydrate, and the other is for a gas outlet tube.
-
Place a magnetic stir bar in the generation flask.
-
Connect the gas outlet tube to a secondary drying trap (e.g., a gas washing bottle containing concentrated sulfuric acid) to remove any co-distilled water vapor.
-
Connect the outlet of the drying trap to your reaction vessel, which should be cooled in a dry ice/acetone bath (-78°C) to condense the gaseous HFA.
-
Place a dry ice condenser or a bubbler connected to a scrubbing solution at the outlet of your reaction vessel to manage excess pressure and unreacted HFA.
-
-
Procedure:
-
Charge the generation flask with an excess of concentrated sulfuric acid (H₂SO₄).
-
Begin stirring the sulfuric acid.
-
Slowly add the HFA hydrate (e.g., trihydrate) dropwise from the addition funnel into the stirring sulfuric acid.[2] The dehydration is often exothermic. Control the addition rate to maintain a gentle evolution of gas.
-
The anhydrous HFA gas (boiling point -28°C) will evolve and pass through the drying trap.
-
The dry HFA gas will condense in your pre-weighed, cooled reaction vessel.
-
Once the addition is complete, you can gently warm the generation flask to ensure all HFA has been driven off.
-
After collection, the amount of condensed HFA can be determined by mass. The vessel should be kept cold and sealed until ready for use.
-
Caption: Setup for generating anhydrous HFA from its hydrate.
Protocol 3.3: A Note on Analytical Methods for Moisture Quantification
-
Karl Fischer (KF) Titration: When performing KF titration, it is crucial to prepare the sample in an inert atmosphere glove box to prevent adventitious water absorption during sample handling, which can skew results.[9] The reproducibility of KF titration is typically around ±3% for measuring ~70 µg of water.[9]
-
Gas Chromatography (GC): While not a direct measure of water, GC is an effective method for determining the purity of anhydrous HFA. The presence of impurities or degradation products can sometimes indirectly indicate moisture contamination. A method using a non-polar column with a hydrogen flame detector (FID) has been developed for quantitative analysis.[18]
References
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary.
- ChemEurope.com. (n.d.). This compound.
- Navin Fluorine International Limited. (n.d.). Product specification this compound trihydrate.
- Middleton, W. J. (1973). This compound. Organic Syntheses, 53, 86.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database; CID=12695.
- Google Patents. (n.d.). US7919657B2 - Process for dehydration of this compound hydrate.
- Google Patents. (n.d.). US6933413B2 - Processes for preparation of this compound and its hydrate.
- WIPO Patentscope. (n.d.). WO/2003/008366 PROCESSES FOR PREPARATION OF this compound AND ITS HYDRATE.
- CDC. (n.d.). This compound - NIOSH Pocket Guide to Chemical Hazards.
- Google Patents. (n.d.). CN102976908A - Method for preparing this compound and hydrate of this compound.
- Quora. (2020). Why is this compound more prone to hydration forming gemdiols than formaldehyde?
- National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents.
- Reddit. (2023). This compound Safety.
- ASTM International. (1979). Determination of Hexachloroacetone and this compound in Industrial Wastewaters.
- Ingenta Connect. (n.d.). Determination of Hexachloroacetone and this compound in Industrial Wastewaters.
- New Jersey Department of Health. (n.d.). Hazard Summary - this compound.
- Google Patents. (n.d.). CN111579669B - Method for analyzing and measuring this compound content.
Sources
- 1. nfil.in [nfil.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 684-16-2 | CAS DataBase [m.chemicalbook.com]
- 6. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [chemeurope.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. This compound | 684-16-2 [chemicalbook.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. nj.gov [nj.gov]
- 16. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. CN111579669B - Method for analyzing and measuring this compound content - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Hexafluoroacetone During Storage
Welcome to the technical support guide for hexafluoroacetone (HFA). This resource is designed for researchers, scientists, and drug development professionals who handle and store this highly reactive reagent. Due to its unique chemical properties, HFA is prone to polymerization, which can compromise experimental integrity and pose safety risks. This guide provides in-depth, field-proven insights and protocols to ensure the stability and safe handling of HFA in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFA), and why is it so reactive?
This compound is a nonflammable, colorless gas with the formula (CF₃)₂CO.[1][2] Its structure is similar to acetone, but its reactivity is significantly different. The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which makes the carbonyl carbon highly electrophilic. This pronounced positive character on the carbon atom makes HFA exceptionally susceptible to attack by nucleophiles, including water, alcohols, and amines.[3] This high reactivity is the primary reason for its utility in synthesis and, simultaneously, its propensity for unwanted side reactions like polymerization.
Q2: What causes this compound to polymerize during storage?
The polymerization of HFA is typically initiated by the presence of trace impurities that can act as nucleophiles or catalysts. The mechanism often involves an anionic or cationic chain reaction.
-
Anionic Initiation: Nucleophiles, such as water (moisture), alcohols, or amines, can attack the electrophilic carbonyl carbon. This forms an anionic intermediate that can then attack another HFA molecule, propagating a polymer chain. Given that HFA is hygroscopic and reacts vigorously with water to form a stable, acidic hydrate, moisture is a critical initiator to control.[4][5]
-
Contamination: The presence of acids or bases can catalyze polymerization. Materials incompatible with HFA, such as strong oxidizing agents and alkali metals, can also initiate hazardous reactions.[6][7]
Below is a simplified representation of how a nucleophile (Nu⁻) can initiate the polymerization of HFA.
Caption: Anionic polymerization initiation of HFA.
Q3: What is the difference between anhydrous HFA and its hydrates, and how does this affect storage?
Anhydrous HFA is a gas at room temperature, while its hydrates (like this compound trihydrate) are liquids or low-melting solids.[1][8] The hydrates are formed by the reaction of HFA with water and are essentially gem-diols.[1][9]
-
This compound (Anhydrous): Stored as a gas in cylinders under pressure. It is extremely sensitive to moisture and must be handled in a dry system.
-
This compound Hydrates (e.g., Trihydrate): These are more common in laboratory settings for ease of handling.[8][10] While more stable than the anhydrous gas, they are still reactive and corrosive.[11] Storage must still prevent contamination and exposure to incompatible materials.
Always consult the Safety Data Sheet (SDS) for the specific form of HFA you are using, as handling and storage requirements differ.
Q4: How can I visually inspect my HFA for signs of polymerization?
For HFA hydrates (typically supplied as liquids), you should perform a regular visual inspection. Signs of polymerization or degradation include:
-
Increased Viscosity: The sample appears thicker than when it was new.
-
Solid Formation: The presence of white precipitates or a solid mass.
-
Discoloration: A change from a colorless liquid to a yellow or brown hue.
-
Bulging Container: This is a critical warning sign indicating gas evolution and potential pressure buildup. Do not open the container and contact your institution's Environmental Health and Safety (EHS) department immediately.
If any of these signs are observed, the material is likely compromised and should not be used.
Troubleshooting Guide: Storage & Handling Issues
This guide addresses specific problems that may arise during the storage and use of this compound.
Issue 1: Increased viscosity or solid precipitate observed in the HFA container.
-
Root Cause Analysis: This is a clear indication that polymerization has occurred. The most common causes are:
-
Moisture Contamination: The container seal was compromised, or the material was handled in a humid environment, allowing moisture to initiate polymerization.[5]
-
Improper Storage Temperature: Storage at elevated temperatures accelerates degradation and polymerization reactions.[12]
-
Light Exposure: Although less common for this type of polymerization, UV light can provide the energy to initiate unwanted reactions.
-
Inhibitor Depletion: If an inhibitor was added, it may have been consumed over time, especially under improper storage conditions.
-
-
Recommended Action Protocol:
Caption: Troubleshooting workflow for polymerized HFA.
Issue 2: Inconsistent results in reactions using stored HFA.
-
Root Cause Analysis: If your HFA appears visually clear but yields inconsistent or poor results, it may be due to:
-
Partial Polymerization: The presence of soluble oligomers that are not visible but interfere with the reaction stoichiometry and kinetics.
-
Degradation: The formation of byproducts from slow decomposition, altering the effective concentration of the active reagent.
-
Presence of Inhibitors: If your HFA was supplied with a polymerization inhibitor, it might interfere with your specific reaction chemistry.[13][14]
-
-
Recommended Action Protocol:
-
Quality Control Check: Before use in a critical experiment, run a quick quality control check. An NMR spectrum is ideal for confirming the structure and detecting significant impurities or oligomers (which would appear as broadened signals).
-
Use a New Batch: Compare the performance of the suspect HFA with a new, unopened bottle to confirm if the old material is the source of the inconsistency.
-
Consider Inhibitor Removal: If an inhibitor is present and suspected to be the cause, it may need to be removed. This is an advanced procedure that should only be performed after consulting relevant literature and safety protocols, as removing the stabilizer increases the risk of polymerization.[15]
-
Experimental Protocols & Data
Protocol 1: Recommended Storage Conditions for this compound and its Hydrates
Adherence to strict storage protocols is the most effective preventative measure against polymerization.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Store in a cool, dry, well-ventilated place.[6][16] For anhydrous HFA, do not expose to temperatures exceeding 50°C.[12] Refrigeration is often recommended for hydrates. | Lower temperatures reduce the rate of chemical reactions, including polymerization and degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents contact with atmospheric moisture, which is a primary initiator of polymerization.[5] |
| Container | Keep container tightly closed.[16] Use original shipping container. For hydrates, lined metal or plastic containers may be suitable.[11] | Prevents contamination from air, moisture, and other environmental factors. Ensures material compatibility. |
| Light | Protect from sunlight and other sources of UV light.[12] | While thermal and chemical initiation are more common, UV light can provide the energy for radical formation. |
| Inhibitors | Use as supplied by the manufacturer. If transferring or storing long-term, consult supplier documentation for recommended inhibitors. | Chemical stabilizers are designed to scavenge radicals or ions that initiate polymerization.[13][17] |
Table 2: Incompatible Materials
Avoid storing HFA near the following materials to prevent hazardous reactions.
| Material Class | Specific Examples | Hazard |
| Water / Moisture | Humid air, wet glassware | Vigorous reaction, forms acidic hydrate, initiates polymerization.[2][4][5] |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorine | Violent reaction, potential for fire or explosion.[6][11] |
| Acids & Bases | Strong mineral acids, Alkalis | Can catalyze vigorous, uncontrolled polymerization.[4][11] |
| Alkali Metals | Sodium, Potassium | Potentially violent reaction.[7] |
References
- New Jersey Department of Health. (n.d.). Hazard Summary: this compound.
- ResearchGate. (n.d.). Polymerization of this compound trihydrate (HFAH) with activated....
- Wikipedia. (n.d.). This compound.
- Organic Syntheses. (n.d.). This compound Procedure.
- National Institutes of Health (NIH), PubChem. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). POLYMERS DERIVED FROM this compound.
- ACS Publications. (1991). Polymers derived from this compound: 12F-poly(ether ketone).
- Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors.
- SPIE Digital Library. (1992). This compound in Resist Chemistry: A Versatile New Concept for Materials for Deep UV Lithography.
- 3V Sigma USA. (n.d.). Polymerization Inhibitors.
- Quimidroga. (n.d.). Polymerization Inhibitors.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound trihydrate | 34202-69-2 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 3vsigmausa.com [3vsigmausa.com]
- 14. fluoryx.com [fluoryx.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Polymerization Inhibitors - Quimidroga [quimidroga.com]
Troubleshooting low yields in hexafluoroacetone reactions
Welcome to the technical support center for hexafluoroacetone (HFA) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in experiments involving the highly reactive and versatile building block, this compound. Our approach is rooted in mechanistic principles and field-proven laboratory practices to help you diagnose and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding at all. What is the most common reason for this?
A1: The most frequent cause of reaction failure is the inadvertent use of This compound hydrate when the anhydrous form is required. HFA is extremely hygroscopic and reacts vigorously with water to form a highly stable gem-diol (hydrate).[1][2][3] This hydrate is often the commercially supplied form of HFA.[4] The carbonyl carbon in the hydrate is already bonded to two hydroxyl groups, rendering it non-electrophilic and unreactive towards most nucleophiles.
Solution:
-
Verify your starting material: Check your supplier's technical data sheet to confirm if you have anhydrous HFA (a gas at room temperature) or one of its hydrates (typically a crystalline solid or liquid).
-
Dehydrate if necessary: If you have the hydrate, it must be converted back to anhydrous HFA before use. A standard laboratory procedure involves the careful, dropwise addition of the hydrate to hot concentrated sulfuric acid, followed by distillation of the anhydrous HFA gas.[1]
-
Ensure anhydrous reaction conditions: Rigorously dry all glassware, solvents, and other reagents to prevent the in-situ formation of the unreactive hydrate.
Q2: I am observing a sluggish reaction with a weak nucleophile. How can I improve the reaction rate?
A2: this compound is a powerful electrophile due to the strong electron-withdrawing effect of its two trifluoromethyl groups, which makes the carbonyl carbon highly electron-deficient.[5] However, with weak nucleophiles, the activation energy can still be significant.
Solution:
-
Catalysis: Consider the use of a catalyst. For nucleophilic additions, a Lewis acid catalyst can further enhance the electrophilicity of the carbonyl carbon. For reactions involving aromatic compounds, a classic Friedel-Crafts catalyst like AlCl₃ may be necessary.[6]
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, this must be done cautiously, as HFA is a gas (boiling point: -28 °C) and overheating can lead to pressure buildup and side reactions.[1] The reaction should be conducted in a sealed, pressure-rated vessel if heating above the boiling point.
-
Solvent Choice: The choice of solvent can influence reaction rates. A polar aprotic solvent like THF, acetonitrile, or DMF can help to solvate the reactants and facilitate the reaction.
Q3: My product yield is low after workup. Where could I be losing my product?
A3: Product loss during workup and purification is a common issue. This compound adducts can have unique properties that require specific handling.
Solution:
-
Volatility: Many HFA adducts, especially smaller molecules, can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
-
Aqueous Solubility: Some HFA adducts, particularly those with polar functional groups, may have significant solubility in the aqueous phase during extraction. Before discarding the aqueous layer, it is advisable to re-extract it with a different organic solvent or analyze a sample for the presence of your product.[7]
-
Chromatography Issues: The highly fluorinated nature of HFA adducts can cause unusual elution behavior on silica gel. They may streak or co-elute with byproducts. Consider using a different stationary phase (e.g., alumina) or alternative purification methods like recrystallization or distillation.[8]
In-Depth Troubleshooting Guides
This section provides a structured, question-and-answer-based approach to troubleshoot specific low-yield scenarios.
Scenario 1: Low Yield in Nucleophilic Addition Reactions (e.g., with Alcohols or Amines)
Question: I am reacting HFA with an alcohol/amine and getting a low yield of the hemiaminal/hemiketal adduct. What is going wrong?
This is a common and fundamental reaction of HFA. A low yield typically points to an issue with equilibrium, reagent purity, or subsequent decomposition.
Underlying Principles: The initial reaction between HFA and an alcohol or amine is a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. For primary amines, this adduct can be dehydrated to form an imine. The initial addition is often reversible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HFA nucleophilic addition.
Detailed Protocols & Explanations:
-
Protocol 1: Dehydration of this compound Hydrate
-
Setup: Assemble a distillation apparatus in a well-ventilated fume hood. The apparatus must be completely dry. The receiving flask should be cooled in a dry ice/acetone bath (-78 °C).
-
Procedure: Cautiously add concentrated sulfuric acid to the distillation flask. Heat the sulfuric acid to 100-110 °C.
-
Addition: Add the this compound hydrate dropwise to the hot sulfuric acid from an addition funnel.
-
Collection: Anhydrous HFA gas will evolve immediately and distill. It will be collected as a colorless liquid in the cooled receiving flask.[1]
-
Causality: Concentrated sulfuric acid is a powerful dehydrating agent that shifts the hydration equilibrium back towards the anhydrous ketone, which is volatile and can be removed by distillation.
-
-
Protocol 2: Formation of this compound Imine
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initial Adduct Formation: Dissolve anhydrous HFA in a dry, aprotic solvent (e.g., pyridine) at a low temperature (-40 °C).[9] Slowly add one equivalent of anhydrous ammonia. This will form the hemiaminal adduct, (CF₃)₂C(OH)NH₂.[1]
-
Dehydration: To drive the reaction to the imine, a dehydrating agent is required. Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture.[2][9] This will react with the water formed during the condensation, pushing the equilibrium towards the final imine product.
-
Causality: The formation of the hemiaminal is often reversible. Removing the water byproduct via a chemical trap (the dehydrating agent) is a classic application of Le Chatelier's principle to drive a condensation reaction to completion.
-
Scenario 2: Low Yield in Wittig Reactions
Question: My Wittig reaction with this compound is giving a low yield of the desired 1,1-difluoro-2,2-bis(trifluoromethyl)alkene. What are the likely issues?
The Wittig reaction is a powerful tool for olefination, but the high electrophilicity of HFA and the nature of the resulting alkene can introduce challenges.
Underlying Principles: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The extreme electron deficiency of HFA's carbonyl carbon makes it very reactive towards ylides. However, the stability of the ylide and the reaction conditions are critical.[10]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yields in HFA Wittig reactions.
Key Considerations & Optimization:
-
Ylide Stability: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and can decompose if not used promptly after generation. Stabilized ylides (e.g., containing an adjacent ester or ketone) are more stable but less reactive, and may require heating to react with HFA.[10]
-
Byproduct Removal: The primary byproduct of a Wittig reaction is triphenylphosphine oxide (PPh₃=O). Its removal is crucial for obtaining a pure product and an accurate yield. PPh₃=O is moderately polar and can often be separated from the less polar, fluorinated alkene product by silica gel chromatography. If the product is non-polar and crystalline, recrystallization from a solvent like propanol or ethanol can be effective, as the PPh₃=O is more soluble.[8]
Scenario 3: Low Yield in Friedel-Crafts Reactions
Question: My Friedel-Crafts reaction between an aromatic compound and this compound is failing or giving a very low yield.
Underlying Principles: This reaction is a type of electrophilic aromatic substitution where HFA, activated by a Lewis acid, acts as the electrophile. The success of this reaction is highly dependent on the nature of the aromatic ring and the activity of the catalyst.[11]
Common Causes and Solutions:
| Problem | Root Cause | Solution & Explanation |
| No Reaction | Deactivated Aromatic Ring: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate make it too electron-poor to attack the electrophile.[11] | Use a more activated substrate: Substrates with electron-donating groups (e.g., alkyl, alkoxy) are required. If the substrate cannot be changed, a more potent catalytic system or harsher conditions (higher temperature/pressure) might be needed, but this often leads to side reactions. |
| Low Yield / Stalled Reaction | Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[11] Additionally, the product, a hexafluoroisopropanol-substituted arene, can act as a Lewis base and form a stable complex with the catalyst, effectively sequestering it.[12] | Ensure Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents and reagents. Use Excess Catalyst: A stoichiometric amount (or even an excess) of the Lewis acid is often required to account for complexation with the product. A common strategy is to use at least 2.5 equivalents of AlCl₃. |
| Formation of Byproducts | Over-alkylation or Isomerization: While less common than in Friedel-Crafts alkylation, side reactions can occur, especially with highly activated rings or high temperatures.[13] | Optimize Stoichiometry and Temperature: Use a 1:1 stoichiometry of HFA to the aromatic compound to minimize multiple additions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Summary of Key Parameters for Optimization
| Parameter | Recommendation for HFA Reactions | Rationale |
| HFA Form | Use anhydrous HFA gas unless the hydrate is explicitly required. | The hydrate form is unreactive at the carbonyl carbon. |
| Reaction Atmosphere | Maintain a dry, inert atmosphere (N₂ or Ar). | HFA is highly hygroscopic; moisture deactivates the reagent.[2] |
| Temperature | Start at low temperatures (e.g., -78 °C to 0 °C), especially with reactive nucleophiles. | Controls the high reactivity of HFA, minimizes side reactions, and manages pressure from the gaseous reagent. |
| Catalyst | For nucleophilic additions, consider Lewis acids. For hydrogenation, 10% Pd/C is effective.[4] For Friedel-Crafts, use >1 equivalent of a strong Lewis acid like AlCl₃.[12] | Catalysts can enhance the electrophilicity of HFA or activate the other reactant. Excess catalyst may be needed to overcome product inhibition. |
| Solvent | Use dry, aprotic solvents (THF, Et₂O, CH₂Cl₂, Pyridine). | Prevents reaction with the solvent and ensures reagent stability. |
| Workup | Quench carefully (e.g., with cooled, saturated NH₄Cl). Be mindful of product volatility and potential aqueous solubility. | Avoids violent reactions and minimizes product loss during extraction and isolation.[7] |
References
- Qi, T., Luo, G., Xue, H., Su, F., Chen, J., Su, W., Wu, K.-J., & Su, A. (2023). Continuous heterogeneous synthesis of this compound and its machine learning-assisted optimization. Journal of Flow Chemistry, 13(3), 337-346.
- Middleton, W. J., & Carlson, H. D. (1970). This compound Imine. Organic Syntheses, 50, 81.
- Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia.
- Luo, G., et al. (2023). Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. Industrial & Engineering Chemistry Research, 62(16), 6655–6664.
- Qi, T., Luo, G., Xue, H., Su, F., Chen, J., Su, W., Wu, K.-J., & Su, A. (2023). Continuous heterogeneous synthesis of this compound and its machine learning-assisted optimization. Journal of Flow Chemistry.
- N. N. Chuvatkin, et al. (n.d.). Methods for this compound production. Fluorine notes.
- U.S. Patent No. 6,933,413 B2. (2005). Processes for preparation of this compound and its hydrate. Google Patents.
- Bissell, E. R., & Fields, D. B. (1964). This compound. Organic Syntheses, 44, 57.
- Shobe, D. (2020). Why is this compound more prone to hydration forming gemdiols than formaldehyde? Quora.
- ChemEurope. (n.d.). This compound. chemeurope.com.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- De Kimpe, N., et al. (2005). Application of this compound as protecting and activating reagent in solid phase peptide and depsipeptide synthesis. ARKIVOC.
- University of Mississippi. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
- Reddit user discussion. (2022). Problems with wittig reaction. r/Chempros.
- The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems [Video]. YouTube.
- APMonitor.com. (2016). Dynamic Optimization of Catalyzed Reaction [Video]. YouTube.
- University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org.
- The Organic Chemistry Tutor. (2021). Limitation of Friedel-Crafts Reactions [Video]. YouTube.
- National Center for Biotechnology Information. (2005). Survey of Albumin Purification Methods for the Analysis of Albumin-Organic Toxicant Adducts... PubMed.
- National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications.
- ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
- American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles... PubMed Central.
- WIPO. (2011). PROCESS FOR PREPARATION OF this compound MONOHYDRATE. Patentscope.
- Wikipedia contributors. (2024). Chlorine. Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed.
- The Organic Chemistry Tutor. (2024). Synthesis and Reactions of Amines [Video]. YouTube.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Deactivation in Hexafluoroacetone Hydrogenation
Welcome to the technical support center for researchers engaged in the catalytic hydrogenation of hexafluoroacetone (HFA). This guide is designed to provide in-depth, actionable insights into one of the most common experimental challenges: catalyst deactivation. As specialists in the field, we understand that a loss in catalytic activity can compromise yield, selectivity, and project timelines. This document moves beyond simple checklists to explain the underlying mechanisms of deactivation, offering a structured approach to troubleshooting, diagnosis, and prevention.
Section 1: Understanding Common Deactivation Scenarios
Catalyst deactivation manifests in various ways, each pointing toward different underlying causes. This section addresses the most frequent "symptoms" observed during HFA hydrogenation and connects them to specific deactivation mechanisms.
Q1: My catalyst's activity dropped sharply and irreversibly within the first few hours of the reaction. What is the most likely cause?
A1: Rapid and severe activity loss early in a reaction is a classic symptom of catalyst poisoning. [1][2]
Poisoning occurs when molecules in the feed stream bind strongly to the active sites of the catalyst (e.g., the surfaces of Palladium or Platinum nanoparticles), rendering them inaccessible to the HFA reactant.[3] In the context of HFA hydrogenation, the primary suspects for poisoning are halogen-containing species and other common industrial impurities.
-
Causality: The high electronegativity of fluorine in HFA, and the potential for generating halide ions (F⁻ or Cl⁻ from impurities), makes poisoning a significant risk. These ions can chemisorb onto the electron-rich metal surfaces of catalysts like Pd/C or Pt/C, electronically modifying the active sites or simply blocking them.[4][5] This is distinct from slower processes like fouling, as it is a direct chemical inactivation of the catalyst's most active centers.
-
Common Poisons to Investigate:
-
Halides (F⁻, Cl⁻): Traces of hydrofluoric acid (HF) or hydrochloric acid (HCl) in the feedstock can be potent poisons. HCl can be formed if chlorinated hydrocarbons are present as impurities in the HFA feed.[6]
-
Sulfur Compounds: Hydrogen sulfide (H₂S) or thiols, even at ppm levels, are severe poisons for noble metal catalysts.[7][8]
-
Nitrogen Compounds: Amines or ammonia can also act as inhibitors by adsorbing onto active sites through their lone pair of electrons.[9][10]
-
Q2: My catalyst's performance is degrading slowly and steadily over a long run. The activity can be partially restored with treatment. What's happening?
A2: This pattern typically points to fouling or coking.
Fouling is the physical deposition of materials onto the catalyst surface, which blocks pores and active sites.[11][12] Unlike poisoning, which is a chemical interaction with the active site itself, fouling is a mechanical blockage. In hydrogenation reactions, this is often due to the formation of heavy, carbon-rich species, commonly referred to as "coke."
-
Causality: During HFA hydrogenation, side reactions or polymerization of reactants or intermediates can lead to the formation of high-molecular-weight fluorinated polymers or carbonaceous deposits.[5] These deposits physically blanket the catalyst surface and block the entrance to its porous structure, preventing HFA molecules from reaching the active metal sites inside. The process is gradual because it requires the slow accumulation of these deposits.
-
Reversibility: A key indicator of coking is its potential for reversibility. Because coke is primarily carbon-based, it can often be removed by controlled oxidation (burning it off), which restores access to the active sites.[6][13] This is a major difference from irreversible poisoning or thermal sintering.
Q3: I ran my experiment at a higher temperature to increase the reaction rate, but now the catalyst's activity is permanently lower, even under the original conditions. Why?
A3: You are likely observing thermal deactivation, also known as sintering. [14]
Supported metal catalysts, such as Pd/C, derive their high activity from the large surface area provided by very small, highly dispersed metal nanoparticles.[14] Sintering is the process where these small nanoparticles migrate and agglomerate into larger crystals when exposed to high temperatures.
-
Causality: This agglomeration is a thermodynamically driven process that minimizes the high surface energy of small particles. As the particles grow larger, the ratio of surface atoms to total atoms decreases dramatically. Since the surface atoms constitute the active sites, a reduction in their number leads to a proportional and often irreversible loss of catalytic activity.[4][14] For many common hydrogenation catalysts, operating temperatures should be carefully controlled to stay below the threshold where sintering becomes significant, which is often below 300°C for copper-based catalysts and can be a concern for noble metals under harsh conditions.[4] The presence of water or steam can sometimes accelerate this process.[7]
Q4: Analysis of my reaction mixture shows traces of the active metal (e.g., Palladium). What is this phenomenon and how can I be sure it's happening?
A4: This phenomenon is called leaching, where the active metal dissolves from the support into the reaction medium. [15][16]
Leaching represents a direct loss of the catalytic material and is, therefore, an irreversible form of deactivation. It is a known issue for some supported metal catalysts, particularly palladium, in liquid-phase reactions.[16]
-
Causality: Leaching can be promoted by certain species in the reaction medium that can complex with the metal atoms and pull them off the support. Acidic conditions, the presence of complexing agents, or highly polar solvents can facilitate this process. The formation of soluble metal complexes is the root cause.[17]
-
Confirmation: The definitive way to confirm leaching is to analyze the liquid phase of your reaction mixture post-experiment.
-
Protocol:
-
After the reaction, carefully filter the solid catalyst out of the reaction solution.
-
Take a sample of the clear filtrate.
-
Submit the sample for elemental analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) . These techniques are highly sensitive and can detect even ppm or ppb levels of dissolved metal.[1]
-
-
Section 2: The Diagnostic Toolkit: Identifying the Root Cause
A systematic approach is crucial for accurately diagnosing the cause of deactivation. The following workflow and table summarize the key steps and analytical techniques.
Deactivation Diagnosis Workflow
This decision tree illustrates a logical path to pinpointing the deactivation mechanism based on experimental observations and subsequent analysis.
Caption: A workflow for diagnosing the root cause of catalyst deactivation.
Table 1: Summary of Deactivation Mechanisms & Key Indicators
| Deactivation Mechanism | Rate of Activity Loss | Reversibility | Primary Cause | Key Diagnostic Indicator |
| Poisoning | Rapid, often severe | Generally Irreversible[18] | Chemical impurities (halides, S, N)[7] | Presence of poison elements on catalyst surface (XPS, EDX) |
| Coking / Fouling | Gradual, steady decline | Often Reversible[18] | Deposition of carbonaceous material[1] | Mass loss during Temperature-Programmed Oxidation (TPO) |
| Sintering | Temperature-dependent, often permanent | Irreversible | High operating temperatures[4] | Increase in metal particle size (TEM) and loss of surface area (BET)[14] |
| Leaching | Gradual and permanent | Irreversible | Dissolution of active metal[15] | Detection of metal in the reaction filtrate (ICP-MS) |
Table 2: Key Analytical Techniques for Catalyst Characterization
| Technique | Abbreviation | What It Measures | Application in Deactivation Analysis |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical states | Detects surface poisons like F, Cl, S, N and changes in the metal's oxidation state.[3] |
| Temperature-Programmed Oxidation | TPO | Amount and nature of combustible deposits | Quantifies the amount of coke on a catalyst surface.[5] |
| BET Surface Area Analysis | BET | Total surface area and pore size distribution | Measures loss of surface area due to sintering or pore blockage by fouling.[18] |
| Transmission Electron Microscopy | TEM | Direct imaging of catalyst nanoparticles | Visualizes the size and dispersion of metal particles to confirm sintering. |
| Inductively Coupled Plasma - MS | ICP-MS | Trace elemental concentration in liquids | Quantifies the amount of active metal that has leached into the solvent.[1] |
Section 3: Remediation and Prevention
Once the cause of deactivation is understood, the focus shifts to recovery and future prevention.
Q5: Can I regenerate my deactivated catalyst? If so, how?
A5: Regeneration is most feasible for catalysts deactivated by coking. Catalysts deactivated by sintering or leaching are generally considered permanently damaged. Regeneration of poisoned catalysts is highly dependent on the poison and can be very difficult.[5]
This protocol describes a standard procedure for removing carbonaceous deposits via controlled oxidation followed by re-reduction.
-
Safety First: Perform all high-temperature operations in a well-ventilated fume hood or a dedicated tube furnace with proper exhaust.
-
Solvent Removal: After the reaction, filter the catalyst and wash it thoroughly with a clean solvent (e.g., ethanol, ethyl acetate) to remove any residual reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C) until it is a free-flowing powder.
-
Oxidative Treatment (Coke Removal):
-
Place the dried, spent catalyst in a tube furnace.
-
Purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes.
-
Introduce a controlled flow of a dilute oxidizing gas mixture (e.g., 1-5% O₂ in N₂). Caution: Using pure air can cause a rapid, uncontrolled combustion that can sinter the catalyst.
-
Slowly ramp the temperature to a target between 200-300 °C. The optimal temperature depends on the nature of the coke.[13] A TGA analysis of the spent catalyst can help determine the combustion temperature.
-
Hold at this temperature for 2-4 hours, or until CO₂ is no longer detected in the off-gas.
-
Cool the system to room temperature under an inert gas flow.
-
-
Reductive Treatment (Re-activation):
-
The oxidative step will likely form a layer of metal oxide (e.g., PdO) on the nanoparticle surface. To restore catalytic activity, this must be reduced back to the metallic state.
-
Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in N₂).
-
Heat the catalyst to a moderate temperature (e.g., 150-250 °C) and hold for 2-4 hours.
-
Cool to room temperature under an inert atmosphere. The catalyst is now regenerated and should be stored under inert conditions.
-
Caption: Workflow for regenerating a catalyst deactivated by coking.
Q6: What are the most effective strategies to prevent or minimize catalyst deactivation in the first place?
A6: Proactive measures are always more effective and economical than reactive ones.
-
Feedstock Purification: This is the single most critical step, especially for preventing poisoning.[7]
-
Use high-purity HFA.
-
Implement purification beds (e.g., activated carbon, alumina) upstream of your reactor to trap potential poisons like sulfur or chloride compounds before they reach the catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Avoid excessive temperatures that can lead to sintering or increased coking rates. Determine the minimum temperature required for an acceptable reaction rate and maintain it precisely.[4]
-
Pressure Control: Ensure sufficient hydrogen partial pressure. High H₂ concentration can sometimes inhibit coke-forming side reactions.[19]
-
-
Rational Catalyst Selection:
-
Support Material: The choice of support can influence stability. For example, some supports have better thermal stability or can be designed to anchor metal particles more strongly, reducing sintering and leaching.
-
Bimetallic Catalysts: In some applications, adding a second metal (a promoter) can increase resistance to poisoning or coking.
-
-
Reactor Design and Operation: For continuous processes, consider reactor designs like trickle-bed reactors that can maintain good catalyst wetting and minimize hot spots, which can accelerate deactivation.[20] In batch processes, ensure adequate stirring to prevent localized overheating and concentration gradients.
By understanding the fundamental mechanisms behind catalyst deactivation and employing a systematic approach to diagnosis and prevention, researchers can significantly extend the useful life of their catalysts, leading to more robust and reliable results in the synthesis of hexafluoroisopropanol and other valuable fluorochemicals.
References
- Su, Y., Wang, Y., Zhang, H., Chen, J., & Chen, G. (2023). Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. Industrial & Engineering Chemistry Research, 62(16), 6645–6654. [Link]
- Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions.
- Redón, R., Peña, N. G. G., & Crescencio, F. R. (2014). Leaching in metal nanoparticle catalysis. Recent patents on nanotechnology, 8(1), 31–51. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions. BenchChem.
- Wanke, S. E. (1976). The Sintering of Supported Metal Catalysts.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- ChemLingo. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. ChemLingo.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Wang, X., et al. (2020). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
- Butt, J. B. (1984). Catalyst deactivation by coking. Journal of Chemical Technology and Biotechnology. B. Biotechnology, 34(2), 58-70.
- Forzatti, P., & Lietti, L. (1999). Catalyst deactivation.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review.
- Szöllősi, G. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Schwartz, T. J., et al. (2014). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
- Zhang, J., et al. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Leaching in metal nanoparticle catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. Catalysts deactivation by coking (Journal Article) | OSTI.GOV [osti.gov]
- 20. mdpi.com [mdpi.com]
Byproduct formation in the synthesis of hexafluoroacetone
Welcome to the technical support guide for the synthesis of hexafluoroacetone (HFA). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of HFA synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
This compound ((CF₃)₂CO) is a highly reactive, nonflammable gas with a musty odor, widely used as a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and fluorinated polymers like hexafluoroisopropanol (HFIP).[1][2][3] Its powerful electrophilicity, driven by the six electron-withdrawing fluorine atoms, makes it highly susceptible to nucleophilic attack, notably by water to form a stable gem-diol hydrate.[1] This reactivity is central to both its utility and the challenges encountered during its synthesis, where side reactions can lead to a variety of byproducts.
This guide is structured to provide direct, actionable advice through a troubleshooting section and a comprehensive FAQ.
Troubleshooting Guide: Common Issues & Corrective Actions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is analyzed for its probable cause, and a step-by-step resolution is provided.
Issue 1: Incomplete Halogen Exchange in the Swarts-Type Reaction
Symptoms:
-
Low yield of this compound.
-
GC-MS analysis of the crude product shows significant peaks corresponding to chloropentafluoroacetone (CClF₂COCF₃) and/or dichlorotetrafluoroacetone (CClF₂COCClF₂).
Probable Causes:
-
Insufficient Fluorinating Agent: The molar ratio of hydrogen fluoride (HF) to hexachloroacetone ((CCl₃)₂CO) is too low for complete chlorine-fluorine exchange.
-
Catalyst Deactivation: The chromium-based catalyst (e.g., Cr₂O₃) has lost activity due to coking, poisoning, or changes in its surface chemistry.[4]
-
Suboptimal Reaction Temperature: The temperature in the catalytic bed is too low to drive the final stages of fluorination, which require higher energy.[4][5]
Corrective Actions:
-
Verify Stoichiometry: Ensure the feed ratio of anhydrous HF to hexachloroacetone is sufficient. Industrial processes often use a molar excess of HF to drive the reaction to completion.[1]
-
Optimize Temperature Profile: For multi-zone reactors, ensure the temperature gradient is correctly established. Later zones of the catalyst bed often require higher temperatures (e.g., 280-340°C) to replace the final chlorine atoms.[4]
-
Catalyst Regeneration/Reactivation:
-
If coking is suspected, a controlled air or oxygen burn-off procedure may be necessary.
-
Re-fluorination of the catalyst surface can sometimes restore activity. A common activation procedure involves treating the catalyst with a mixture of HF and a chlorofluorocarbon at elevated temperatures (300-400°C).[5]
-
-
Monitor Feed Purity: Impurities in the hexachloroacetone or HF feed can act as catalyst poisons. Ensure starting materials meet the required purity specifications.
Issue 2: Formation of Perfluoropolyethers (PFPEs) during HFPO Isomerization
Symptoms:
-
Reduced yield of HFA.
-
Presence of high-boiling, viscous liquid byproducts in the reactor or collection trap.
-
Complex mixture observed in the high-mass range of the mass spectrum.
Probable Causes:
-
Presence of Nucleophilic Initiators: Trace amounts of fluoride ions (F⁻), often from the catalyst or impurities, can initiate the anionic ring-opening oligomerization of hexafluoropropylene oxide (HFPO).[6]
-
Inappropriate Catalyst: While Lewis acids are required for the isomerization, some can also promote oligomerization if not chosen or handled correctly. Antimony pentafluoride (SbF₅) is effective but must be used under controlled conditions.[4][7]
-
Excessively Long Residence Time: Allowing HFPO to remain in contact with the catalyst for extended periods can favor the slower oligomerization pathway over the desired isomerization.
Corrective Actions:
-
Ensure Anhydrous Conditions: Moisture can react with catalysts and generate species that initiate side reactions. Thoroughly dry all reagents and apparatus.
-
Select Appropriate Catalyst and Support: For continuous processes, using a supported catalyst (e.g., SbF₅ on an inert solid) can help control reactivity.[7][8] Titanium oxide-based catalysts have also been shown to give high selectivity with minimal byproduct formation.[9]
-
Optimize Flow Rate and Temperature: In a flow reactor, increase the flow rate of gaseous HFPO to reduce contact time with the catalyst. Maintain the temperature within the optimal range for isomerization (typically 10-200°C for SbF₅ systems) to disfavor side reactions.[7]
-
Product Removal: Continuously remove HFA from the reactor as it is formed. This shifts the equilibrium and prevents the product from participating in subsequent reactions.[7]
Issue 3: Acidic Impurities in the Final Product
Symptoms:
-
The final HFA product (often handled as its hydrate) is highly corrosive.
-
Aqueous washes of the product are strongly acidic (low pH).
-
Ion chromatography reveals the presence of HF, trifluoroacetic acid, or pentafluoropropionic acid.[9]
Probable Causes:
-
Carryover of HF: Incomplete removal of excess hydrogen fluoride from the halogen exchange process.
-
Oxidative Cleavage: In syntheses involving the oxidation of hexafluoropropylene (HFP), over-oxidation or side reactions can lead to the formation of trifluoroacetyl fluoride (CF₃COF).[4] This acyl fluoride readily hydrolyzes to trifluoroacetic acid.
-
Hydrolysis of Byproducts: Byproducts from HFPO isomerization, such as pentafluoropropionyl fluoride, can hydrolyze to form pentafluoropropionic acid.[9]
Corrective Actions:
-
Aqueous Absorption and Neutralization: The most common purification method involves absorbing the crude gaseous HFA into water to form HFA hydrate.[9][10]
-
Selective Decomposition of Impurities: Chlorofluoroacetone hydrates are less stable than HFA hydrate. Adding an alkali metal or alkaline earth metal compound can selectively decompose these impurities.[10][11]
-
Distillation: After neutralization, the purified HFA hydrate can be recovered via distillation.[9]
-
Dehydration: To obtain anhydrous HFA, the purified hydrate is treated with a strong dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide, followed by careful low-temperature distillation.[1][12]
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis routes for this compound?
The primary industrial methods for producing HFA are:
-
Halogen Exchange of Hexachloroacetone: This process involves the gas-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride over a chromium-based catalyst. It is a robust and scalable method.[1][4][13]
-
Isomerization of Hexafluoropropylene Oxide (HFPO): HFPO is catalytically rearranged to HFA using Lewis acids. This method can achieve very high yields and purity when optimized.[1][6][14]
-
Catalytic Oxidation of Hexafluoropropylene (HFP): HFP is oxidized with oxygen over catalysts, such as platinum group metals on carbon or fluorinated alumina, to produce HFA.[4][15]
Q2: Why is HFA often isolated as a hydrate? What is its significance?
This compound is a powerful electrophile and reacts readily and exothermically with water to form a highly stable gem-diol, hexafluoropropane-2,2-diol, commonly called HFA hydrate ((CF₃)₂C(OH)₂).[1] The equilibrium constant for this hydration is very large (Keq ≈ 10⁶ M⁻¹), in stark contrast to acetone where hydration is unfavorable.[1]
This property is significant for several reasons:
-
Safety and Handling: The hydrate is a stable, crystalline solid or liquid (depending on the water content), making it much easier and safer to store and handle than the toxic, reactive gas.[3]
-
Purification: The formation of the hydrate is a cornerstone of purification. Crude HFA gas can be bubbled through water, which captures the HFA and allows non-reactive impurities to be vented. The resulting aqueous solution can then be treated to remove acidic and unstable byproducts before recovering the pure HFA.[9][10]
-
Reactivity: The hydrate behaves differently from anhydrous HFA. For reactions requiring the anhydrous ketone, the hydrate must first be dehydrated.[1]
Q3: Which analytical techniques are best for identifying byproducts in HFA synthesis?
A combination of techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying and quantifying volatile byproducts, such as incompletely fluorinated acetones (e.g., chloropentafluoroacetone), unreacted starting materials, and other side products like trifluoroacetyl fluoride.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups. The strong C=O stretch of HFA (around 1800 cm⁻¹) is a key diagnostic peak. Acyl fluorides and carboxylic acids will have distinct carbonyl absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for identifying different fluorine-containing species. The chemical shifts and coupling patterns provide detailed structural information about the desired product and any fluorinated byproducts.
-
Ion Chromatography: This is the preferred method for quantifying non-volatile ionic impurities, such as F⁻, Cl⁻, trifluoroacetate, and pentafluoropropionate, especially after the crude product has been absorbed into an aqueous solution.[9]
Q4: How can I minimize byproduct formation in the laboratory-scale synthesis from hexafluoropropylene and sulfur?
This method proceeds via the formation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which is then oxidized.[3][16] To ensure a clean reaction:
-
Use Dry Reagents: The initial reaction is sensitive to moisture. Use dry dimethylformamide (DMF) as the solvent and ensure the potassium fluoride catalyst is anhydrous.[16]
-
Control Temperature: The initial reaction between HFP and sulfur is exothermic. Maintain the temperature around 40-55°C to prevent side reactions.[16]
-
Efficient Stirring: Good agitation is crucial to ensure efficient gas-liquid mass transfer as HFP is bubbled into the reaction mixture.[16]
-
Purification of Intermediate: Purify the dithietane intermediate by distillation before proceeding to the oxidation step. This removes any byproducts from the first stage.[16]
-
Controlled Oxidation: During the final oxidation step to HFA, control the addition of the oxidizing agent and the reaction temperature to avoid over-oxidation or decomposition.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate key pathways.
Diagram 1: Major Synthesis Routes to this compound
Caption: Key industrial pathways for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low HFA Yield
Caption: A logical workflow for diagnosing and resolving low HFA yield.
Summary of Common Byproducts and Synthesis Routes
| Synthesis Route | Starting Material(s) | Common Byproducts | Reference(s) |
| Halogen Exchange | Hexachloroacetone, HF | Chloropentafluoroacetone, Dichlorotetrafluoroacetone | [4] |
| HFPO Isomerization | Hexafluoropropylene Oxide | Perfluoropolyethers (PFPEs), Trifluoroacetyl fluoride, Pentafluoropropionyl fluoride | [4][6][9] |
| HFP Oxidation | Hexafluoropropylene, O₂ | Trifluoroacetyl fluoride, Octafluoropropane, CO₂ | [4] |
| Direct Fluorination | Acetone, F₂ | Partially fluorinated acetones, Carbonyl fluoride | [4] |
References
- Wikipedia. (n.d.). This compound.
- Fluorine notes. (n.d.). Methods for this compound production.
- Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
- Google Patents. (1983). US4386223A - Method of purifying this compound containing chlorofluoroacetones.
- Organic Syntheses. (n.d.). This compound.
- Google Patents. (2005). US6933413B2 - Processes for preparation of this compound and its hydrate.
- Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e8.
- MDPI. (n.d.). Direct Epoxidation of Hexafluoropropene Using Molecular Oxygen over Cu-Impregnated HZSM-5 Zeolites.
- chemeurope.com. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of this compound by Catalytic Oxidation of Hexafluoropropylene.
- WIPO Patentscope. (n.d.). 4544772 Method of purifying this compound hydrate.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Google Patents. (1986). US4579974A - Catalytic process for the preparation of this compound.
- ResearchGate. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- ResearchGate. (n.d.). HFA preparation methods. HFA, this compound.
- Wikipedia. (n.d.). Hexafluoropropylene oxide.
- Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- Google Patents. (1982). EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to this compound.
- ResearchGate. (n.d.). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides.
- European Patent Office. (1982). EP 0046309 A1 - A process for the isomerization of hexafluoropropylene oxide to this compound.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. This compound [chemeurope.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. US4579974A - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 7. EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to this compound - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]
- 10. US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Hexafluoroacetone (HFA) Reaction Safety
A Guide to Understanding and Controlling Exothermicity
Welcome to the technical support center for researchers working with hexafluoroacetone (HFA). As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to handle the unique challenges posed by this highly reactive molecule. The extreme electrophilicity of HFA, driven by its geminal trifluoromethyl groups, makes it a powerful building block but also presents a significant risk of highly exothermic reactions.[1][2]
This guide is structured as a series of questions and answers to directly address the issues you may encounter. We will move from fundamental principles to proactive control strategies, troubleshooting, and emergency procedures.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity and hazards of HFA.
Q1: What makes reactions with this compound so exothermic?
A: The primary reason lies in the molecular structure of HFA, (CF₃)₂CO. The two trifluoromethyl (-CF₃) groups are extremely powerful electron-withdrawing groups. This effect polarizes the carbonyl bond (C=O) to an exceptional degree, making the carbonyl carbon highly electron-deficient and thus, a potent electrophile.[1][2]
When a nucleophile (e.g., an amine, alcohol, or even water) attacks this carbon, a very stable carbon-nucleophile bond is formed. The high stability of the resulting product releases a significant amount of energy as heat (enthalpy of reaction). This is evident in its vigorous reaction with water to form a stable, acidic hydrate, a reaction for which the equilibrium constant is vastly more favorable than for acetone.[1]
Q2: What are the primary factors that influence the rate of heat generation?
A: Several factors dictate the rate and magnitude of the exotherm. Controlling these is the key to a safe experiment:
-
Nucleophile Reactivity: A more potent nucleophile will react faster, generating heat more quickly. For example, a primary amine will typically produce a more aggressive exotherm than a sterically hindered alcohol.
-
Concentration: Higher concentrations of reactants lead to more reaction events per unit of time, accelerating heat generation.
-
Addition Rate: The rate at which you add HFA (or the nucleophile) is a direct control lever. A slow, controlled addition allows the cooling system to dissipate the heat as it is generated.
-
Temperature: Reaction kinetics are highly temperature-dependent. Higher initial temperatures will lead to a faster reaction rate and, consequently, a faster rate of heat release.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where reactant concentrations are high, leading to a rapid temperature increase that can initiate a runaway reaction.
-
Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a high heat capacity can absorb more energy for a given temperature rise, while a high boiling point provides a larger operating window before boil-off, which can lead to a dangerous pressure increase.
Q3: What are the early warning signs of a thermal runaway event?
A: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system. This leads to an accelerating cycle of temperature increase. Be vigilant for these signs:
-
Unexpected Temperature Rise: A deviation from the expected temperature profile, especially a rate of increase that is accelerating. Modern temperature monitoring systems are essential for early detection.[3][4]
-
Pressure Increase: In a closed or semi-closed system, a sudden increase in pressure is a critical warning sign. This can be due to the vaporization of the solvent or the generation of gaseous byproducts.
-
Change in Viscosity or Color: While not always reliable, a sudden change in the appearance of the reaction mixture can indicate a change in the reaction pathway or the onset of decomposition.
-
Gas Evolution (Venting): Uncontrolled bubbling or venting from the reactor is a clear sign that the reaction is exceeding the capacity of the condenser and pressure is building.
Section 2: Proactive Control & Hazard Assessment
Proper planning is the most effective safety tool. This section focuses on assessing hazards before you begin your experiment.
Q4: How should I approach a thermal hazard assessment for a new HFA reaction?
A: A systematic approach is crucial. The goal is to understand the potential energy output of your reaction and ensure you can manage it.
`dot graph HazardAssessmentWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="New HFA Reaction Concept", fillcolor="#F1F3F4", fontcolor="#202124"]; LitReview [label="Literature & Thermodynamic Data Review\n(Estimate ΔHrxn)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calorimetry [label="Reaction Calorimetry (RC1, THT-μRC)\n(Measure Heat Flow & Adiabatic Potential)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Analyze Data:\n- Max Heat Flow (q_max)\n- Adiabatic Temp Rise (ΔT_ad)", fillcolor="#F1F3F4", fontcolor="#202124"]; CoolingCheck [label="Is q_max < Cooling Capacity (UA(T_proc - T_cool))?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TadCheck [label="Is Max Temp (T_proc + ΔT_ad) < T_decomposition?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Scale-Up Evaluation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify [label="Modify Process:\n- Lower Concentration\n- Slower Addition\n- Different Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="HALT: Unsafe Process", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> LitReview; LitReview -> Calorimetry; Calorimetry -> DataAnalysis; DataAnalysis -> CoolingCheck; CoolingCheck -> TadCheck [label="Yes"]; CoolingCheck -> Modify [label="No"]; TadCheck -> Proceed [label="Yes"]; TadCheck -> Modify [label="No, but close"]; TadCheck -> Stop [label="No, significant risk"]; Modify -> Calorimetry [label="Re-evaluate"]; } ` Caption: Decision workflow for thermal hazard assessment of HFA reactions.
Q5: What is the role of reaction calorimetry and why is it essential for scale-up?
A: Reaction calorimetry is the accepted industry technique for gathering quantitative data on the heat produced by a chemical reaction.[5] Instruments like a Mettler-Toledo RC1 or a THT-μRC measure the heat flow in real-time under controlled conditions.[5]
This is not just an academic exercise; it is critical for safe scale-up for two reasons:
-
Quantifies Heat Generation: It provides the rate of heat evolution (in W/kg), allowing you to directly compare the reaction's demands with the cooling capacity of your intended reactor.
-
Determines Adiabatic Potential: It allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in a worst-case scenario (total loss of cooling). If this temperature exceeds the decomposition temperature of your reactants or solvent, you have a potentially catastrophic situation.
Without this data, scaling up an HFA reaction is a high-risk gamble.
Q6: How can continuous flow chemistry mitigate the risks of HFA reactions?
A: Continuous flow chemistry is an increasingly adopted technology for managing highly exothermic and hazardous reactions, including the hydrogenation of HFA.[6][7][8] Its advantages over traditional batch processing are significant:
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation. This prevents the buildup of heat that can lead to a runaway.[6][9]
-
Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone. This inherently minimizes the potential hazard if a failure does occur.[3][6]
-
Precise Control: Flow reactors allow for exact control over residence time, stoichiometry, and temperature, leading to more consistent and safer processing.[9]
For many HFA applications, especially at an industrial scale, flow chemistry is the preferred and safer method.[7][8]
Section 3: Troubleshooting Guide
Even with careful planning, unexpected events can occur. This guide provides a logical framework for response.
Q7: My reaction temperature is spiking above the set point. What should I do?
A: Immediate and calm action is required. Follow this decision tree.
`dot graph TempSpikeTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Spike [label="Temperature Spike Detected!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="1. Stop Reagent Addition IMMEDIATELY", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="2. Maximize Cooling\n(Full flow to jacket, add dry ice to bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Is temperature decreasing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable [label="Situation Controlled.\nMonitor until stable.\nInvestigate cause post-mortem.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="3. Prepare for Emergency Quench\n(Have quenching agent ready)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check2 [label="Is temperature still rising rapidly?\nApproaching solvent boiling point?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Execute Emergency Quench\n(Add quenching agent slowly)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="5. Evacuate & Alert Safety Personnel", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Spike -> Step1; Step1 -> Step2; Step2 -> Check1; Check1 -> Stable [label="Yes"]; Check1 -> Step3 [label="No"]; Step3 -> Check2; Check2 -> Step4 [label="Yes"]; Check2 -> Stable [label="No, but holding steady"]; Step4 -> Step5; } ` Caption: Troubleshooting logic for a reaction temperature spike.
Section 4: Standard Operating Protocols
This section provides detailed, step-by-step methodologies for key safety procedures.
Protocol 1: Safe Quenching of a Small-Scale (<100 mL) HFA Reaction Mixture
This protocol is for neutralizing a reaction mixture that contains unreacted HFA. The principle is to use a sequence of quenching agents, from least reactive to most reactive, to control the exotherm.[10][11][12]
Materials:
-
Reaction flask containing HFA mixture, under an inert atmosphere (Nitrogen or Argon).
-
Large ice-water bath.
-
Addition funnel or syringe pump.
-
Quenching agents: Isopropanol, Methanol, Water (all de-gassed).
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses, face shield, appropriate gloves.[13][14]
Procedure:
-
Preparation: Ensure the reaction flask is securely clamped in a well-ventilated fume hood. Place the flask in the ice-water bath and cool the contents to 0-5 °C with stirring.[10][12]
-
Initial Quench (Isopropanol): Slowly add isopropanol via the addition funnel or syringe pump. Isopropanol is less reactive than water and will control the initial, most vigorous part of the quench.[10][11]
-
Causality: Using a less reactive alcohol first moderates the rate of heat generation, preventing a violent exotherm that would occur with direct water addition.
-
-
Monitor Temperature: Carefully monitor the internal temperature. The addition rate should be controlled to keep the temperature below 20 °C. If the temperature rises quickly, stop the addition immediately.
-
Intermediate Quench (Methanol): Once the addition of isopropanol no longer produces a noticeable exotherm, switch to adding methanol. Methanol is more reactive and will consume any remaining, less accessible HFA.
-
Final Quench (Water): After the methanol addition is complete and no exotherm is observed, you can begin the slow, dropwise addition of water. Be extremely cautious during the initial water addition, as it can still react violently with pockets of unreacted material.[12]
-
Final Stir: Once the water addition is complete and the exotherm has subsided, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the quench is complete.
-
Disposal: Neutralize the solution if necessary and dispose of it according to your institution's hazardous waste procedures.
`dot graph QuenchingSequence { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="Unreacted HFA Mixture\n(0-5 °C, Inert Atm.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench1 [label="Slowly Add\nIsopropanol", fillcolor="#FBBC05", fontcolor="#202124"]; Quench2 [label="Slowly Add\nMethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Quench3 [label="CAUTIOUSLY Add\nWater", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Fully Quenched\nMixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Quench1 [label="Control initial exotherm"]; Quench1 -> Quench2 [label="After exotherm subsides"]; Quench2 -> Quench3 [label="After exotherm subsides"]; Quench3 -> End [label="Ensure complete neutralization"]; } ` Caption: Sequential logic for safely quenching HFA reactions.
Data Summary Table
| Property | Value | Source |
| Chemical Formula | C₃F₆O | [1][15] |
| Molar Mass | 166.02 g/mol | [1][15][16] |
| Boiling Point | -28 °C (-18 °F) at 760 mmHg | [1][15][16][17] |
| Melting Point | -129 °C (-188 °F) | [1][15][16][17] |
| Vapor Pressure | 5.8 atm at 20 °C | [1][16][17] |
| Vapor Density | 5.76 (Air = 1) | [15][16] |
| Water Solubility | Reacts vigorously | [1][2][15][16] |
| Appearance | Colorless gas with a musty odor | [1][15][17] |
Table 1: Key physicochemical properties of this compound (HFA).
References
- This compound. PubChem - NIH. [Link]
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Continuous heterogeneous synthesis of this compound and its machine learning-assisted optimization.
- This compound.
- This compound HAZARD SUMMARY. NJ.gov. [Link]
- Control Strategies For Managing Exothermic Reactions In Flow.
- Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. IEEE Xplore. [Link]
- This compound. Wikipedia. [Link]
- This compound. chemeurope.com. [Link]
- Monitoring for Thermal Runaways Due to Exothermic Reactions. Moore Industries. [Link]
- This compound. Organic Syntheses Procedure. [Link]
- ICSC 1057 - this compound. Inchem.org. [Link]
- Common Standard Operating Procedure. University of Notre Dame. [Link]
- Protocol for quenching reactive chemicals. EPFL. [Link]
- 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST WebBook. [Link]
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety - Princeton University. [Link]
- Reaction Calorimetry Testing.
- UTA-507: Hess's Law and Calorimetry (Chem1441). YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. Monitoring for Thermal Runaways Due to Exothermic Reactions [miinet.com]
- 5. fauske.com [fauske.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. epfl.ch [epfl.ch]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. nj.gov [nj.gov]
- 14. echemi.com [echemi.com]
- 15. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. This compound | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in Hexafluoroacetone
Welcome to the Technical Support Center for the analysis of Hexafluoroacetone (HFA). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity of HFA in their work. This compound is a critical fluorinated intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Given its high reactivity and the stringent purity requirements for its applications, accurate detection and quantification of impurities are paramount.
A key characteristic of HFA is its reactivity with water, readily forming stable hydrates such as this compound trihydrate (C₃H₆F₆O₄), a common commercial form.[2][3][4] This property must be considered during sample handling and analysis, as the presence of water can alter the chemical form of the analyte and potentially introduce impurities. This guide provides detailed methodologies, frequently asked questions (FAQs), and troubleshooting advice for the primary analytical techniques used in HFA impurity profiling.
Section 1: General FAQs & Common Impurities
This section addresses high-level questions that are common when beginning the analysis of this compound.
Q1: What are the most common impurities found in this compound?
Impurities in HFA typically originate from its manufacturing process, which often involves the isomerization of hexafluoropropylene oxide.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as hexafluoropropylene oxide.
-
Isomers and Byproducts: Compounds formed during synthesis, for instance, chlorofluoroacetones, may be present if chlorinated precursors are used.[5]
-
Related Fluorinated Compounds: Hexafluoropropene can be a process-related impurity.[2]
-
Hydrates: While often the desired product, different hydrate forms (monohydrate, sesquihydrate, trihydrate) can coexist if water content is not controlled.[3]
Q2: How does the hydration of HFA affect impurity analysis?
This compound gas reacts vigorously with water to form a stable trihydrate, which is a liquid at room temperature.[2][3] This is crucial for several reasons:
-
Sample Integrity: You must know which form of HFA you are analyzing (anhydrous gas or a specific hydrate). The choice of analytical method and sample preparation depends on this. For example, direct injection of a hydrate into a hot GC inlet may cause degradation or changes in the sample.
-
Method Selection: For the non-volatile hydrate forms, techniques like headspace GC or derivatization might be necessary to analyze the HFA and its volatile impurities.
-
Quantification: The molecular weight differs significantly between anhydrous HFA (166.02 g/mol ) and its trihydrate (220.07 g/mol ).[2][6] All quantitative calculations must use the correct molecular weight for the form being analyzed to ensure accuracy.
Q3: What are the primary analytical techniques for HFA impurity analysis?
The most effective methods leverage the unique chemical properties of HFA and its potential impurities:
-
Gas Chromatography (GC): Ideal for separating volatile impurities and quantifying the purity of anhydrous HFA.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying unknown volatile impurities by providing structural information.[8][9]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific and powerful technique for identifying and quantifying fluorinated compounds without the need for extensive sample separation.[10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid screening tool used to identify functional groups and detect the presence of impurities that are chemically different from HFA.[13][14]
Section 2: Gas Chromatography (GC) Analysis
Principle: Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A carrier gas moves the volatilized sample through the column, and compounds elute at different times (retention times) based on their physicochemical properties, allowing for separation and quantification, typically with a Flame Ionization Detector (FID).
Experimental Protocol: GC-FID for Purity Assay
This protocol is adapted from established methods for HFA analysis and is suitable for determining the purity by area normalization.[1][7]
-
Sample Preparation:
-
For anhydrous HFA (gas): Use a gas-tight syringe to draw a known volume (e.g., 0.1–1.0 mL) for direct injection.[1]
-
For HFA hydrates (liquid): A headspace approach is recommended to analyze volatile components. Equilibrate a known amount of the liquid sample in a sealed headspace vial at a controlled temperature (e.g., 80°C) before sampling the vapor phase.[15]
-
-
Instrumentation and Conditions:
-
Set up a Gas Chromatograph (e.g., Agilent 7890B or equivalent) equipped with an FID.[1]
-
Configure the instrument with the parameters outlined in the table below.
-
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | Non-polar column (e.g., DB-1, HP-5) | Non-polar columns separate compounds primarily by boiling point, which is effective for resolving HFA from many common, less-polar impurities. |
| Carrier Gas | High-Purity Nitrogen or Helium | Inert gases that facilitate compound transport without reacting with the sample. Nitrogen is cost-effective.[1] |
| Flow Rate | 0.8–1.5 mL/min | This flow rate provides a good balance between analysis speed and separation efficiency for this type of application. |
| Inlet Temperature | 100–140°C | Must be high enough to ensure rapid vaporization of HFA (BP: -26°C) and its impurities without causing thermal degradation.[1][16] |
| Split Ratio | 30:1 to 100:1 (e.g., 50:1) | A split injection prevents column overloading when analyzing a high-concentration sample, ensuring sharp, symmetrical peaks.[1] |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 20°C/min to 180°C, hold 5 min | An initial hold allows for the elution of very volatile components. The temperature ramp is necessary to elute higher-boiling impurities in a reasonable time.[1] |
| Detector | Flame Ionization Detector (FID) | FID offers excellent sensitivity for organic compounds and is robust for routine quality control. |
| Detector Temp. | 250–300°C | Kept high to prevent condensation of eluted compounds and ensure a stable signal.[1] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
Purity (%) = (Area of HFA Peak / Total Area of All Peaks) x 100[1]
-
-
Workflow for GC Impurity Analysis
Caption: Logical flow from NMR data to impurity structure.
¹⁹F NMR Troubleshooting Guide (Q&A)
Q: My signal-to-noise (S/N) ratio is poor. A: This can be due to low sample concentration or suboptimal acquisition parameters.
-
Causality: Not enough signal is being collected relative to the background noise.
-
Solution:
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Increase Number of Scans: Double the number of scans to increase the S/N by a factor of √2.
-
Check Probe Tuning: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency. An untuned probe will result in significant sensitivity loss.
-
Q: How can I be sure of my chemical shift assignments for unknown impurities? A: Definitive assignment requires more than just a 1D ¹⁹F spectrum.
-
Causality: A single ¹⁹F chemical shift provides limited structural information on its own.
-
Solution:
-
2D NMR Experiments: Perform 2D correlation experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HETCOR. These experiments reveal which protons or carbons are directly bonded to or near the fluorine atoms, providing definitive structural connectivity. [12] 2. Use Databases: Compare observed shifts to spectral databases for fluorinated compounds.
-
Spiking Studies: If you have a reference standard for a suspected impurity, add a small amount to your NMR tube and see if the signal for the unknown increases.
-
Section 5: Method Validation Principles
To ensure that your analytical methods produce reliable and accurate data, they must be validated. [17][18]Validation demonstrates that a method is suitable for its intended purpose. [19][20]Key validation parameters, as recommended by the International Council for Harmonisation (ICH), are summarized below. [21]
| Validation Parameter | Purpose | How It's Assessed for Impurity Methods |
|---|---|---|
| Specificity | To ensure the method can unequivocally measure the analyte in the presence of other components like impurities or degradants. [17] | Analyze a placebo (matrix without HFA) and spiked samples to demonstrate that impurities are well-resolved from the main component and each other. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified. | Determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be reliably detected (e.g., S/N ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing samples with known low concentrations and establishing the minimum level for reliable measurement (e.g., S/N ratio of 10:1). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the impurity. | Analyze a series of standards at different concentrations (e.g., 5 levels from LOQ to 120% of the specification limit) and perform a linear regression. |
| Accuracy | The closeness of the test results to the true value. | Determined by analyzing a sample matrix spiked with a known amount of the impurity standard and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at three levels: Repeatability (same lab, same day), Intermediate Precision (same lab, different days/analysts), and Reproducibility (between labs). |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. [19] | The range is typically from the LOQ to 120% of the specified impurity limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like flow rate, oven temperature, or mobile phase composition and observe the effect on the results. |
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). University of Minnesota.
- Method for analyzing and measuring this compound content. (2022).
- NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments.
- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2021).
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry.
- Validation of Impurity Methods, Part II. (2014).
- Determination of Hexachloroacetone and this compound in Industrial Wastew
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- GC Troubleshooting: Common Issues & How to Fix Them. (2025). Lab Manager.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- GC Troubleshooting. (n.d.). Stepbio.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- Method for analyzing and determining content of this compound. (2020).
- Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.).
- This compound(684-16-2)IR1. (n.d.). ChemicalBook.
- Method for detecting content of this compound trihydrate. (2024).
- Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting. (n.d.). Lambda Solutions.
- This compound trihydr
- Bridging Analytical Gaps: Identification of GC/MS Impurities
- Method of purifying this compound hydrate. (n.d.).
- This compound. (n.d.).
- This compound. (n.d.). Organic Syntheses.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). The Hong Kong University of Science and Technology.
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.).
- FTIR - A Helpful Tool to Determine Chemical Composition. (n.d.). Pacific BioLabs.
- This compound. (n.d.).
- Analytical Strategies for Monitoring Residual Impurities. (2011).
- Gas-chromatographic headspace analysis. (2025). Publisso.
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.).
- Analytical Sample Preparation E-book. (n.d.).
- This compound. (n.d.). Centers for Disease Control and Prevention.
- HAZARD SUMMARY: this compound. (1999). New Jersey Department of Health.
- 684-16-2 | CAS D
Sources
- 1. CN111579669B - Method for analyzing and measuring this compound content - Google Patents [patents.google.com]
- 2. This compound trihydrate | 34202-69-2 [chemicalbook.com]
- 3. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. This compound(684-16-2) IR Spectrum [m.chemicalbook.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. series.publisso.de [series.publisso.de]
- 16. 684-16-2 | CAS DataBase [m.chemicalbook.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. wjarr.com [wjarr.com]
- 21. fda.gov [fda.gov]
Technical Support Center: Hexafluoroacetone (HFA) Reactor Material Compatibility
Welcome to the technical support guide for handling hexafluoroacetone (HFA). This resource is designed for our partners in research, scientific discovery, and drug development. This compound is a uniquely reactive and valuable building block, but its properties demand rigorous attention to equipment selection to ensure both personnel safety and experimental integrity. This guide provides in-depth answers to common material compatibility questions and offers troubleshooting workflows for issues you may encounter.
The primary challenge in handling HFA is its extreme reactivity with protic substances, especially water. Anhydrous HFA is significantly less corrosive than its hydrated form. HFA is a hygroscopic gas that reacts vigorously with moisture to form a stable, highly acidic hydrate ((CF₃)₂C(OH)₂).[1][2][3][4][5] This acidic hydrate is aggressive towards many common laboratory materials, including glass and most metals.[1][3][6] Therefore, the core principle of successful HFA experimentation is the stringent exclusion of moisture from the entire reactor system.
Section 1: Frequently Asked Questions (FAQs) - Material Selection
This section addresses the most common initial questions researchers have when designing an experimental setup for HFA.
Q1: What are the primary considerations when selecting a metal for an HFA reactor?
A1: The choice of metal is dictated by the need to prevent corrosion from HFA hydrate.
-
Highly Recommended: High-nickel alloys such as Hastelloy® C-276 and other C-series alloys are the preferred materials for HFA service, especially under elevated temperatures and pressures. Their high resistance to acidic and chloride-containing media provides a robust defense against corrosion.
-
Conditionally Suitable: Stainless Steel 316L (SS316L) and 304L (SS304L) can be used successfully, but this is entirely conditional on maintaining a scrupulously anhydrous and acid-free environment. The presence of even trace moisture will lead to the formation of HFA hydrate and subsequent acid attack. A study on similar fluorinated compounds found that 304 stainless steel had significantly lower corrosion rates than aluminum or carbon steel.[7]
-
Not Recommended: Aluminum alloys , carbon steel , brass , zinc , and tin are not suitable.[7][8] HFA hydrate readily attacks these materials, often generating flammable hydrogen gas in the process.[8]
Q2: Which polymers and plastics are safe to use for reactor components, liners, and tubing with HFA?
A2: Polymer selection should focus on fluorinated polymers due to their inherent chemical inertness.
-
Excellent: Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) are the gold standards for HFA compatibility. Their fully fluorinated backbones make them inert to HFA and its hydrate across a wide temperature range.
-
Good: Polyether ether ketone (PEEK) and Polyvinylidene fluoride (PVDF) offer good resistance and may be suitable for specific components, though they should be tested for your specific operating conditions.
-
Not Recommended: Avoid common plastics like Polypropylene (PP), Polyethylene (PE), and Polyvinyl Chloride (PVC). These materials can degrade, swell, or leach additives and plasticizers, leading to experimental contamination and potential equipment failure.[9]
Q3: What are the correct elastomer choices for gaskets, O-rings, and seals?
A3: Seal integrity is critical for safety and maintaining an inert atmosphere. This is not an area to compromise.
-
Excellent: Perfluoroelastomers (FFKM) , sold under trade names like Kalrez® or Chemraz® , are the best choice. They combine the chemical resistance of PTFE with the flexibility of an elastomer, providing the most reliable long-term sealing in aggressive HFA environments.[10]
-
Conditional/Limited Use: Fluoroelastomers (FKM) , such as Viton® , may be used in less demanding, room-temperature applications. However, they can exhibit moderate swelling and property degradation upon prolonged exposure or at elevated temperatures and must be carefully validated for your specific process.[10]
-
Not Recommended: Do not use general-purpose elastomers such as EPDM , Silicone , Buna-N (Nitrile) , or Neoprene . These materials will be rapidly attacked by HFA, leading to seal failure, leaks, and hazardous conditions.
Q4: Is it acceptable to use a glass-lined reactor for reactions involving HFA?
A4: No, this is strongly discouraged. The reaction of HFA with trace moisture forms an acidic hydrate that aggressively attacks silicates, which are the primary component of glass.[1][3][8] This will lead to the etching of the glass lining, compromising the reactor's integrity and contaminating the reaction mixture with silicon fluorides.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during HFA experiments.
Issue 1: Premature Corrosion or Pitting in a Stainless Steel Reactor
-
Symptoms: You observe discoloration, unexpected etching on reactor walls or impellers, or your product analysis shows contamination with iron, chromium, or nickel ions.
-
Root Cause Analysis: The most probable cause is a breach in the anhydrous protocol. Trace moisture has entered the reactor, leading to the in-situ generation of corrosive HFA hydrate.[1][3][4]
-
Resolution Workflow:
-
Safely Quench and Terminate: Immediately and safely terminate the reaction according to your standard operating procedure.
-
Inert and Purge: Once clean, purge the vessel thoroughly with a dry, inert gas like nitrogen or argon.
-
Implement Rigorous Drying Protocol: Before the next use, execute a stringent drying procedure (see Protocol 1 below). This involves heating the reactor under a high vacuum for several hours to drive off adsorbed water, followed by multiple inert gas backfill and evacuation cycles.
-
Verify Anhydrous Conditions: Use an in-line moisture analyzer on the inert gas outlet to confirm the system is dry (<10 ppm H₂O) before introducing any reagents.
-
Issue 2: Gasket or O-Ring Failure Leading to Leaks
-
Symptoms: Loss of pressure in the reactor, audible hissing, or detection of HFA vapor by a properly placed sensor. Visual inspection after shutdown reveals swollen, cracked, or gummy seals.
-
Root Cause Analysis: The elastomer material used for the seal is incompatible with HFA. This is a common result of using general-purpose elastomers like EPDM or silicone instead of chemically resistant FFKM or FKM.
-
Resolution Workflow:
-
Emergency Shutdown: Follow your site's emergency procedures for a toxic gas leak. Evacuate the area and manage the leak as appropriate.
-
Material Audit & Replacement: After the system is secured, identify the failed seal material. Replace it with a perfluoroelastomer (FFKM) gasket or O-ring specified for aggressive chemical service.
-
Conduct Pre-Installation Coupon Test: For any new elastomer, it is best practice to perform a coupon immersion test (see Protocol 2 below) to verify its compatibility under your specific reaction conditions before installing it in the reactor.
-
Section 3: Data Tables & Standard Protocols
Table 1: Material Compatibility Summary for this compound Service
| Material Category | Specific Material | Compatibility Rating | Key Considerations & Limitations |
| Metals | Hastelloy® C-276 | Excellent | Preferred material for all conditions. |
| Stainless Steel (316L, 304L) | Conditional | Strictly for anhydrous service only. Susceptible to acid corrosion if moisture is present.[7] | |
| Aluminum, Carbon Steel, Brass | Not Recommended | Rapidly corrodes in the presence of HFA hydrate.[7][8] | |
| Polymers | PTFE, PFA | Excellent | Inert across a wide range of temperatures and pressures. |
| PEEK, PVDF | Good | Good chemical resistance, but should be tested for specific high-temperature applications. | |
| Polypropylene, Polyethylene, PVC | Not Recommended | Prone to degradation, swelling, and leaching of additives. | |
| Elastomers | Perfluoroelastomer (FFKM) | Excellent | The most reliable choice for seals and gaskets under all operating conditions.[10] |
| Fluoroelastomer (FKM) | Conditional | Suitable for ambient temperature; may swell at elevated temperatures. Must be tested.[10] | |
| EPDM, Silicone, Buna-N | Not Recommended | Will fail rapidly upon exposure. | |
| Other | Glass / Glass-Lining | Not Recommended | Attacked by HFA hydrate, leading to etching and contamination.[1][3] |
Experimental Protocols
Protocol 1: Reactor System Drying and Inerting Procedure
-
Initial Cleaning: Ensure the reactor vessel and all components are thoroughly cleaned with an appropriate solvent (e.g., isopropanol, acetone) to remove organic residues and then dried.
-
Assembly: Assemble the reactor system completely.
-
Vacuum Application: Evacuate the reactor to a pressure below 1 Torr.
-
Heating Cycle: While under vacuum, slowly heat the reactor jacket to 100-120°C. Hold at this temperature for at least 4 hours to desorb water from the internal metal surfaces.
-
Cool Down: Allow the system to cool to ambient temperature while maintaining the vacuum.
-
Inert Gas Purge: Break the vacuum by backfilling with a high-purity (99.999%) inert gas (Nitrogen or Argon) that has been passed through a moisture trap.
-
Pressure Cycling: Pressurize the vessel to 15-20 PSIG with the inert gas, then slowly vent. Repeat this pressurize/vent cycle 5-10 times to ensure the complete removal of any residual air and moisture.
-
Final State: The reactor is now ready for use under a positive pressure of the inert gas.
Protocol 2: Material Coupon Compatibility Test
-
Coupon Preparation: Obtain a small sample (coupon) of the material to be tested (e.g., a 1x1 cm square of an elastomer sheet). Record its initial weight, dimensions, and hardness (if possible).
-
Test Vessel: Place the coupon in a small, compatible pressure vessel (e.g., a small Hastelloy or SS316 tube with appropriate fittings) that can be safely sealed.
-
Exposure: Add a small amount of HFA (or a solvent mixture representative of your process) to the vessel, ensuring the coupon is fully immersed or exposed to the vapor phase as expected in the application.
-
Incubation: Seal the vessel and maintain it at the maximum expected operating temperature and pressure for a duration representative of a typical experiment (e.g., 24-72 hours).
-
Analysis: After the exposure period, safely vent and open the vessel in a fume hood. Remove the coupon and analyze it for any changes in weight, dimensions, color, hardness, or signs of degradation (cracking, brittleness). A weight change of >10% or significant changes in physical properties would indicate incompatibility.[10]
Section 4: Visualization
Diagram 1: Decision Workflow for Reactor Material Selection
This diagram provides a logical path for selecting the appropriate materials for your HFA reactor system based on key experimental parameters.
Caption: Decision workflow for selecting HFA-compatible reactor materials.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). This compound.
- chemeurope.com. (n.d.). This compound.
- MDPI. (2023). Corrosion Effects of C2F6 and C3H2F6 on Typical Metals Under Simulated Storage Conditions.
- Organic Syntheses. (n.d.). This compound.
- NCBI. (2012). This compound. In Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US).
- Organic Syntheses. (n.d.). This compound imine.
- Princeton University. (n.d.). Laboratory Safety Manual.
- Tom Parker Ltd. (2010). CHEMICAL COMPATIBILITY TABLE.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- National Institutes of Health (NIH). (2011). Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem That Can Be Solved. Environmental Health Perspectives.
- ResearchGate. (2022). Degradation of Plastic in Environment and Its Implications with Special Reference to Aromatic Polyesters.
- Frontiers. (2015). Biodegradation of plastics and ecotoxicity testing: when should it be done.
- Walchem. (2024). Chemical Compatibility Chart.
- Digital Commons@Georgia Southern. (2021). Degradation of Plastics in the Environment: A Review on Ecotoxicological Effects.
- ARO. (n.d.). Chemical Compatibility Guide.
- Ecoseal. (n.d.). Elastomer Compounds Chemical Compatibility.
- Foxx Life Sciences. (n.d.). Stainless Steel Chemical Compatibility Chart.
- The Rubber Group. (n.d.). Chemical-Compatibility.pdf.
- M Seals. (n.d.). Chemical compatibility guide.
- University of California, Santa Cruz. (n.d.). Chemical Compatibility Table.
- CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
- Takasago Fluidic Systems. (2020). Chemical Compatibility Table - Tubing material information.
- ResearchGate. (2020). Anti-corrosion properties of stainless steel 304L coated with Mn-based thin film.
Sources
- 1. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem That Can Be Solved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dymseal.com [dymseal.com]
Navigating the Scale-Up of Hexafluoroacetone Chemistry: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for scaling up hexafluoroacetone (HFA) reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their HFA-involved processes from the laboratory bench to the pilot plant. The unique reactivity and physical properties of this compound, a colorless and highly reactive gas, present specific challenges that demand meticulous planning and execution during scale-up.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful scale-up campaign.
Understanding the Core Challenges of HFA Scale-Up
This compound is a potent electrophile, readily reacting with nucleophiles. Its high reactivity, particularly with water to form a stable, acidic hydrate, is a central consideration in process design.[2] The transition from the controlled environment of a laboratory to the larger volumes of a pilot plant introduces complexities related to heat management, mass transfer, material compatibility, and safety. A thorough understanding of the reaction's thermochemistry is paramount, as many HFA reactions are exothermic and can pose a risk of thermal runaway if not properly controlled.[3]
Troubleshooting Guide for HFA Reaction Scale-Up
Scaling up any chemical process can introduce unforeseen challenges. This section is designed to provide a systematic approach to identifying and resolving common issues encountered during the pilot-plant production involving this compound.
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| 1. Reaction Temperature Spikes (Exotherm) | - Inadequate heat removal capacity of the reactor. - Addition rate of HFA or other reagents is too fast. - Poor mixing leading to localized "hot spots". - Incorrect solvent choice with low heat capacity. | - Improve Heat Transfer: Ensure the reactor's cooling system is functioning optimally. Consider using a reactor with a higher surface-area-to-volume ratio or a more efficient heat transfer fluid. - Control Addition Rate: Implement a controlled, gradual addition of HFA gas or liquid via a mass flow controller or a syringe pump. Correlate the addition rate to the observed temperature profile. - Enhance Agitation: Increase the stirrer speed to improve mixing and heat distribution. Verify that the agitator design is suitable for the reactor geometry and reaction mass viscosity. - Solvent Selection: Re-evaluate the solvent. A solvent with a higher boiling point and specific heat can help to better absorb the heat of reaction. |
| 2. Inconsistent or Low Product Yield | - Inefficient mass transfer of gaseous HFA into the liquid phase. - Formation of unwanted byproducts due to poor temperature control. - Incomplete reaction due to insufficient reaction time or reactant concentration. - Loss of volatile HFA from the reactor system. | - Optimize Gas Dispersion: Use a sparging tube or a gas-inducing impeller to maximize the interfacial area between the gas and liquid phases. - Maintain Strict Temperature Control: As outlined above, precise temperature control is crucial to minimize side reactions. - Reaction Monitoring: Employ in-situ analytical techniques (e.g., FTIR, Raman) to monitor the reaction progress and ensure it goes to completion. - System Integrity: Ensure all reactor connections are gas-tight to prevent the escape of HFA. Use a closed-system setup with appropriate pressure monitoring. |
| 3. Formation of Solid Precipitates or Polymers | - Localized high concentrations of reactants. - Reaction temperature exceeding the stability threshold of intermediates or products. - Presence of impurities that can initiate polymerization. | - Controlled Dosing: Introduce reactants at a controlled rate into a well-agitated zone of the reactor to avoid high local concentrations. - Temperature Management: Maintain the reaction temperature within the validated range to prevent thermal decomposition or polymerization pathways. - Raw Material Purity: Ensure the purity of all starting materials and solvents to eliminate potential polymerization initiators. Consider the use of polymerization inhibitors if applicable to the specific chemistry.[4] |
| 4. Corrosion or Degradation of Reactor Components | - Reaction with acidic HFA hydrate formed from residual moisture. - Incompatibility of reactor materials with HFA or reaction intermediates. | - Strict Anhydrous Conditions: Thoroughly dry all solvents, reagents, and the reactor system before introducing HFA. - Material Selection: Use reactors and fittings made of compatible materials. Glass-lined steel, Hastelloy C-276, and certain fluoropolymers are often suitable.[1] Always consult a chemical compatibility chart and conduct material testing if there is any uncertainty. |
| 5. Pressure Buildup in the Reactor | - Uncontrolled exotherm leading to solvent boiling or gas evolution. - Blockage in the outlet or vent lines. - Higher than expected rate of a gas-producing side reaction. | - Emergency Venting: Ensure the reactor is equipped with a properly sized and functioning pressure relief valve or rupture disk. - System Checks: Regularly inspect all vent lines and off-gas treatment systems for blockages. - Reaction Understanding: Have a thorough understanding of all potential reaction pathways, including those that may generate gaseous byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound in a pilot plant?
A: this compound is a toxic and corrosive gas that can cause severe skin and eye irritation.[1] Inhalation can be fatal.[5] Key safety measures include:
-
Containment: All operations should be conducted in a well-ventilated area, preferably within a closed system.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, clothing, and eye/face protection. A self-contained breathing apparatus (SCBA) should be available for emergency situations.
-
Leak Detection: Install HFA gas detectors in the vicinity of the reactor and storage areas.
-
Emergency Preparedness: Have an emergency response plan in place, including procedures for leaks, spills, and personnel exposure.
Q2: How can I safely handle the quenching of a reaction involving excess this compound?
A: Unreacted HFA must be safely neutralized. A common method is to bubble the off-gas through a scrubber containing an aqueous solution of a base, such as sodium hydroxide. The reaction is exothermic, so the scrubber may require cooling. For quenching the reaction mixture itself, a slow addition of a nucleophilic quenching agent (e.g., water, an alcohol, or an amine) under controlled temperature conditions is recommended.
Q3: What analytical techniques are suitable for monitoring the progress of an HFA reaction in a pilot plant?
A: Real-time monitoring is crucial for process control.
-
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants and products without the need for sampling.
-
Gas Chromatography (GC): For volatile components, GC analysis of headspace samples can be used to monitor the consumption of HFA. A non-polar column is often suitable for separating HFA.[6]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile products, HPLC is a standard method for monitoring reaction progress and purity.
Q4: What are the critical parameters to consider when selecting a reactor for an HFA reaction at the pilot scale?
A:
-
Material of Construction: As mentioned, material compatibility is key. Glass-lined steel or high-nickel alloys are often preferred.
-
Heat Transfer Capability: The reactor must have sufficient cooling capacity to handle the reaction exotherm. A jacketed reactor with a high heat transfer coefficient is essential.
-
Agitation: The agitator should provide good mixing to ensure uniform temperature and concentration throughout the reactor. A gas-inducing impeller can be beneficial for reactions involving gaseous HFA.
-
Pressure Rating: The reactor must be rated to handle the operating pressure of the reaction, as well as any potential pressure increases due to temperature fluctuations.
Experimental Protocol: Scale-Up of a Representative Friedel-Crafts Reaction with this compound
This protocol outlines the steps for scaling up a generic Friedel-Crafts reaction between an aromatic compound and this compound, catalyzed by a Lewis acid.
Reaction: Aromatic Compound + this compound --(Lewis Acid)--> Product
1. Reactor Preparation and Inerting:
-
Ensure the pilot plant reactor (e.g., a 50 L glass-lined reactor) is clean and dry.
-
Inert the reactor by purging with dry nitrogen for a sufficient period to displace any air and moisture. Maintain a slight positive nitrogen pressure.
2. Charging of Reactants:
-
Charge the aromatic compound and a suitable anhydrous solvent (e.g., dichloromethane) to the reactor.
-
Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the reactor's cooling jacket.
-
Under a nitrogen blanket, carefully charge the Lewis acid catalyst (e.g., aluminum chloride) in portions, monitoring the temperature closely.
3. This compound Addition:
-
Set up a cylinder of this compound on a scale, connected to the reactor via a mass flow controller and a dip tube extending below the liquid surface.
-
Begin the slow, controlled addition of HFA at a pre-determined rate.
-
Continuously monitor the reaction temperature. The HFA addition rate should be adjusted to maintain the temperature within the desired range (e.g., 5-10 °C).
4. Reaction Monitoring:
-
Monitor the reaction progress by taking periodic samples for analysis (e.g., GC or HPLC).
-
Continue the reaction until the desired conversion is achieved.
5. Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to a lower temperature (e.g., -5 to 0 °C).
-
Slowly and carefully quench the reaction by adding a pre-cooled quenching agent (e.g., water or dilute acid) at a rate that allows for effective temperature control.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry it over a suitable drying agent (e.g., magnesium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
6. Product Isolation and Purification:
-
Purify the crude product by an appropriate method, such as crystallization or chromatography.
Visualizing the Scale-Up Workflow and Troubleshooting Logic
A clear understanding of the overall process and decision-making is vital for a successful scale-up.
Caption: Workflow for scaling up a this compound reaction.
Caption: Decision tree for managing a temperature excursion.
References
- This compound | CF3COCF3 | CID 12695 - PubChem.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- This compound - Wikipedia. [Link]
- CN111579669B - Method for analyzing and measuring this compound content - Google P
- This compound Safety : r/Chempros - Reddit. [Link]
- The protection of reactors containing exothermic reactions: an HSE view - IChemE. [Link]
- An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermedi
- Polysaccharides as Effective and Environmentally Friendly Inhibitors of Scale Deposition from Aqueous Solutions in Technological Processes - PMC - NIH. [Link]
- This compound - Chemw
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Polysaccharides as Effective and Environmentally Friendly Inhibitors of Scale Deposition from Aqueous Solutions in Technological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorine - Wikipedia [en.wikipedia.org]
- 6. icheme.org [icheme.org]
Technical Support Center: Disposal Procedures for Hexafluoroacetone (HFA) Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of hexafluoroacetone (HFA) and its associated waste streams. Given the compound's extreme toxicity and reactivity, adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile & Critical Safety Data
This compound (CAS No. 684-16-2) is a colorless, non-flammable gas with a musty odor.[1][2] It is highly reactive and toxic, demanding specialized handling and disposal protocols.[3][4] It is crucial to understand its properties before handling any waste containing this compound. HFA reacts violently with water to form a highly acidic hydrate, which presents as a liquid or solid and has its own distinct handling requirements.[3][4][5]
The data below summarizes the critical safety parameters for HFA. This information must be reviewed as part of any risk assessment prior to handling or disposing of HFA waste.
| Parameter | Value / Comment | Source(s) |
| Chemical Formula | C₃F₆O | [5] |
| Physical State | Colorless, liquefied compressed gas | [3][5] |
| Boiling Point | -28 °C (-18 °F) | [4][5] |
| Vapor Pressure | 87.0 psig @ 21 °C | [5] |
| Toxicity | Fatal if inhaled , toxic if swallowed, toxic in contact with skin. Causes severe skin burns and eye damage. | [5][6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3][5] |
| ACGIH TWA (8-hr) | 0.1 ppm | [5] |
| Water Reactivity | Reacts violently with water and moisture to form a highly acidic hydrate. | [3][4][5][8] |
| Incompatibilities | Strong oxidizing agents, water, acids. | [4][5] |
| Hazardous Decomposition | Thermal decomposition generates toxic and corrosive fumes, including Hydrogen Fluoride (HF) and Carbon Monoxide (CO). | [1][9] |
Primary Disposal Pathway: High-Temperature Incineration
The universally recommended and required method for the final disposal of this compound waste is high-temperature incineration.[5] The high thermal stability of the carbon-fluorine bond necessitates specific conditions to ensure complete destruction.[10]
Causality: Standard chemical neutralization methods are insufficient for breaking the C-F bonds that characterize perfluorinated compounds like HFA. Incineration is the only proven method to achieve complete mineralization. The process must be conducted in a specialized facility for the following reasons:
-
Afterburner: An afterburner is required to ensure a sufficient residence time at high temperatures, guaranteeing the complete breakdown of the highly stable fluorinated molecules.[5]
-
Flue Gas Scrubber: HFA decomposition produces significant quantities of Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1][9] A flue gas scrubber system is essential to neutralize and remove HF and other acidic gases from the exhaust stream before release into the atmosphere.[5][11]
Action: All waste streams containing HFA—including neat material, contaminated solvents, absorbed spill residues, and contaminated disposables—must be collected, labeled as hazardous waste, and transported by a licensed hazardous waste contractor to an approved incineration facility.[8][12]
Frequently Asked Questions (FAQs)
Q1: Can I neutralize HFA waste with a base for disposal in the laboratory?
A: No. This is a critical misunderstanding. While HFA reacts with water to form an acidic hydrate which can be neutralized, this action does not destroy the toxic hexafluoro- organic structure.[13][14] Neutralization only addresses the acidity of the hydrate; the resulting salt is still a hazardous fluorinated organic compound. Final disposal must be via incineration.[5]
Q2: How do I dispose of an "empty" HFA gas cylinder?
A: An "empty" gas cylinder still contains residual gas under pressure and must be treated as hazardous waste.[8]
-
Do NOT attempt to puncture, refill, or discard the cylinder with regular waste.[5]
-
Close the valve securely.[5]
-
Label the cylinder clearly as containing this compound residue.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor for pickup and proper disposal. The vendor will have procedures for handling residual pressure and recycling or disposing of the cylinder itself.
Q3: What EPA hazardous waste code should I use for HFA?
A: this compound is a halogenated organic solvent.[15] As such, waste streams containing it are typically classified as F-listed hazardous waste (e.g., F001 or F002) if they are spent solvents from degreasing or other specific solvent uses.[16][17] However, waste codes are dependent on the specific application and local regulations. It is imperative to consult your institution's EHS department or your hazardous waste contractor to ensure correct waste characterization and coding.[1]
Q4: Is the disposal procedure different for HFA hydrates (e.g., sesquihydrate, trihydrate)?
A: The final disposal method remains the same: high-temperature incineration.[11] However, the immediate handling procedures differ. HFA hydrates are liquids or low-melting solids, eliminating the high-pressure gas hazard but introducing a direct corrosive liquid contact hazard.[7][9] All protocols for liquid corrosive hazardous waste must be followed.
Q5: What are the most critical hazards to be aware of during waste consolidation?
A: The primary hazards are:
-
Extreme Inhalation Toxicity: HFA gas is fatal if inhaled.[5][6] All handling of potentially off-gassing waste must occur in a certified chemical fume hood or with appropriate respiratory protection.
-
Corrosivity: HFA gas and its hydrates cause severe chemical burns to skin, eyes, and the respiratory tract.[1][5][6]
-
Reactivity with Water: Never mix HFA waste with aqueous waste streams unless it is part of a controlled, well-understood procedure. The reaction is violent and produces a highly acidic solution.[3][4][5]
-
Pressurized Containers: Gas cylinders can explode if heated.[1][5] Protect them from sunlight and heat sources.[5]
Troubleshooting Guides & Workflows
These guides address specific scenarios you may encounter. Always prioritize personnel safety and follow your institution's emergency procedures.
Guide 1: Managing Accidental Releases
| Scenario: this compound Gas Leak | Scenario: this compound Hydrate Spill |
| 1. Evacuate Immediately: Alert all personnel and evacuate the area. Do not attempt to manage the leak without proper training and PPE.[1] | 1. Evacuate & Secure: Alert personnel and evacuate the immediate spill area. Restrict access.[18] |
| 2. Ventilate: If it can be done safely without entering the contaminated area, activate emergency ventilation. | 2. Ventilate: Increase ventilation in the area by opening fume hood sashes. |
| 3. Stop the Flow (Trained Personnel Only): If you are trained and equipped with a Self-Contained Breathing Apparatus (SCBA) and full protective gear, attempt to close the cylinder valve.[1] If the leak cannot be stopped, move the cylinder to a safe, isolated, and well-ventilated location (e.g., a designated gas cylinder bunker) and allow it to empty.[1] | 3. Don Appropriate PPE: Wear, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6] |
| 4. Notify EHS: Contact your institution's EHS or emergency response team immediately. | 4. Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels. |
| 5. Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1] | |
| 6. Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your SDS or EHS), followed by soap and water. Collect all cleaning materials as hazardous waste. | |
| 7. Label & Dispose: Seal and label the container with a hazardous waste tag and arrange for disposal via your EHS department.[6] |
Workflow: HFA Waste Stream Management
The following diagram outlines the decision-making process for managing HFA waste from generation to final disposal.
Caption: Decision workflow for HFA waste from generation to disposal.
Guide 2: Decontamination and Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): All disposable PPE (gloves, aprons, etc.) that is contaminated with HFA must be considered hazardous waste. Place it directly into a designated, sealed container for solid hazardous waste.[6] Non-disposable PPE must be decontaminated thoroughly according to established procedures before reuse.
-
Labware: Glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone, ensuring compatibility) in a chemical fume hood. The first rinseate must be collected as HFA hazardous waste. Subsequent rinses may be collected as non-halogenated solvent waste, depending on your facility's procedures.
-
Absorbent Materials: All materials used to clean up HFA spills are considered hazardous waste and must be disposed of via incineration.[1]
Mandatory Personal Protective Equipment (PPE)
Due to the severe hazards of HFA, the following PPE is mandatory when handling any waste stream with potential for exposure.[5]
-
Respiratory Protection: For any operations outside of a certified fume hood or when handling leaking cylinders, a self-contained breathing apparatus (SCBA) is required.[5] For low-concentration vapor exposure inside a hood, a full-face respirator with an appropriate cartridge may be permissible, subject to a formal risk assessment.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[5]
-
Hand Protection: Use chemical-resistant gloves. Given the potential for contact with liquefied gas, thermally insulating gloves should be worn over chemical-resistant gloves.[5]
-
Body Protection: Wear a chemical-resistant apron or suit over a flame-retardant lab coat. Safety shoes are also required.[5]
-
Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible in any area where HFA waste is handled.[1][5]
References
- Common Name: this compound HAZARD SUMMARY - NJ.gov. [Link]
- This compound | CF3COCF3 | CID 12695 - PubChem - NIH. [Link]
- This compound | Occupational Safety and Health Administr
- SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
- US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google P
- Emissions from incineration of fluoropolymer m
- Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration - ResearchG
- On the Incinerability of Highly Fluorinated Organic Compounds - Taylor & Francis Online. [Link]
- Method of purifying this compound hydrate - WIPO P
- EPA Hazardous Waste Codes - University of Maryland. [Link]
- No significant PFAS emissions caused by waste incineration, study finds - ScienceDaily. [Link]
- Study on the resource utilization of high fluorine-containing organic waste through fluidized inciner
- Halogenated Waste (any organic chemical th
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. [Link]
- Guidelines for Solvent Waste Recycling and Disposal. [Link]
- HFA preparation methods. HFA, this compound.
Sources
- 1. nj.gov [nj.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. US4386223A - Method of purifying this compound containing chlorofluoroacetones - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. uakron.edu [uakron.edu]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. epa.gov [epa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
The Foundational Difference: Molecular Structure and Electronic Profile
An In-Depth Comparative Guide to the Reactivity of Hexafluoroacetone vs. Acetone
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonyl chemistry, acetone is a familiar landmark—a versatile solvent and a foundational building block. Its reactivity profile is a cornerstone of organic chemistry education. However, the substitution of its six hydrogen atoms with fluorine to create this compound (HFA) results in a molecule that, while structurally analogous, occupies a dramatically different realm of chemical reactivity.[1] This guide provides an in-depth, experimentally grounded comparison of these two ketones, moving beyond simple definitions to explore the fundamental electronic and mechanistic differences that dictate their synthetic utility.
At first glance, the structures are simple analogues. Acetone, (CH₃)₂CO, features a central carbonyl group flanked by two methyl groups. This compound, (CF₃)₂CO, replaces these methyl groups with trifluoromethyl groups.[2] This seemingly straightforward substitution is the root of their divergent chemistries.
Caption: Structural comparison of Acetone and this compound.
The methyl groups in acetone are weak electron-donating groups via an inductive effect. This slightly stabilizes the carbonyl carbon, partially mitigating its inherent electrophilicity. In stark contrast, fluorine is the most electronegative element. The two trifluoromethyl groups in HFA act as powerful electron-withdrawing groups, pulling electron density away from the central carbonyl carbon. This profound inductive effect makes the carbonyl carbon in HFA exceptionally electron-deficient and, therefore, a highly potent electrophile.[3][4]
Caption: Inductive effects on carbonyl carbon electrophilicity.
Nucleophilic Addition: A Study in Contrasting Affinities
The primary reaction pathway for both ketones is nucleophilic addition to the carbonyl carbon.[5] However, their susceptibility to this attack differs by orders of magnitude.
Hydration: The Quintessential Example
The reaction with water to form a gem-diol (hydrate) is the most dramatic illustration of their reactivity difference.
-
This compound: Reacts vigorously and exothermically with water to form a stable, solid hydrate, 1,1,1,3,3,3-hexafluoropropane-2,2-diol.[1][2][6][7] The equilibrium for this reaction lies overwhelmingly in favor of the product.
-
Acetone: The hydration of acetone is highly unfavorable, and the equilibrium lies almost entirely on the side of the starting ketone.
This disparity is quantified by their equilibrium constants (Keq) for hydration.
| Compound | Keq (M⁻¹) for Hydration | Stability of Hydrate |
| This compound | ~ 1,000,000 (10⁶)[1] | Very Stable |
| Acetone | ~ 0.001 (10⁻³)[1] | Highly Unstable |
Causality: The formation of the tetrahedral hydrate from HFA alleviates the severe electron deficiency of the sp²-hybridized carbonyl carbon. For acetone, there is no significant electronic driving force to overcome the entropic cost of the reaction. The HFA hydrate is so stable that it is commercially available and often used as a convenient benchtop source of HFA.[6][8][9]
Experimental Protocol: Preparation of this compound Trihydrate
This protocol describes the controlled hydration of HFA gas to form its stable trihydrate. Safety Note: this compound is a toxic, corrosive gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][10]
-
Setup: Equip a three-necked, round-bottom flask with a gas inlet tube, a magnetic stir bar, and a dry ice/acetone condenser.
-
Charge: Add a measured amount of distilled water to the flask and cool it in an ice bath.
-
Addition: Slowly bubble a known mass of this compound gas through the stirred water via the gas inlet tube. The reaction is exothermic; maintain the temperature below 20°C.
-
Completion: Continue the addition until the desired stoichiometry is reached (for the trihydrate, a 3:1 molar ratio of water to HFA).
-
Isolation: The resulting product, this compound trihydrate, is a stable liquid that can be used directly for many applications.[9] Dehydration back to anhydrous HFA can be achieved by treatment with hot concentrated sulfuric acid.[1]
Alpha-Carbon Chemistry: Enolization and the Aldol Reaction
Reactions involving the α-carbon, particularly enolate formation, are a hallmark of acetone chemistry but are largely irrelevant for this compound.
-
Acetone: Possesses six acidic α-protons. In the presence of an acid or base catalyst, acetone exists in equilibrium with its enol form.[11][12] Deprotonation with a base generates the corresponding enolate, a potent carbon nucleophile. This reactivity is the basis for cornerstone reactions like the Aldol condensation, where the enolate attacks another molecule of acetone.[13][14]
-
This compound: Lacks α-protons and therefore cannot form an enol or enolate in the traditional sense. Furthermore, the powerful inductive effect of the CF₃ groups would strongly destabilize any negative charge on an adjacent carbon, making a hypothetical enolate exceedingly unstable.
Comparative Reaction: The Aldol Condensation
The difference is starkly illustrated in their behavior under basic conditions.
Caption: Contrasting reaction pathways of Acetone and HFA with base.
The Wittig Reaction: A Shared Pathway with Different Efficiencies
The Wittig reaction, which converts a carbonyl into an alkene using a phosphorus ylide (Wittig reagent), is a reaction both ketones can undergo.[15][16] However, their performance in this reaction reflects their underlying electrophilicity.
-
This compound: As a potent electrophile, HFA reacts rapidly and efficiently with a wide range of Wittig reagents, including stabilized ylides that are often sluggish with other ketones.[17]
-
Acetone: Reacts well with non-stabilized ylides but can be unreactive towards stabilized ylides or require harsher conditions. Its reaction with sterically hindered ketones can also be challenging.[18]
General Experimental Protocol: Comparative Wittig Olefination
This protocol outlines a general procedure, highlighting the likely operational differences.
-
Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF. Cool to 0°C or below and add a strong base (e.g., n-BuLi, NaH) to generate the colored ylide.
-
Carbonyl Addition:
-
For Acetone: Slowly add 1.0 equivalent of acetone to the ylide solution. Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours) until TLC or GC-MS indicates completion.
-
For this compound: Cool the ylide solution to a low temperature (e.g., -78°C). Slowly bubble in 1.0 equivalent of HFA gas or add a solution of HFA in an anhydrous solvent. The reaction is often extremely fast and may be complete within minutes, even at low temperatures.
-
-
Workup and Isolation: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alkene by column chromatography or distillation.
Causality of Experimental Choices: The lower temperature and faster reaction time for HFA are direct consequences of its high electrophilicity, which lowers the activation energy for the initial [2+2] cycloaddition with the ylide.[16]
Summary and Practical Implications
The replacement of methyl with trifluoromethyl groups transforms a standard ketone into a powerful electrophilic building block.
| Feature | Acetone ((CH₃)₂CO) | This compound ((CF₃)₂CO) |
| Electronic Effect | Weakly electron-donating methyl groups | Strongly electron-withdrawing trifluoromethyl groups |
| Carbonyl Electrophilicity | Moderate | Extremely High[3][4] |
| Hydration (Keq) | ~10⁻³ (Unfavorable)[1] | ~10⁶ (Highly Favorable)[1] |
| Enolization | Readily forms enol/enolate | Does not occur |
| Aldol Reaction | Classic substrate for self-condensation[14] | Does not undergo Aldol reaction |
| Wittig Reaction | Good with reactive ylides, sluggish with stabilized ylides | Excellent with a wide range of ylides[17] |
| Primary Role | Solvent, nucleophile precursor (via enolate) | Potent electrophile, dehydrating agent, fluorinated building block[1][6] |
For the practicing scientist, the choice between acetone and HFA is a choice of function:
-
Choose Acetone when you need a versatile solvent, a simple ketone for standard transformations, or a precursor to a nucleophilic enolate for C-C bond formation.
-
Choose this compound when the goal is to react with a powerful electrophile, to introduce a hexafluoroisopropylidene unit into a molecule, or to leverage its unique ability to form stable adducts with nucleophiles like water, alcohols, and amines.[1][19] Its role in the synthesis of polymers, pharmaceuticals, and agrochemicals stems directly from this enhanced reactivity.[20]
References
- This compound - Wikipedia. Wikipedia. [Link]
- This compound - chemeurope.com. ChemEurope. [Link]
- A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)2C=NH. MDPI. [Link]
- This compound | CF3COCF3 | CID 12695.
- Why is this compound more prone to hydration forming gemdiols than formaldehyde?. Quora. [Link]
- This compound - Acute Exposure Guideline Levels.
- Self-catalysis in the gas-phase: Enolization of the acetone radical cation.
- General acid and general base catalysis of the enolization of acetone. an extensive study. UBC Library Open Collections. [Link]
- What Are The Chemical Reactions Of Acetone?. YouTube. [Link]
- Reaction of this compound with certain simple peptides and related compounds.
- This compound - Organic Syntheses Procedure. Organic Syntheses. [Link]
- What is the relationship between the keto and enol forms of acetone, CH3COCH3?. Quora. [Link]
- Electrophilic reactions of this compound.
- Theoretical study of the effect of water clusters on the enol content of acetone as a model for understanding the effect of water on enoliz
- Reactions of this compound and Orthoformates.
- This compound imine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound Hydrate | C3H2F6O2 | CID 69617.
- Additive-free formation of aldol and polyacetone from acetone under pressure. RSC Publishing. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig Reaction - Common Conditions. ReactionFlash. [Link]
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Methods for this compound production. Fluorine notes. [Link]
- Wittig reaction - Wikipedia. Wikipedia. [Link]
- Fluorescence and Phosphorescence of this compound Vapor.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Electrophilic reactions of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [chemeurope.com]
- 7. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Hydrate | C3H2F6O2 | CID 69617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound trihydrate | 34202-69-2 [chemicalbook.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Additive-free formation of aldol and polyacetone from acetone under pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. notes.fluorine1.ru [notes.fluorine1.ru]
Hexafluoroacetone vs. Trifluoroacetone: A Senior Application Scientist's Guide to Strategic Synthetic Utility
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group (-CF3), in particular, is a prized functionality, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of reagents available for introducing this powerful motif, hexafluoroacetone (HFA) and 1,1,1-trifluoroacetone (TFA) stand out as versatile and potent building blocks. This guide provides an in-depth, objective comparison of their performance in organic synthesis, supported by experimental data and field-proven insights to inform your selection process.
At a Glance: Key Physicochemical and Reactivity Differences
While structurally similar to acetone, the progressive fluorination from acetone to TFA and then to HFA dramatically alters the electrophilicity of the carbonyl carbon, leading to profound differences in their reactivity and handling.
| Property | This compound (HFA) | Trifluoroacetone (TFA) | Acetone |
| Formula | (CF₃)₂CO | CF₃C(O)CH₃ | (CH₃)₂CO |
| Molar Mass | 166.02 g/mol | 112.05 g/mol | 58.08 g/mol |
| Boiling Point | -28 °C | 21-22 °C | 56 °C |
| Form | Colorless gas | Colorless liquid | Colorless liquid |
| Electrophilicity | Extremely High | High | Moderate |
| Hydration | Readily forms a stable hydrate (gem-diol)[1] | Less prone to hydration than HFA | Hydration is unfavorable |
The two electron-withdrawing trifluoromethyl groups in HFA create a highly electron-deficient carbonyl carbon, making it an exceptionally strong electrophile.[1] This heightened reactivity is a double-edged sword: while it enables a range of unique transformations, it also necessitates careful handling, often as its hydrate. TFA, with one trifluoromethyl group, strikes a balance, offering enhanced reactivity over acetone while being a more manageable liquid.
Core Directive: A Tale of Two Ketones in Synthesis
The choice between HFA and TFA is not merely one of convenience but a strategic decision dictated by the desired synthetic outcome. HFA's extreme electrophilicity makes it a powerhouse for constructing complex fluorinated structures, while TFA's more moderate nature lends itself to the clean introduction of a single trifluoromethyl group.
Caption: Comparative application pathways of HFA and TFA.
Mechanistic Insights: The Inductive Effect in Action
The differing reactivity of HFA and TFA can be rationalized by considering the inductive effects of the fluorine atoms.
Caption: Inductive effects influencing the electrophilicity of HFA and TFA.
Comparative Performance in Key Synthetic Transformations
Synthesis of Fluorinated Heterocycles
Both HFA and TFA are valuable precursors for the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry.
This compound (HFA): Due to its high reactivity, HFA readily participates in cycloaddition reactions and condensations with binucleophiles to form a variety of complex heterocyclic systems. For instance, it can react with electron-rich olefins and dienes to produce cycloadducts.[2]
Trifluoroacetone (TFA): TFA is a versatile building block for introducing a trifluoromethyl group into heterocyclic scaffolds. It can be used in multi-step sequences to construct trifluoromethylated pyridines, imidazoles, and other important heterocycles.[3]
| Reaction Type | Reagent | Product Type | Typical Yields | Reference |
| [4+2] Cycloaddition | HFA | Dihydrooxazines | Good to Excellent | [2] |
| Condensation | TFA | Trifluoromethyl-substituted pyrimidines | Moderate to Good | [4] |
| Imination/Cyclization | TFA | Trifluoromethyl-aziridines | Good | [5] |
Nucleophilic Addition Reactions
The enhanced electrophilicity of the carbonyl carbon in both HFA and TFA makes them excellent substrates for nucleophilic addition reactions.
This compound (HFA): HFA reacts readily with a wide range of nucleophiles, including water, alcohols, and amines, often without the need for a catalyst.[1] Its reaction with water to form a stable gem-diol is a classic example of its extreme reactivity.
Trifluoroacetone (TFA): TFA also undergoes nucleophilic addition, but typically requires activation, for example, by a Lewis acid, or reaction with stronger nucleophiles.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of a Trifluoromethyl-Containing Diol via Nucleophilic Addition
This protocol provides a general procedure for the nucleophilic addition of a Grignard reagent to HFA and TFA, illustrating the difference in their reactivity and handling.
Materials:
-
This compound hydrate or Trifluoroacetone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure for this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound hydrate (1.0 eq).
-
Dissolve the hydrate in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Anticipated Adjustments for Trifluoroacetone:
-
Due to the lower reactivity of TFA, the reaction may require a higher temperature (e.g., reflux) or a longer reaction time to achieve a comparable yield.
-
The workup procedure will be similar, but the physical properties of the resulting diol will differ.
Protocol 2: Wittig Reaction for the Synthesis of Trifluoromethylated Alkenes
This protocol outlines a general procedure for the Wittig reaction, which can be adapted for both HFA and TFA.
Materials:
-
This compound or Trifluoroacetone
-
(Triphenylphosphoranylidene)acetic acid ethyl ester
-
Anhydrous toluene
-
Silica gel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (triphenylphosphoranylidene)acetic acid ethyl ester (1.2 eq) in anhydrous toluene (30 mL).
-
Add this compound (as a gas, bubbled through the solution) or trifluoroacetone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkene.
Causality Behind Experimental Choices:
-
The use of anhydrous solvents is crucial in Grignard and Wittig reactions to prevent the quenching of the organometallic reagent and the ylide, respectively.
-
The slow, dropwise addition of the Grignard reagent helps to control the exothermic reaction.
-
The choice of a stable ylide in the Wittig reaction allows for a more controlled reaction with the highly reactive fluorinated ketones.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and trifluoroacetone are invaluable tools in the synthesis of fluorinated organic molecules. The decision to employ one over the other should be guided by a clear understanding of their distinct reactivity profiles and the specific goals of the synthetic endeavor.
-
Choose this compound (HFA) when the goal is to construct complex, highly fluorinated systems, and its extreme electrophilicity can be harnessed to drive challenging transformations. Be prepared for its gaseous nature and tendency to form hydrates.
-
Choose Trifluoroacetone (TFA) for the more routine, yet crucial, introduction of a single trifluoromethyl group. Its liquid form and more moderate reactivity make it a user-friendly option for a wide range of applications in pharmaceutical and agrochemical development.
By carefully considering the nuances of each reagent, researchers can unlock their full potential and accelerate the discovery of novel, high-performance fluorinated compounds.
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
- Langlois, B. R., et al. (1991). A new, convenient and cheap access to the trifluoromethyl group by nucleophilic substitution of the sulfinate group of sodium trifluoromethanesulfinate. Tetrahedron Letters, 32(51), 7525-7528. [Link]
- Middleton, W. J. (1975). This compound. Organic Syntheses, 55, 81. [Link]
- Filler, R., & Kobayashi, Y. (Eds.). (1982). Biomedical Aspects of Fluorine Chemistry. Elsevier. [Link]
- Ji, Y., et al. (2011). Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone. Organic & Biomolecular Chemistry, 9(22), 7709-7711. [Link]
- Prakash, G. K. S., et al. (2019). Recent Advances in the Synthesis of Trifluoromethylated Heterocyclic Compounds via Trifluoromethyl Building Blocks. Organic & Biomolecular Chemistry, 17(43), 9376-9397. [Link]
- Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules.
- Banks, R. E., et al. (Eds.). (2000). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media. [Link]
- Gerus, I. I., et al. (2001). Hexafluorothioacetone-Based Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry, 107(1), 125-131. [Link]
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- "this compound.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Polymers Derived from Hexafluoroacetone
For researchers, scientists, and drug development professionals navigating the landscape of high-performance polymers, materials derived from hexafluoroacetone (HFA) present a compelling combination of thermal stability, chemical resistance, and unique solubility characteristics. The incorporation of the hexafluoroisopropylidene (HFIP) group into polymer backbones imparts a range of desirable properties, making these materials candidates for advanced applications, including gas separation membranes, specialty coatings, and advanced dielectrics.[1][2]
This guide provides an in-depth comparison of HFA-derived polymers with other common fluoropolymers, supported by experimental data and detailed characterization protocols. Our focus is on the "why" behind the "how," offering insights into the causal relationships between molecular structure, experimental choices, and performance outcomes.
The Advantage of the Hexafluoroisopropylidene (HFIP) Moiety
The introduction of the bulky, electron-withdrawing HFIP group, derived from HFA, into a polymer chain disrupts chain packing and reduces crystallinity.[1][2] This structural modification is the primary driver for the unique property profile of HFA-derived polymers, which often includes:
-
Enhanced Solubility: Increased solubility in a wider range of organic solvents compared to other fluoropolymers like polytetrafluoroethylene (PTFE).[3]
-
Improved Thermal Stability: High glass transition temperatures (Tg) and thermal degradation temperatures.[1][3]
-
Excellent Film-Forming Properties: The amorphous nature of many HFA-derived polymers allows for the casting of transparent and tough films.[3]
-
Low Dielectric Constant: The fluorine content contributes to a low dielectric constant, which is advantageous for microelectronics applications.[1]
-
Reduced Water Absorption: The hydrophobic nature of the HFIP group leads to lower moisture uptake.[1]
Comparative Analysis of HFA-Derived Polymers and Alternative Fluoropolymers
The selection of a fluoropolymer for a specific application hinges on a careful consideration of its properties. The following table provides a comparative overview of key performance metrics for a representative HFA-derived polyimide against common fluoropolymers.
| Property | HFA-Derived Polyimide (Illustrative) | Polytetrafluoroethylene (PTFE) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) |
| Glass Transition Temperature (Tg) | > 300 °C | ~115 °C (amorphous phase) | ~80 °C | ~75 °C |
| Melting Temperature (Tm) | Amorphous | ~327 °C | ~260 °C | ~305 °C |
| 5% Weight Loss Temperature (TGA, N2) | > 500 °C | ~500 °C | ~450 °C | ~500 °C |
| Tensile Strength (MPa) | 80 - 100 | 20 - 35 | 20 - 30 | 25 - 30 |
| Elongation at Break (%) | 5 - 10 | 200 - 400 | 250 - 350 | 250 - 350 |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | 2.1 | 2.1 | 2.1 |
| Water Absorption (24h, %) | < 0.5 | < 0.01 | < 0.01 | < 0.01 |
| Solubility | Soluble in NMP, DMAc, THF | Insoluble | Insoluble | Insoluble |
Note: The values for the HFA-Derived Polyimide are illustrative and can vary significantly based on the specific monomer composition.
Key Characterization Techniques and Experimental Protocols
A thorough understanding of the structure-property relationships in HFA-derived polymers requires a suite of analytical techniques. The following sections detail the experimental protocols for essential characterization methods.
Thermal Analysis
Thermal analysis techniques are fundamental to determining the service temperature range and processing conditions for polymers.[4][5]
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal characterization of HFA-derived polymers.
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min. A nitrogen atmosphere is used to assess inherent thermal stability without oxidative effects.
-
Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Temperature Range: 30 °C to 800 °C.
-
-
Data Analysis: Determine the onset of decomposition and the temperature at 5% weight loss (Td5%).
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum pan and hermetically seal it.
-
Experimental Conditions:
-
Heating/Cooling Cycles:
-
First Heat: Heat from 30 °C to a temperature above the expected Tg or Tm at 10 °C/min to erase the thermal history of the sample.
-
Cool: Cool the sample at 10 °C/min to a temperature below the Tg.
-
Second Heat: Heat the sample again at 10 °C/min through the transition regions. The Tg is determined from the second heating scan.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The Tg is determined as the midpoint of the step transition in the heat flow curve. The Tm is the peak maximum of the melting endotherm.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical structure and composition of the polymers.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer and confirm its chemical structure.
-
Instrumentation: A Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the polymer film or powder is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1 and an accumulation of 32 scans.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as the C-F stretching vibrations of the CF3 groups (typically around 1100-1300 cm-1), imide carbonyl stretches (around 1780 and 1720 cm-1), and ether linkages (around 1240 cm-1).
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the polymer. 19F NMR is particularly powerful for characterizing HFA-derived polymers.[6]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra.
-
Data Analysis:
-
1H and 13C NMR: Confirm the overall polymer structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons in the polymer backbone.
-
19F NMR: The chemical shift of the CF3 groups provides information about their chemical environment and can be used to confirm the successful incorporation of the HFA moiety.
-
Mechanical Properties
The mechanical properties of a polymer determine its suitability for load-bearing applications.[7][8]
Logical Relationship of Mechanical Properties
Caption: Interrelation of polymer structure and mechanical properties.
Protocol for Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.
-
Sample Preparation: Prepare dog-bone shaped specimens from cast films or compression molded plaques according to ASTM D638 or ISO 527 standards.
-
Experimental Conditions:
-
Test Speed: A crosshead speed of 5 mm/min is commonly used.
-
Temperature: Room temperature (23 ± 2 °C).
-
-
Data Analysis: Generate a stress-strain curve from the load-displacement data.
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
Conclusion
Polymers derived from this compound offer a unique and valuable set of properties for demanding applications. A systematic and multi-faceted characterization approach, as outlined in this guide, is crucial for understanding their performance capabilities and for making informed material selection decisions. By combining thermal, spectroscopic, and mechanical analyses, researchers and developers can unlock the full potential of these advanced materials.
References
- Cassidy, P. E., Aminabhavi, T. M., & Farley, J. M. (1989). POLYMERS DERIVED FROM this compound. Journal of Macromolecular Science, Part C: Polymer Reviews, 29(2-3), 365-429. [Link]
- L-Ho, F. F. (1973). Characterization and quantitative measurement of hydroxyl groups in polymers by fluorine-19 nuclear magnetic resonance of this compound adducts. Analytical Chemistry, 45(3), 603-605. [Link]
- Dalau Ltd. (2023). Modern Testing for Fluoropolymers. [Link]
- Reddy, V. S., & Reddy, C. S. (2002). Hexafluoroisopropylidene-Containing Polymers for High-Performance Applications. Journal of Macromolecular Science, Part C: Polymer Reviews, 42(3), 379-408. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Shimadzu. (n.d.). Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]
- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, 6(1), 45-62. [Link]
- Elettroplast. (n.d.). Properties of Polymers. [Link]
- Mittal, K. L. (Ed.). (1996).
- ChemEurope.com. (n.d.). This compound. [Link]
- Zhang, Y., et al. (2024). Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through 19F LF-NMR relaxometry. Polymer Testing, 141, 108654. [Link]
- La Rosa, A. D., et al. (2022). Effect of Aging on the Mechanical Properties of Highly Transparent Fluoropolymers for the Conservation of Archaeological Sites. Polymers, 14(5), 896. [Link]
- Mettler Toledo. (n.d.). Thermal Analysis of Polymers. [Link]
- AZoM. (2016). Thermal Analysis in Polymers. [Link]
- NPTEL. (2024). Polymer testing-05 (Mechanical properties; Hardness, tensile and compression). [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Hexafluoroacetone Quantification: GC-FID vs. ¹⁹F qNMR
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of hexafluoroacetone (HFA) is paramount. As a critical building block in the synthesis of fluorinated pharmaceuticals and materials, ensuring its purity and concentration is a matter of regulatory compliance and product efficacy. This guide provides an in-depth, objective comparison of two robust analytical techniques for HFA quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), often involving a derivatization step, and direct quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of methods to explore the causality behind experimental choices, offering a self-validating framework for each protocol described. Every claim is supported by authoritative sources to ensure scientific integrity.
Introduction: The Analytical Challenge of this compound
This compound is a highly reactive and volatile ketone. Its gaseous nature at room temperature and its propensity to form a stable hydrate in the presence of water present unique analytical challenges. An ideal quantification method must be sensitive, specific, and robust enough to handle the compound's unique chemical properties, often in complex matrices. This guide will dissect two primary analytical approaches, evaluating their performance through the lens of a rigorous validation framework compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Methodologies for this compound Quantification
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[4][5] For HFA, two main approaches are considered: direct injection and headspace analysis after derivatization. Due to HFA's high volatility, headspace analysis is often preferred to minimize matrix effects and protect the GC system.[6][7] Furthermore, derivatization can improve chromatographic behavior and detection sensitivity.[8][9]
A common derivatization strategy for HFA in aqueous samples is its conversion to fluoroform (CHF₃) through a haloform reaction in a basic solution.[10][11] The volatile fluoroform is then quantified by headspace GC-FID.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR spectroscopy is an inherently quantitative technique that offers a direct and often non-destructive analysis of fluorinated compounds.[10] Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent sensitivity.[2][10] The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[10] For HFA, the six equivalent fluorine atoms produce a single, sharp resonance, making it an ideal candidate for qNMR analysis.[12]
Validation of Analytical Methods: A Head-to-Head Comparison
The fitness for purpose of any analytical method is established through a validation process that assesses key performance characteristics.[7][13][14] The following sections compare the expected performance of a derivatization-headspace GC-FID method and a direct ¹⁹F qNMR method for HFA quantification, based on typical results for similar fluorinated analytes.
Validation Parameters: A Comparative Summary
The following table presents a semi-quantitative comparison of the expected performance of derivatization-headspace GC-FID and ¹⁹F qNMR for the analysis of this compound.
| Validation Parameter | Derivatization-Headspace GC-FID | Direct ¹⁹F qNMR | Rationale & Insights |
| Specificity | High | Very High | GC-FID specificity relies on chromatographic separation. Co-eluting impurities can interfere. ¹⁹F qNMR's wide chemical shift range provides exceptional specificity, with signals being highly characteristic of the fluorine environment in the molecule.[10] |
| Linearity (R²) | > 0.99 | > 0.999 | Both methods are capable of excellent linearity over a defined range. qNMR often demonstrates superior linearity due to the direct proportionality between signal intensity and the number of nuclei. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | qNMR is often considered a primary ratio method, capable of high accuracy without the need for a specific HFA reference standard for every analysis.[15] GC methods are more susceptible to variations in extraction and derivatization efficiency. |
| Precision (% RSD) | < 5% | < 2% | The precision of the GC method is influenced by the reproducibility of the derivatization and injection steps. qNMR, being a direct measurement, typically offers higher precision. |
| Limit of Detection (LOD) | Low (ppb range) | Moderate (low ppm range) | Headspace GC-FID is exceptionally sensitive for volatile compounds and can achieve very low detection limits.[10][11] The LOD of qNMR is dependent on the spectrometer's field strength and acquisition time. |
| Limit of Quantification (LOQ) | Low (ppb to low ppm) | Moderate (ppm range) | The LOQ follows the same trend as the LOD, with GC-FID generally being more sensitive for trace-level quantification.[6] |
| Robustness | Moderate | High | The GC method's robustness is dependent on factors like oven temperature ramps, gas flow rates, and the consistency of the derivatization reaction. qNMR is generally more robust to minor variations in experimental conditions. |
Causality Behind Method Performance
-
GC-FID's Sensitivity Advantage: The high sensitivity of GC-FID for volatile organic compounds makes it ideal for trace analysis, such as residual HFA in a final drug product. The derivatization to fluoroform, a highly volatile and stable compound, further enhances its suitability for headspace analysis.
-
¹⁹F qNMR's Accuracy and Specificity: The power of ¹⁹F qNMR lies in its directness. The signal intensity is directly proportional to the number of fluorine nuclei, enabling highly accurate quantification against an internal standard.[10] The vast chemical shift window for ¹⁹F ensures that the HFA signal is unlikely to be obscured by other fluorine-containing impurities, providing unambiguous identification and quantification.[10]
Experimental Protocols
Derivatization-Headspace GC-FID Method
This protocol describes a validated method for the quantification of HFA in an aqueous matrix via derivatization to fluoroform.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of HFA hydrate in deionized water.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Prepare an internal standard (IS) stock solution (e.g., 1,2-dibromoethane in methanol).
-
-
Sample Preparation:
-
Accurately weigh the sample containing HFA into a headspace vial.
-
Add a known volume of the internal standard solution.
-
Add a sufficient volume of a strong base (e.g., 5M sodium hydroxide) to initiate the haloform reaction.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler.
-
Incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow for complete derivatization and equilibration of the fluoroform in the headspace.
-
Inject a defined volume of the headspace gas into the GC.
-
-
GC-FID Conditions:
-
Column: A suitable capillary column for volatile halogenated hydrocarbons (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Oven Program: Isothermal at a low temperature (e.g., 40°C) for a short period, followed by a temperature ramp to ensure separation from other volatile components.
-
Injector Temperature: 150°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification:
-
Calculate the peak area ratio of fluoroform to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the HFA standards.
-
Determine the concentration of HFA in the sample from the calibration curve.
-
Direct ¹⁹F qNMR Method
This protocol outlines a validated method for the direct quantification of HFA using an internal standard.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh a suitable internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Accurately weigh the sample containing HFA into the same NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both the sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing.
-
-
¹⁹F NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (HFA and internal standard) to ensure full relaxation and accurate integration. This is a critical parameter for quantification.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
Acquisition Time: Long enough to ensure high digital resolution.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the characteristic signals for HFA and the internal standard.
-
Calculate the concentration of HFA using the following formula:
Where:
-
Area = Integrated peak area
-
N_F = Number of fluorine atoms for the signal
-
M = Molar mass
-
Weight = Weighed mass
-
Purity_IS = Purity of the internal standard
-
Visualization of Workflows
Conclusion and Recommendations
Both Derivatization-Headspace GC-FID and Direct ¹⁹F qNMR are powerful and validatable methods for the quantification of this compound. The choice between them should be guided by the specific analytical requirements:
-
For trace-level quantification (ppb to low ppm) and analysis of residual HFA in complex matrices, the high sensitivity of Derivatization-Headspace GC-FID makes it the superior choice. The trade-off is a more complex sample preparation procedure and a higher susceptibility to variations.
-
For highly accurate and precise purity assessments of bulk HFA, and for applications where specificity is paramount, Direct ¹⁹F qNMR is the recommended method. Its directness, robustness, and the structural information it provides offer significant advantages, albeit with a higher limit of detection compared to GC-FID.
Ultimately, for comprehensive characterization, these techniques can be employed complementarily. GC-FID can screen for and quantify trace volatile impurities, while ¹⁹F qNMR provides an accurate and precise determination of the bulk HFA content. This dual-pronged approach ensures the highest level of confidence in the quality and purity of this compound for its critical applications in research and development.
References
- CN111579669B - Method for analyzing and measuring this compound content - Google P
- Determination of Hexachloroacetone and this compound in Industrial Wastewaters.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. (URL: [Link])
- Understanding ICH Q2(R2)
- Calibration and Validation of a Headspace Gas Chromatographic Method. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
- Derivatization Methods in GC and GC/MS - Semantic Scholar. (URL: [Link])
- ICH guideline Q2(R1) Validation of analytical procedures: Text and methodology. (URL: [Link])
- Baker, B. B., & Carlson, D. P. (1974). Measurement of trace amounts of this compound in air by infrared spectrometry, after conversion to fluoroform. Analytical Chemistry. (URL: [Link])
- Ho, F. F. L., & Kohler, R. R. (1974). Analytical applications of this compound and fluorine-19 nuclear magnetic resonance. A technique for simultaneous quantitation of water and hydroxyls with characterization of the latter. Analytical Chemistry. (URL: [Link])
- Method for analyzing and determining content of this compound - WIPO P
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities | LCGC Intern
- VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS. Arhiv za higijenu rada i toksikologiju. (URL: [Link])
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. (URL: [Link])
- This compound - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Use of this compound and fluorine nuclear magnetic resonance to characterize active hydrogen compounds. Analytical Chemistry. (URL: [Link])
- VALIDATION OF ANALYTICAL METHODS - IKEV. (URL: [Link])
- Gas-chromatographic headspace analysis - Publisso. (URL: [Link])
- Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Journal of Analytical Toxicology. (URL: [Link])
- Quantitative NMR spectroscopy of biologically active substances and excipients. Analytical and Bioanalytical Chemistry. (URL: [Link])
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. inkworldmagazine.com [inkworldmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. ikev.org [ikev.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Fluorinated and Non-Fluorinated Polymers for Pharmaceutical and Biomedical Applications
In the landscape of materials science for drug development, medical devices, and pharmaceutical processing, the choice of polymer is a critical decision that dictates performance, safety, and reliability. A fundamental division in high-performance polymers lies between fluorinated and non-fluorinated variants. The strategic incorporation of fluorine atoms into a polymer backbone imparts a unique and powerful set of properties not found in their hydrocarbon-based counterparts. This guide provides an in-depth comparison of these two classes of materials, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
The Decisive Element: The Carbon-Fluorine Bond
The profound differences between fluorinated and non-fluorinated polymers originate at the atomic level with the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a very strong and stable bond with carbon (~485 kJ/mol).[1][2] This bond's strength and the shielding effect of the fluorine atoms around the carbon backbone are the primary reasons for the exceptional properties of fluoropolymers.[1][2]
In contrast, non-fluorinated polymers are built on a hydrocarbon backbone, characterized by carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While versatile, these bonds are less thermally and chemically robust than the C-F bond, making them more susceptible to chemical attack and degradation.[2][3]
Caption: Molecular structure comparison.
Comparative Analysis of Key Properties
The structural differences manifest in a suite of macroscopic properties critical for demanding applications.
Chemical Resistance
Fluoropolymers exhibit near-universal chemical inertness, resisting a vast range of acids, bases, solvents, and other aggressive chemicals.[2][4][5] This makes them the material of choice for fluid handling systems, reaction vessels, seals, and gaskets in pharmaceutical and biopharmaceutical manufacturing, where product purity and equipment longevity are paramount.[6][7][8] Polytetrafluoroethylene (PTFE) is particularly renowned for its resistance to even the most corrosive substances.[2][9]
Non-fluorinated polymers , such as polyethylene (PE) and polypropylene (PP), offer good resistance to many common chemicals but are susceptible to attack by strong acids, bases, and organic solvents, which can cause swelling, degradation, or failure.[3][10][11]
| Property | Fluoropolymer Example (PTFE) | Non-Fluorinated Example (HDPE) | Key Advantage |
| Chemical Resistance | Excellent; resistant to nearly all chemicals and solvents.[2][12] | Good; resistant to many acids and bases, but vulnerable to certain solvents and strong oxidizing agents.[13] | Fluoropolymers: Unmatched inertness for critical purity applications. |
| Max. Service Temp. | ~260°C (500°F).[3][12] | ~80-120°C (176-248°F).[3][10] | Fluoropolymers: Stability in high-temperature processes like sterilization. |
| Surface Energy | Very Low (e.g., PTFE ~18 mN/m) | Low to Moderate (e.g., PE ~31 mN/m) | Fluoropolymers: Superior non-stick, anti-fouling, and water/oil repellency.[14][15] |
| Coefficient of Friction | Extremely Low (0.05–0.10).[12][15] | Low to Moderate (0.2-0.4) | Fluoropolymers: Ideal for low-friction applications like catheters and guide wires.[5] |
| Biocompatibility | Generally Excellent (USP Class VI).[4][16] | Varies; many grades are USP Class VI. | Both: Many options available, but fluoropolymers often have a longer history of implant use.[16] |
Table 1: High-Level Comparison of Representative Polymers.
Thermal Stability
The stability of the C-F bond endows fluoropolymers with exceptional thermal stability, allowing them to be used continuously at temperatures as high as 260°C (for PTFE) and down to cryogenic levels (-270°C).[4][12][15] This is a critical advantage in pharmaceutical applications that involve sterilization (e.g., autoclaving) or high-temperature processing.[5][6] Non-fluorinated polymers like polyethylene have a much lower service temperature, typically around 80°C, above which they begin to lose their structural integrity.[3]
Surface Properties: Wettability and Friction
Fluoropolymers are characterized by extremely low surface energy.[6][14][15] This translates directly into high hydrophobicity (water repellency) and oleophobicity (oil repellency).[14][17] This property prevents materials from adhering to surfaces, which is highly advantageous in reducing contamination, preventing biofouling on medical devices, and facilitating easier cleaning of processing equipment.[5][6] This non-stick characteristic also results in a very low coefficient of friction, making fluoropolymers like PTFE and FEP ideal for devices that require smooth movement, such as catheters and guide wires.[5][18]
While some non-fluorinated polymers can be hydrophobic, they do not achieve the same level of repellency as their fluorinated counterparts.[19]
Biocompatibility
For medical devices and implantables, biocompatibility is non-negotiable. Many fluoropolymers, including PTFE, FEP, and PVDF, have a long and proven history of use in medical applications due to their inertness and high purity.[4][15][16] They are often certified to USP Class VI standards and are well-established materials for catheters, sutures, and soft tissue implants.[16] The introduction of fluorine can also enhance the metabolic stability and bioavailability of encapsulated drugs in drug delivery systems.[20][21] While many medical-grade non-fluorinated polymers also meet biocompatibility standards, fluoropolymers are often selected for the most demanding applications where direct, long-term contact with bodily fluids and tissues is required.[16]
Experimental Evaluation Protocols
Objective comparison requires standardized testing. The following protocols are fundamental for evaluating and validating polymer properties for biomedical and pharmaceutical use.
Protocol: Evaluating Chemical Resistance (Modified from ASTM D543)
This protocol determines the resistance of a polymer to chemical reagents by measuring changes in physical and mechanical properties after exposure.
Objective: To quantify the effect of chemical exposure on polymer integrity.
Methodology:
-
Specimen Preparation: Prepare at least five standard test specimens (e.g., tensile bars) of both the fluorinated and non-fluorinated polymer.
-
Initial Measurement: Accurately measure and record the weight, dimensions (length, width, thickness), and appearance (color, transparency) of each specimen.
-
Baseline Mechanical Testing: Determine the baseline tensile strength and elongation at break for a set of control specimens according to ASTM D638.
-
Chemical Immersion (Practice A): Fully immerse the test specimens in the selected chemical reagent (e.g., 50% Sodium Hydroxide, 98% Sulfuric Acid, Isopropyl Alcohol) in a sealed container.[22][23] The test should be conducted at a specified temperature (e.g., 23 ± 2°C) for a defined period (e.g., 168 hours).
-
Post-Immersion Analysis:
-
Remove the specimens, rinse with deionized water, and gently pat dry with a lint-free cloth.
-
Immediately re-measure and record the weight and dimensions. Calculate the percentage change.
-
Visually inspect and record any changes in appearance, such as swelling, discoloration, crazing, or cracking.[23]
-
Condition the specimens as required and perform tensile testing to determine the final tensile strength and elongation.
-
-
Data Interpretation: Compare the post-immersion properties to the baseline controls. A significant degradation in mechanical properties or a large change in weight/dimensions indicates poor chemical resistance.
Caption: Chemical Resistance Testing Workflow.
Protocol: Assessing Wettability via Contact Angle Measurement (ASTM D5946 / ISO 15989)
This method quantifies the hydrophobicity of a polymer surface. A higher contact angle indicates lower wettability and greater hydrophobicity.[17][24]
Objective: To measure the static contact angle of a water droplet on the polymer surface.
Methodology:
-
Equipment: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[25]
-
Sample Preparation:
-
Ensure the polymer sample is clean, dry, and free of contaminants. Clean with an appropriate solvent (e.g., isopropanol) and a lint-free cloth if necessary.[25]
-
Mount the sample on the goniometer stage, ensuring the surface is flat and level.
-
-
Droplet Deposition:
-
Fill a clean syringe with high-purity deionized water.
-
Carefully dispense a single droplet of a specific volume (e.g., 5 µL) onto the polymer surface from a low height (1-2 mm) to minimize impact effects.[25]
-
-
Image Capture and Analysis:
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to analyze the image and calculate the angle formed at the three-phase (liquid-solid-vapor) interface.
-
-
Replication: Repeat the measurement at least five times on different areas of the sample surface and calculate the average contact angle.[24]
Protocol: In Vitro Cytotoxicity Evaluation (ISO 10993-5)
This is a critical first step in biocompatibility assessment, screening materials for their potential to cause cellular toxicity.[26][27]
Objective: To assess whether leachables from a polymer material cause toxic effects on cultured mammalian cells.
Methodology (Elution Test Method):
-
Extract Preparation:
-
Place a sample of the test polymer (fluorinated or non-fluorinated) with a known surface area or mass into a sterile container with a specific volume of cell culture medium (e.g., MEM).[27]
-
Prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls similarly.
-
Incubate the samples at 37°C for 24-72 hours to allow potential leachables to extract into the medium.
-
-
Cell Culture: Grow a monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) to near-confluence in culture flasks or plates.
-
Cell Exposure: Remove the standard culture medium from the cells and replace it with the prepared extracts (from the test material, positive control, and negative control).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-48 hours) at 37°C in a humidified CO₂ incubator.[28]
-
Evaluation:
-
Qualitative: Examine the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment, and grade the cytotoxic reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity).[28]
-
Quantitative (e.g., MTT Assay): Assess cell viability by adding a reagent (like MTT) that is converted into a colored formazan product by metabolically active (living) cells.[29] The amount of color produced is proportional to the number of viable cells and can be measured with a spectrophotometer.
-
-
Interpretation: A material is considered non-cytotoxic if it shows a reactivity grade of 2 or less and/or results in a cell viability of greater than 70% compared to the negative control.
Conclusion and Application-Specific Recommendations
The choice between a fluorinated and a non-fluorinated polymer is not a matter of one being universally superior, but rather a decision based on the specific demands of the application.
Choose Fluoropolymers when:
-
Extreme chemical resistance is paramount: Handling aggressive solvents, precursors, or cleaning agents in pharmaceutical manufacturing.[6][7]
-
High-temperature stability is required: Applications involving autoclaving, steam sterilization, or other high-temperature processes.[5]
-
Low friction and non-stick surfaces are critical: Medical devices like guide wires, catheters, and high-efficiency dry powder inhalers.[5][6]
-
Ultimate purity and minimal leachables are non-negotiable: Long-term implantable devices, sensitive biologic drug storage, and delivery systems.[16][30]
Consider Non-Fluorinated Polymers when:
-
Cost is a primary driver: For less critical applications like general packaging, tubing, and containers where chemical and thermal demands are moderate.[3][11]
-
Flexibility and toughness are the main mechanical requirements: Applications such as flexible bags and films.[3]
-
The chemical and thermal environment is well-controlled and less aggressive.
By understanding the fundamental chemistry and leveraging standardized experimental validation, researchers and developers can confidently select the optimal polymer, ensuring the safety, efficacy, and performance of the next generation of drugs and medical devices.
References
- Dr. Lee Group. The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9OAG_Bn338bKVc3rscvpN-7H-3ykJt93uTxPJ4Tzf8gTX4o2GzNjNmbOcwE4cD-HGCZrLmxg2uDZXg_OabyAEccX7yJ9OFEVnRKmzK2rJwepvuxBhLqglUIj-7J8Z1Fz9QqgL8uYM6YD8BUdxH5I-wWF2qoKtvXCKCbHADOlXWj_Y
- Alfa Chemistry. Wettability & Non-stick Properties - Fluoropolymers. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW6Qo8sExwjWancYaAas0F3Gm6JW1dcpeonrxpfmCI1RhSBpDtcAWvswo_e0qSFsyhnzh--BYkQYwKonT1c4ky1RIMO5kB1VBQUkxB64Y8cEnW2dDpFMX5cPiQfayLuo_cS2E5BfDMrs7FPrH_jVHRCrv7XEa9sBoS3Pt3q3XgB9U-qOnsE3WQ48iknDkM-e6BHD4=
- Adtech Polymer Engineering Ltd. The use of fluoropolymer components in medical. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVxGb7eRQ7lnxo1p9B-3TkAOsW6RRFqdrW67M_qMGRUSIG9T6A74L2pBKyAGzWiGXHjfM82GlTGff5bhD29G7rq4-6cSDU2_iyCgnQH9tzYHWZg-pQWNZlMI8jkAHj1vVsEe5LSW8Ggn2l4I7-vRBRB4Ha6uXJb4knw==
- Controlling Surface Energy and Wettability with Amorphous Fluoropolymers. (2025-04-20). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5oOobTdgROhzHC6oNOXB9Eq8Oa0dCFZAIL9KBEnyQvPs3HpfmD-GNKNzY1b8LGxRavw0na8CnAFEvios_Io2ZUkU0o71S3igcDuP-mp1ps5zxuwlOIIq_IANkRO2mSzE9Gqu_INrbps6QSBsDB160WRVW0DH4I9sytp5HUqqy48NRu8T8LKBYOnQMaZzOfK-1NIRS0-1fWEcNij5R_E4kL6Viz5lZ-DA=
- ACS Publications. The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCx8TQ4Cc0-lKuktsOOt-w9BbsEo-5lxIQKrv5-AO2GRBuSYdkGhxr2DJRueFFfeLb7UQ7WdD_jInoJsnkn9Ont90PChNhQdt6DfQUU3_UQugbz2T4FnO83KNWMZF9WEkQiD7f
- Patsnap Eureka. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers. (2025-07-03). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFC221gSYs722zMulC-3_qN6gwm3Qm_0gzCFZyNbRnZRgRQp9VgJPMOcAuRWt-SylCFxUXFyD93sU4sCawwwrngbEJ_BCXiNivc8P8EvmDmE3246Kk75IGwd8fTXyY7RTLbB1s3KSWzLwqo5B1nBtctiWW_0hFcLgYr0ei19EJqBinTFaZENptMT6W1EZNAXxWFbC5dCOeKosKE783tw==
- Polymer Solutions. The Impact of Fluoropolymers on the Medical Device Industry. (2015-07-17). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIz3Y_CoRU4CzxFiRNl5m2P_d_vafho1DBiK7FIuztcz-m4DqC8y-upjRcQOfmAfNefh_gETInZKDYE405tpV70vsVHv4vdadlQDGBDTemSNSG3BvkQgxRbcsRlWg7tgHoz5kGUJwRmKDfeakXP851jVU2K80ZJ7LSnDs4rdlkPDDRyLDCkHtkG6I5huBx4S_8rj3NrBof
- Using Fluoropolymers In Biomedical Applications. (2020-11-25). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrHxnC88qXOnIJn5FbqOk--BF526qgo9zGSzqT4ck3HSVI0X3gNC4jR92uKgpsflAsd3nck1r6OcB5BfcGZDGmd8QqdHbxQwMNXWjYkKtLyWrqlUXourhSajnhELLk5GwNx_5wgaHYfWMGwbalyP8eM93Y9iYv0yACXQYeIMd-WxCil5NRNjemMyTjozA=
- Plastics Europe. Pharmaceutical industry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjQ9GEFSV2tGZRwILl78X9vwLTQsII4faYLJpL3vvS2Om60zIzZNz4A-YjQ_wkXWuQp-hIxzp34NukNoNqvrIyUmRc1h_YrNc0ads8KY20mr1mLUmYkItvoD5AcYKpos3i0LHaW6vrYsGJLKamxMTRhhVB0-8GRDgz5NK0e7pjhhP2pUAJ1g=
- Dalau Ltd. The Critical Role of Fluoropolymers in Modern Medical Technology. (2024-10-04). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVy3VRDURKZIjCiykcjVeXdbFLzqQrkary0o2TvytZyko544TsHr0hFolEz70t1tmPMCRpVhE2sqhqYJG8xUPEB1deoV_z57RkChtsh3Iiki5G0GDZpqyPRV-YD3VUCwpZ18qjGGkFgKEo2YvC5VieexSRDDAEsaggnFzU2Gobwiiu7XXb3I-qxgBNVkVbZuNm9tn8Qq5iwsT
- The Journal of Adhesion. WETTABILITY AND SURFACE ENERGETICS OF ROUGH FLUOROPOLYMER SURFACES. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETAXlbh8F0ld0d5ilckHCvW5RLGTJkplF-4PzOIl5_rc7HdkcGlwxf0F986CJ6cRPyhmW7kExWmUhNgcngMeEllY_bXGSbKY6NOJnVYNWxMklMShcRNGGkTonnuc5T5Su0HCcY9-tciFr8zPNnO6RsGMomGrX9dw==
- BSB EDGE. ASTM D543: 2021 Plastic Chemical Resistance Evaluation Standard. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFChDTGKZOb1R8-3rIsRyQ-BrgLgoZ0p73zyv0lILxxyA_HIdSwmQuZZGT6Pyv1U2oysXRFaFfvBhnRRBsh960ZBDQBnStKxjC4S8XBZtEhVFf48lTqnBR2garWpQvnw4Rj5Qth-AtGqIxPS7jtkZqYvgu8o1OlYG3W5S5qOP-tbuH_zkjxsQfOwmd3PE13ER8ypXl6QG-hKHNBPxguyIorGv2gio9gl_iRi9vo58xBvaezHRxKicY=
- Knowledge. What is The Difference Between PTFE And PE?. (2024-07-10). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBr55XJcE5oSsIxXR-W8kVOUPx_ROShmSCwJsUOVOZKlFyWauKKl08jN_kznVXbgd6UZk6oLgQrf6jBH9SIMpqB14mbwU7GQ8IoJEVZuZZkkjquE5gARdhMMuhyWy4RsvfuMk9BDXspp-V4exs-T7_7DmjM6mps9B06rIFflX10IhKuXgCY6sMoh5_7uIkTcC4PIUpEwTwtLIa
- Zibo Bainaisi Chemical Co.,Ltd. Comparison of PFA and PEEK Coating Depths: Performance, Applications, and Selection Guidelines. (2024-11-01). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPwE4oah8fqQwxMIj_7hjXnIZ1a-Xu2xbZ9wAkHLNkDYJNOZdXau7ogR38ee6LrVkfpYvwsUrir5N9ESOGHydHRqsKVXM6KX8IhlSNuQlYVZCOybZX0IUPc8AhXq92TeeOLpMkOr6lIEaun5KJJQ3peliQJOqzZreCx2Rt8pvfTQQ2LouGn3XZIiiCa5BVKV--kHIvRcnK
- Professional Plastics. Overview of Fluoropolymer Materials. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBzVvdGkG6pJvvD-1MPBJmutsIOtvWTR4PtDdUhfJxV1nbvcb3EYR298HsmcmIZId-AvPmx3ujUK1n1P5DClQ9gc_-cLVasBvdpjQNyV8O7pMABilyYEIdpl0AXGU_bFGjOuI7RYCxAfRM55ygy5w-2j52KkiHGn5cOwem5Ufwl2v354yHp4NIz_Xh2BjH9y67djP0cYwD80wxuZYrxNu0yG0LDaEXaA==
- Coi Rubber Products. ASTM D543 Plastic Chemical Reagents Resistance. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFDyMTNX0wjXcaoGU2rQcbXPeehjSFlLf0QrecoMX1aJ4OAxegm8sHZws6D940NbKMldSjYhc1Ez3N01d1frvPZfXi5UjPUtZc2mpu_jKYP1Cs54l64cmilqil9hx7QuwiExOZgF71EPEBIH8csKQSJAFEFSdRwP7jsJnb_DsQuw_ErQY=
- ASTM D5946 - Measuring water contact angle on surface-treated polymer films. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHd6P0EG90IpygFYqpfipWJQOH5SovcupZJxnAdSrE4YJHj9HpNQsoiJO1XSyyhNpF5sJXPLMXWdQfE9ElKiLNeP6f3VR3TipQLQz7WQlm0JcX4psEqBHwxp1yy9E3KAfzo-cCFxdx87fNrTpKzAlMcpEXURYXdPcooAKMVBMmLFRFFsHcibA-teeseqE=
- Glenn Enterprises. Navigating the Crucial Role of Fluoropolymers in Medical Device Manufacturing Amid Supply Chain Challenges. (2024-02-21). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxfhm1LVmO2siOFniQodX3TLRkAl4d8CCb6LcneLyTeOd1WJ5clSDMRtbMr3GJCkRSD747mJaU9ifQ_IUm8XG8Y9VMR28TNhhV0P1T9UP2jT-FhOY2ym08-1Z44ky5jlB_ldKSy7D5gVGoUWS7hA9aIHOJFTwYX1qlTNzBsppuqL11V5xB6bP4n9BjctybbQbUL3BZhyjFo9l1AQWzBIOonqz1HTpuS8dp0P2vhdUM4zgBjalyv18RxxwcjkZB1br_sRr3ktCpA==
- KeyLink. ASTM Contact Angle Test: Complete Step-by-Step Guide. (2025-07-28). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOQoarBEvUh0t-43OQ5IerZo7t4DnBfEioU172qg60rCvgrN3bzK6ho6xJtk-lFiNx0xhl2LcSvS4I5BPlGdnl-b1-g9ML4TpktPNSHG8-mgejlu-8QzDhUqGuidUxaazBqBAAzc1KQ-2xapT8eT1OoOkMIOE1gyPEJQgJHS5qvy8ykWM3zRg-DM=
- Benchchem. Fluorinated Polymers Show Promise in Advancing Drug Delivery Systems. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvBQdVi4iuwe0o9_5JgxotA9d0stWcEJZJsdRAnHOddpYSxcHpMiqBkKco7PV2KhRZpwVM4dPqXj5CUS-K1ecpquvlfHTNsJT78_1R21FZXoXpK46en_j2yE2WvoSsL6hXJIQcSzRAPG863IF7WidcBO8C6bTDg6cLvaaaQ074rakiGCnajd1WE3uLjpYWlvPgMdQbJ0y7-jLWHuVyT0mq
- Fluoropolymers vs. Side-Chain Fluorinated Polymers. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERGq7OfhljQrBfA5zsEKSEoE5gLyOLAT6Uvm4Yqku5fzuvYsGJ4YuN-s8oHvFZ-npirQ1agoKFwkV9Suf6q6FkFFmIHQq_qcIWXqMwsnW1fYvX4kgeJKppQ8G8r_D4kfv1FmxOSnwQSVwU2kHsLQ9N4KPAKTXmX7skMVgEAA5D00a4OFzg22qrirb4sG7qeqyJNhLz71BveMSUNgnUTTwg-9w=
- NIH. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGzpQkckY9oqkTnrCM2j4lbDMCa1mP3PrNrVzyk3Oc5eJy997LDtp2S9y-Ld1V_XE2kyicCSMREPRi3aHS-J4Khb5wd0KXg_dvsmdnCjlYaYU4dYTo7XZWxOZOfwrKJk5Cb5UdZcBX02g4g==
- PTFE Vs Other Engineering Plastics: The Comparison. (2024-11-19). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZYhTd0tjr6ih2bfG_2j83yr-k5izlraq-iJ374wSakxkwUpKkb4ULOX8qwmvZ2nZWW5LY7dVItj6-Idx7XAMoy116P7b8yhrX0S-eJyC_4eMFzGt8AUuucA-cxMj7y-Gj8OjKlVmUT0OmhNmdMAdoZeoZhHHGd8NADAKYbb6u-V45ReeCqZMRHDWm
- ISO-10993-5-2009.pdf. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC4FgWH6zTpV2l7cwPVBbKJhbG14n0c47CAf04UJL3E-dOSHeUCpaOnovLfOdic7Hu9DS8qp6kjEaTXyS6km61YJoDc_ezSg2QXsk4o3fgooOvLib8HSZh6o8TvfNRmlYjGHBPM9HFGUFLu0uFAV4u3L_MJarExNzA5hU=
- Port Plastics. The Chemical Resistance of FLUOROPOLYMERS. (2023-04-21). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZFXVfLUg1s2CfIefW2kCPQkxMSLMUJP9xVSsg-_t9uADZtw40GNLUo-uygbamQWNzMxH54bzeK3Uri60Abpp453G5dG6m8PqSAUF8JT08yZjs0eedd6RBI_1gPAI9CIX4odMeJCzQeOCPp59V_TyURY1ykkYD22sAbvjPLocBB-aPgA==
- DXTSEALS. PTFE vs Common Plastics: Performance Comparison and Sealing Applications Analysis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHLOx6uBus_Zc3XdBg91FFyg3PhMDVx6puFLypvsOAgtOuluotehPrY_nR2qvvjI2gJp2i8YDHq_u8E_iq3C1amn3JFELYQMtqXiGLtXTAPRUgxtuHLCqTly5Sv63wN-tzwVUmkoZOJpKVKLuhKbxZO1ozzuarvNz23q54aw64lcIkb8IYcxSTgPs4Hg8nJy-GdGBlH3f0iOMdcSTkaE_1UDqixlDCGBo_EvZ8
- Cole-Parmer. Chemical Resistance of Fluoropolymers. (2020-06-15). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy0QPcLdCmcfD3sxugUa1mJ-u1X-uJn96myEnZGcab99jsZl8_MKu5kIfqAZjMLXCebMCjhAdNOLOhgjcQwa5cJUfPzsfC1ad7Q7hczMtxVAcrf7Ur8RU98nGJxjknxIniIylbxvNUkIToefUvdTh3WxXHL1kOoLM7o2_9dXnI6FdXODBiGg==
- Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNjtjPjUbfMWamIuzTA_BurlkdbD3LMCa8SeDrK1QfKGADdqrv9q-tD_e0PC3H2LBjUr6w1DhlJPLnLryZPO9nrnxJLlayDLYv6Mj4xGo2jAb6UkF6xdTD78rZ1t8HX4fHAr5P6yAbl64l9cVEZQJhDi1aHXLg-9VzXdCWOJ71emNrvG1JQnSB7X_xH9kCUNq2FmNp0hrcl2aYBmG0mPIi_KZn-zAnNOA=
- Adtech Polymer Engineering Ltd. The use of fluoroplastics in the pharmaceutical industry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf1ASbxRu1U_B8afWK3VGpUHxcc8HAyyk36Jl87tQfiUUv26I4KeYw6kIXcQjQq99DzKcNTZYrSD5cWbcinRcUKtaSkJqBjNWiFuP_MOBHvLne0CDS3l8TkcFmbPNtoG2UKGK1R05pjuXhbdd6kgTYFs5VDE9ttqLiOrP4YZ4V1sn_sf0=
- Infinita Lab. Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. (2025-09-09). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnmBACE4tPuKDq3je4BA3a_Ph3WswplM_io_AkXiDxYllAMhhLvVu0ZSrnzBNIKMITf_vP1N4BlcoVpJGUYYOOF1Kz_t4t7Fv74jkzEEcEQIOfItfbFo6qBiv272sI3NkNApfBFmJ2KmKJzLFATQ1p8xlYpE7pmPKIY_b4Q9DP1YYhXfRNrFUeTCSU3Z5ctt9S-I4vWURN1mw=
- Canyon Components. High-Performance Plastics | Comparing PTFE, PFA, PEEK, and UHMWPE. (2025-07-24). Available from: https://vertexaisearch.cloud.google.
- Intertek. Chemical Compatibility ASTM D543. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIzlbqjgfLfA5uUbVRYtYqONoSNpim6_psqIYKXccCk-dkCGhE_QyIQFKmxH3sbBvWkGM1W-NxXbDPB9CbE1sPGDL2_Oz-SxnEIfDEKiqYgK7HH6k_TIoTPX24elPynh88umU9cWoyLGu55V4sdxxg9Ez9n9b-xaHHUKhFxPicVKR3v7yxJ2ipRUwZoWtVFyiruw==
- E Squared. Chemical Resistance Testing: Ensure Suitability for Your Application. (2022-10-03). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhaM82xyBTu9sR4lvnCh3w57FJzMS52arjwXUHdApilpQR74e6rxI60-IGpKoMxMotsK976nMzcau-hK29bzPCpc7Nu_d9GRLy_FD4zOr8gPRXUvmR4nlc8jBh4rTL3YfHZ2zxUpt6FI2Y8dT
- Academic Strive. Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. (2020-02-17). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4LfAfs9-ez2cVGQHuU60Sj1jPbp4vY-MkOqAdd81yqccADyfF8R_IqpsOdxMMUJcSOzgqu1Z2brJx8WlZOGFAoHMSjL8wSlKeInNRSk0l1rwtqL266vJ7BL3s_eLSqmmSI5O4_fCwFQgxChE=
- Polyethylene (PE) Vs PTFE (Teflon): Comparing Their Properties And Applications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7-u9Y_7Rnx1TpvRLqJEybYwYwobdhkh2n4zY5EAFB5iskVFIEvslw8ZXTj1fbUPcAttZlZA7FcXLipRkRpV2dlGVM7R9voRkXMAyZfNA-ir19472KXYiyL3-QeXQ1CxQ8mmVFRm_U8XxpRuIDuh3qdyFARqSf6FJSr5P2Zjnr6lki-QpMaFAf8kyEX4tI8NS6cogJbLcpXr7clqj9ljyLWea
- MakeItFrom.com. PFA vs. PEEK. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkJxcFHQWlk3RdhchFnWlzPff1TbdvtkBkOzY_0708FCE_veM7OOdlFjUs2DLe5UDHrPoLOIf_NDTcF5pGqlRYLQPD7wIWjJO8ozn2dI_3EJNFSd0vhx1Cf_zkRanWhzeTiOsH6YVu0pQC3ghEPRbicymzVFGpiIUvcorKzQmdAB9HE_AZp4qPktg=
- MakeItFrom.com. 30 GF PEEK vs. PFA. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Jh35YV9iEnoha5EIDYtO7zD0OR5QTuocx9R7BtDEHroAc_dDyVjSS8pzyvAvCXFRvlMEb7ctDamkNUJV1Q0LI0ClBj1kxeeKpHnkM7UDqzv6SJft0H18bP1HEwwj3hbB5tF9CPB7ZF6UL8yOxutKHL9KAfwReHOISoxqVmtx2A87SGbSYjBf5CTqTwGTnuIK3w==
- Efpia. Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es. Available from: https://vertexaisearch.cloud.google.
- ResearchGate. Easy and Simple Method to Measure Contact Angle of Polymer/Solution. (2021-05-04). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES4Wx7MyAuI1lhIspW0vrBxnS0p1tUXhM9QgX-4aRPLT0Ky6mpAWNX-nlyuBHKHTErD44tJ8r9sk5vrerUjxGh3MCu3eSRUz3FwVhQb0B26uxWx79qDzJWfeHKoJEu7Dubf_6w101b08KTqWEhW_aJQCKfzWPHNq6C75nrQIXSmcJpFRql2kwF_3vMTUgq400PHl7XZklEnTG2cKQFqUfSHYsLylszcqEvdW5DG0H7
- Medical Device and Diagnostic industry. A Practical Guide to ISO 10993-5: Cytotoxicity. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_YBfhC5z2dW_ag6zYR9Xu1mzFgbkEiZGrqb4m5s-WLD2DKO92kInnXS1sPgdr9rITHc4gubF_jPjCZLMNq9HJ_wUtuKeFa0w9f2p5cEjSh76FAGjID48QSuYnQRpEKDg5Z0zrVuqqJOcOZHf67c_nUuuDJ8qWztgzii3JkXgsUKHe4DxqXhkl-QE=
- Plastics Engineering. Fluoropolymers Explained: Basics and Applications. (2024-08-08). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEymMK5nPzQwOanncTIvgECYJRCQovjf7m2WMDdIMcCRiyyH3Zb24Mu9hRwVaSVfPHP9uhoEAKsX1AKw8phwPo3qgt1FounUCrBq3JuvQ76emBB6pEdSHSB0rEG230wXE0B3omq40DP5u76db6u-JO3-hzy3WalaoFtdKuqLY9qqwZflxLPIQ==
- Wickham Micro. Cytotoxicity Testing to ISO 10993-5 / USP 87. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-nTk1_hOwnkLdUF8nxuwLGjlkpFYiuvmVPW3rVpmZPIRPCpLMAyjJ30q_X01DVsrvDel3m2b8Gq1Bj4ZwPSTtPFcrhKf1DvwsTzmNRD8J1JIIXaZS0ju8OOutDIBAwjq2MYQpNamU6D3n
- Biolin Scientific. 7 ways to measure contact angle. (2021-05-25). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHefMaUeM1Po4KelwB6hJc9Y81kanakIhJUkzhFqZL_FynSGBmY0WH7qx-fJhlX8KNnykRjehmeyRVoaoogL8b9nAsjcDnOM7Okhk39gZtNGTEpjpXZ3ezkVTCjdmydBe1dRyY3ZzAFVTV0JTyBZNBiDChYodJuEYR6erKCIy4
- West Pharmaceutical Services. Advantages of Fluoropolymer-Laminated Components. (2019-12-06). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDHK5H6SJAYDeHWHApzZqZSAWZpKbfQoMSO8lOeMPnBZewBPF-auxTu7lqS6N8UNr97N45UZYcZKd21zG5zfzs6_IjtguOQCyfsaJNBkAFFHIuar8hl8cNW54J3vKvK9J3skC9jhVlDruyaJGix3vQzQ0Rj_85O4pPIOC0OrepW8zGOcVwBwTB30n5g9L64JSWV_yyyyxGqg==
- Xometry. HDPE vs. PTFE: Material Differences and Comparisons. (2022-12-31). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxUMKDNjF-cFDFL_-0M5xQxbRqzJi8ggQDO6p-xQNC4xYh4EhXXG8vNYm6C_lUocDU_4sjyhgAuPrMdh7rF5ESKZ-ePlEhyvChKzqQGDYmOR1XdaT8STui_Jm2W9SynQ7JrFxcEEwWHDT7mlxy_-Uj5yDj
- Droplet Lab. Contact Angle Measurement: The Definitive Guide (2026). (2024-08-17). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKUCsWwoeBNSHLtogup2wWYuI4nsKhdc1v2rHJ_dZdIb300KbBCjDzWFschD9uU18LV4NQ2iPKMf-1-dqUFbTXDynq7lJD61USTbSH7LRVkLoxMq3eWmB_hqarnOEs0XWNxfIbgYWaMXW44hR5hTY6JrrSOlPco-ow22oOku4j
- Alfa Chemistry. PEEK vs. Fluoropolymers: Comparison and Selection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH5ZmUBta8iIo-IcOo7Tewt-cerNJn9MzDM7c5e0qBYNYDvEKA5jq8oWiWXy3jFL8MqYbSmPSuGP8C2pFcJiSePisw5DY3VU6igNlygNvJ6SqDRL0OKR7Hdav61ngLTR1GsSWY3BO93TBwSjeP-FE879g3k9y6jvK4DEuP3dO8GIF_xITIT5qLq9PbbpiTtPwhp_9u0oVSbLNoB6-DvcOGLB4=
- SPIE Digital Library. Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. (2025-03-21). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6IlfHxJZUzRKGORzBgoZYpjlj66VGk7LBSKhr9QJ_820hz9yYtMSd-yTmcQ1sAdwGiZwE_i9njdkgWpEUiM_MMEg061BaADMiWS7nCEevE-zk-7jia10_ibNaMAH0Pqyv0Y3u6qmZgKzrz2SXnqRJIcjJt-O_44_HYUuFCFh6pwMG8vIywNuE1ca-ABqxcXnzJ3MW3LkTNRnyATUJh4ve1kR_c9dw_GrVXjlqDea14Cd-7noQ-11hH-q2pfW7c7imcdosYKbsvRYdls4sC0Um1CBPtmYz7KSdKC0xA==
Sources
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coleparmer.co.uk [coleparmer.co.uk]
- 3. What is The Difference Between PTFE And PE? - Knowledge [chinafluoropolymer.com]
- 4. adtech.co.uk [adtech.co.uk]
- 5. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. adtech.co.uk [adtech.co.uk]
- 8. efpia.eu [efpia.eu]
- 9. portplastics.com [portplastics.com]
- 10. PTFE Vs Other Engineering Plastics: The Comparison [epol.net.au]
- 11. standardmachining.com [standardmachining.com]
- 12. PTFE vs Common Plastics: Performance Comparison and Sealing Applications Analysis - Technical Support - DXTSEALS [dxtseals.com]
- 13. xometry.com [xometry.com]
- 14. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 15. boydbiomedical.com [boydbiomedical.com]
- 16. polymersolutions.com [polymersolutions.com]
- 17. chromistechnologies.com [chromistechnologies.com]
- 18. glennenterprisesinc.com [glennenterprisesinc.com]
- 19. lee.chem.uh.edu [lee.chem.uh.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. coirubber.com [coirubber.com]
- 23. Chemical Compatibility ASTM D543 [intertek.com]
- 24. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 25. keylinktech.com [keylinktech.com]
- 26. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]
- 27. mddionline.com [mddionline.com]
- 28. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 29. academicstrive.com [academicstrive.com]
- 30. Advantages of Fluoropolymer-Laminated Components - West [westpharma.com]
A Senior Application Scientist's Guide to the Spectroscopic Identification of Hexafluoroacetone Reaction Products
This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of products resulting from the diverse reactions of hexafluoroacetone (HFA). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure and spectroscopic output, ensuring a robust and validated approach to product identification.
Part 1: The Unique Electrophilicity and Reactivity of this compound (HFA)
This compound, (CF₃)₂CO, is structurally similar to acetone, but its chemical behavior is profoundly different. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups renders the carbonyl carbon exceptionally electron-deficient and highly electrophilic.[1] This inherent reactivity makes HFA a versatile building block in organic synthesis but also necessitates meticulous characterization of its reaction products.[2][3]
Unlike acetone, which exists in equilibrium with its hydrate in minute quantities, HFA reacts vigorously and exothermically with water to form a stable, isolable gem-diol, 1,1,1,3,3,3-hexafluoropropane-2,2-diol.[2][4][5] The equilibrium constant for this hydration is approximately 10⁶ M⁻¹, a testament to the carbonyl's electrophilicity.[2] This high reactivity extends to a wide range of nucleophiles, including alcohols, amines, and thiols, leading to stable hemiaminals and hemiketals.[2][3][6] Furthermore, HFA participates in various cycloaddition, photochemical, and olefination reactions.[1][7][8]
This guide will compare the three primary spectroscopic tools—¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of these diverse reaction products.
Caption: Common reaction pathways of the electrophilic HFA.
Part 2: ¹⁹F NMR Spectroscopy: The Definitive Tool for HFA Adducts
Given the molecular structure of HFA derivatives, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative analytical technique for their identification. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, providing high sensitivity. Its large chemical shift dispersion (~800 ppm) makes it exceptionally sensitive to subtle changes in the local electronic environment, allowing for clear differentiation between various adducts.[9]
Causality of Chemical Shifts in HFA Derivatives
The chemical shift of the -CF₃ groups is the primary diagnostic marker.
-
Free HFA vs. Hydrate/Adducts: The transformation of the sp² carbonyl carbon in free HFA to an sp³ carbon in its adducts results in a significant increase in electron density around the fluorine nuclei. This increased shielding causes a pronounced upfield shift in the ¹⁹F NMR spectrum. The signal for HFA hydrate, for instance, appears approximately 7.35 ppm upfield from the signal for free HFA in ethyl acetate.[10]
-
Influence of the Nucleophile: The specific nature of the nucleophile attached to the central carbon finely tunes the electronic environment of the -CF₃ groups. This allows for the differentiation of adducts from various classes of compounds. For example, adducts of alcohols and thiols resonate in distinct, characteristic regions of the spectrum.[10] Within a class, such as alcohols, primary, secondary, and tertiary alcohol adducts can often be resolved, as increasing steric hindrance and substitution affect the chemical shift.[10][11]
Data Summary: ¹⁹F NMR Chemical Shifts
The following table summarizes typical ¹⁹F NMR chemical shifts for HFA and its common reaction products, providing a clear basis for comparison.
| Compound/Adduct Class | Example | Typical ¹⁹F Chemical Shift (ppm) vs. TFA (ext)[10] | Key Differentiator |
| Free this compound | (CF₃)₂CO | -2.32 | Most downfield signal. |
| HFA Hydrate | (CF₃)₂C(OH)₂ | +5.03 | Significant upfield shift from free HFA.[10] |
| Primary Alcohol Adduct | (CF₃)₂C(OH)OEt | ~ +2.3 to +2.5 | Upfield of free HFA, characteristic alcohol region. |
| Secondary Alcohol Adduct | (CF₃)₂C(OH)O-iPr | ~ +1.8 | Slightly downfield compared to primary alcohol adducts. |
| Tertiary Alcohol Adduct | (CF₃)₂C(OH)O-tBu | ~ +1.2 to +1.4 | Most downfield of the simple alcohol adducts.[11] |
| Thiol Adduct | (CF₃)₂C(OH)S-nPr | ~ -0.8 to -1.5 | Resonates significantly downfield from alcohol adducts. |
| Primary Amine Adduct | (CF₃)₂C(OH)NH-nPr | ~ +4.0 | Resonates significantly upfield. |
| Secondary Amine Adduct | (CF₃)₂C(OH)N(nPr)₂ | ~ -0.86 | Downfield shift, often broadened signal.[11] |
Note: Chemical shifts are solvent-dependent and are provided for comparative purposes. Trifluoroacetic acid (TFA) is used as an external standard.
Experimental Protocol: ¹⁹F NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible data.
-
Sample Preparation: a. In a clean, dry NMR tube, dissolve 5-10 mg of the reaction mixture or isolated product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Causality: The choice of solvent is critical. Aprotic solvents are preferred to avoid unwanted reactions with any unreacted HFA. Chloroform-d is often suitable.[11] c. Add a sealed capillary containing a reference standard (e.g., trifluoroacetic acid or CFCl₃) for accurate chemical shift referencing if an external standard is desired.
-
Instrument Setup: a. Tune and match the ¹⁹F channel on the NMR spectrometer according to the manufacturer's guidelines. b. Set the spectral width to encompass the expected range of HFA derivatives (e.g., from -10 ppm to +10 ppm relative to TFA).
-
Data Acquisition: a. Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled experiment is typically used to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in sharp singlets for the equivalent -CF₃ groups. b. Trustworthiness: Ensure a sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio for minor components. A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis.
-
Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Reference the spectrum to the internal or external standard. c. Integrate the signals to determine the relative ratios of different species in the mixture.
Part 3: Infrared (IR) Spectroscopy: Tracking Functional Group Changes
While ¹⁹F NMR provides detailed structural information, Infrared (IR) spectroscopy offers a rapid and definitive method to confirm the fundamental chemical transformation: the reaction of the HFA carbonyl group.
Key Spectral Comparisons
-
Disappearance of the C=O Stretch: Anhydrous HFA exhibits a very strong and characteristic carbonyl (C=O) stretching absorption band around 1806 cm⁻¹ .[12] The primary evidence of a successful reaction with a nucleophile is the complete disappearance of this band.
-
Appearance of the O-H Stretch: For reactions with water, alcohols, or other hydroxyl-containing nucleophiles, a new, strong, and broad absorption band will appear in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the newly formed hydroxyl group.
-
Appearance of the N-H Stretch: For reactions with primary or secondary amines, characteristic N-H stretching bands will appear in the 3200-3600 cm⁻¹ region. Primary amines will typically show two distinct peaks (symmetric and asymmetric stretching), while secondary amines show one.
| Functional Group | Reagent/Product | Key IR Frequency (cm⁻¹) | Appearance/Disappearance |
| Carbonyl (C=O) | This compound | ~1806 | Disappears upon reaction. |
| Hydroxyl (O-H) | HFA Hydrate, Alcohol Adducts | 3200-3600 (broad) | Appears upon reaction. |
| Amine (N-H) | HFA Amine Adducts | 3200-3600 (medium) | Appears upon reaction. |
| C-F Stretch | All HFA Derivatives | ~1100-1300 (strong) | Present in both reactant and product. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
ATR-IR is a convenient technique for analyzing liquid or solid samples directly.
-
Instrument Preparation: a. Record a background spectrum of the clean, empty ATR crystal. This is crucial for data integrity as it subtracts atmospheric (CO₂, H₂O) and crystal-specific absorptions.
-
Sample Application: a. Place a small drop of the liquid reaction mixture or a small amount of the solid product directly onto the ATR crystal. b. Ensure complete coverage of the crystal for a strong signal.
-
Data Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the key functional group bands as detailed in the comparison table above.
Part 4: Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the reaction product and providing insights into its structure through fragmentation patterns.
Comparative Analysis: HFA vs. Adducts
-
HFA: The electron ionization (EI) mass spectrum of HFA shows a molecular ion (M⁺) peak at m/z 166. A very prominent base peak is observed at m/z 69 , corresponding to the stable [CF₃]⁺ cation.[13]
-
HFA Adducts: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferable to observe the molecular ion of the often-labile adducts. The expected molecular ion will be [M_adduct]⁺ or, more commonly in ESI, a protonated or sodiated species such as [M_adduct + H]⁺ or [M_adduct + Na]⁺. The observed mass should correspond to the sum of the molecular weight of HFA (166.02 g/mol ) and the reactant molecule. Fragmentation will still often show a characteristic loss of 69 Da, corresponding to the loss of a -CF₃ group.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: a. Prepare a dilute solution of the reaction mixture or purified product (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile. b. Causality: The solvent must be able to support ionization. Adding a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can significantly improve signal intensity.
-
Data Acquisition: a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion. c. Set the mass range to scan well beyond the expected molecular weight of the product.
-
Data Analysis: a. Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). b. Verify that the observed mass matches the calculated exact mass of the expected product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing ultimate confidence in the identification.
Caption: A self-validating workflow for HFA product identification.
Part 5: Conclusion
The unambiguous identification of this compound reaction products relies on the synergistic use of multiple spectroscopic techniques. ¹⁹F NMR stands as the primary tool, offering unparalleled detail on the local chemical environment of the reporter -CF₃ groups. Infrared spectroscopy provides a rapid and decisive confirmation of the carbonyl group's reaction, while mass spectrometry validates the product's molecular weight. By integrating data from these three orthogonal techniques, as outlined in the self-validating workflow, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
References
- Trippett, S. (n.d.). 19F nuclear magnetic resonance of the this compound adducts of phosphetans. The relative apicophilicities of groups. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- (n.d.). This compound. Wikipedia.
- Plotkin, J. S., & Sneddon, L. G. (n.d.). Photochemical reactions of this compound with pentaborane(9) and 2,4-dicarbaheptaborane(7). American Chemical Society.
- Perkins, G. G. A., Austin, E. R., & Lampe, F. W. (1978). The 147-nm photolysis of this compound. AIP Publishing - American Institute of Physics.
- Burger, K., Hennig, L., Zeika, O., & Lux, A. (2006). CRISS-CROSS CYCLOADDITION REACTIONS WITH this compound AZINE. MECHANISM AND SOME SYNTHETIC APPLICATIONS. Semantic Scholar.
- (n.d.). This compound. PubChem - NIH.
- (n.d.). Use of this compound and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds. American Chemical Society.
- Endrenyi, L., & LeRoy, D. J. (n.d.). Deactivation in the Photolysis of this compound at Low Pressure.
- (n.d.). Use of this compound as an Analytical Tool for NMR.
- (n.d.). This compound. chemeurope.com.
- (2025). Hydration of this compound on Ice. The Journal of Physical Chemistry C.
- (n.d.). This compound 97 684-16-2. Sigma-Aldrich.
- (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- (n.d.). [6 + 4] Cycloaddition Reactions.
- (n.d.). This compound. Organic Syntheses Procedure.
- (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. the NIST WebBook.
- (n.d.). This compound Hydrate. PubChem.
- (n.d.). Wittig reaction. Wikipedia.
- (n.d.). INFRARED SPECTROSCOPY (IR).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Hydrate | C3H2F6O2 | CID 69617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemeurope.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Analysis of Synthesized Hexafluoroisopropanol (HFIP)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Hexafluoroisopropanol in Modern Chemistry
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a remarkable and increasingly indispensable solvent in the modern chemical landscape.[1] Its unique combination of properties—strong hydrogen bond-donating ability, high polarity, low nucleophilicity, and the capacity to solubilize a wide range of polymers and peptides—has established it as a critical medium for challenging chemical transformations.[1][2][3] From facilitating the synthesis of complex peptide therapeutics to enabling novel polymerization reactions, the utility of HFIP is vast.[4][5][6]
However, the very reactivity that makes HFIP a superior solvent also underscores the critical importance of its purity. The primary route to industrial-scale HFIP production involves the catalytic hydrogenation of hexafluoroacetone (HFA).[7][8] This process, along with other synthesis methods, can introduce a variety of impurities that may have profound, and often detrimental, effects on reaction outcomes. This guide provides a comprehensive framework for the purity analysis of synthesized HFIP, offering a comparative look at essential analytical techniques and placing HFIP's performance in context with a common alternative, 2,2,2-Trifluoroethanol (TFE).
The Genesis of Impurities: A Look at HFIP Synthesis
Understanding the potential impurities in HFIP begins with its synthesis. The catalytic hydrogenation of HFA, while efficient, can lead to several residual contaminants:
-
Unreacted Starting Materials: Residual this compound (HFA) is a common impurity.
-
Byproducts of Synthesis: Incomplete hydrogenation or side reactions can result in various fluorinated byproducts.
-
Catalyst Leaching: Trace metals from the catalyst may be present in the final product.
-
Acidic Residues: Impurities such as hydrogen fluoride (HF) or hydrogen chloride (HCl) can arise from certain synthesis routes.[9]
-
Water: As a hygroscopic solvent, HFIP can readily absorb atmospheric moisture.
The presence of these impurities can have significant consequences. For instance, acidic residues can neutralize basic catalysts or promote unwanted side reactions. Residual HFA can interfere with polymer characterization, and excess water can hydrolyze sensitive reagents. Therefore, a multi-faceted approach to purity analysis is not just recommended; it is essential for ensuring the reliability and reproducibility of experimental results.
A Triad of Analytical Techniques for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of HFIP purity. A robust quality control regimen relies on a combination of methods, each targeting different classes of impurities. The three pillars of HFIP purity analysis are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration.
Gas Chromatography (GC-FID): Quantifying Volatile Organic Impurities
Gas chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying volatile organic impurities in solvents like HFIP.[10][11] The principle is straightforward: the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The FID then detects and quantifies the eluted organic compounds.
Why GC-FID is the Method of Choice:
-
High Sensitivity: GC-FID can detect impurities at parts-per-million (ppm) levels.[7]
-
Quantitative Accuracy: When properly calibrated, GC-FID provides highly accurate and reproducible quantification of impurities.
-
Broad Applicability: It can detect a wide range of volatile organic compounds that may be present as impurities.
Experimental Protocol: GC-FID Purity Assay of HFIP
Objective: To quantify the purity of HFIP and identify volatile organic impurities.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: A polar column, such as a DB-WAX or equivalent (60 m x 0.32 mm, 0.5 µm film thickness), is recommended for good separation of polar analytes.
Reagents:
-
High-purity Helium (carrier gas)
-
High-purity Hydrogen (FID fuel)
-
High-purity Air (FID oxidizer)
-
HFIP sample for analysis
-
Reference standards for expected impurities (e.g., this compound)
Procedure:
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 300 °C.
-
Set the oven temperature program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/minute to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Set the carrier gas (Helium) flow rate to 2 mL/minute.
-
Set the split ratio to 50:1.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the HFIP sample in a suitable high-purity solvent (e.g., acetone).
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the HFIP peak based on its retention time, confirmed by running a standard.
-
Identify and quantify impurity peaks by comparing their retention times and response factors to those of known standards.
-
Calculate the purity of HFIP as a percentage of the total peak area.
-
Data Presentation: Illustrative GC-FID Purity Analysis of HFIP Batches
| Parameter | Batch A (Standard Synthesis) | Batch B (Optimized Synthesis) | Acceptance Criteria |
| HFIP Purity (%) | 99.85 | 99.98 | ≥ 99.8% |
| This compound (ppm) | 120 | < 10 | ≤ 100 ppm |
| Other Volatile Organics (ppm) | 30 | < 5 | ≤ 50 ppm |
This table clearly demonstrates the superior purity of Batch B, a result of an optimized synthesis process, as validated by the GC-FID analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can be a powerful technique for assessing purity. Both ¹H NMR and ¹⁹F NMR are highly relevant for HFIP analysis.
-
¹H NMR: Provides information on the hydrogen atoms in the molecule. For pure HFIP, a characteristic septet for the C-H proton and a doublet for the O-H proton are expected. The presence of other peaks can indicate organic impurities.
-
¹⁹F NMR: Directly probes the fluorine atoms. For HFIP, a single doublet is expected. ¹⁹F NMR is particularly sensitive to other fluorinated impurities.[12][13] Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for response factors, provided a suitable internal standard is used.[14][15]
Why NMR is a Critical Complementary Technique:
-
Structural Confirmation: Unambiguously confirms the identity of the main component and can help identify unknown impurities.
-
Quantitative Potential: qNMR offers a primary ratio method for quantification.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H and ¹⁹F NMR Purity Assessment of HFIP
Objective: To confirm the structure of HFIP and assess its purity by identifying and quantifying impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO)
-
Internal standard for qNMR (e.g., 1,3,5-trichloro-2,4,6-trifluorobenzene for ¹⁹F NMR)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 50 mg of the HFIP sample in 0.7 mL of deuterated solvent in an NMR tube.
-
For qNMR, add a precisely weighed amount of the internal standard.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16 scans, relaxation delay (d1) of 5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum (with ¹H decoupling).
-
Typical parameters: 32 scans, relaxation delay (d1) of 10 seconds.[16]
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the HFIP C-H septet and any impurity peaks.
-
In the ¹⁹F NMR spectrum, integrate the HFIP doublet and any impurity peaks.
-
Calculate the mole percent of impurities relative to the HFIP signal.
-
For qNMR, calculate the absolute purity based on the integral ratio of the analyte to the known amount of the internal standard.
-
Visualization of Experimental Workflow: Purity Analysis of HFIP
Caption: Workflow for the comprehensive purity analysis of synthesized HFIP.
Karl Fischer Titration: The Definitive Method for Water Content
Water is a ubiquitous and often problematic impurity in organic solvents. Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[2][17] The method is based on a chemical reaction where iodine stoichiometrically reacts with water. The endpoint can be detected potentiometrically or coulometrically. For solvents like HFIP, volumetric KF titration is typically employed.[18][19][20]
Why Karl Fischer Titration is Essential:
-
Specificity for Water: Unlike methods like loss-on-drying, KF titration is specific to water and is not affected by other volatile components.[2]
-
High Accuracy and Precision: It can accurately measure water content from ppm levels to 100%.[17]
-
Regulatory Acceptance: It is a widely accepted method by regulatory bodies such as the USP.
Experimental Protocol: Volumetric Karl Fischer Titration for Water in HFIP
Objective: To accurately determine the water content in an HFIP sample.
Instrumentation:
-
Volumetric Karl Fischer Titrator with a platinum electrode
Reagents:
-
Karl Fischer titrant (e.g., a one-component reagent with a known titer)
-
Anhydrous methanol (or a specialized KF solvent)
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add anhydrous methanol to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent and the vessel.
-
-
Sample Analysis:
-
Inject a precisely weighed amount of the HFIP sample into the titration vessel using a gas-tight syringe.
-
Start the titration. The titrator will automatically add the KF reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument will calculate the water content based on the volume of titrant consumed and its titer, and the weight of the sample. The result is typically expressed in ppm or percentage.
-
Comparative Analysis: HFIP vs. Trifluoroethanol (TFE) in Peptide Synthesis
In many applications, particularly in peptide synthesis and protein chemistry, 2,2,2-Trifluoroethanol (TFE) is considered an alternative to HFIP.[4][21] Both are fluorinated alcohols capable of disrupting secondary structures and solubilizing peptides. However, their properties and performance can differ significantly, and purity remains a key consideration for both.
Performance Comparison in a Model Peptide Synthesis
To illustrate the impact of solvent choice and purity, consider the synthesis of a model decapeptide. The final purity of the crude peptide can be directly influenced by the solvent used for cleavage and deprotection.
| Parameter | HFIP (High Purity, >99.9%) | TFE (High Purity, >99.9%) | HFIP (Standard Purity, 99.5%) |
| Crude Peptide Purity (HPLC %) | 92.5 | 88.2 | 85.1 |
| Major Impurity 1 (Deletion Sequence, %) | 3.1 | 4.5 | 6.8 |
| Major Impurity 2 (Side-product, %) | 1.8 | 2.9 | 4.2 |
| Cleavage Efficiency | Excellent | Good | Moderate |
Analysis of Comparative Data:
-
High-Purity HFIP demonstrates superior performance, yielding the highest crude peptide purity and the lowest levels of impurities. Its strong solubilizing power and optimal acidity contribute to a more efficient and cleaner cleavage process.[4]
-
High-Purity TFE , while a viable alternative, results in a lower crude peptide purity, suggesting it may be less effective at preventing aggregation or promoting complete cleavage for this particular peptide sequence.[21][22]
-
Standard Purity HFIP shows a marked decrease in performance compared to its high-purity counterpart. The presence of impurities likely interferes with the cleavage reaction, leading to a higher proportion of deletion sequences and other side-products.
This comparison underscores the direct correlation between solvent purity and the success of a synthetic procedure. While HFIP may offer superior performance, this advantage is only realized when using a high-purity grade.
Visualization of Purity-Performance Relationship
Caption: Relationship between solvent purity and peptide synthesis outcome.
Conclusion: A Commitment to Analytical Rigor
The exceptional properties of hexafluoroisopropanol have cemented its role as a powerful tool for chemists and drug development professionals. However, its utility is inextricably linked to its purity. A comprehensive analytical approach, leveraging the strengths of GC-FID for volatile organics, NMR for structural integrity, and Karl Fischer titration for water content, is paramount. This triad of techniques provides a self-validating system that ensures the quality and consistency of synthesized HFIP.
Furthermore, when considering alternatives like TFE, it is crucial to conduct a thorough performance evaluation using high-purity grades of both solvents. As the data illustrates, the choice of solvent is as critical as its purity. By adhering to the rigorous analytical protocols outlined in this guide, researchers can harness the full potential of HFIP, leading to more reliable, reproducible, and successful scientific outcomes. The principles of scientific integrity demand nothing less. This commitment to quality is further reinforced by adhering to internationally recognized standards such as those outlined by ASTM for solvent purity and ISO/IEC 17025 for laboratory competence.[7][8][9][23]
References
- ASTM D3447-01, Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004).
- ISO/IEC 17025:2017, General requirements for the competence of testing and calibration laboratories.
- EP0042408B1, Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether there
- Synthesis of Derivatives of Hexafluoroisopropanol. ProQuest. [Link]
- Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004).
- Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. [Link]
- ISO/IEC 17025 – ANAB.
- A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol. PubMed. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Royal Society of Chemistry. [Link]
- Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.
- 19Flourine NMR. University of Ottawa. [Link]
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
- Hexafluoro-2-propanol. Wikipedia. [Link]
- 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. [Link]
- HS-GC-FID: Analysis of Residual Solvents According to USP 467. S4Science. [Link]
- Solvent: hexafluoroisopropanol. University of Rochester. [Link]
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. ISO/IEC 17025 – ANAB [anab.ansi.org]
- 6. fivevalidation.com [fivevalidation.com]
- 7. A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. ukas.com [ukas.com]
- 20. 2017 ISO/IEC 17025 General requirements for the competence of testing and calibration [codes.iccsafe.org]
- 21. accit.international [accit.international]
- 22. Buy ASTM D3447-01 in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 23. store.astm.org [store.astm.org]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Hexafluoroacetone Hydrogenation
Authored for Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of hexafluoroacetone (HFA) to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a cornerstone reaction in the synthesis of high-performance fluorinated materials and pharmaceuticals.[1] HFIP's unique properties—strong hydrogen bond-donating capability, high polarity, and low nucleophilicity—make it an indispensable solvent and a critical intermediate for compounds like the inhalation anesthetic sevoflurane.[1][2][3] Achieving high efficiency, selectivity, and yield in this transformation hinges on the judicious selection of a catalyst.
This guide provides an in-depth comparison of catalyst systems for HFA hydrogenation, grounded in experimental data. We will explore the performance of various catalysts, delve into the causality behind experimental designs, and provide actionable protocols to empower researchers in their catalyst screening and process optimization endeavors.
Overview of Catalytic Systems: Heterogeneous vs. Homogeneous
The hydrogenation of HFA can be approached using two main classes of catalysts: heterogeneous and homogeneous.
-
Heterogeneous Catalysts: These are the workhorses of industrial-scale HFA hydrogenation.[4] Typically consisting of a noble metal dispersed on a solid support (e.g., activated carbon), they are favored for their ease of separation from the reaction mixture, straightforward recovery, and potential for reuse.[5][6][7] This simplifies product purification and makes them suitable for continuous flow processes.[2][3]
-
Homogeneous Catalysts: These are soluble metal complexes that operate in the same phase as the reactants.[5][6] While often exhibiting superior activity and selectivity under milder conditions due to well-defined active sites, their separation from the product can be complex and costly, limiting their industrial application in this specific context.[6][7]
Given the prevalence and practical advantages in process chemistry, this guide will focus primarily on the benchmarking of heterogeneous catalysts.
Performance Benchmark: Noble Metal Catalysts
The most effective catalysts for HFA hydrogenation are based on platinum group metals.[8] A comparative study is essential to select the optimal system based on conversion, reaction conditions, and process type (batch vs. continuous flow).
A recent study systematically screened common carbon-supported catalysts for the hydrogenation of HFA trihydrate, providing a direct performance comparison under identical continuous flow conditions.[2]
Table 1: Performance Comparison of Heterogeneous Catalysts for HFA Hydrogenation
| Catalyst | Substrate | Reactor Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Source |
| 10% Pd/C | HFA Trihydrate | Continuous Flow | 120 | 10 | 82.5 | ~100 | [2] |
| 5% Ru/C | HFA Trihydrate | Continuous Flow | 120 | 10 | < 40 | ~100 | [2] |
| Pt/C | HFA Trihydrate | Continuous Flow | 120 | 10 | < 40 | ~100 | [2] |
| PtO₂ | HFA | Batch | 55-80 | 27-41 | ~95 | High | [9] |
| Ni/Al₂O₃ | HFA | Recirculating Packed Bed | N/A | N/A | N/A | N/A | [10] |
Note: Selectivity for all listed catalysts towards HFIP is reported to be very high, with negligible side products observed.[2]
In-Depth Analysis of Key Catalysts
-
Palladium on Carbon (Pd/C): Experimental data clearly positions 10% Pd/C as a superior catalyst for the hydrogenation of HFA trihydrate, achieving over 82% conversion where Ru/C and Pt/C yielded less than 40% under the same continuous flow conditions.[2] Its high activity makes it particularly suitable for modern, efficient continuous manufacturing processes.[2][10] In optimized continuous flow systems, Pd/C has achieved conversions up to 99%.[3]
-
Platinum Catalysts (Pt/C, PtO₂): Platinum-based catalysts are historically significant and effective for HFA hydrogenation.[8][9] A patented process describes using platinum oxide (PtO₂) in a batch reactor, achieving approximately 95% reduction in 2-4 hours.[9] The process is notably enhanced by using the product, HFIP, as a reaction diluent, which allows for lower pressures and catalyst concentrations.[9] Without this diluent, significantly higher catalyst loadings are required to achieve comparable conversion.[9]
-
Ruthenium on Carbon (Ru/C): While a highly effective catalyst for hydrogenating many functional groups, including aromatic rings, Ru/C shows lower comparative activity for HFA under the tested conditions.[2][11] This underscores the importance of empirical screening, as catalyst performance is highly substrate-dependent.
The Reaction Mechanism: A Surface-Level View
The hydrogenation of HFA on a heterogeneous metal catalyst surface is generally understood to follow a Langmuir-Hinshelwood mechanism.[3] This model involves the competitive adsorption of both hydrogen and the HFA substrate onto the active sites of the catalyst.
The key steps are:
-
Adsorption: Molecular hydrogen (H₂) and HFA adsorb onto the catalyst surface.
-
H₂ Dissociation: The H-H bond is cleaved, forming adsorbed atomic hydrogen on the metal surface.
-
Stepwise Hydrogenation: The adsorbed HFA is sequentially hydrogenated by the surface-bound hydrogen atoms.
-
Desorption: The final product, HFIP, desorbs from the catalyst surface, freeing the active site for the next cycle.
Recent kinetic studies on HFA trihydrate hydrogenation using a Pd/C catalyst in a continuous flow system support a mechanism involving competitive adsorption with H₂ dissociation.[3]
Figure 1: Proposed Langmuir-Hinshelwood mechanism for HFA hydrogenation.
Experimental Protocols: From Batch to Continuous Flow
The choice of reactor configuration significantly impacts process efficiency, safety, and scalability. While batch reactors are common in laboratory settings, continuous flow systems offer enhanced safety, superior heat and mass transfer, and higher space-time yields.[2][3][12]
Protocol 1: General Procedure for Batch Hydrogenation
This protocol is based on established methods for noble metal-catalyzed reductions in a high-pressure autoclave.[9]
-
Vessel Preparation: Charge a suitable high-pressure reactor with the chosen catalyst (e.g., 0.1-1.0% wt/wt PtO₂ relative to HFA) and a solvent/diluent (e.g., HFIP, 5-50% wt/wt relative to HFA).[9]
-
Reactant Addition: Seal the vessel and add the liquid this compound.
-
System Purge: Purge the reactor multiple times with nitrogen, followed by purges with hydrogen gas to remove air.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 10-50 atm) and begin agitation. Heat the vessel to the desired reaction temperature (e.g., 30-120 °C).[9]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 2-10 hours.[9]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Product Isolation: Filter the reaction mixture to remove the solid heterogeneous catalyst. The resulting filtrate can be analyzed by Gas Chromatography (GC) to determine conversion and purity. The product can be further purified by distillation if necessary.[9]
Protocol 2: General Procedure for Continuous Flow Hydrogenation
This protocol outlines the methodology for using a micropacked-bed reactor (MPBR), which has been shown to be highly efficient.[2][3]
Figure 2: Schematic workflow for continuous hydrogenation of HFA.
-
Reactor Packing: Carefully pack the micropacked-bed reactor with the chosen catalyst (e.g., 0.1-0.5 g of 10% Pd/C).[2]
-
System Assembly: Assemble the flow system, connecting the reactant reservoirs, pumps, mass flow controllers, reactor, and back pressure regulator as shown in Figure 2.
-
Pressurization & Heating: Pressurize the system with hydrogen to the target pressure (e.g., 10 bar) using the back pressure regulator. Heat the reactor to the desired temperature (e.g., 90-120 °C).[2]
-
Initiate Flow: Start the flow of hydrogen gas (e.g., 100 sccm) and the liquid HFA trihydrate solution (e.g., 0.5 mL/min) through the reactor.[2]
-
Steady State & Collection: Allow the system to reach a steady state. Collect the reactor output through a gas-liquid separator.
-
Analysis: Analyze the collected liquid samples by GC to determine the steady-state conversion and selectivity. The system's long-term stability can be assessed by running it for extended periods (e.g., 90 hours).[3]
Conclusion and Scientist's Perspective
For researchers and process chemists, the evidence strongly supports palladium on carbon (Pd/C) as the catalyst of choice for the hydrogenation of this compound, particularly when using its more manageable trihydrate form.[2] Its superior activity, especially within a continuous flow regime, offers significant advantages in terms of efficiency, safety, and scalability, achieving near-quantitative conversion and selectivity.[3]
While platinum-based catalysts remain a viable and historically proven option for batch processes, they may require higher loadings or the use of a product diluent to match the efficiency of Pd/C under milder conditions.[9] The lower observed activity of Ru/C in direct comparison highlights the specificity of catalytic processes and reinforces the need for data-driven catalyst selection.
Future advancements will likely focus on developing even more cost-effective, non-precious metal catalysts and further optimizing continuous flow processes to maximize space-time yield and minimize energy consumption, continuing the drive towards more sustainable chemical manufacturing.
References
- Process for preparation of hexafluoroisopropanol.
- Mechanistic investigations of imine hydrogenation catalyzed by cationic iridium complexes.
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling.
- Homogeneous vs Heterogeneous C
- Catalyst used for gas phase catalytic hydrogenation of this compound hydrate for preparing hexafluoroisopropanol and preparation method and application thereof.
- An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- Processes for preparation of this compound and its hydrate.
- This compound as Protecting and Activating Reagent: New Routes.
- Catalytic Hydrogenation over Pl
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
- Hydrogen. Organic Chemistry Portal.
- Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi eGrove.
- Mechanistic comparison of heterogeneous and homogeneous hydrogen
- Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions. Tokyo Chemical Industry Co., Ltd.
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
- High Pressure Catalytic Hydrogenation of Acetone in a PDMS Based Recirculating Microreactor System. Stanford University.
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Ruthenacycles and Iridacycles as Transfer Hydrogenation C
- Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and C
- Catalytic Hydrogen
- Hydrogenation C
- Homogeneous palladium-catalyzed asymmetric hydrogen
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.
- Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: Wh
- Ruthenium-Catalyzed Carbocycle-Selective Hydrogen
- Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. NIH.
- Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. Wiley Online Library.
- Catalytic Hydrogen
- Hydrogenation Catalysis by Hydrogen Spillover on Platinum‐Functionalized Heterogeneous Boronic Acid‐Polyoxometal
- Platinum as a catalyst in two different reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. api.pageplace.de [api.pageplace.de]
- 9. US3607952A - Process for preparation of hexafluoroisopropanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Hexafluoroacetone for Researchers and Drug Development Professionals
Hexafluoroacetone (HFA) is a colorless, highly reactive gas that serves as a crucial building block in the synthesis of a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Its unique properties, stemming from the presence of two trifluoromethyl groups, make it a powerful reagent for introducing fluorine into organic molecules, thereby modulating their biological activity and material properties.[1] The reduction of HFA, for instance, yields hexafluoroisopropanol, a highly sought-after solvent in the modern electronics industry and a key intermediate for anesthetic agents like sevoflurane.[1][3] This guide provides a comparative analysis of the principal synthesis routes to HFA, offering insights into the underlying chemistry, process parameters, and practical considerations to aid researchers in selecting the most appropriate method for their specific application.
Halogen Exchange of Hexachloroacetone (The Swarts Reaction)
The industrial production of this compound is predominantly achieved through the vapor-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride (HF).[4][5] This halogen exchange process, a variation of the Swarts reaction, is typically catalyzed by chromium-based catalysts.[5][6]
Mechanism and Causality:
The Swarts reaction is a classic nucleophilic substitution reaction where a halide is displaced by a fluoride ion.[7][8] In this industrial adaptation, hexachloroacetone is passed over a heated catalyst bed in the presence of a stream of HF. The chromium catalyst, often in the form of chromium oxyfluoride or chromium(III) oxide, facilitates the stepwise replacement of chlorine atoms with fluorine.[5] The choice of a chromium-based catalyst is driven by its ability to activate the C-Cl bond and its stability under the harsh, corrosive conditions of the reaction.
dot
Figure 1: Vapor-phase fluorination of hexachloroacetone.
Experimental Data & Performance:
| Parameter | Value | Reference |
| Catalyst | Chromium(III) salts, Cr₂O₃, CrO₃ | [5] |
| Temperature | 250 - 400 °C | [5] |
| Yield | Up to 81% | [5][9] |
| Byproducts | Chloropentafluoroacetone, Dichlorotetrafluoroacetone | [5][9] |
Advantages:
-
Scalability: This method is well-established for large-scale industrial production.
-
Cost-Effectiveness: Utilizes relatively inexpensive starting materials.
Disadvantages:
-
Harsh Conditions: Requires high temperatures and corrosive reagents.
-
Catalyst Deactivation: The catalyst can lose activity over time.
-
Product Purification: The product stream contains a mixture of partially fluorinated acetones and HCl, necessitating extensive purification.
Isomerization of Hexafluoropropylene Oxide (HFPO)
A prominent alternative route to HFA involves the catalytic isomerization of hexafluoropropylene oxide (HFPO).[1][10] This method can be performed in either the gas or liquid phase and employs various Lewis acid catalysts.
Mechanism and Causality:
HFPO, an epoxide, undergoes rearrangement in the presence of a Lewis acid. The catalyst coordinates to the oxygen atom of the epoxide ring, weakening the C-O bonds and facilitating a fluoride shift to the adjacent carbon, leading to the formation of the more thermodynamically stable ketone, HFA. Antimony pentafluoride (SbF₅) is a particularly effective catalyst for this transformation.[11][12]
dot
Figure 2: Isomerization of hexafluoropropylene oxide to this compound.
Experimental Data & Performance:
| Parameter | Catalyst | Phase | Temperature (°C) | Yield (%) | Conversion (%) | Reference |
| Antimony Pentafluoride (SbF₅) | Liquid | 10-200 | High | - | [11][12] | |
| Fluorinated γ-Al₂O₃ | Gas | - | 97 | 100 | [5][9] | |
| Cr₂O₃ (HF-treated) | Gas | 150-250 | 94 | 98 | [5][9] | |
| Hydrogen Fluoride (HF) | Liquid | 60-150 | >90 | ~100 | [13] |
Advantages:
-
High Selectivity and Yield: This route can achieve very high yields and conversions with the appropriate catalyst.[5][9][13]
-
Milder Conditions: Compared to the Swarts process, some variations can be run at lower temperatures.[11][12]
-
Continuous Process: The gas-phase isomerization is amenable to continuous operation.[11]
Disadvantages:
-
Catalyst Cost and Toxicity: Some of the most effective catalysts, like SbF₅, are expensive and highly toxic.[14]
-
HFPO Availability: The synthesis of HFPO itself is a multi-step process.[10]
Catalytic Oxidation of Hexafluoropropene (HFP)
The direct oxidation of hexafluoropropene (HFP) offers a more direct pathway to HFA, avoiding the need for pre-functionalized starting materials like hexachloroacetone or HFPO.[1][15]
Mechanism and Causality:
This process involves passing a gaseous mixture of HFP and an oxidizing agent, typically molecular oxygen, over a supported metal catalyst.[15][16] Catalysts such as platinum group metals on carbon or various metal oxides have been shown to be effective.[15][16] The catalyst facilitates the activation of both the C=C double bond of HFP and molecular oxygen, leading to the formation of HFA. The reaction is often accompanied by the formation of byproducts through more complete oxidation.[15]
dot
Figure 3: Catalytic oxidation of hexafluoropropene.
Experimental Data & Performance:
| Parameter | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | 130-170 | High | High | [16][17] | |
| Activated Carbon with Alkali Metal Fluorides | 180-200 (activation) | - | - | [15] | |
| Fluorinated Al₂O₃ | 175 | 15.4 | 70.4 | [5] |
Advantages:
-
Direct Route: A more direct synthesis from a readily available fluorochemical feedstock.
-
Potential for High Selectivity: With the right catalyst and conditions, high selectivity can be achieved.[16][17]
Disadvantages:
-
Byproduct Formation: Over-oxidation can lead to the formation of undesired byproducts, complicating purification.[15]
-
Safety Concerns: The use of oxygen with flammable organic compounds at elevated temperatures requires careful process control.
Laboratory-Scale Synthesis from Hexafluoropropene and Sulfur
For laboratory-scale synthesis, a two-step procedure starting from HFP and elemental sulfur provides a convenient route to HFA.[4][6]
Mechanism and Causality:
In the first step, potassium fluoride catalyzes the reaction of HFP with sulfur to form 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, the dimer of hexafluorothioacetone.[2][4] This dimer is then oxidized, for example with potassium iodate, to yield HFA.[4]
Experimental Protocol: Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
Caution: this compound and its precursors are toxic. All procedures should be conducted in an efficient fume hood.[6]
-
A three-necked flask is equipped with a magnetic stirrer, thermometer, condenser, and a gas inlet tube.[6]
-
Dimethylformamide, potassium fluoride, and sulfur are added to the flask.[6]
-
The mixture is heated to 40-45°C with stirring.[6]
-
Hexafluoropropene is bubbled into the reaction mixture at a controlled rate. The reaction is exothermic and the temperature will rise to about 55°C.[6]
-
After the addition of HFP is complete, the mixture is cooled and filtered.[6]
-
The product is isolated and purified by distillation, yielding the hexafluorothioacetone dimer.[6]
Advantages:
-
Convenience: A practical method for laboratory-scale synthesis without the need for high-pressure equipment.[6]
-
Readily Available Reagents: Utilizes common laboratory reagents.
Disadvantages:
-
Multi-step Process: Involves two distinct reaction steps.
-
Not Suitable for Large Scale: This method is not economically viable for industrial production.
Comparative Summary and Concluding Remarks
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Halogen Exchange | Hexachloroacetone, HF | Cr-based catalysts | Up to 81% | Industrial | Scalable, cost-effective | Harsh conditions, byproducts |
| HFPO Isomerization | Hexafluoropropylene Oxide | Lewis acids (SbF₅, AlCl₃, HF) | >90% | Industrial/Lab | High selectivity and yield | Catalyst cost/toxicity |
| HFP Oxidation | Hexafluoropropene, O₂ | Supported metals (e.g., Pd/C) | High | Industrial/Lab | Direct route | Byproduct formation, safety |
| HFP and Sulfur | Hexafluoropropene, Sulfur | KF, Oxidizing agent | Good (lab scale) | Laboratory | Convenient for lab use | Multi-step, not scalable |
The choice of a synthetic route for this compound is highly dependent on the desired scale of production and the available resources. For large-scale industrial manufacturing, the halogen exchange of hexachloroacetone remains a dominant and economically viable process. However, for applications requiring very high purity HFA, the isomerization of HFPO offers superior selectivity and yield, albeit with potentially higher catalyst costs. The direct oxidation of HFP is a promising alternative that could become more competitive with further catalyst development. For researchers in a laboratory setting, the synthesis from HFP and sulfur provides a practical and accessible method for producing HFA for experimental use.
Safety Considerations:
This compound is a toxic and highly reactive gas.[18] It reacts vigorously with water to form an acidic hydrate.[18] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[6][19] When generating HFA gas from its hydrate, careful control of the dehydration process is crucial to prevent uncontrolled release.[19]
References
- This compound - Wikipedia. URL
- Methods for this compound production - Fluorine notes. URL
- EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to this compound - Google P
- Synthesis of this compound by catalytic oxidation of hexafluoropropylene. - Fluorine notes. URL
- A process for the isomerization of hexafluoropropylene oxide to this compound - European P
- Preparation of this compound by Vapor Phase Oxidation Of Hexafluoropropene | Chemistry Letters | Oxford Academic. URL
- Synthesis of this compound by Catalytic Oxid
- Methods for this compound production (1,1,1,3,3,3-hexafluoropropanone-2) - Fluorine notes. URL
- December 2020 — "Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" - Fluorine notes. URL
- This compound - Organic Syntheses Procedure. URL
- CN101328113A - Industrialized production method of this compound - Google P
- WO/1981/001843 METHODS OF SYNTHESIZING HEXAFLUOROISOPROPANOL FROM IMPURE MIXTURES AND SYNTHESIS OF A FLUOROMETHYL ETHER THERE
- Methods for this compound production (1,1,1,3,3,3-hexafluoropropanone-2). URL
- The Conversion of Hexafluoropropylene (HFP) to Hexafluoropropylene oxide (HFPO) - Fluoryx Labs. URL
- Swarts reaction mechanism - BYJU'S. URL
- US4400546A - Process for the preparation of this compound and direct use of the solution obtained by the process - Google P
- Define the Swarts reaction.
- Chemistry Swarts Reaction - s
- Swarts Reaction: Definition, Mechanism & Example for Class 12 - Vedantu. URL
- This compound - chemeurope.com. URL
- Swarts Reaction - Unacademy. URL
- This compound - CAMEO Chemicals - NOAA. URL
- This compound Safety : r/Chempros - Reddit. URL
- This compound imine - Organic Syntheses Procedure. URL
Sources
- 1. Volume # 6(133), November - December 2020 — "Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [notes.fluorine1.ru]
- 2. This compound [chemeurope.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]
- 8. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. fluoryx.com [fluoryx.com]
- 11. EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to this compound - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. US4400546A - Process for the preparation of this compound and direct use of the solution obtained by the process - Google Patents [patents.google.com]
- 14. ck12.org [ck12.org]
- 15. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Isotopic Labeling Studies with Hexafluoroacetone
For the modern researcher in drug development and metabolic analysis, the ability to trace the fate of molecules through complex biological and chemical systems is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, is a cornerstone of such investigations. When coupled with sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), it provides an unparalleled window into reaction mechanisms, metabolic fluxes, and molecular interactions.
This guide introduces the compelling, albeit under-explored, potential of hexafluoroacetone (HFA) as a versatile reagent for isotopic labeling studies. While traditionally recognized as a powerful derivatizing agent for gas chromatography (GC), HFA's unique chemical properties open up intriguing possibilities for introducing isotopic labels such as ¹³C and ¹⁸O onto a variety of analytes. We will explore the fundamental principles, proposed experimental methodologies, and comparative performance of HFA-based labeling, providing you with the technical insights to pioneer its application in your research.
The Allure of this compound: More Than Just a Derivatizing Agent
This compound, with the chemical formula (CF₃)₂CO, is structurally similar to acetone but boasts vastly different reactivity. The six highly electronegative fluorine atoms create a strong electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic. This heightened reactivity is the key to its potential as an isotopic labeling reagent. Unlike acetone, which exists in equilibrium with its hydrate in minute quantities, HFA reacts exothermically with water to form a stable geminal diol, this compound hydrate.[1] This propensity for nucleophilic attack extends to a wide range of functional groups, including alcohols, amines, and thiols, forming stable adducts.[2][3]
By employing isotopically labeled HFA, we can leverage these reactions to covalently "tag" molecules of interest with a specific isotope, enabling their downstream analysis. Furthermore, the presence of six fluorine atoms provides a unique analytical handle for ¹⁹F NMR spectroscopy, a technique known for its high sensitivity and wide chemical shift dispersion, offering a powerful method for reaction monitoring and quantification.
Comparative Landscape: Where Does this compound Fit In?
Isotopic labeling is a mature field with a variety of established techniques. To appreciate the potential of HFA, it's essential to understand its position relative to other common methods.
| Labeling Strategy | Principle | Common Isotopes | Typical Analytes | Pros | Cons |
| Methylation | Introduction of a methyl group | ²H, ¹³C | Amines, phenols, carboxylic acids | Small mass addition, well-established protocols. | Can alter molecular properties, potential for multiple labeling sites. |
| Silylation | Introduction of a silyl group (e.g., TMS) | ²H, ¹³C, ²⁹Si | Alcohols, phenols, thiols, amines | Increases volatility for GC, thermally stable derivatives. | Can be sensitive to moisture, may require removal before further reactions. |
| Acylation | Introduction of an acyl group | ²H, ¹³C | Alcohols, amines, phenols | Stable derivatives, can improve chromatographic behavior. | Can introduce significant structural changes, byproducts may need removal. |
| This compound (Proposed) | Formation of a hexafluoroisopropanol derivative | ¹³C, ¹⁸O | Alcohols, amines, thiols | High reactivity, introduces a unique ¹⁹F NMR handle, large mass shift for MS. | Larger mass addition, potential for complex spectra, limited established protocols. |
Proposed Methodologies for Isotopic Labeling with this compound
While the direct use of isotopically labeled HFA for labeling studies is not yet widely documented in peer-reviewed literature, its known reactivity allows us to propose robust and scientifically sound protocols.
Synthesis of Isotopically Labeled this compound
A prerequisite for these studies is the availability of isotopically labeled HFA. Here, we propose two viable synthetic routes for [2-¹³C]-HFA and [¹⁸O]-HFA.
1. Proposed Synthesis of [2-¹³C]-Hexafluoroacetone
This proposed synthesis adapts a known laboratory-scale preparation of HFA from hexafluoropropene.[2] The key is to start with a commercially available ¹³C-labeled precursor.
Caption: Proposed synthesis of [2-¹³C]-Hexafluoroacetone.
Experimental Protocol (Proposed):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethylformamide (DMF), elemental sulfur, and potassium fluoride.
-
Heat the mixture to 40-45 °C with stirring.
-
Bubble [2-¹³C]-hexafluoropropene gas through the solution. The reaction is exothermic and should be maintained at approximately 55 °C.
-
After the addition is complete, cool the reaction mixture and filter to isolate the crude [¹³C]-2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
-
In a separate flame-dried flask, combine the labeled dithietane, potassium iodate, and dry DMF.
-
Heat the mixture to generate [2-¹³C]-hexafluoroacetone as a gas.
-
Collect the gaseous product in a cold trap cooled with liquid nitrogen.
-
The purity of the collected [2-¹³C]-HFA can be verified by GC-MS and NMR.
2. Proposed Synthesis of [¹⁸O]-Hexafluoroacetone via Oxygen Exchange
The facile, acid-catalyzed exchange of the carbonyl oxygen of ketones with ¹⁸O-labeled water is a well-established phenomenon.[4][5][6] Given the high reactivity of HFA's carbonyl group, this method is expected to be highly efficient.
Caption: Proposed synthesis of [¹⁸O]-Hexafluoroacetone.
Experimental Protocol (Proposed):
-
Bubble this compound gas through a solution of ¹⁸O-labeled water containing a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction is highly favorable and will form the [¹⁸O]-labeled hydrate in situ.
-
To isolate the anhydrous [¹⁸O]-HFA, the labeled hydrate can be treated with a strong dehydrating agent, such as phosphorus pentoxide or concentrated sulfuric acid, followed by distillation to collect the gaseous product.
Application in Labeling Studies: A Hypothetical Case Study
Objective: To trace the metabolic fate of a novel alcohol-containing drug candidate in a liver microsome assay using [¹⁸O]-HFA labeling and LC-MS analysis.
Caption: Workflow for a hypothetical metabolic study.
Experimental Protocol (Proposed):
-
Labeling: Dissolve the alcohol-containing drug in a suitable aprotic solvent. Add a stoichiometric amount of [¹⁸O]-hexafluoroacetone. The reaction proceeds rapidly to form the stable, ¹⁸O-labeled hemiacetal derivative.
-
Incubation: Introduce the labeled drug into a suspension of liver microsomes fortified with necessary cofactors (e.g., NADPH). Incubate at 37 °C for a specified time.
-
Quenching and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the labeled drug and its metabolites.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry. The large mass of the hexafluoroisopropanol tag (167 Da for the ¹⁸O-labeled version) will result in a significant mass shift, making it easier to distinguish the drug and its metabolites from the biological matrix. The presence of the ¹⁸O label will result in a characteristic +2 Da shift compared to a derivative formed with unlabeled HFA, providing unambiguous confirmation of the labeled species.
Data Interpretation: What to Expect
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for both qualitative and quantitative analysis in HFA-based labeling.
-
Reaction Monitoring: The chemical shift of the fluorine atoms in HFA is sensitive to its chemical environment. Free HFA exhibits a singlet in the ¹⁹F NMR spectrum. Upon reaction with an alcohol or amine, a new singlet corresponding to the hexafluoroisopropanol moiety of the adduct will appear at a different chemical shift. By integrating the signals of the free and reacted HFA, the progress of the labeling reaction can be accurately monitored.
-
Quantitative Analysis: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is inherently quantitative. By adding a known amount of a fluorinated internal standard, the concentration of the labeled product can be determined with high precision.
| Compound | Typical ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| This compound | ~ -84.6[7] |
| HFA-alcohol adducts | Varies depending on the alcohol structure, but distinct from free HFA. |
| HFA-amine adducts | Varies depending on the amine structure, but distinct from free HFA. |
Mass Spectrometry
The HFA-derived tag introduces a significant mass increase, which is beneficial for MS analysis.
-
Confirmation of Labeling: In our hypothetical ¹⁸O labeling study, the mass of the labeled drug will be 167 Da (from the ¹⁸O-HFA tag) plus the mass of the parent drug minus one hydrogen. The presence of the ¹⁸O will result in a molecular ion peak that is 2 Da higher than the corresponding derivative made with unlabeled HFA.
-
Fragmentation Analysis: The fragmentation pattern of the HFA-labeled analyte in MS/MS can provide structural information. A characteristic neutral loss of HF or CF₃ from the hexafluoroisopropanol moiety can be expected, providing a signature for identifying HFA-derivatized compounds in a complex mixture.
Conclusion and Future Outlook
This compound presents a compelling, though currently underutilized, platform for isotopic labeling studies. Its exceptional reactivity, coupled with the unique analytical advantages offered by the hexafluoroisopropyl tag, opens up new avenues for researchers in drug metabolism, mechanistic chemistry, and proteomics. The proposed methodologies in this guide, grounded in the fundamental principles of HFA's reactivity and established isotopic labeling techniques, provide a solid foundation for the development and application of this novel approach. As the demand for more sophisticated analytical tools continues to grow, we anticipate that HFA-based isotopic labeling will emerge as a valuable addition to the researcher's toolkit, enabling deeper insights into the intricate molecular world.
References
- When a ketone is dissolved in 18O-labeled water, the 18O label is... - Pearson. (2024, July 3).
- Oxygen-18 Exchange Reactions of Aldehydes and Ketones. (n.d.). SciSpace.
- Isotope Exchange in Ketones. (2023, December 8). YouTube.
- 19F nuclear magnetic resonance of the this compound adducts of phosphetans. The relative apicophilicities of groups. (n.d.). RSC Publishing.
- This compound - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (n.d.). PMC - PubMed Central.
- This compound - Wikipedia. (n.d.).
- Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017, January). Bioanalysis.
- This compound - Organic Syntheses Procedure. (n.d.).
- Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. (n.d.). RSC Publishing.
- Aldehydes and Ketones - Oxygen Containing Compounds - MCAT Review. (n.d.).
- Alcohol to Ester Rearrangement. II. Diphenylphosphine and this compound. (2025, August 6). PDF.
- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
- 19F NMR Reference Standards. (n.d.).
- This compound | CF3COCF3 | CID 12695 - PubChem. (n.d.).
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, July 29).
- UNIVERSITÉ DU QUÉBEC À MONTRÉAL AUGMENTATION DE LA DÉTECTABILITÉ DES MÉTABOLITES PHOSPHORYLÉS ET THIOLS PAR CHROMATOGRAP - Archipel UQAM. (n.d.).
- Synthesis of Site-Specifically 13C Labeled Linoleic Acids | Request PDF. (2025, August 6). ResearchGate.
- Studies in mass spectrometry. Part XII. Mass spectra of enamines. (n.d.). RSC Publishing.
- Volatile thiols using GC-MSD - Chromatography Forum. (2006, July 18).
- Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. (n.d.). PMC - NIH.
- Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfura. (n.d.).
- Isotopic labeling - Wikipedia. (n.d.).
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.).
- Detection of atmospheric gaseous amines and amides by a high-resolution time-of-flight chemical ionization mass spectrometer with protonated ethanol reagent ions. (n.d.). ACP.
- 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. When a ketone is dissolved in 18O-labeled water, the 18O label is... | Study Prep in Pearson+ [pearson.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. colorado.edu [colorado.edu]
Assessing the Stability of Hexafluoroacetone-Derived Materials: A Comparative Guide for Researchers
In the pursuit of advanced materials for demanding applications in research, drug development, and beyond, the stability of polymeric materials is a paramount concern. Hexafluoroacetone (HFA)-derived materials, characterized by the incorporation of the hexafluoroisopropylidene (HFIP) group, have emerged as a promising class of polymers with unique property profiles. This guide provides an in-depth technical assessment of the stability of these materials, offering a comparative analysis against conventional alternatives and detailing the experimental methodologies required for their evaluation.
Introduction to this compound-Derived Materials
This compound (HFA) is a highly reactive, nonflammable gas that serves as a versatile building block in polymer chemistry.[1] Its incorporation into polymer backbones, typically through monomers like 2,2-bis(4-hydroxyphenyl)hexafluoropropane (6F-BPA), imparts a range of desirable properties. The bulky, electron-withdrawing trifluoromethyl (CF3) groups of the HFIP moiety disrupt polymer chain packing, leading to increased solubility, higher glass transition temperatures (Tg), improved thermal and oxidative stability, and enhanced flame resistance.[2] Furthermore, these materials often exhibit decreased crystallinity, lower dielectric constants, and reduced water absorption, making them attractive for a variety of high-performance applications.[2]
This guide will focus on the three key pillars of stability: thermal, chemical, and hydrolytic, providing a comparative framework against well-established polymers such as Polyether Ether Ketone (PEEK) and standard polycarbonates.
Visualizing the Core Structural Difference
The distinct properties of HFA-derived polymers stem from the unique 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP) group. The following diagram illustrates the structural difference between a conventional Bisphenol A (BPA) monomer and its HFA-derived counterpart, 6F-BPA.
Caption: Structural comparison of Bisphenol A (BPA) and 6F-Bisphenol A (6F-BPA).
I. Thermal Stability Assessment
The ability of a polymer to withstand elevated temperatures without undergoing significant degradation is crucial for many applications, including sterile processing and high-temperature analytical techniques. The incorporation of the HFIP group is known to enhance the thermal stability of polymers.[2]
Comparative Analysis
Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
| Material | Polymer Type | Decomposition Temp. (TGA, 5% weight loss) | Reference |
| 6FDA-Based Polyimide | HFA-Derived Polyimide | ~500-570°C | [3][4] |
| Standard Aromatic Polyimide | Non-Fluorinated Polyimide | ~450-550°C | [1] |
| 6F-BPA PEEK | HFA-Derived PEEK | ~500°C | [5] |
| Standard PEEK | Polyether Ether Ketone | ~520-574°C | [5][6] |
| 6F-BPA Polycarbonate | HFA-Derived Polycarbonate | ~450-500°C | [7] |
| Bisphenol A Polycarbonate | Standard Polycarbonate | ~400-470°C | [7] |
Note: Decomposition temperatures can vary depending on the specific monomer composition, molecular weight, and experimental conditions (e.g., heating rate, atmosphere).
The data suggests that 6FDA-based polyimides exhibit exceptional thermal stability, often exceeding that of their non-fluorinated counterparts. While standard PEEK shows very high thermal stability, HFA-derived PEEK maintains a comparable level of performance. In the case of polycarbonates, the inclusion of the 6F-BPA monomer generally leads to a noticeable improvement in thermal resistance compared to conventional Bisphenol A polycarbonate.[7]
Experimental Protocol: Thermal Stability Testing (ASTM D3045 & E2550)
This protocol outlines the procedure for assessing the thermal stability of polymeric materials using Thermogravimetric Analysis (TGA).
Objective: To determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).[8]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas like nitrogen prevents oxidative reactions, allowing for the assessment of the polymer's inherent thermal stability.[8]
-
Controlled Heating Rate: A consistent heating rate is crucial for reproducibility and allows for comparison between different materials.[8]
Caption: Workflow for Thermogravimetric Analysis (TGA).
II. Chemical Stability Assessment
The ability of a material to resist degradation upon exposure to various chemical environments is critical, particularly in laboratory and pharmaceutical settings where contact with solvents, acids, and bases is common.
Comparative Analysis
The chemical resistance of a polymer is typically evaluated by immersing it in a specific chemical for a defined period and then assessing changes in its physical and mechanical properties.
| Chemical Agent | HFA-Derived Polymer (General) | PEEK | Standard Polycarbonate |
| Strong Acids (e.g., H₂SO₄) | Good to Excellent | Excellent | Poor to Fair |
| Strong Bases (e.g., NaOH) | Good to Excellent | Excellent | Poor |
| Ketones (e.g., Acetone) | Good to Excellent | Excellent | Poor (causes swelling/dissolution) |
| Aromatic Hydrocarbons (e.g., Toluene) | Good to Excellent | Excellent | Poor (causes stress cracking) |
| Chlorinated Solvents (e.g., Dichloromethane) | Variable (some solubility) | Excellent | Poor (dissolves) |
Note: This table provides a general comparison. Specific resistance can vary based on the exact polymer formulation, chemical concentration, temperature, and exposure time.[8][9][10]
HFA-derived polymers generally exhibit broad chemical resistance, a significant advantage over materials like standard polycarbonate which are susceptible to attack by many common organic solvents, strong acids, and bases.[8][9] PEEK is renowned for its exceptional chemical resistance across a wide range of chemical classes.[10] While HFA-derived polymers demonstrate excellent resistance, their solubility in some chlorinated solvents can be a consideration for certain applications.
Experimental Protocol: Chemical Resistance Testing (ISO 175)
This protocol describes a standardized method for evaluating the chemical resistance of plastic materials.[11][12]
Objective: To determine the effect of chemical immersion on the physical and mechanical properties of a polymer.
Apparatus:
-
Immersion containers with lids
-
Analytical balance
-
Micrometer or calipers
-
Mechanical testing equipment (e.g., tensile tester)
Procedure:
-
Specimen Preparation:
-
Prepare at least three test specimens of the polymer with defined dimensions (e.g., tensile bars).
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C, 50% RH).
-
-
Initial Measurements:
-
Measure and record the initial weight, dimensions, and relevant mechanical properties (e.g., tensile strength, modulus) of the conditioned specimens.
-
-
Immersion:
-
Completely immerse the specimens in the test chemical in a sealed container.
-
Maintain the immersion at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).[11]
-
-
Post-Immersion Analysis:
-
Remove the specimens from the chemical and gently wipe them dry.
-
Immediately re-measure and record the weight and dimensions.
-
Conduct mechanical testing to determine the retained properties.
-
-
Data Analysis:
-
Calculate the percentage change in weight, dimensions, and mechanical properties.
-
A significant negative change in properties indicates poor chemical resistance.
-
Causality Behind Experimental Choices:
-
Complete Immersion: Ensures that all surfaces of the specimen are uniformly exposed to the chemical agent.[11]
-
Controlled Temperature and Duration: Standardizing these parameters is essential for obtaining comparable and reproducible results.[11]
Caption: Workflow for Chemical Resistance Testing.
III. Hydrolytic Stability Assessment
Hydrolytic stability refers to a material's resistance to degradation in the presence of water, which is particularly important for applications involving aqueous solutions, steam sterilization, or high-humidity environments.
Comparative Analysis
The incorporation of the HFIP group generally leads to reduced water absorption in polymers, which can contribute to improved hydrolytic stability.[2]
| Material | Water Absorption (%) | Change in Mechanical Properties after Hydrolysis | Reference |
| HFA-Derived Polyamide | Low | Minimal | [13] |
| Standard Polyamide (Nylon) | High (2-8%) | Significant reduction in modulus and strength | [14] |
| HFA-Derived Polycarbonate | Low (<0.2%) | Minimal | [7] |
| Standard Polycarbonate | Moderate (0.2-0.4%) | Susceptible to degradation at elevated temperatures | [7][15] |
Note: Water absorption and its effect on properties are dependent on temperature, exposure time, and the specific grade of the polymer.
HFA-derived polymers, such as certain fluorinated polyamides and polycarbonates, tend to exhibit lower water absorption compared to their non-fluorinated counterparts.[7][13] This reduced affinity for water can translate to better retention of mechanical properties after exposure to hydrolytic conditions. Standard polyamides, for instance, are known to absorb a significant amount of water, which plasticizes the material and reduces its stiffness and strength.[14] While standard polycarbonate has relatively low water absorption, it can undergo hydrolysis at elevated temperatures, leading to a decrease in molecular weight and mechanical properties.[15]
Experimental Protocol: Hydrolytic Degradation Testing (ASTM F1635)
This protocol is adapted from the standard for in vitro degradation testing of hydrolytically degradable polymers and can be applied to assess the hydrolytic stability of more durable polymers.[2][9][13]
Objective: To evaluate the effect of prolonged exposure to a buffered aqueous solution at physiological temperature on the properties of a polymer.
Apparatus:
-
Sealed containers (e.g., glass vials)
-
Oven or incubator capable of maintaining 37°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Mechanical testing equipment
Procedure:
-
Specimen Preparation:
-
Prepare at least three test specimens for each time point.
-
Sterilize the specimens if relevant to the end-use application.
-
-
Initial Measurements:
-
Record the initial dry weight and mechanical properties of the specimens.
-
-
Immersion:
-
Place the specimens in sealed containers with PBS, ensuring a high ratio of PBS to polymer (e.g., 100:1 by volume).[9]
-
Incubate the containers at 37°C.
-
-
Periodic Sampling:
-
At predetermined time intervals (e.g., 1, 4, 8, 12 weeks), remove a set of specimens.
-
Rinse the specimens with deionized water and dry them to a constant weight.
-
-
Analysis:
-
Measure and record the final dry weight and mechanical properties.
-
Calculate the percentage of water absorption (if desired, by weighing before drying) and the percentage change in mechanical properties.
-
Causality Behind Experimental Choices:
-
Buffered Saline (PBS) at pH 7.4: This solution mimics physiological conditions, providing a relevant environment for materials used in biomedical or drug development applications.[9]
-
Elevated Temperature (37°C): This temperature is representative of the human body and can accelerate hydrolytic degradation compared to room temperature.[9]
Conclusion
The incorporation of this compound into polymer structures offers a powerful strategy for enhancing material stability. HFA-derived polymers consistently demonstrate improved thermal and chemical resistance compared to many conventional non-fluorinated alternatives. Their reduced water absorption also contributes to superior hydrolytic stability. While high-performance polymers like PEEK offer exceptional stability, HFA-derived materials provide a compelling alternative with a unique combination of properties, including enhanced solubility for easier processing. For researchers, scientists, and drug development professionals, a thorough understanding and experimental evaluation of these stability characteristics are essential for selecting the optimal material to ensure the integrity and performance of their applications.
References
- MDPI
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - MDPI
- Relationship among the water absorption rate, hydrolysis r
- Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS (POSTPRINT) - DTIC
- Effect of Aging on the Mechanical Properties of Highly Transparent Fluoropolymers for the Conserv
- A Guide to Chemical Resistance of Polycarbon
- Synthesis and designation of DABA-containing 6FDA-polyimides.
- Polycarbon
- Semicrystalline and amorphous fluorine-containing polyimides*
- Polycarbonate Chemical Comp
- Chemical Resistance of Polycarbon
- TGA thermograms of PVDF and di ff erent PD samples under a nitrogen
- Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separ
- TGA curves of PEEK in nitrogen atmosphere for the heating rates of 5 °C.min –1 ; 10 °C.min –1 ; 15 °C.min –1 and 20 °C.min –1 .
- Polycarbonate Chemical Comp
- Thermal stability of 6FDA-(co-)polyimides containing carboxylic acid groups | Request PDF
- Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group - DTIC
- Chemical Resistance Guide: How PEEK and High-Performance Polymers withstand extreme environments - Victrex
- A Case Study of Polyether Ether Ketone (I)
- TGA curves of pure PEEK and their derivatives of MWCNT-reinforced PEEK...
- Investigation of the Thermal Decomposition and Flammability of PEEK and its Carbon and Glass-Fibre Composites - Lancashire Online Knowledge
- TGA curve of PEEK at different heating rates (49).
- (PDF)
- Effect of chemical exposure on mechanical properties and microstructure of lightweight polymer composites containing solid waste fillers | Request PDF
- Thermal analysis (TGA) curves of PEEK and SPEEK. [Color figure can be viewed at wileyonlinelibrary.
- Water absorption performance of different polymer materials.
- Chemical Resistance of Polymers - SpecialChem
- Decomposition gases identified with TGA-FTIR at two decomposition steps...
- A Facile Synthesis of (PIM-Polyimide)-(6FDA-Durene-Polyimide)
- CHEMICAL COMP
- Exposure Data - Some Chemicals Used as Solvents and in Polymer Manufacture - NCBI
- Gas separation performance of 6FDA-based polyimides with different chemical structures - College of Engineering and Applied Science
- Photodegradation and Stability of Bisphenol A Polycarbonate in We
- Biodegradation of aliphatic and aromatic polycarbon
- Photodegradation of bisphenol A polycarbonate with different types of stabilizers | Request PDF
- Effect of the pyrolysis atmosphere on the mechanical properties of polymer‐derived SiOC and SiCN - Nicola Pugno
- Chemical Resistance of M
- Chemical resistance, PEEK | M
- PEEK Chemical Comp
- Enhanced Water Absorbency and Water Retention Rate for Superabsorbent Polymer via Porous Calcium Carbon
- Polymers case study Part B: polycarbon
- (PDF) Effect of water absorption on the mechanical properties of poly(3- hydroxybutyrate)
- A Review on the Design and Hydration Properties of Natural Polymer-Based Hydrogels - PMC - PubMed Central
- Comparison of the photochemical and thermal degradation of bisphenol-A polycarbonate and trimethylcyclohexane–polycarbonate - ResearchG
- Chemical Resistance of Plastics chart
- Chemical resistance in engineering plastics | MCG
Sources
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Biodegradation of aliphatic and aromatic polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpplastic.com [gmpplastic.com]
- 9. theplasticshop.co.uk [theplasticshop.co.uk]
- 10. zeusinc.com [zeusinc.com]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. plasticstockist.com [plasticstockist.com]
A Senior Application Scientist's Guide to the Cross-Validation of Hexafluoroacetone Analysis Techniques
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of hexafluoroacetone (HFA) is of paramount importance. As a highly reactive and toxic gas, its presence as a residual solvent, impurity, or synthetic intermediate necessitates robust analytical oversight.[1][2] The selection of an appropriate analytical technique is a critical decision that directly impacts data quality, experimental outcomes, and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical methodologies for this compound, supported by experimental data and field-proven insights.
The Analytical Imperative for this compound
This compound (C₃F₆O), a non-flammable, colorless gas with a musty odor, is a crucial building block in the synthesis of various fluorinated compounds, including pharmaceuticals and polymers.[2] Its high reactivity and toxicity demand stringent control and monitoring in manufacturing processes and final products. The choice of an analytical method is therefore not merely a technical preference but a cornerstone of process safety, product quality, and regulatory adherence. This guide will explore the cross-validation of three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Comparative Analysis of Key Techniques
The selection of an analytical method for this compound is dictated by a multitude of factors including the sample matrix, required sensitivity, desired quantitative accuracy, and available instrumentation. Below is a comparative overview of the most commonly employed techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Selectivity | High, especially with mass spectral libraries for confirmation.[3][4] | Very high, provides detailed structural information. | Moderate, potential for overlapping peaks with other carbonyl-containing compounds.[5] |
| Sensitivity | Very high (ppb to ppm levels).[1] | Moderate (ppm to % levels). | Low to moderate (ppm to % levels). |
| Quantification | Excellent, with the use of internal or external standards. | Excellent, absolute quantification possible with an internal standard. | Possible, but generally less precise than GC-MS or NMR. |
| Sample Throughput | High, with modern autosamplers. | Moderate, depends on acquisition time and sample preparation. | High. |
| Typical Application | Trace-level quantification, impurity profiling, residual solvent analysis. | Structural elucidation, purity assessment, quantification of major components. | Process monitoring, qualitative identification. |
| Strengths | High sensitivity and selectivity, well-established methods (e.g., EPA 8260).[6][7][8] | Non-destructive, provides rich structural information, absolute quantification. | Fast, simple, suitable for real-time monitoring. |
| Limitations | Destructive analysis, potential for matrix effects. | Lower sensitivity compared to GC-MS, higher equipment cost. | Lower selectivity and sensitivity, not ideal for complex mixtures. |
In-Depth Technical Review and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the analysis of volatile organic compounds (VOCs) like this compound due to its exceptional sensitivity and selectivity.[9][10] The U.S. Environmental Protection Agency (EPA) Method 8260 provides a robust framework for the analysis of VOCs in various matrices, which can be adapted for this compound.[6][7][8]
Causality of Experimental Choices:
-
Sample Introduction: Headspace analysis is often preferred for solid or liquid samples to minimize matrix effects and protect the GC system.[11][12] This technique involves heating the sample in a sealed vial and injecting the vapor phase, which contains the volatile analytes.
-
Column Selection: A non-polar or mid-polar capillary column is typically used for the separation of volatile compounds. A common choice is a column with a stationary phase like 5% diphenyl/95% dimethylpolysiloxane.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[3][4][13][14][15]
Experimental Workflow Diagram:
Caption: Workflow for this compound Analysis by Headspace GC-MS.
Detailed Experimental Protocol:
-
Sample Preparation (Headspace):
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Add an appropriate solvent (if necessary) and an internal standard (e.g., 3-Fluorobenzotrifluoride).[16]
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow for equilibration of this compound in the headspace.
-
-
GC-MS Parameters:
-
GC Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 140°C.[17]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum. The NIST Mass Spectral Library can be used for confirmation.[13]
-
Quantify the concentration using a calibration curve prepared with standards of known this compound concentrations and an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds, offering high selectivity and the potential for absolute quantification without the need for a specific this compound reference standard for every sample batch, provided a certified internal standard is used.[18]
Causality of Experimental Choices:
-
Nucleus Selection: ¹⁹F is the nucleus of choice due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, which minimizes signal overlap.[19]
-
Internal Standard: A fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signal is crucial for accurate quantification. Trifluoroacetic acid (TFA) is a commonly used internal standard.[18][20]
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.
Logical Relationship Diagram:
Caption: Quantitative Analysis Workflow using ¹⁹F NMR with an Internal Standard.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard (e.g., trifluoroacetic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).
-
Spectral Width: Wide enough to encompass the signals of both this compound and the internal standard.
-
-
Data Analysis:
-
Process the FID to obtain the ¹⁹F NMR spectrum.
-
Integrate the area of the this compound signal and the internal standard signal.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS
Where:
-
C_analyte = Concentration of this compound
-
I = Integral area
-
N = Number of fluorine atoms
-
M = Molar mass
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique that can be used for the qualitative identification and, in some cases, semi-quantitative analysis of this compound.[21] It is particularly useful for process monitoring where real-time information is required.
Causality of Experimental Choices:
-
Sampling Technique: For a gaseous sample like this compound, a gas cell with a long path length is used to increase the sensitivity.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is scanned to observe the fundamental vibrational modes of the molecule.
-
Key Vibrational Mode: The strong absorption band corresponding to the C=O stretching vibration is the most characteristic feature in the IR spectrum of this compound.
Experimental Workflow Diagram:
Caption: Workflow for Gas-Phase FTIR Analysis of this compound.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Evacuate a gas cell of known pathlength.
-
Introduce the gaseous sample containing this compound into the gas cell to a known pressure.
-
-
FTIR Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 or more for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of this compound. The most prominent peak is the C=O stretch, typically observed around 1800 cm⁻¹.
-
For semi-quantitative analysis, create a calibration curve by plotting the absorbance of the C=O peak against the concentration of this compound standards.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of analytical data, each method must be part of a self-validating system. This involves a comprehensive validation protocol that assesses the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time or m/z of this compound in blank samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards, with a correlation coefficient (r²) of >0.99 being desirable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies, where a known amount of this compound is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23][24]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23][24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Technique
The cross-validation of analytical techniques for this compound reveals that GC-MS is the superior method for trace-level quantification due to its high sensitivity and selectivity. For applications requiring absolute quantification and structural confirmation, particularly at higher concentrations, ¹⁹F NMR spectroscopy offers a robust and non-destructive alternative. Infrared spectroscopy serves as a valuable tool for rapid, real-time process monitoring where high precision is not the primary requirement.
Ultimately, the choice of the most appropriate technique depends on the specific analytical challenge. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and generate high-quality, defensible data for the analysis of this compound.
References
- U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.
- SCION Instruments. (n.d.).
- PerkinElmer. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS.
- SCION Instruments. (n.d.).
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Busch, M. G. (2020).
- BenchChem. (2023).
- U.S. Environmental Protection Agency. (2007).
- BenchChem. (2024). A Comparative Guide to Validating Analytical Methods for Volatile Organic Compounds: 3-Fluorobenzotrifluoride as a Standard.
- Smith, J. S., et al. (1979). Determination of Hexachloroacetone and this compound in Industrial Wastewaters.
- National Institute of Standards and Technology. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook.
- Cobas, C., et al. (2015). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Geer Wallace, M. A., et al. (2023). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions.
- PubChem. (n.d.). This compound.
- Akutsu, H., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Analytical Methods Committee. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(42), 5101-5110.
- Shrivastava, A., & Gupta, V. B. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of young scientists, 2(1), 21.
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49.
- Google Patents. (2020). CN111579669B - Method for analyzing and measuring this compound content.
- Bruker. (n.d.). Bruker NIST Mass Spectral Library.
- Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023.
- Kudo, K., et al. (2012). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC North America, 30(11), 974-983.
- Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-779.
- Impact Analytical. (n.d.). Headspace GC-MS Analysis.
- Navam, S. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7), 1233-1238.
- Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7), 1233-1238.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of young scientists, 2(1), 21.
- NIST. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4).
- National Institute of Standards and Technology. (n.d.).
- Thermo Fisher Scientific. (n.d.). Introduction to Gas Phase FTIR Spectroscopy.
- Bourdeaux, D., et al. (2010). Simple assay of plasma sevoflurane and its metabolite hexafluoroisopropanol by headspace GC-MS.
- D'Anna, A., & D'Alessio, A. (2003). Acetone FTIR spectra in the gas phase obtained in a 10 m. White cell inlet acetone concentration in dry air. Combustion and Flame, 133(1-2), 183-195.
- Petrosyan, A. M., et al. (2022). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy, 37(1), 24-32.
- Rutledge, D. N. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
- Sousa-Silva, C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. The Astrophysical Journal, 912(2), 118.
Sources
- 1. dl.astm.org [dl.astm.org]
- 2. spectrabase.com [spectrabase.com]
- 3. store.bruker.com [store.bruker.com]
- 4. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. gcms.cz [gcms.cz]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 13. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]
- 14. mzinterpretation.com [mzinterpretation.com]
- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN111579669B - Method for analyzing and measuring this compound content - Google Patents [patents.google.com]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 23. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 24. juniperpublishers.com [juniperpublishers.com]
Performance comparison of hexafluoroacetone-based polymers in specific applications
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision that dictates the success and efficacy of their work. In the landscape of advanced materials, hexafluoroacetone (HFA)-based polymers have carved out a significant niche, offering a unique combination of properties that make them indispensable in specialized applications. This guide provides an in-depth, objective comparison of HFA-based polymers against their alternatives, supported by experimental data, to empower you with the knowledge needed to make informed material choices.
The incorporation of the this compound (HFA) moiety, specifically the 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP) group, into a polymer backbone is not a trivial modification. This bulky, highly fluorinated group imparts a range of desirable characteristics, including enhanced thermal stability, improved solubility, increased gas permeability, and reduced dielectric constant and water absorption.[1] This guide will explore the tangible performance benefits of these properties in three key application areas: gas separation membranes, advanced optical materials, and high-performance protective coatings.
Part 1: High-Performance Gas Separation Membranes
The quest for efficient and economical gas separation is a major driver of innovation in membrane technology. HFA-based polymers, particularly polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), have emerged as front-runners in this field due to their exceptional gas transport properties.[2][3][4]
The 6FDA Advantage: Disrupting the Permeability-Selectivity Trade-off
In membrane science, a fundamental challenge is the trade-off between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). Typically, highly permeable polymers are not very selective, and vice versa. The incorporation of the bulky -C(CF₃)₂- group in 6FDA-based polyimides disrupts the polymer chain packing, creating a higher fractional free volume (FFV). This increased free volume provides more pathways for gas molecules to permeate, leading to significantly higher gas permeability.[3][4]
Simultaneously, the specific chemical nature of the diamine monomer used in conjunction with 6FDA allows for the tuning of the membrane's selectivity. This synergy between high free volume and chemical tunability enables 6FDA-based polyimides to often lie near or even surpass the "upper bound" of performance for various gas pairs, a benchmark that defines the optimal combination of permeability and selectivity for polymeric membranes.[2]
Performance Comparison: 6FDA-Based Polyimides vs. Conventional Polyimides
The following table summarizes the gas separation performance of various 6FDA-based polyimides compared to a conventional polyimide, Matrimid®, for the critical industrial separation of CO₂/CH₄.
| Polymer | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| 6FDA-based Polyimides | |||
| 6FDA-DAM | 100 - 250 | ~25 | [2] |
| 6FDA-mPDA | ~20 | ~35 | [3] |
| 6FDA-DABA | ~5 - 7 | 48 - 86 | [4][5] |
| 6FDA-Durene | 13,271.40 | 26.87 | [6] |
| Conventional Polyimide | |||
| Matrimid® | ~10 | ~35 | [3] |
*Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)
As the data illustrates, 6FDA-based polyimides can be tailored to exhibit a wide range of permeability and selectivity values. For instance, 6FDA-DAM shows very high permeability, making it suitable for applications where high flux is paramount. Conversely, 6FDA-DABA offers exceptional selectivity, ideal for applications requiring high purity gas streams.[4][5] The remarkable performance of 6FDA-Durene, surpassing the 2019 upper bound, highlights the potential for rational design of these materials for superior gas separation.[6]
Experimental Protocol: Gas Permeability Measurement
A common and reliable method for determining the gas permeability of a polymer membrane is the constant-volume, variable-pressure method.
Step-by-Step Methodology:
-
Membrane Preparation: A dense, defect-free polymer film is cast from a solution of the HFA-based polymer onto a flat, clean substrate. The solvent is slowly evaporated, and the film is then dried under vacuum at an elevated temperature to remove any residual solvent. The thickness of the membrane is measured accurately.
-
Membrane Mounting: The prepared membrane is mounted in a permeation cell, which is then sealed to be gas-tight.
-
System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) volumes, is evacuated to a high vacuum to remove any adsorbed gases.
-
Gas Feed: The feed gas (e.g., CO₂) is introduced into the upstream volume at a constant pressure.
-
Permeation Measurement: The pressure increase in the downstream volume of a known volume is monitored over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * l) / (A * R * T * (p₁ - p₂)) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p₁ and p₂ are the pressures on the feed and permeate sides, respectively.
-
Diagram of Gas Permeability Measurement Workflow:
Part 2: Advanced Optical Polymers
The unique electronic structure of the HFIP group also endows HFA-based polymers with exceptional optical properties, making them highly suitable for applications in optical components, waveguides, and flexible displays.[7][8][9]
Clarity and Controllable Refractive Index
Conventional polyimides are often yellow or brownish, which limits their use in optical applications. The introduction of the HFIP group disrupts the formation of charge-transfer complexes that cause coloration, resulting in highly transparent and colorless films.[10] Furthermore, the fluorine content allows for precise control over the polymer's refractive index.[10] By copolymerizing different fluorinated monomers, the refractive index can be tailored to specific requirements for creating optical waveguides and other light-guiding structures.[11]
Performance Comparison: Fluorinated Polyimides vs. Polycarbonate
Here, we compare the key optical properties of a 6FDA-based polyimide with a standard optical polymer, polycarbonate.
| Property | 6FDA/TFDB Polyimide | Polycarbonate (PC) | Reference |
| Refractive Index (at 1.3 µm) | 1.523 (in-plane) | ~1.57 | [11] |
| Optical Loss (at 1.3 µm) | 0.3 dB/cm | >1 dB/cm | [11] |
| Glass Transition Temp. (Tg) | >350 °C | ~150 °C | [9] |
| Transparency | Colorless, high in UV-Vis-NIR | High in Vis, yellows with UV exposure | [10][12] |
The data clearly shows the superiority of the 6FDA-based polyimide in terms of lower optical loss and significantly higher thermal stability. Its lower refractive index can also be advantageous in certain optical designs. The high glass transition temperature is particularly crucial for applications in optoelectronics where components may be subjected to high temperatures during manufacturing and operation.[9]
Experimental Protocol: Refractive Index and Optical Loss Measurement
The refractive indices (in-plane and out-of-plane) and optical loss of thin polymer films are critical parameters for optical applications.
Step-by-Step Methodology:
-
Film Preparation: A thin, uniform film of the HFA-based polymer is prepared on a suitable substrate (e.g., silicon wafer) by spin-coating, followed by a controlled curing process to achieve the desired thickness and properties.
-
Refractive Index Measurement (Prism Coupler):
-
A laser beam is directed through a prism onto the polymer film.
-
The angle of incidence is varied, and the angles at which light is coupled into the film as waveguide modes are measured.
-
From these mode angles, the refractive indices for light polarized parallel (in-plane, n_TE) and perpendicular (out-of-plane, n_TM) to the film surface are calculated.
-
-
Optical Loss Measurement (High-Index Liquid Immersion):
-
The prepared polymer film is cleaved to create a smooth end-face.
-
The film is immersed in a high-index liquid to minimize scattering losses at the input and output.
-
Laser light is coupled into the film, and the intensity of the scattered light along the propagation path is measured using a camera.
-
The optical loss in dB/cm is determined from the slope of the logarithmic decay of the scattered light intensity versus the propagation distance.
-
Diagram of Optical Property Characterization Workflow:
Part 3: High-Performance Protective Coatings
The inherent chemical inertness and low surface energy of fluoropolymers make them excellent candidates for high-performance coatings that offer protection against corrosion, chemicals, and fouling. HFA-based polymers contribute to this class of materials with their unique property enhancements.
Enhanced Chemical and Thermal Resistance
The strong carbon-fluorine bonds in HFA-based polymers provide exceptional resistance to a wide range of chemicals, including strong acids, bases, and organic solvents.[13] The thermal stability imparted by the HFIP group allows these coatings to maintain their integrity and protective properties at elevated temperatures.
Performance Comparison: HFA-Based Polymer Coatings vs. Epoxy and Polyurethane Coatings
The following table provides a qualitative comparison of the performance of HFA-based polymer coatings with commonly used epoxy and polyurethane coatings.
| Property | HFA-Based Polymer Coatings | Epoxy Coatings | Polyurethane (PU) Coatings |
| Chemical Resistance | Excellent, broad spectrum | Good, particularly to alkalis | Good, particularly to organic solvents |
| Maximum Service Temp. | High (>200 °C) | Moderate (~150 °C) | Moderate (~120 °C) |
| Adhesion to Metal | Good with proper surface prep | Excellent | Excellent |
| UV Resistance | Excellent | Poor (chalks) | Good to Excellent |
| Flexibility | Good to Excellent | Moderate to Brittle | Excellent |
While epoxy coatings are known for their outstanding adhesion and hardness, they are susceptible to UV degradation. Polyurethane coatings offer excellent flexibility and UV resistance. HFA-based polymer coatings, however, provide a superior combination of broad chemical resistance, high-temperature stability, and excellent weatherability.
Experimental Protocol: Coating Adhesion Testing (ASTM D3359 and D4541)
Adhesion is a critical performance parameter for any protective coating. ASTM provides standardized methods for its evaluation.
ASTM D3359 - Test Method B (Cross-Cut Tape Test):
-
Scribing the Lattice: A lattice pattern is cut through the coating to the substrate using a special cross-hatch cutter.
-
Tape Application: A specified pressure-sensitive tape is applied over the lattice and smoothed down.
-
Tape Removal: The tape is rapidly pulled off at a 180° angle.
-
Adhesion Rating: The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area detached).
ASTM D4541 - Pull-Off Adhesion Test:
-
Fixture (Dolly) Adhesion: A loading fixture (dolly) is glued to the surface of the coating with a suitable adhesive.
-
Coating Isolation: The coating around the dolly is scored to isolate the test area.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly and applies a perpendicular tensile force.
-
Adhesion Strength Measurement: The force required to pull the dolly and the coating from the substrate is measured. The nature of the failure (cohesive within the coating, adhesive between coating and substrate) is also recorded.
Diagram of Adhesion Testing Workflow:
Conclusion
This compound-based polymers represent a significant advancement in material science, offering a unique and powerful combination of properties that translate into superior performance in a variety of demanding applications. For researchers and scientists, understanding the fundamental structure-property relationships of these materials is key to leveraging their full potential. This guide has provided a comparative analysis, backed by experimental data and standardized protocols, to aid in the selection and evaluation of HFA-based polymers for your specific needs. The continued development of these fluorinated polymers promises to push the boundaries of what is possible in fields ranging from industrial separations and optical communications to advanced protective coatings.
References
- Ando, S. (n.d.). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. J-Stage.
- Ando, S. (n.d.). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Semantic Scholar.
- Ando, S. (n.d.). FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL.
- Matsumoto, T. (n.d.). Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Opto.
- IEEE. (2006). Optical Properties of a Fluorinated Polyimide as Related to Ethanol and Water-Vapor-Sensing Capability. IEEE Xplore.
- Li, Y., et al. (2013). Gas separation performance of 6FDA-based polyimides with different chemical structures. College of Engineering and Applied Science.
- Kim, J. H., et al. (2000). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology.
- Lee, H. J., et al. (n.d.). Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. SciSpace.
- Wang, Y., et al. (2025). Design and Performance Evaluation of 6FDA-Based Polyimide Membranes for Enhanced CO2/CH4 Separation: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B.
- Huang, Y., & Paul, D. R. (2006). Physical aging of 6FDA-based polyimide membranes monitored by gas permeability. ResearchGate.
- Lee, H. J., et al. (2011). Gas separation properties of 6FDA-based polyimide membranes with a polar group. ResearchGate.
- Park, J., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers.
- The American Institute of Chemists. (2023). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes.
- HopTop. (2025). What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA?.
- Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape.
- DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541.
- Cassidy, P. E., et al. (2025). Polymers Derived from this compound. ResearchGate.
- Fraunhofer IOF. (n.d.). Properties of new transparent polymers for optical applications. Fraunhofer-Publica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits [jstage.jst.go.jp]
- 8. [PDF] Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits | Semantic Scholar [semanticscholar.org]
- 9. fibertech.or.jp [fibertech.or.jp]
- 10. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 11. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 12. Properties of new transparent polymers for optical applications [publica.fraunhofer.de]
- 13. specialchem.com [specialchem.com]
A Comparative Guide to the Structural Determination of Hexafluoroacetone Adducts Using X-ray Crystallography
For researchers, medicinal chemists, and material scientists, the precise determination of molecular structure is paramount. Hexafluoroacetone (HFA), a highly reactive ketone, readily forms adducts with a variety of nucleophiles, leading to a diverse range of organofluorine compounds with significant potential in pharmaceuticals and materials science.[1][2] The introduction of the gem-trifluoromethyl group can profoundly influence a molecule's physicochemical properties, including its metabolic stability and lipophilicity.[3] Consequently, the unambiguous elucidation of the three-dimensional structure of these adducts is critical for understanding their function and for rational drug design.
The Indispensable Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density within the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry. For this compound adducts, where the steric and electronic effects of the two trifluoromethyl groups can lead to subtle but significant conformational preferences, the high-resolution data from XRD is invaluable.
However, the path to a high-quality crystal structure is not without its challenges. The primary bottleneck in X-ray crystallography is the growth of a suitable single crystal. This is particularly true for highly fluorinated organic molecules, which can exhibit weak intermolecular interactions, leading to difficulties in achieving the ordered packing necessary for diffraction-quality crystals.[4]
Experimental Workflow: From Adduct Synthesis to Crystal Structure
The following protocol outlines a typical workflow for the synthesis and single-crystal X-ray diffraction analysis of a this compound adduct, using the formation of an adduct with an amine as an example.
Caption: Experimental workflow for the structural determination of a this compound-amine adduct.
Detailed Experimental Protocol:
-
Synthesis of the this compound Adduct:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine in an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble gaseous this compound through the solution or add a solution of HFA in the same solvent dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure to yield the crude adduct.
-
-
Purification and Crystallization:
-
Purify the crude adduct by recrystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene) or by column chromatography on silica gel.
-
For crystallization, dissolve the purified adduct in a minimal amount of a suitable solvent.
-
Employ slow evaporation of the solvent at room temperature. Alternatively, vapor diffusion (e.g., layering a solution of the adduct with a less polar anti-solvent) or slow cooling of a saturated solution can be effective.
-
The choice of solvent is critical and often requires screening of several options. The presence of fluorine can influence solubility and crystal packing.
-
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:
-
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can often be located in the difference Fourier map or placed in calculated positions.
-
Validate the final structure using software such as CHECKCIF. The final crystallographic data should be deposited in a public database (e.g., the Cambridge Crystallographic Data Centre) and a Crystallographic Information File (CIF) generated.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily accessible information. The choice of analytical method depends on the specific research question, the nature of the sample, and available instrumentation.
Caption: Logical relationship between research questions and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for the characterization of this compound adducts in solution.
-
¹⁹F NMR: This is often the most informative technique for confirming the formation of the adduct and for probing the electronic environment of the trifluoromethyl groups. The chemical shift of the CF₃ groups is highly sensitive to the nature of the adduct.
-
¹H and ¹³C NMR: These spectra provide information about the overall carbon-hydrogen framework of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity of the molecule.
-
NOESY/ROESY: These experiments can provide information about the through-space proximity of atoms, which can be used to infer the solution-state conformation.
Comparison with X-ray Crystallography:
-
State of Matter: NMR analyzes molecules in solution, providing insights into their dynamic behavior and average conformation in a particular solvent. X-ray crystallography, on the other hand, provides a static picture of the molecule in the solid state.
-
Information Provided: NMR excels at determining the connectivity and solution-state conformation, while X-ray crystallography provides the absolute three-dimensional structure with high precision.
-
Challenges: For NMR, complex spectra or conformational averaging can sometimes complicate interpretation. For X-ray crystallography, the primary challenge is obtaining suitable crystals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the this compound adduct and for obtaining information about its fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the adduct.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting ions, providing clues about its structure.
Comparison with X-ray Crystallography:
-
Information Provided: Mass spectrometry confirms the molecular formula and provides information about the fragmentation of the molecule. It does not, however, provide information about the three-dimensional arrangement of the atoms.
-
Complementarity: MS is an excellent complementary technique to both NMR and X-ray crystallography. It provides a rapid confirmation of the identity of the synthesized adduct before proceeding with more time-consuming structural studies.
Quantitative Data Summary
The following table presents a hypothetical comparison of crystallographic data for a series of this compound adducts with different primary amines. Such data allows for the systematic evaluation of how changes in the amine substituent affect the crystal packing and molecular geometry.
| Adduct with Amine | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | C-O Bond Length (Å) | C-N Bond Length (Å) |
| Methylamine | Monoclinic | P2₁/c | 8.543 | 10.211 | 9.876 | 105.3 | 829.1 | 1.402 | 1.487 |
| Ethylamine | Monoclinic | P2₁/n | 8.765 | 10.543 | 10.123 | 106.1 | 898.5 | 1.405 | 1.491 |
| iso-Propylamine | Orthorhombic | Pbca | 12.345 | 9.876 | 15.432 | 90 | 1879.2 | 1.408 | 1.498 |
| tert-Butylamine | Triclinic | P-1 | 7.890 | 8.123 | 11.456 | 95.4 | 729.8 | 1.412 | 1.505 |
Note: The data in this table is illustrative and intended for comparative purposes.
Conclusion
The structural determination of this compound adducts is a critical step in harnessing their potential in various scientific fields. While NMR spectroscopy and mass spectrometry are essential tools for initial characterization and confirmation of molecular identity, single-crystal X-ray diffraction remains the gold standard for the unambiguous elucidation of their three-dimensional structure. The detailed atomic coordinates, bond lengths, and bond angles obtained from X-ray crystallography provide the foundational data necessary for understanding structure-activity relationships, designing new materials, and developing novel therapeutics. The challenges associated with the crystallization of these highly fluorinated compounds underscore the importance of careful experimental design and perseverance, but the wealth of information provided by a successful crystal structure analysis is unparalleled.
References
- Obenchain, D. A., et al. (2025). A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)2C=NH. Molecules, 30(9), 2051. [Link]
- Invernizzi, C., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10254-10261. [Link]
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
- Obenchain, D. A., et al. (2025). A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound Imine, (CF3)C=NH.
- Grell, T., et al. (2025). Fluorine in Crystal Engineering ? ?The Little Atom That Could?.
- Soldin, C., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. The Journal of Physical Chemistry C, 126(27), 11374-11382. [Link]
- O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?.
- Gerken, M., et al. (2018). Syntheses, Characterisation, and Computational Studies of Tungsten Hexafluoride Adducts with Pyridine and Its Derivatives.
- Mehta, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3846-3869. [Link]
- Ilott, A. J., et al. (2018). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Molecular Pharmaceutics, 15(11), 5224-5233. [Link]
- Chéron, N., et al. (2022). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 27(21), 7205. [Link]
- Leader, G. R., & Leader, J. P. (1970). Use of this compound and fluorine nuclear magnetic resonance to characterize active hydrogen compounds. Analytical Chemistry, 42(1), 16-22. [Link]
- Vincent, W. B., & Hoard, J. L. (1942). Structures of Complex Fluorides. Rubidium Hexafluogermanate. Journal of the American Chemical Society, 64(5), 1233-1234. [Link]
Sources
The Environmental Footprint of Fluorinated Ketones: A Comparative Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the selection of reagents extends beyond mere reactivity and efficacy. As environmental stewardship becomes an increasingly integral part of scientific practice, understanding the ecological impact of the chemicals we use is paramount. Fluorinated ketones, prized for their unique physicochemical properties and applications in synthesis and medicinal chemistry, are no exception. This guide offers an in-depth comparison of the environmental impact of different fluorinated ketones, providing the supporting data and experimental context necessary to make informed, responsible choices in the laboratory.
Introduction: The Rise of Fluorinated Ketones and the Need for Environmental Scrutiny
The strategic incorporation of fluorine into organic molecules has revolutionized pharmaceutical and materials science.[1][2][3][4] Fluorinated ketones, in particular, serve as versatile building blocks and intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5][6][7][8][9] Their utility stems from the profound influence of fluorine on a molecule's electronic properties, metabolic stability, and binding affinity.[1][2] However, the very stability of the carbon-fluorine bond, a desirable trait from a chemical perspective, raises important questions about the environmental fate of these compounds.[10][11]
This guide will dissect the key environmental indicators for a selection of fluorinated ketones, moving beyond generalizations to provide a nuanced, data-driven comparison. We will explore:
-
Atmospheric Lifetime: How long do these compounds persist in the atmosphere?
-
Global Warming Potential (GWP): What is their contribution to the greenhouse effect?
-
Ozone Depletion Potential (ODP): Do they pose a threat to the Earth's protective ozone layer?
-
Bioaccumulation and Biodegradability: Do they accumulate in living organisms and how readily do they break down?
By understanding these parameters, we can begin to build a framework for selecting fluorinated ketones that not only meet our scientific needs but also align with the principles of green chemistry.
Atmospheric Lifetime: A Measure of Persistence
The atmospheric lifetime of a volatile organic compound (VOC) is a critical determinant of its environmental impact. Longer lifetimes allow for wider distribution and a greater potential for contributing to climate change. The primary atmospheric removal mechanism for many organic compounds, including ketones, is reaction with hydroxyl radicals (•OH).[12][13]
Recent studies have provided valuable data on the atmospheric lifetimes of several fluorinated ketones, revealing significant variations based on their molecular structure.
| Compound Class | Specific Compound | Atmospheric Lifetime | Primary Degradation Pathway |
| Hydrofluoroketones (HFKs) | HFK-447mcc | ~10 years[12] | Reaction with •OH radicals[12] |
| HFK-465mc | ~1 year[12] | Reaction with •OH radicals[12] | |
| Fluorinated Diketones | 1,1,1-trifluoro-2,4-pentanedione (TFP) | 21 hours | Reaction with •OH radicals |
| 1,1,1-trifluoro-2,4-hexanedione (TFH) | 13 hours | Reaction with •OH radicals | |
| 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) | 8 hours | Reaction with •OH radicals | |
| Perfluorinated Ketones | Perfluoro-2-methyl-3-pentanone | 3-11 days[14] | Photolysis[14] |
| Perfluoro-3-methyl-2-butanone | ~13 days[14] | Photolysis[14] | |
| Carbonyl Fluoride (COF₂) | 37-55 minutes (in humid air)[15][16] | Hydrolysis[15][16] |
Key Insights:
-
Hydrogen Content Matters: The presence of C-H bonds in hydrofluoroketones (HFKs) makes them susceptible to attack by hydroxyl radicals, but their atmospheric lifetimes can still be significant, ranging from a year to a decade.[12]
-
Diketone Reactivity: The fluorinated diketones studied exhibit much shorter atmospheric lifetimes, on the order of hours, due to their reactivity with •OH radicals.
-
Perfluorination and Photolysis: For perfluorinated ketones, which lack C-H bonds, reaction with •OH radicals is not a viable degradation pathway. Instead, photolysis (breakdown by sunlight) becomes the dominant removal mechanism, leading to lifetimes on the scale of days to weeks.[14][17]
-
Rapid Hydrolysis: Carbonyl fluoride, a simple fluorinated ketone, is rapidly removed from the atmosphere through hydrolysis in the presence of water vapor, resulting in a very short lifetime.[15][16]
The following diagram illustrates the primary atmospheric degradation pathways for different classes of fluorinated ketones.
Global Warming Potential (GWP): Assessing Climate Impact
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1.[18][19] Many fluorinated compounds are potent greenhouse gases due to their strong absorption of infrared radiation and long atmospheric lifetimes.[10]
Data on the GWP of specific fluorinated ketones is still emerging, but available information allows for a meaningful comparison.
| Compound | 100-Year GWP | Reference |
| Carbon Dioxide (CO₂) (Reference) | 1 | By definition |
| Perfluoro(2-methyl-3-pentanone) (Novec 1230) | 1[20] | 3M, Washington State Department of Ecology[21] |
| Perfluoro-2-methyl-3-pentanone | <0.21[14] | Environmental Science & Technology[14] |
| Perfluoro-3-methyl-2-butanone | ~0.29[14] | Environmental Science & Technology[14] |
| Carbonyl Fluoride (COF₂) (in moist air) | <1[16] | EGUsphere[16] |
| Oxygenated organic solvents (including ketones) | 1-13 | IPCC 2007 and WMO 2022[5] |
| 1-trifluoromethyl-1,2,2-trifluorocyclobutane | 44 | Physical Chemistry Chemical Physics |
Key Insights:
-
Low GWP Alternatives: Several perfluorinated ketones, such as Perfluoro(2-methyl-3-pentanone), have been specifically designed as low-GWP alternatives to older, more environmentally harmful fluorinated compounds. Their GWP of 1 makes them comparable to CO₂ on a per-mass basis.[20][22]
-
Short Lifetime, Low GWP: The very short atmospheric lifetimes of some fluorinated ketones, driven by rapid photolysis or hydrolysis, result in negligible GWPs.[14][16]
-
The Importance of Structure: The GWP of a fluorinated ketone is highly dependent on its specific chemical structure, which dictates its atmospheric lifetime and radiative efficiency.
Ozone Depletion Potential (ODP): Protecting the Stratosphere
The Ozone Depletion Potential (ODP) of a chemical compound is its relative ability to destroy the stratospheric ozone layer compared to trichlorofluoromethane (CFC-11), which has an ODP of 1. The presence of chlorine or bromine atoms in a molecule is a prerequisite for it to contribute to ozone depletion.
Fluorinated ketones, by definition, do not contain chlorine or bromine. Therefore, their Ozone Depletion Potential is 0. [22] This makes them a significant improvement over older ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
Bioaccumulation and Biodegradability: Persistence in the Biosphere
Beyond the atmosphere, the fate of fluorinated ketones in terrestrial and aquatic environments is a crucial aspect of their environmental profile. Two key metrics in this regard are bioaccumulation potential and biodegradability.
Bioaccumulation Potential
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment.[23] For organic compounds, the potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow) . A high Kow value indicates a greater tendency for a chemical to partition into fatty tissues, suggesting a higher potential for bioaccumulation.[24] The Bioconcentration Factor (BCF) , determined experimentally, is a more direct measure of a substance's tendency to accumulate in aquatic organisms.[25][26][27][28][29][30]
While specific BCF data for a wide range of fluorinated ketones is limited, the broader class of per- and polyfluoroalkyl substances (PFAS), to which they belong, has been shown to be persistent and bioaccumulative.[10][11][23][31] It is generally understood that longer-chain perfluorinated compounds have a higher bioaccumulation potential.[29][31]
Biodegradability
Biodegradability is the capacity of a substance to be broken down by microorganisms. "Ready biodegradability" is a stringent classification indicating that a compound will be rapidly and completely mineralized in the environment. Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are used to assess this property.[25][26][27]
Experimental Protocols: The Science Behind the Data
The environmental data presented in this guide are the result of rigorous experimental and computational methodologies. Understanding these protocols is essential for appreciating the validity and limitations of the data.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a fluorinated ketone with respect to reaction with hydroxyl radicals is typically determined using a relative rate method in an atmospheric simulation chamber.
Experimental Workflow:
-
Chamber Setup: The fluorinated ketone and a reference compound with a known rate constant for its reaction with •OH are introduced into a large, controlled-environment chamber (e.g., a Teflon bag) filled with purified air.
-
•OH Radical Generation: •OH radicals are generated within the chamber, often through the photolysis of a precursor like methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).
-
Concentration Monitoring: The concentrations of the fluorinated ketone and the reference compound are monitored over time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography (GC).
-
Data Analysis: The relative rates of disappearance of the two compounds are used to calculate the rate constant for the reaction of the fluorinated ketone with •OH. The atmospheric lifetime (τ) is then calculated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant and [OH] is the average global concentration of hydroxyl radicals.
Calculation of Global Warming Potential (GWP)
The GWP of a compound is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.[15][32][33]
Calculation Steps:
-
Infrared Spectrum Measurement: The infrared absorption spectrum of the fluorinated ketone is measured using FTIR spectroscopy.[15][16]
-
Radiative Efficiency Calculation: The radiative efficiency is calculated from the infrared spectrum, representing the radiative forcing per unit increase in the atmospheric concentration of the gas.[15][16][32]
-
Atmospheric Lifetime Determination: The atmospheric lifetime is determined experimentally or through computational modeling as described above.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period.[15][18][32]
Assessment of Ready Biodegradability (OECD 301)
The OECD 301 guideline provides a set of six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium.[26][27] The CO₂ Evolution Test (Modified Sturm Test) is commonly used.
Experimental Protocol (Simplified):
-
Preparation: A defined concentration of the fluorinated ketone is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Incubation: The mixture is incubated in the dark under aerobic conditions for 28 days.
-
CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.
-
Biodegradation Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance.
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[26]
Determination of Bioaccumulation Potential (OECD 305)
The OECD 305 guideline describes a flow-through fish test to determine the Bioconcentration Factor (BCF) of a chemical.[25][26][27][28][34]
Experimental Protocol (Simplified):
-
Uptake Phase: Fish (e.g., rainbow trout or zebrafish) are exposed to a constant, low concentration of the fluorinated ketone in a flow-through aquarium system for a period of up to 28 days.[25][26]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to allow for the elimination of the substance from their tissues.[25][26]
-
Sample Analysis: At regular intervals during both phases, fish and water samples are taken and analyzed to determine the concentration of the fluorinated ketone.
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.[25]
Conclusion: Towards a Greener Fluorine Chemistry
The data presented in this guide underscore a critical principle: not all fluorinated ketones are created equal in terms of their environmental impact. By moving beyond broad generalizations and examining specific compounds, a more nuanced picture emerges.
For the environmentally conscious researcher, the key takeaways are:
-
Prioritize Low GWP and Short Atmospheric Lifetime: Whenever possible, select fluorinated ketones with demonstrably low GWPs and short atmospheric lifetimes. The development of compounds like perfluoro(2-methyl-3-pentanone) with a GWP of 1 is a significant step in this direction.
-
Recognize the ODP Advantage: The absence of chlorine and bromine in fluorinated ketones gives them a clear advantage over older halogenated solvents with respect to ozone depletion.
-
Consider the Full Life Cycle: While atmospheric data is more readily available, the potential for bioaccumulation and persistence in aquatic and terrestrial environments should not be overlooked. The principles of green chemistry encourage us to consider the entire life cycle of the chemicals we use.
-
Demand Transparency and Data: As the use of fluorinated compounds continues to grow, it is incumbent upon the scientific community to advocate for and contribute to a more comprehensive understanding of their environmental fate.
By integrating these considerations into our decision-making processes, we can continue to harness the power of fluorine chemistry while minimizing our impact on the planet.
References
- OECD. (1996). Test No. 305: Bioconcentration: Flow-through Fish Test. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- Ibacon. OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- OECD. (2009). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- OECD. (2014). Test No. 310: Ready Biodegradability – CO2 in sealed vessels (Headspace Test). OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- FAO. Bioaccumulation in fish.
- Alves, D., et al. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Molecules, 27(16), 5123. [Link]
- Jia, X., et al. (2013). Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. Environmental Science & Technology, 47(1), 524-531. [Link]
- Papadimitriou, V. C., et al. (2019). Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. Environmental Science & Technology, 53(15), 8862-8871. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Intermediates in Modern Chemical Synthesis. [Link]
- SAFECHEM.
- Chemistry World. (2024).
- ACS Omega. (2025). Prediction of Global Warming Potential for Gases Based on Group Contribution Method and Chemical Activity Descriptor. [Link]
- Kim, D., & Lee, J. (2025). Experimental determination of the global warming potential of carbonyl fluoride. EGUsphere, 2025, 1-22. [Link]
- Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(10), 5644-5721. [Link]
- D'eon, J. C. (2011). Environmental Chemistry of Commercial Fluorinated Surfactants: Transport, Fate, and Source of Perfluoroalkyl Acid Contamination in the Environment. University of Toronto.
- Green Science Policy Institute. (2024).
- Washington State Legislature. WAC 173-441-040: Greenhouse gases. [Link]
- Digital Journal. (2025). Perfluoro(2-methyl-3-pentanone) Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. [Link]
- SETAC. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 40(1), 24-44. [Link]
- Wikipedia. Perfluoro(2-methyl-3-pentanone). [Link]
- Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews, 14(4), 257-297. [Link]
- TPD Industrial. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement. [Link]
- RSC Publishing. (2025). Exploring the environmental and economic performance of fluorinated intermediates in pesticide manufacturing: a life cycle assessment perspective. [Link]
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Zhou, Y., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3847-3878. [Link]
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- ResearchGate.
- Savoca, D., et al. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. International Journal of Molecular Sciences, 22(12), 6236. [Link]
- Government of Canada. (2022).
- ResearchGate.
- OUCI. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF)
- ResearchGate.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
- RSC Publishing.
- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
- ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
- ACS Omega. (2025). Prediction of Global Warming Potential for Gases Based on Group Contribution Method and Chemical Activity Descriptor. [Link]
- EGUsphere. Experimental determination of the global warming potential of carbonyl fluoride. [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
- Greenhouse Gas Management Institute. (2010). What is a Global Warming Potential? And which one do I use?. [Link]
- US EPA. Understanding Global Warming Potentials. [Link]
- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8343-8386. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 11. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. egusphere.copernicus.org [egusphere.copernicus.org]
- 16. EGUsphere - Experimental determination of the global warming potential of carbonyl fluoride [egusphere.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 19. epa.gov [epa.gov]
- 20. gfi-aegis.com [gfi-aegis.com]
- 21. app.leg.wa.gov [app.leg.wa.gov]
- 22. Perfluoro2methyl3pentanone Market Outlook 2025-2032 [intelmarketresearch.com]
- 23. impermeamaterials.com [impermeamaterials.com]
- 24. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 25. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. Test No. 305: Bioconcentration: Flow-through Fish Test - Overton [app.overton.io]
- 28. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 29. Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Persistence and Bioaccumulation Potential - Canada.ca [canada.ca]
- 32. innospk.com [innospk.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. oecd.org [oecd.org]
Safety Operating Guide
Hexafluoroacetone: A Comprehensive Guide to Safe Disposal from the Laboratory
For researchers and scientists in the fast-paced world of drug development, precision in the lab is paramount. This extends beyond the experiment itself to the entire lifecycle of the chemicals we handle. Hexafluoroacetone (HFA), a highly reactive and toxic building block, demands our utmost respect and diligence, particularly when it comes to its disposal. This guide provides essential, field-proven procedures for the safe management and disposal of this compound waste, ensuring the safety of personnel and the integrity of our research environment.
The Cardinal Rule: Do Not Neutralize in the Lab
The most critical takeaway for handling this compound waste is this: in-laboratory neutralization is not a recommended or safe practice. HFA is a highly toxic, reactive gas that readily forms a corrosive and acidic hydrate upon contact with moisture.[1][2][3] The potential for uncontrolled reactions, the generation of highly toxic fumes like hydrogen fluoride upon decomposition, and the lack of validated, peer-reviewed neutralization protocols make any attempt at in-lab treatment a significant safety risk.[2][4]
The only appropriate disposal route for this compound and its associated waste is through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, managed by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[1][5]
Immediate Safety & Handling: Your First Line of Defense
Before any handling of this compound, a thorough understanding of its hazards is crucial. HFA is a colorless gas with a musty odor that is fatal if inhaled and toxic in contact with skin.[6] It is corrosive and can cause severe skin burns and eye damage.[6] Therefore, stringent personal protective equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-facepiece supplied-air respirator in pressure-demand or other positive-pressure mode.[4] | Protects against inhalation of the highly toxic gas. |
| Hand Protection | Chemical impermeable gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact and absorption. |
| Eye Protection | Gas-tight safety goggles and a face shield. | Protects against gas, splashes of the hydrate, and potential frostbite from the liquefied gas. |
| Body Protection | A gas-tight chemically protective suit or a lab coat worn with appropriate gloves and respiratory protection. | Provides a barrier against skin contact. |
Emergency Preparedness:
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4]
-
All personnel handling HFA must be trained on its specific hazards and the emergency procedures to follow in case of exposure or a spill.[4]
Waste Collection & Segregation: A Step-by-Step Protocol
Proper segregation and collection of this compound waste at the point of generation are critical to prevent accidental mixing with incompatible chemicals and to ensure safe transport and disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory, in a well-ventilated area such as a chemical fume hood.[7]
-
This area should be clearly marked for "this compound Waste" and be away from incompatible materials, especially water, acids, and oxidizing agents.[1][4]
Step 2: Select the Appropriate Waste Container
-
Use only robust, leak-proof containers made of compatible materials. Borosilicate glass or stainless steel are suitable.
-
The container must have a tightly sealing cap. For solutions of HFA hydrate, ensure the container is vented if there is any risk of gas evolution, or use a pressure-rated container.
-
Never use a container that has previously held incompatible chemicals.
Step 3: Labeling the Waste Container
-
Properly label the container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound Hydrate"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 4: Adding Waste to the Container
-
Always add waste to the container inside a certified chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Do not mix this compound waste with any other waste streams. Solutions of halogenated and non-halogenated solvents should be disposed of as halogenated solvents.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Spill & Emergency Procedures
In the event of a this compound leak or spill, immediate and decisive action is required to protect personnel and contain the hazard.
Small Spills/Leaks (manageable by trained lab personnel):
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood. For a gas leak, the goal is to disperse the gas.[4]
-
Absorb: For liquid spills of HFA hydrate, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a pre-labeled, sealable hazardous waste container.[5]
-
Decontaminate: Decontaminate the spill area with a suitable solution, followed by a thorough rinse. All cleanup materials are considered hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Large Spills/Leaks or any spill outside of a fume hood:
-
Evacuate: Evacuate the entire laboratory immediately.
-
Isolate: Close the laboratory doors to contain the spill.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team (e.g., EHS, campus police) from a safe location. Provide them with the chemical name, location, and approximate quantity of the spill.
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.
Disposal Workflow: From Lab to Destruction
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research setting. By adhering to these procedures—prioritizing safety through appropriate PPE, meticulous waste segregation, and reliance on professional disposal services—we uphold our commitment to the well-being of our colleagues and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may be unique to your organization.
References
- This compound | CF3COCF3 | CID 12695. PubChem - NIH.
- Common Name: this compound HAZARD SUMMARY. NJ.gov.
- This compound - Organic Syntheses Procedure. Organic Syntheses.
- Laboratory Waste Management Guidelines.
- Tips for Collecting and Neutralizing Laboratory Waste. Merck Millipore.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Neutralization. Wastech Controls & Engineering.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Laboratory Safety and Chemical Hygiene Plan.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- Neutralizing Chemical Spills in the Lab. GMP Plastics.
- Chemical Waste Management Guide.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Hexafluoroacetone
As a Senior Application Scientist, it is imperative to approach the handling of highly reactive and toxic chemicals like Hexafluoroacetone with a protocol-driven mindset grounded in a deep understanding of the material's inherent risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer procedural guidance that explains the causality behind each safety recommendation. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively with this versatile but hazardous compound.
The Critical Nature of this compound: Understanding the Hazard
This compound (HFA) is a colorless, nonflammable, and highly reactive gas with a musty odor.[1][2][3] It is crucial to recognize that HFA is toxic and can be fatal if inhaled.[4][5][6] The primary routes of exposure are inhalation, skin absorption, and eye contact.[3][7] Contact with HFA can cause severe burns to the skin and eyes, and it may also have reproductive toxicity.[5][8][9] A key characteristic of HFA is its vigorous reaction with water to form a hydrate, releasing considerable heat and forming an acidic solution.[1][7][8][10] This reactivity necessitates stringent control over environmental conditions and meticulous selection of personal protective equipment.
Due to its high vapor pressure, HFA can quickly reach harmful concentrations in the air if a leak occurs.[4] Furthermore, as a compressed gas, it poses a frostbite hazard upon rapid expansion.[10][11]
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound exposure relies on a combination of engineering controls, administrative controls, and, critically, the correct use of Personal Protective Equipment (PPE). Workplace controls are paramount, but PPE serves as the final and essential barrier between the handler and the chemical.[8]
Part 1: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific handling scenario, the potential for exposure, and the physical state of the this compound (gas or liquid).
Respiratory Protection: The First Line of Defense
Given that inhalation is a primary and potentially fatal route of exposure, respiratory protection is of paramount importance.[4][6]
-
For routine operations with potential exposure above 0.1 ppm: A full-facepiece, supplied-air respirator operating in a pressure-demand or other positive-pressure mode is required.[8] This ensures a continuous supply of clean air and prevents inward leakage of contaminated air.
-
For emergency situations (e.g., spills or leaks): A self-contained breathing apparatus (SCBA) is mandatory.[4] An SCBA provides the highest level of respiratory protection, allowing the user to work in an oxygen-deficient or highly contaminated environment.
-
General laboratory use with effective local exhaust ventilation: In situations where engineering controls like a chemical fume hood are functioning correctly and exposure levels are maintained below the occupational exposure limit (OEL) of 0.1 ppm, respiratory protection may not be required.[9][12] However, a risk assessment should always be performed to confirm this.
Eye and Face Protection: Shielding from Corrosive Contact
This compound can cause severe eye burns.[4][8] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical safety goggles are essential.[6]
-
Enhanced Protection: A full-face shield worn over safety goggles is strongly recommended, especially when handling liquid HFA or when there is a risk of splashes.[4] When respiratory protection with a full facepiece is used, this provides integrated eye and face protection.
Skin and Body Protection: A Barrier Against Burns and Frostbite
Skin contact can lead to severe burns and systemic toxicity through absorption.[5][8] Additionally, the rapid expansion of compressed HFA gas can cause frostbite.[3][10][11]
-
Gloves: Solvent-resistant gloves are a must.[8] Given the reactive nature of HFA, it is crucial to select gloves made from materials with a low breakthrough time. Consult with safety equipment suppliers for specific recommendations for HFA.[8] For handling cylinders or in situations where contact with the liquid is possible, cold-insulating gloves should be worn to protect against frostbite.[4]
-
Protective Clothing: Wear a lab coat or chemical-resistant suit to protect against skin contact.[4][8] All protective clothing should be clean and put on before beginning work.[8] Contaminated work clothes should be promptly removed and laundered by trained personnel.[7][8]
-
Footwear: Closed-toe shoes are mandatory. For larger-scale operations, chemical-resistant boots may be necessary.
PPE Selection Summary
| Task/Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Lab Work (in fume hood, <0.1 ppm) | Not typically required (confirm with risk assessment) | Tightly fitting safety goggles | Solvent-resistant gloves | Lab coat |
| Operations with Potential Exposure >0.1 ppm | Full-facepiece, supplied-air respirator | Integrated with respirator | Solvent-resistant gloves | Chemical-resistant suit |
| Handling HFA Cylinders | As per exposure risk | Safety goggles and face shield | Cold-insulating gloves over solvent-resistant gloves | Lab coat or chemical-resistant suit |
| Emergency Spill or Leak | Self-Contained Breathing Apparatus (SCBA) | Integrated with SCBA | Chemical-resistant and cold-insulating gloves | Full chemical-protective suit |
Part 2: Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all engineering controls (e.g., fume hood, local exhaust ventilation) are functioning correctly.[7] Have all necessary PPE readily available and inspected for integrity.
-
Donning PPE: Put on protective clothing, followed by gloves and eye/face protection. If required, don respiratory protection last, ensuring a proper fit.
-
Handling: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Use non-sparking tools to prevent ignition sources.[4]
-
Doffing PPE: After completing the work, remove PPE in a designated area, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, eye/face protection, and finally, respiratory protection.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling HFA.[8] Do not eat, drink, or smoke in areas where HFA is handled.[8]
Emergency Response Plan
-
In Case of a Gas Leak:
-
In Case of a Liquid Spill:
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing has stopped, begin rescue breathing (using universal precautions) and seek immediate medical attention.[7][8] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[8]
-
Skin Contact: Immediately wash the affected area with large amounts of soap and water.[8] Remove contaminated clothing.[4] For frostbite, do not rub the affected area; seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[8] Contact your institution's environmental health and safety department or a licensed waste disposal contractor for specific disposal instructions.[8] Do not attempt to dispose of HFA in the regular trash or down the drain.
Part 3: Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for this compound PPE selection.
References
- Common Name: this compound HAZARD SUMMARY - New Jersey Department of Health. [Link]
- This compound - chemeurope.com. [Link]
- 1988 OSHA PEL Project - this compound | NIOSH - CDC. [Link]
- This compound - Wikipedia. [Link]
- This compound - Chemw
- This compound | CF3COCF3 | CID 12695 - PubChem - NIH. [Link]
- This compound | Occupational Safety and Health Administr
- This compound - NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
- NIOSH Pocket Guide to Chemical Hazards - this compound - Restored CDC. [Link]
Sources
- 1. This compound [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [chemwatch.net]
- 8. nj.gov [nj.gov]
- 9. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
